molecular formula C10H16ClNO B1587768 3-(4-Methoxyphenyl)propan-1-amine hydrochloride CAS No. 36397-51-0

3-(4-Methoxyphenyl)propan-1-amine hydrochloride

Cat. No.: B1587768
CAS No.: 36397-51-0
M. Wt: 201.69 g/mol
InChI Key: CSGONQJCJBQOLK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS 36397-51-0) is an organic compound with the molecular formula C10H16ClNO and a molecular weight of 201.69 g/mol . This chemical, supplied with a typical purity of 95% or higher, serves as a valuable building block in medicinal chemistry and organic synthesis . The 4-methoxyphenylpropylamine structure makes it a versatile intermediate for constructing more complex molecules. Researchers utilize this compound in the exploration of novel pharmaceutical agents, particularly as a synthetic precursor for compounds with potential biological activity. Proper handling is required, as it carries safety warnings regarding skin, eye, and respiratory irritation . For laboratory stability, it is recommended to store the product sealed in a dry environment at room temperature . This product is strictly for research purposes and is not intended for human or veterinary diagnostic or therapeutic uses.

Properties

IUPAC Name

3-(4-methoxyphenyl)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO.ClH/c1-12-10-6-4-9(5-7-10)3-2-8-11;/h4-7H,2-3,8,11H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGONQJCJBQOLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCCN.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40388692
Record name 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.69 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36397-51-0
Record name 3-(4-Methoxyphenyl)propan-1-amine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40388692
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride for Advanced Research

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of 3-(4-methoxyphenyl)propan-1-amine hydrochloride (CAS RN: 36397-51-0), a key intermediate in synthetic organic chemistry. Tailored for researchers, scientists, and professionals in drug development, this document delves into the compound's chemical properties, synthesis, and analytical characterization, underpinned by established scientific principles.

Introduction and Chemical Identity

This compound is the salt form of the primary amine 3-(4-methoxyphenyl)propan-1-amine. The presence of a methoxy-substituted phenyl ring and a primary amine function imparts a unique combination of properties, making it a valuable building block in the synthesis of more complex molecules, particularly in the development of novel pharmaceutical agents.

Molecular Structure and Properties

The hydrochloride salt is formed by the protonation of the primary amine group by hydrochloric acid. This conversion from the free base, which is a liquid at room temperature, to a solid salt enhances its stability and ease of handling.

Table 1: Physicochemical Properties

PropertyValueSource(s)
Chemical Name This compoundN/A
CAS Number 36397-51-0[1]
Molecular Formula C₁₀H₁₆ClNO[2]
Molecular Weight 201.69 g/mol [2]
Appearance White crystalline solid (predicted)[3]
Free Base CAS Number 36397-23-6[4]
Free Base Molecular Formula C₁₀H₁₅NO
Free Base Molecular Weight 165.24 g/mol
Free Base Form Liquid
Free Base Storage Keep in dark place, inert atmosphere, room temperature

Synthesis and Purification

The synthesis of this compound is typically a two-step process involving the synthesis of the free amine followed by its conversion to the hydrochloride salt.

Synthesis of 3-(4-Methoxyphenyl)propan-1-amine (Free Base)

A common and effective method for the synthesis of the free amine is the reduction of the corresponding amide, 3-(4-methoxyphenyl)propanamide. This transformation can be efficiently achieved using a powerful reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Experimental Protocol: Reduction of 3-(4-methoxyphenyl)propanamide

  • Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a condenser, a soxhlet extractor containing 3-(4-methoxyphenyl)propanamide, and a nitrogen inlet, add lithium aluminum hydride and anhydrous tetrahydrofuran.

  • Reaction Execution: The mixture is heated to reflux, allowing the THF to cycle through the soxhlet extractor, gradually introducing the amide into the reaction flask. The reaction is typically refluxed for several hours to ensure complete reduction.

  • Work-up: After cooling the reaction mixture in an ice bath, it is carefully quenched by the sequential addition of water and a sodium hydroxide solution.

  • Purification: The resulting slurry is filtered, and the filtrate is concentrated under reduced pressure. The crude product is then purified by distillation to yield 3-(4-methoxyphenyl)propan-1-amine as a colorless oil.

Diagram 1: Synthesis of 3-(4-Methoxyphenyl)propan-1-amine

G amide 3-(4-Methoxyphenyl)propanamide amine 3-(4-Methoxyphenyl)propan-1-amine amide->amine Reduction reagents 1) LiAlH₄, THF 2) H₂O, NaOH (work-up)

Caption: Reduction of the amide to the primary amine.

Formation of the Hydrochloride Salt

The purified free amine can be converted to its hydrochloride salt to improve its stability and handling characteristics. This is achieved by reacting the amine with hydrogen chloride.

Experimental Protocol: Formation of this compound

  • Dissolution: Dissolve the purified 3-(4-methoxyphenyl)propan-1-amine in a suitable solvent, such as methanol or diethyl ether, and cool the solution in an ice bath.[3]

  • Acidification: Bubble dry hydrogen chloride gas through the cooled solution or add a solution of HCl in an anhydrous solvent (e.g., ethereal HCl) dropwise with stirring.[3]

  • Precipitation and Isolation: The hydrochloride salt will precipitate out of the solution. The solid is then collected by filtration, washed with a cold, non-polar solvent (e.g., cold diethyl ether) to remove any unreacted starting material, and dried under vacuum.

  • Recrystallization (Optional): For higher purity, the crude hydrochloride salt can be recrystallized from a suitable solvent system, such as ethanol/diethyl ether or isopropanol.[3]

G start Dissolve Free Amine in Anhydrous Solvent add_hcl Add Anhydrous HCl (gas or solution) start->add_hcl precipitate Precipitation of Hydrochloride Salt add_hcl->precipitate filter Filter and Wash Solid precipitate->filter dry Dry Under Vacuum filter->dry end Pure Hydrochloride Salt dry->end

Caption: A typical workflow for the quality control of the final product.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling 3-(4-methoxyphenyl)propan-1-amine and its hydrochloride salt.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood.

  • Incompatibilities: Avoid contact with strong oxidizing agents.

  • Storage: The free base should be stored under an inert atmosphere in a cool, dark place. The hydrochloride salt should be stored in a tightly sealed container in a dry environment.

The free base is classified with the following hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).

Conclusion

This compound is a valuable and versatile chemical intermediate with significant potential in synthetic chemistry, particularly in the field of drug development. This guide has provided a detailed overview of its chemical properties, a reliable synthetic pathway, and a framework for its analytical characterization and quality control. Adherence to the described protocols and safety measures will ensure the effective and safe utilization of this compound in research and development endeavors.

References

  • Organic Syntheses Procedure. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. [Link]

  • University of Notre Dame. (2018). HPLC METHODOLOGY MANUAL - DISTRIBUTED PHARMACEUTICAL ANALYSIS LABORATORY (DPAL). [Link]

  • Ascendex Scientific, LLC. (n.d.). 3-(4-methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. (2025). National Institutes of Health. [Link]

  • Google Patents. (n.d.). WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers.
  • ResearchGate. (n.d.). 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,.... Retrieved from [Link]

  • Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Retrieved from [Link]

  • Google Patents. (n.d.). CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Agilent. (n.d.). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. Retrieved from [Link]

  • Agilent. (2009). Analysis of pharmaceuticals and drug related impurities using Agilent instrumentation. [Link]

Sources

A Comprehensive Guide to the Structural Elucidation of 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides a detailed, multi-faceted analytical strategy for the definitive structure elucidation of 3-(4-Methoxyphenyl)propan-1-amine hydrochloride. Designed for researchers, analytical scientists, and professionals in drug development, this document moves beyond procedural outlines to explain the causal logic behind experimental choices. Our approach ensures a self-validating system where data from orthogonal techniques converge to build an unassailable structural proof.

Introduction: The Compound and the Imperative for Rigorous Elucidation

3-(4-Methoxyphenyl)propan-1-amine, and its hydrochloride salt, is a key building block in synthetic organic chemistry. It serves as a crucial intermediate in the development of various pharmaceutical compounds, particularly those targeting neurological pathways.[1] Its molecular architecture, featuring a substituted aromatic ring, a flexible propyl chain, and a primary amine, makes it a versatile scaffold for creating molecules with potential therapeutic properties.

Given its role in the synthesis of active pharmaceutical ingredients (APIs), the unambiguous confirmation of its structure and purity is not merely an academic exercise. It is a fundamental requirement for regulatory compliance, ensuring the safety and efficacy of the final drug product, and guaranteeing the reproducibility of scientific research. This guide details the integrated analytical workflow required to achieve this certainty.

The Analytical Keystone: A Multi-Technique Approach

No single analytical technique can provide a complete structural picture. A robust elucidation strategy relies on the synergistic integration of data from multiple orthogonal methods. Each technique provides a unique piece of the structural puzzle, and their collective agreement forms the basis of our confidence. Our workflow is built upon three pillars: Spectroscopic Analysis, Chromatographic Separation, and Mass Analysis.

G cluster_0 Core Analytical Workflow Start Sample: 3-(4-Methoxyphenyl) propan-1-amine HCl NMR NMR Spectroscopy (¹H, ¹³C, 2D) Start->NMR Parallel Analysis IR FTIR Spectroscopy Start->IR Parallel Analysis MS Mass Spectrometry Start->MS Parallel Analysis HPLC HPLC Analysis Start->HPLC Parallel Analysis Integration Data Integration & Analysis NMR->Integration IR->Integration MS->Integration HPLC->Integration Conclusion Final Structure Confirmed Integration->Conclusion

Caption: Integrated workflow for structure elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Blueprint of the Molecule

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By probing the magnetic properties of atomic nuclei, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms.

Rationale: For this compound, ¹H NMR will map the proton environments, confirming the substitution pattern of the aromatic ring and the structure of the propyl chain. ¹³C NMR will identify all unique carbon atoms. 2D NMR experiments like COSY and HSQC will then be used to definitively link these proton and carbon skeletons together.

Predicted ¹H and ¹³C NMR Data

The following table summarizes the expected chemical shifts for the compound, assuming a standard solvent like DMSO-d₆, which is suitable for hydrochloride salts.

Assignment ¹H NMR (ppm) ¹³C NMR (ppm) Justification
-OCH₃ ~3.75 (s, 3H)~55.0Singlet, deshielded by oxygen. Typical for aryl methyl ethers.
Ar-H (ortho to OCH₃)~6.85 (d, 2H)~114.0Shielded by the electron-donating methoxy group.
Ar-H (meta to OCH₃)~7.15 (d, 2H)~129.5Less shielded protons on the aromatic ring.
Ar-C -CH₂Ar-C -O~132.0, ~157.5Quaternary carbons, identified by their lack of signal in a DEPT-135 experiment.
Ar-CH₂ -CH₂~2.55 (t, 2H)~30.5Benzylic position, deshielded by the aromatic ring.
CH₂-CH₂ -CH₂~1.80 (m, 2H)~28.0Aliphatic methylene group, split by adjacent methylenes.
CH₂ -NH₃⁺~2.85 (t, 2H)~38.0Deshielded by the adjacent positively charged nitrogen.
-NH₃~8.10 (br s, 3H)-Broad signal due to quadrupolar relaxation and exchange; integrates to 3 protons.
Experimental Protocol: NMR Analysis
  • Sample Preparation: Accurately weigh ~10-15 mg of the this compound sample.

  • Dissolution: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The choice of DMSO-d₆ is critical as it effectively solubilizes the hydrochloride salt and its residual water peak does not obscure key signals.

  • Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

  • Acquisition: Acquire the following spectra on a 400 MHz (or higher) spectrometer:

    • Standard ¹H NMR spectrum.

    • Proton-decoupled ¹³C NMR spectrum.

    • DEPT-135 experiment to differentiate CH, CH₂, and CH₃ carbons.

    • 2D ¹H-¹H COSY to establish proton-proton couplings within the propyl chain.

    • 2D ¹H-¹³C HSQC to correlate protons directly to the carbons they are attached to.

  • Data Processing: Process the acquired data using appropriate software (e.g., MestReNova, TopSpin). Apply Fourier transformation, phase correction, and baseline correction. Calibrate the ¹H spectrum to the residual DMSO signal at 2.50 ppm.

Caption: Key ¹H-¹H COSY correlations.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

FTIR spectroscopy is a rapid and reliable method for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations at specific frequencies.

Rationale: For our target molecule, FTIR will confirm the presence of the primary amine hydrochloride, the aromatic ring, the C-O ether linkage, and the aliphatic chain. The spectrum provides a unique "fingerprint" that can be used for identification.

Predicted IR Absorption Bands
Frequency Range (cm⁻¹) Vibration Type Functional Group Significance
3200-2800 (broad)N-H StretchPrimary Amine Salt (-NH₃⁺)A very broad and strong absorption, characteristic of an amine salt, often obscuring C-H stretches.
3050-3010C-H StretchAromatic C-HConfirms the presence of the phenyl ring.
2960-2850C-H StretchAliphatic C-HIndicates the propyl chain.
~1610, ~1510C=C StretchAromatic RingTwo distinct bands confirm the aromatic core.
~1580N-H BendPrimary Amine Salt (-NH₃⁺)Asymmetric bending of the -NH₃⁺ group.
1250-1200C-O StretchAryl-Alkyl EtherStrong band indicating the C-O bond of the methoxy group.[2]
~830C-H Bend (out-of-plane)1,4-Disubstituted RingHelps confirm the para-substitution pattern on the aromatic ring.

References for general IR regions of amines and aromatic compounds:[2][3][4]

Experimental Protocol: FTIR Analysis
  • Sample Preparation (ATR): Place a small amount of the solid this compound powder directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Pressure Application: Apply consistent pressure using the ATR's anvil to ensure good contact between the sample and the crystal.

  • Background Scan: Perform a background scan with the clean, empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

  • Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-600 cm⁻¹ with a resolution of 4 cm⁻¹.

  • Data Processing: The resulting spectrum should be displayed in terms of transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through its fragmentation pattern.

Rationale: Electrospray Ionization (ESI) is an ideal technique for the hydrochloride salt, as it is a "soft" ionization method that will readily generate the protonated molecular ion of the free base, [M+H]⁺. This directly confirms the molecular formula. The fragmentation pattern observed in MS/MS experiments can then be used to verify the connectivity of the molecule. The molecular formula of the free base is C₁₀H₁₅NO, with a monoisotopic mass of 165.1154 Da.[5]

Predicted Mass Spectrum Data (ESI-MS)
  • Parent Ion: A strong signal at m/z 166.1227, corresponding to the [M+H]⁺ ion of the free base (C₁₀H₁₅NO + H⁺).[5]

  • Key Fragments (MS/MS of m/z 166):

    • m/z 150: Loss of ammonia (NH₃) from the parent ion.

    • m/z 121: Benzylic cleavage to form the stable 4-methoxybenzyl cation. This is a highly characteristic fragment.

Experimental Protocol: LC-MS Analysis
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable solvent like methanol or a methanol/water mixture.

  • Instrumentation: Use an HPLC system coupled to a mass spectrometer equipped with an ESI source (e.g., a Q-TOF or Orbitrap for high resolution).

  • Infusion/Chromatography: The sample can be directly infused into the mass spectrometer or injected onto a C18 HPLC column for separation prior to analysis.

  • MS Acquisition (Positive Ion Mode):

    • Full Scan: Acquire data in positive ion mode over a mass range of m/z 50-500 to detect the [M+H]⁺ ion.

    • MS/MS (Tandem MS): Isolate the parent ion at m/z 166.1 and subject it to collision-induced dissociation (CID) to generate fragment ions.

  • Data Analysis: Determine the accurate mass of the parent ion to confirm the elemental composition. Analyze the fragmentation pattern to corroborate the proposed structure.

High-Performance Liquid Chromatography (HPLC): Purity Assessment

HPLC is the cornerstone technique for assessing the purity of pharmaceutical compounds. It separates the main component from any impurities, allowing for their detection and quantification.

Rationale: A robust reverse-phase HPLC (RP-HPLC) method is necessary to confirm that the sample is a single, pure compound. The presence of additional peaks would indicate impurities, such as unreacted starting materials, byproducts from the synthesis (e.g., isomers or related substances), or degradation products.[6]

Protocol: Reverse-Phase HPLC Method
  • Column: C18, 4.6 x 150 mm, 5 µm particle size.

  • Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

  • Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to 10% B and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection: UV at 225 nm (where the methoxyphenyl chromophore absorbs).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of approximately 0.5 mg/mL.

Data Interpretation: A pure sample will exhibit a single major peak. The area percentage of this peak should be reported (e.g., >99.5%). Any peaks above the reporting threshold (e.g., 0.05%) should be investigated.

Conclusion: Synthesizing the Evidence

The structural elucidation of this compound is confirmed by the compelling agreement of data from orthogonal analytical techniques.

  • NMR spectroscopy provides the definitive carbon-hydrogen framework and connectivity.

  • FTIR spectroscopy confirms the presence of all key functional groups.

  • Mass spectrometry verifies the molecular weight and provides corroborating fragmentation evidence.

  • HPLC analysis establishes the purity of the compound.

When the predicted data from each of these experiments aligns perfectly with the experimental results, the structure can be assigned with the highest degree of scientific confidence. This rigorous, self-validating approach is essential for ensuring quality and consistency in research and drug development.

References

  • Illinois State University Department of Chemistry. (2015). Infrared Spectroscopy. Available at: [Link]

  • University of Calgary. (n.d.). IR Spectroscopy Tutorial: Amines. Available at: [Link]

  • Li, G., Zhou, L., & Li, Y. (2005). [Influence of solvents on IR spectrum of aromatic amines]. Guang Pu Xue Yu Guang Pu Fen Xi = Guang Pu, 25(8), 1251–1254. Available at: [Link]

  • Li, G. (2005). Influence of Solvents on IR Spectrum of Aromatic Amines. Request PDF. Available at: [Link]

  • University of Wisconsin-Madison. (n.d.). Amine infrared spectra. Available at: [Link]

  • Fukuyama, T., Kurosawa, W., & Kan, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. DOI: 10.15227/orgsyn.079.0186. Available at: [Link]

  • Shunyuansheng bio-pharmtech co., ltd. (n.d.). Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. Available at: [Link]

  • PubChemLite. (n.d.). 3-(4-methoxyphenyl)propan-1-amine (C10H15NO). Available at: [Link]

  • Supplementary Information from a scientific article.
  • Welch, C. J., et al. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. Journal of Pharmaceutical Sciences, 106(8), 1945-1956. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-(4-Methoxyphenyl)propan-1-amine. Available at: [Link]

Sources

An In-Depth Technical Guide to 3-(4-Methoxyphenyl)propan-1-amine (CAS Number: 36397-23-6)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-(4-Methoxyphenyl)propan-1-amine, registered under CAS number 36397-23-6, is an aromatic amine of significant interest in the fields of medicinal chemistry and organic synthesis. Its structural motif, featuring a methoxy-substituted phenyl ring connected to a propyl amine chain, makes it a versatile building block for the development of more complex molecules. This guide provides a comprehensive overview of its physicochemical properties, established analytical methodologies for its characterization, a detailed synthesis protocol, and essential safety and handling information. The insights provided herein are intended to support researchers in leveraging this compound for novel drug discovery and development endeavors. In medicinal chemistry, the methoxyphenyl group can be crucial for enhancing the binding affinity of a molecule to specific biological targets.[1]

Physicochemical Data

A summary of the key physicochemical properties of 3-(4-Methoxyphenyl)propan-1-amine is presented in the table below. These properties are fundamental for its handling, formulation, and application in various experimental settings.

PropertyValueSource(s)
CAS Number 36397-23-6
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.23 g/mol
Appearance Colorless oil[2]
Boiling Point 266 °C at 760 mmHg[1]
Storage Temperature Room temperature, away from light, stored in an inert gas[1]

Structural Elucidation and Quality Control: Analytical Methodologies

Accurate characterization of 3-(4-Methoxyphenyl)propan-1-amine is critical for its use in research and development. The following section details established analytical techniques for its structural confirmation and purity assessment.

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a powerful technique for assessing the purity of aromatic amines and separating them from potential impurities.[3][4] For 3-(4-Methoxyphenyl)propan-1-amine, a C18 column is effective, and the mobile phase composition can be optimized to achieve good resolution.[5]

Experimental Protocol: HPLC Analysis

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A mixture of methanol and a McIlvaine buffer solution can be used.[3] Alternatively, a gradient elution with acetonitrile and water (with a formic acid modifier for MS compatibility) can be employed.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength of 235 nm.[6]

  • Sample Preparation: Dissolve a known concentration of the amine in the mobile phase.

  • Injection Volume: 10-20 µL.

  • Analysis: The retention time of the main peak corresponding to 3-(4-Methoxyphenyl)propan-1-amine is used for identification, and the peak area is used for quantification of purity.

Causality behind Experimental Choices: The C18 column is chosen for its hydrophobicity, which allows for good retention and separation of the moderately polar aromatic amine. The use of a buffered mobile phase or an acid modifier helps to ensure consistent ionization of the amine, leading to sharp and reproducible peaks. UV detection is suitable due to the presence of the chromophoric phenyl ring.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly sensitive method for the identification and quantification of volatile and semi-volatile compounds like aromatic amines.

Experimental Protocol: GC-MS Analysis

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer.

  • Column: A capillary column suitable for amine analysis, such as a DB-35 MS (30 m x 0.25 mm x 0.25 µm).[6]

  • Carrier Gas: Helium or hydrogen at a constant flow rate.

  • Injection: A split/splitless injector is typically used.

  • Temperature Program: An initial oven temperature of around 60-80°C, held for a few minutes, followed by a ramp up to 250-280°C.

  • Mass Spectrometry: Electron ionization (EI) at 70 eV is standard. The mass spectrometer can be operated in full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity in quantification.

  • Sample Preparation: The sample can be injected directly if sufficiently volatile, or derivatized to improve its chromatographic properties.

Causality behind Experimental Choices: The choice of a mid-polarity column like a DB-35 MS provides a good balance for separating the aromatic amine from potential impurities. The temperature program is designed to ensure good separation of components with different boiling points. Mass spectrometry provides definitive identification based on the compound's unique fragmentation pattern.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are indispensable tools for the structural confirmation of 3-(4-Methoxyphenyl)propan-1-amine.

¹H NMR Spectral Interpretation

  • Aromatic Protons: Two sets of doublets in the aromatic region (typically δ 6.5-7.5 ppm) corresponding to the protons on the para-substituted benzene ring.[7]

  • Methoxy Group: A sharp singlet at around δ 3.7-3.8 ppm, integrating to three protons.[8]

  • Propyl Chain:

    • A triplet corresponding to the two protons on the carbon adjacent to the amine group (C1).

    • A multiplet for the two protons on the central carbon of the propyl chain (C2).

    • A triplet for the two protons on the carbon attached to the phenyl ring (C3).

  • Amine Protons: A broad singlet corresponding to the two protons of the primary amine group, the chemical shift of which can vary depending on the solvent and concentration.

¹³C NMR Spectral Interpretation

  • Aromatic Carbons: Four signals in the aromatic region (typically δ 110-160 ppm), with two signals for the quaternary carbons and two for the protonated carbons.[9] The carbon attached to the methoxy group will be the most downfield.

  • Methoxy Carbon: A signal around δ 55 ppm.[8]

  • Propyl Chain Carbons: Three distinct signals in the aliphatic region corresponding to the three carbons of the propyl chain.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is useful for identifying the key functional groups present in the molecule.

Characteristic FTIR Absorption Bands

  • N-H Stretching: Primary amines typically show two medium-intensity bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching (Aromatic): Bands above 3000 cm⁻¹.

  • C-H Stretching (Aliphatic): Bands below 3000 cm⁻¹.

  • C-N Stretching: A band in the region of 1250-1020 cm⁻¹ for aliphatic amines.

  • Aromatic C=C Bending: Peaks in the fingerprint region.

Synthesis of 3-(4-Methoxyphenyl)propan-1-amine

A common and effective method for the synthesis of 3-(4-Methoxyphenyl)propan-1-amine is the reduction of the corresponding amide, 3-(4-methoxyphenyl)propanamide.[2]

Experimental Protocol: Synthesis via Amide Reduction

  • Reaction Setup: In a flask equipped with a reflux condenser and a Soxhlet extractor, place lithium aluminum hydride (LiAlH₄) and anhydrous tetrahydrofuran (THF).

  • Addition of Amide: Place 3-(4-methoxyphenyl)propanamide in the thimble of the Soxhlet extractor.

  • Reaction: Reflux the mixture for several hours to allow for the gradual extraction and reduction of the amide.

  • Quenching: After cooling the reaction mixture, carefully and slowly add water to quench the excess LiAlH₄.

  • Workup: Add aqueous sodium hydroxide solution, followed by water. Filter the resulting mixture and concentrate the filtrate.

  • Purification: The crude product can be purified by distillation to yield the final product as a colorless oil.[2]

Causality behind Experimental Choices: Lithium aluminum hydride is a powerful reducing agent capable of reducing amides to amines. The use of a Soxhlet extractor allows for the controlled addition of the solid amide to the reaction mixture, which can be important for managing the exothermic nature of the reduction. The aqueous workup is designed to neutralize the reaction and precipitate the aluminum salts, allowing for their easy removal by filtration.

Applications in Drug Development

3-(4-Methoxyphenyl)propan-1-amine serves as a key intermediate in the synthesis of various pharmaceutical compounds.[1] Its structure is particularly valuable in the creation of compounds targeting neurological disorders, especially those involving the serotonin and dopamine pathways.[1] It is used in the development of molecules with potential antidepressant and anxiolytic properties.[1]

Safety and Handling

As with all aromatic amines, 3-(4-Methoxyphenyl)propan-1-amine should be handled with appropriate safety precautions.

General Safety Guidelines

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[1][10]

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood.[10]

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.[1][10]

  • Spills: In case of a spill, absorb with an inert material and dispose of it as hazardous waste.

  • First Aid:

    • Skin Contact: Wash the affected area thoroughly with soap and water.

    • Eye Contact: Flush with copious amounts of water for at least 15 minutes and seek medical attention.

    • Inhalation: Move to fresh air. If breathing is difficult, administer oxygen.

    • Ingestion: Do not induce vomiting. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) for the most up-to-date and detailed safety information.[11]

Diagrams

chemical_structure Figure 1: Chemical Structure of 3-(4-Methoxyphenyl)propan-1-amine cluster_phenyl cluster_propylamine C1 C C2 C C1->C2 C7 CH2 C1->C7 C3 C C2->C3 C4 C C3->C4 C5 C C4->C5 O O C4->O C6 C C5->C6 C6->C1 CH3 CH3 O->CH3 C8 CH2 C7->C8 C9 CH2 C8->C9 N NH2 C9->N

Figure 1: Chemical Structure of 3-(4-Methoxyphenyl)propan-1-amine

synthesis_workflow Figure 2: Synthesis Workflow start 3-(4-methoxyphenyl)propanamide reflux Reflux start->reflux reagents LiAlH4, THF reagents->reflux quench Quench with H2O reflux->quench workup Aqueous Workup (NaOH, H2O) quench->workup filtration Filtration workup->filtration concentration Concentration filtration->concentration purification Distillation concentration->purification product 3-(4-Methoxyphenyl)propan-1-amine purification->product

Figure 2: Synthesis Workflow

References

  • Separation and determination of aromatic amines by reversed-phase HPLC. J-Stage. [Link]

  • How to Handle Amines Safely in Industrial Environments: A Comprehensive Guide. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • 3-(4-Methoxyphenyl)propan-1-amine. MySkinRecipes. [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [Link]

  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. R Discovery. [Link]

  • CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. Helda - University of Helsinki. [Link]

  • Hplc enantiomeric separation of aromatic amines using crown ether tetracarboxylic acid. ResearchGate. [Link]

  • Chemical Safety Guide, 5th Ed. ORS. [Link]

  • Synthesis of A: 3-(4-Methoxyphenyl)propylamine. PrepChem.com. [Link]

  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid. [Link]

  • Analysis of heterocyclic aromatic amines using selective extraction by magnetic molecularly imprinted polymers coupled with liquid chromatography – Mass spectrometry. PMC - NIH. [Link]

  • Analysis of aromatic amines by high-performance liquid chromatography with pre-column derivatization by 2-(9-carbazole)-ethyl-chloroformate. ResearchGate. [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides. Organic Syntheses Procedure. [Link]

  • HPLC Determination of Residual Primary Amine Content in Epoxy-Amine Adducts. Chromatography Online. [Link]

  • Short Summary of 1H-NMR Interpretation. [Link]

  • Determination of aromatic amines in environmental water samples by deep eutectic solvent-based dispersive liquid-liquid microextraction followed by HPLC-UV. Arabian Journal of Chemistry. [Link]

  • How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. ResearchGate. [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. MDPI. [Link]

  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. [Link]

  • 1H and 13C NMR Spectra. The Royal Society of Chemistry. [Link]

  • 1 H-NMR spectra of (a) menthyl 3-(4-methoxyphenyl) oxirane-carboxylate,... ResearchGate. [Link]

Sources

Navigating the Solubility Landscape of 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: From Empirical Observation to Predictive Understanding

Deconstructing the Solute: Physicochemical Insights into 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride

To predict how a solute will behave, we must first understand its intrinsic properties. The structure of this compound offers several clues.

  • The Parent Amine: The free base, 3-(4-Methoxyphenyl)propan-1-amine, is a primary amine with a methoxy-substituted aromatic ring and a propyl chain.[1] This structure presents a duality: a polar amine group capable of hydrogen bonding and a largely nonpolar aromatic and aliphatic backbone. The predicted pKa of the conjugate acid is around 9.45, indicating it is a moderately strong base.

  • The Hydrochloride Salt: The formation of the hydrochloride salt by reacting the basic amine with hydrochloric acid is a common strategy in pharmaceuticals to enhance aqueous solubility.[2] This process converts the neutral amine into a positively charged ammonium ion, paired with a chloride anion (R-NH3+Cl-). This ionic character drastically alters its solubility profile compared to the free base.

The key takeaway is a molecule with a distinct polar, ionic head (the ammonium hydrochloride group) and a significant nonpolar tail (the methoxyphenylpropyl group). This amphiphilic nature is central to its solubility behavior.

Anticipating Solubility: A Qualitative Framework

Based on the "like dissolves like" principle, we can form initial hypotheses about the solubility of this compound in various organic solvent classes.

Solvent ClassPredicted SolubilityRationale
Protic Polar Solvents (e.g., Methanol, Ethanol, Water)HighThese solvents can engage in hydrogen bonding with both the ammonium proton and the chloride anion, and their high polarity effectively solvates the ionic pair.
Aprotic Polar Solvents (e.g., DMSO, DMF, Acetonitrile)Moderate to HighThese solvents have high dipole moments and can solvate the cation, but lack the ability to donate hydrogen bonds to the anion, which may limit solubility compared to protic solvents.[3]
Nonpolar Solvents (e.g., Hexane, Toluene)Low to Very LowThe high energy required to break the ionic lattice of the salt is not compensated by the weak van der Waals interactions with these solvents. While some amine hydrochlorides with very large lipophilic parts can show some solubility in nonpolar solvents, it is generally expected to be poor.[4]
Solvents of Intermediate Polarity (e.g., Dichloromethane, Ethyl Acetate)Low to ModerateSolubility will be a delicate balance between the solvent's ability to interact with the ionic and nonpolar parts of the molecule.

This qualitative assessment provides a starting point for experimental design.

The Cornerstone of Solubility Determination: The Shake-Flask Method

For obtaining definitive, thermodynamic solubility data, the saturation shake-flask method remains the gold standard for its reliability and direct measurement of equilibrium.[5][6][7]

Workflow for Thermodynamic Solubility Determination

G A API in DMSO Stock C Titration & Mixing A->C B Solvent of Interest B->C D Nephelometer Detection C->D E Precipitation Point (Kinetic Solubility) D->E

Sources

An In-Depth Technical Guide to the Spectral Analysis of 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

<_>

This guide provides a comprehensive analysis of the spectral data for 3-(4-methoxyphenyl)propan-1-amine hydrochloride, a crucial molecule in pharmaceutical research and development. Understanding the spectral characteristics of this compound is fundamental for its identification, purity assessment, and elucidation of its structural features. This document will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.

Introduction to this compound

This compound is a primary amine salt with a molecular formula of C10H16ClNO. Its structure consists of a p-methoxyphenyl group attached to a propyl amine chain, with the amine functional group protonated to form a hydrochloride salt. This compound and its derivatives are of significant interest in medicinal chemistry due to their potential biological activities. Accurate and thorough spectral characterization is the cornerstone of ensuring the quality and integrity of this compound in any research or development pipeline.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide detailed information about the chemical environment of each nucleus.

¹H NMR Spectral Data and Interpretation

The proton NMR spectrum provides information on the number of different types of protons and their neighboring environments. The expected chemical shifts (δ) for this compound are summarized in the table below.

Proton Assignment Expected Chemical Shift (ppm) Multiplicity Integration
Aromatic (Ha, Hb)~ 7.1 ppm and ~6.8 ppmDoublet (d)2H each
Methoxy (-OCH₃)~ 3.8 ppmSinglet (s)3H
-CH₂-NH₃⁺~ 3.0 ppmTriplet (t) or Multiplet (m)2H
Ar-CH₂-~ 2.6 ppmTriplet (t)2H
-CH₂-CH₂-CH₂-~ 2.0 ppmMultiplet (m)2H
-NH₃⁺VariableBroad Singlet3H

Causality of Chemical Shifts and Multiplicities:

  • Aromatic Protons: The protons on the benzene ring appear as two distinct doublets due to the electron-donating effect of the methoxy group, which makes the ortho protons (Hb) more shielded (upfield) than the meta protons (Ha). The coupling between adjacent aromatic protons results in the doublet multiplicity.

  • Methoxy Protons: The three protons of the methoxy group are chemically equivalent and have no adjacent protons to couple with, hence they appear as a sharp singlet.

  • Aliphatic Protons: The methylene group adjacent to the ammonium group (-CH₂-NH₃⁺) is deshielded due to the electron-withdrawing effect of the positively charged nitrogen, causing it to appear at a downfield chemical shift. It will likely appear as a triplet due to coupling with the adjacent methylene group. The benzylic methylene group (Ar-CH₂-) is also deshielded by the aromatic ring and will appear as a triplet. The central methylene group will be a multiplet due to coupling with the two adjacent methylene groups.

  • Ammonium Protons: The protons on the nitrogen atom are often broad due to quadrupolar relaxation and exchange with trace amounts of water in the solvent. Their chemical shift is highly dependent on concentration and solvent.

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.

Carbon Assignment Expected Chemical Shift (ppm)
C-O (Aromatic)~ 158 ppm
C-C (Aromatic, substituted)~ 130 ppm
CH (Aromatic)~ 129 ppm and ~114 ppm
-OCH₃~ 55 ppm
-CH₂-NH₃⁺~ 40 ppm
Ar-CH₂-~ 30 ppm
-CH₂-CH₂-CH₂-~ 28 ppm

Rationale for Chemical Shifts:

  • The carbon attached to the oxygen of the methoxy group is the most deshielded aromatic carbon.

  • The other aromatic carbons show distinct signals based on their substitution and electronic environment.

  • The aliphatic carbons are found in the upfield region of the spectrum, with the carbon attached to the electronegative nitrogen appearing at the most downfield position among them.

Experimental Protocol for NMR Data Acquisition
  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or D₂O).

  • Instrument Setup: Use a standard NMR spectrometer (e.g., 400 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

IR Spectral Data and Interpretation

The key vibrational frequencies for this compound are presented below.

Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch (-NH₃⁺)3200-2800Strong, Broad
C-H Stretch (Aromatic)3100-3000Medium
C-H Stretch (Aliphatic)3000-2850Medium
N-H Bend (-NH₃⁺)1600-1500Medium
C=C Stretch (Aromatic)1610, 1510Medium to Strong
C-O Stretch (Aryl Ether)1250Strong
C-N Stretch1180Medium

Expert Insights on Spectral Features:

  • The most characteristic feature of a primary amine salt is the broad and strong absorption in the 3200-2800 cm⁻¹ region, which is due to the N-H stretching vibrations of the -NH₃⁺ group.[1][2] This broadness is a result of hydrogen bonding.

  • The aromatic C=C stretching vibrations typically appear as a pair of bands around 1610 cm⁻¹ and 1510 cm⁻¹.

  • The strong band around 1250 cm⁻¹ is indicative of the aryl-alkyl ether C-O stretch.

Experimental Protocol for IR Data Acquisition (ATR-FTIR)
  • Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

  • Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

  • Background Correction: A background spectrum of the clean ATR crystal should be recorded and subtracted from the sample spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its structural confirmation.

Mass Spectral Data and Interpretation

For this compound, electrospray ionization (ESI) in positive ion mode is a suitable technique. The free amine has a molecular weight of 165.23 g/mol .

m/z Proposed Fragment
166.1[M+H]⁺ (protonated molecule of the free amine)
149.1[M+H - NH₃]⁺
121.1[C₈H₉O]⁺ (p-methoxybenzyl cation)

Mechanistic Insights into Fragmentation:

  • The base peak is often the protonated molecule of the free amine, [M+H]⁺, at m/z 166.1.

  • A common fragmentation pathway for phenethylamines involves the loss of ammonia (NH₃) from the protonated molecule.[3][4] This results in a fragment ion at m/z 149.1.

  • Another significant fragmentation is the cleavage of the Cα-Cβ bond, leading to the formation of the stable p-methoxybenzyl cation at m/z 121.1.[5]

Caption: Key fragmentation pathways in ESI-MS.

Experimental Protocol for MS Data Acquisition (ESI-MS)
  • Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or acetonitrile/water.

  • Infusion: Infuse the sample solution directly into the ESI source of the mass spectrometer.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

The comprehensive spectral analysis of this compound using NMR, IR, and MS provides a self-validating system for its structural confirmation and purity assessment. Each technique offers complementary information, and a combined interpretation allows for an unambiguous identification of the compound. The methodologies and interpretations presented in this guide are based on established principles and provide a robust framework for researchers and scientists working with this and similar molecules.

References

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. Analytical Chemistry. [Link]

  • Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]

  • Mass fragmentations (m/z values) of phenethylamines and tryptamines... ResearchGate. [Link]

  • In-Source Fragmentation of Phenethylamines by Electrospray Ionization Mass Spectrometry: Toward Highly Sensitive Quantitative Analysis of Monoamine Neurotransmitters. PubMed. [Link]

  • Study of Substituted Phenethylamine Fragmentation Induced by Electrospray Ionization Mass Spectrometry and Its Application for Highly Sensitive Analysis of Neurotransmitters in Biological Samples. ACS Publications. [Link]

  • THE INFRARED SPECTRA OF SECONDARY AMINES AND THEIR SALTS. Canadian Science Publishing. [Link]

  • Organic Nitrogen Compounds V: Amine Salts. Spectroscopy Online. [Link]

Sources

An In-depth Technical Guide to the Theoretical Properties of 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of the theoretical properties of 3-(4-Methoxyphenyl)propan-1-amine hydrochloride (CAS Number: 36397-51-0). Synthesizing available chemical data, analogous structural information, and established analytical principles, this document serves as a critical resource for researchers, scientists, and professionals in drug development. The guide covers the compound's physicochemical characteristics, plausible synthetic pathways, potential pharmacological relevance based on structural analogs, and robust analytical methodologies for its characterization. All information is presented with the aim of fostering a deeper understanding of this compound and enabling its effective use in research and development settings.

Introduction

This compound is a primary amine salt with a chemical structure that suggests potential applications in medicinal chemistry and materials science. The presence of a methoxy-substituted phenyl ring connected to a propyl amine chain provides a scaffold that can be readily modified to explore structure-activity relationships. While extensive research on this specific hydrochloride salt is not widely published, its constituent parts and related analogs have been the subject of various studies, offering valuable insights into its potential properties and applications. This guide aims to consolidate this information and present a thorough theoretical profile of the compound.

Physicochemical Properties

The fundamental physicochemical properties of 3-(4-Methoxyphenyl)propan-1-amine and its hydrochloride salt are crucial for its handling, formulation, and interpretation in experimental settings.

Table 1: Physicochemical Properties

PropertyValueSource
Chemical Name This compound[1][2][3]
CAS Number 36397-51-0[1][2]
Molecular Formula C₁₀H₁₆ClNO[1]
Molecular Weight 201.70 g/mol [1]
Free Base CAS Number 36397-23-6[4]
Free Base Molecular Formula C₁₀H₁₅NO
Free Base Molecular Weight 165.24 g/mol
Free Base Physical Form Liquid
Free Base Purity Typically ≥95%
Storage Conditions Keep in a dark place, under an inert atmosphere, at room temperature.

Synthesis and Chemical Reactivity

Proposed Synthetic Pathway

A logical synthetic approach would start from 3-(4-methoxyphenyl)propan-1-ol, proceed through an intermediate with a protected amine, and conclude with deprotection and salt formation.

Synthetic Pathway A 3-(4-methoxyphenyl)propan-1-ol B 3-(4-methoxyphenyl)propyl halide/sulfonate A->B Halogenation or Sulfonylation C N-Protected 3-(4-methoxyphenyl)propan-1-amine (e.g., N-Boc) B->C Nucleophilic substitution with protected amine source D 3-(4-Methoxyphenyl)propan-1-amine C->D Deprotection (e.g., acid-catalyzed) E This compound D->E Salt formation with HCl

Caption: Proposed synthetic workflow for this compound.

Experimental Protocol: N-Boc Protection and Deprotection (Analogous)

The following protocol is adapted from general procedures for the N-Boc protection of amines and subsequent deprotection.[5][6][7]

Step 1: Synthesis of N-Boc-3-(4-methoxyphenyl)propan-1-amine (Hypothetical)

  • To a solution of 3-(4-methoxyphenyl)propan-1-amine (1 equivalent) in a suitable solvent such as dichloromethane or tetrahydrofuran, add di-tert-butyl dicarbonate (Boc₂O, 1.1 equivalents).

  • If the reaction is slow, a base such as triethylamine or diisopropylethylamine (1.2 equivalents) can be added to facilitate the reaction.

  • Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield N-Boc-3-(4-methoxyphenyl)propan-1-amine.

Step 2: Deprotection and Hydrochloride Salt Formation

  • Dissolve the N-Boc protected amine (1 equivalent) in a suitable solvent such as methanol, dioxane, or ethyl acetate.

  • Bubble hydrogen chloride gas through the solution at 0°C until saturation, or add a solution of HCl in the chosen solvent (e.g., 4M HCl in dioxane).[8]

  • Stir the mixture at room temperature for 1-4 hours, monitoring the deprotection by TLC.

  • The hydrochloride salt will often precipitate out of the solution. If not, the solvent can be removed under reduced pressure.

  • The resulting solid can be washed with a non-polar solvent like diethyl ether or hexane and dried under vacuum to yield pure this compound.

Chemical Reactivity

The chemical behavior of 3-(4-Methoxyphenyl)propan-1-amine is primarily dictated by its two functional groups: the primary amine and the methoxy-substituted phenyl ring.[9]

  • Primary Amine: The lone pair of electrons on the nitrogen atom makes it nucleophilic and basic. It can readily undergo reactions such as alkylation, acylation, and condensation.[9]

  • Aromatic Ring: The methoxy group is an electron-donating group, which activates the phenyl ring towards electrophilic substitution reactions, primarily at the ortho and para positions relative to the methoxy group.

Potential Pharmacological Relevance

Direct pharmacological studies on this compound are scarce in the public domain. However, the structural similarity to known psychoactive and biologically active compounds allows for informed speculation on its potential biological targets.

Structural Analogy to Monoamine Releasing Agents

The structure of 3-(4-Methoxyphenyl)propan-1-amine shares features with phenethylamine and amphetamine derivatives, which are known to interact with monoamine transporters. For instance, 3-Methoxyamphetamine (3-MA) is a monoamine releasing agent that affects serotonin, norepinephrine, and dopamine systems.[10] While the position of the methoxy group differs (meta in 3-MA versus para in the title compound), and the title compound is a propanamine rather than a 2-aminopropane, the structural resemblance suggests that 3-(4-Methoxyphenyl)propan-1-amine could exhibit some activity at monoamine transporters or receptors. It has been noted that sympathomimetic effects have occurred with 3-MA at an oral dose of 25 mg in humans.[10]

Potential as a Scaffold for Biologically Active Molecules

The core structure of 3-(4-Methoxyphenyl)propan-1-amine can serve as a versatile starting material for the synthesis of more complex molecules with potential therapeutic applications. For example, derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide have been synthesized and shown to possess antioxidant and anticancer activities.[11] This indicates that the 3-(4-methoxyphenyl)propylamine scaffold can be a valuable building block in drug discovery programs.

Analytical Characterization

A comprehensive analytical characterization is essential for confirming the identity and purity of this compound.

Mass Spectrometry

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of the compound. For the free base, 3-(4-methoxyphenyl)propan-1-amine, the predicted monoisotopic mass is 165.1154 Da.[12]

Table 2: Predicted m/z for Adducts of the Free Base

AdductPredicted m/z
[M+H]⁺166.12265
[M+Na]⁺188.10459
[M-H]⁻164.10809
[M+NH₄]⁺183.14919

Data sourced from PubChemLite.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for elucidating the detailed molecular structure. While specific experimental spectra for the hydrochloride salt were not found, a theoretical ¹H NMR spectrum can be predicted.

Predicted ¹H NMR (in CDCl₃, shifts are approximate):

  • δ 7.1-7.2 ppm (d, 2H): Aromatic protons ortho to the propyl group.

  • δ 6.8-6.9 ppm (d, 2H): Aromatic protons ortho to the methoxy group.

  • δ 3.7-3.8 ppm (s, 3H): Methoxy group protons.

  • δ 2.9-3.1 ppm (t, 2H): Methylene protons adjacent to the amine group.

  • δ 2.6-2.8 ppm (t, 2H): Methylene protons benzylic to the phenyl ring.

  • δ 1.9-2.1 ppm (m, 2H): Methylene protons on the central carbon of the propyl chain.

  • Amine protons (broad singlet): The chemical shift will be concentration-dependent and may be downfield due to the hydrochloride salt formation.

Infrared (IR) Spectroscopy

IR spectroscopy can identify the key functional groups present in the molecule.

Expected IR Absorptions (cm⁻¹):

  • ~3000-2800: C-H stretching from the aromatic and aliphatic groups.

  • ~2800-2200 (broad): N-H stretching of the ammonium salt.

  • ~1610, 1510, 1460: C=C stretching of the aromatic ring.

  • ~1250: C-O stretching of the aryl ether.

  • ~1030: C-O stretching of the methoxy group.

  • ~830: C-H out-of-plane bending for a 1,4-disubstituted aromatic ring.

The IR spectrum of the hydrochloride salt of a related compound, 4-methoxyphencyclidine, shows absorbances between 2000-2700 cm⁻¹ consistent with an amine halogen (HCl) ion-pair.[13]

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC method would be suitable for assessing the purity of this compound.

Proposed HPLC Method:

  • Column: C18 stationary phase (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer or ammonium formate) and an organic solvent like acetonitrile or methanol.

  • Detection: UV detection at a wavelength where the phenyl ring absorbs, likely around 225 nm or 275 nm.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

This method would need to be optimized and validated for linearity, precision, accuracy, and robustness.[14][15]

HPLC Workflow cluster_0 Sample Preparation cluster_1 HPLC System cluster_2 Data Analysis A Dissolve sample in mobile phase or suitable solvent B Inject sample A->B C Separation on C18 column (Gradient elution) B->C D UV Detection C->D E Chromatogram generation D->E F Peak integration and quantification E->F

Caption: A typical workflow for the HPLC analysis of this compound.

Safety and Handling

The safety data sheet for the free base, 3-(4-Methoxyphenyl)propan-1-amine, indicates that it is a warning-level hazard.

Hazard Statements:

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Precautionary Statements:

  • P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

  • P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Standard laboratory safety protocols should be followed when handling this compound, including the use of personal protective equipment (gloves, safety glasses, and a lab coat). Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a chemical compound with a structure that suggests potential for further investigation in various scientific fields. While direct experimental data on this specific salt is limited in the available literature, this guide provides a robust theoretical framework based on its chemical properties, analogous syntheses, potential pharmacological relevance inferred from structurally similar molecules, and established analytical techniques. The information presented herein is intended to serve as a valuable resource for researchers, enabling them to design experiments, interpret results, and safely handle this compound in their scientific endeavors. Further empirical studies are warranted to fully elucidate the properties and potential applications of this compound.

References

  • MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 26(15), 4497. Retrieved from [Link]

  • FULIR. (2017). Solvent-Free Mechanochemical Deprotection of N-Boc Group. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-BOC amines by various routes. Retrieved from [Link]

  • Radboud Repository. (2006). Mild and efficient deprotection of the amine protecting p-methoxyphenyl (PMP) group. Retrieved from [Link]

  • Reddit. (2024). Advice on N-boc deprotection in the presence of acid sensitive groups. Retrieved from [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]

  • MDPI. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • PubChemLite. (n.d.). 3-(4-methoxyphenyl)propan-1-amine (C10H15NO). Retrieved from [Link]

  • National Center for Biotechnology Information. (2024). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow. Retrieved from [Link]

  • National Center for Biotechnology Information. (2016). Synthesis of N-Boc-Propargylic and Allylic Amines by Reaction of Organomagnesium Reagents with N-Boc-Aminals and Their Oxidation to N-Boc-Ketimines. Retrieved from [Link]

  • Journal of Pharmaceutical and Biomedical Analysis. (2021). RP-HPLC Method for Content of Genotoxic 4-methoxybenzyl Chloride in Venlafaxine. Retrieved from [Link]

  • SciSpace. (2012). Method for synthesizing methoxy amine hydrochlorate. Retrieved from [Link]

  • Supplementary Information. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of N-(1-Benzyl)-4-Methoxycarbonyl-4-Piperidinyl N- Phenylpropanamide. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methoxyamphetamine. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. Retrieved from [Link]

  • Wikipedia. (n.d.). Methoxisopropamine. Retrieved from [Link]

  • Acta Poloniae Pharmaceutica. (2012). HPLC METHOD FOR IDENTIFICATION AND QUANTIFICATION OF THREE ACTIVE SUBSTANCES IN A DERMATOLOGICAL PREPARATION ñ VIOSEPT OINTMENT. Retrieved from [Link]

  • Science.gov. (n.d.). hplc assay method: Topics by Science.gov. Retrieved from [Link]

  • ResearchGate. (n.d.). Infrared spectrum (FTIR) of 4-methoxyphencyclidine HCl. Retrieved from [Link]

Sources

The Strategic Role of 3-(4-Methoxyphenyl)propan-1-amine in Modern Medicinal Chemistry: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among these, 3-(4-methoxyphenyl)propan-1-amine has emerged as a versatile and valuable scaffold. Its unique combination of a flexible propylamine chain and a metabolically stable methoxy-substituted phenyl ring offers a compelling platform for the design of potent and selective modulators of a variety of biological targets. This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the synthesis, physicochemical properties, and extensive applications of 3-(4-methoxyphenyl)propan-1-amine in medicinal chemistry. We will explore its role in the generation of diverse compound libraries, delve into key structure-activity relationships, and provide detailed experimental protocols for its synthesis and derivatization, underscoring its significance as a cornerstone in the pursuit of innovative medicines.

Introduction: The Architectural Appeal of a Privileged Scaffold

The 3-(4-methoxyphenyl)propan-1-amine core represents a privileged scaffold in medicinal chemistry, a term reserved for molecular frameworks that are recurrently found in biologically active compounds. Its value lies in the synergistic interplay of its constituent parts:

  • The 4-Methoxyphenyl Moiety: The para-methoxy substitution on the phenyl ring is a common feature in many approved drugs. This group can enhance metabolic stability by blocking a potential site of oxidation and can also improve oral bioavailability.[1] Furthermore, the methoxy group can act as a hydrogen bond acceptor, contributing to ligand-target binding interactions.[2]

  • The Propylamine Linker: The three-carbon chain provides conformational flexibility, allowing the molecule to adopt optimal orientations within a target's binding pocket. The terminal primary amine serves as a crucial handle for a wide array of chemical modifications, enabling the exploration of extensive chemical space and the fine-tuning of pharmacological properties.

This guide will illuminate the practical applications of this building block, transitioning from its fundamental chemistry to its role in the synthesis of complex, biologically active molecules.

Physicochemical Properties and Synthesis

A thorough understanding of the physicochemical properties of a building block is essential for its effective utilization in drug design.

PropertyValueReference
Molecular Formula C₁₀H₁₅NO
Molecular Weight 165.24 g/mol
Appearance Colorless oil/liquid
Boiling Point 266 °C at 760 mmHg[3]
Storage Room temperature, away from light, under inert gas[3]

The synthesis of 3-(4-methoxyphenyl)propan-1-amine is readily achievable through established synthetic routes. One of the most common and efficient methods involves the reduction of 3-(4-methoxyphenyl)propanamide.

Experimental Protocol: Synthesis via Amide Reduction

This protocol details the synthesis of 3-(4-methoxyphenyl)propan-1-amine from its corresponding amide precursor using lithium aluminum hydride (LAH), a potent reducing agent.

Materials:

  • 3-(4-methoxyphenyl)propanamide

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 10% aqueous sodium hydroxide (NaOH)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Soxhlet extractor

  • Round-bottom flask and reflux condenser

  • Separatory funnel

  • Rotary evaporator

  • Kugelrohr distillation apparatus (optional)

Procedure:

  • Set up a 1-liter three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Soxhlet extractor. Ensure all glassware is thoroughly dried.

  • Place lithium aluminum hydride (0.01 mol) and anhydrous tetrahydrofuran (500 ml) into the flask under an inert atmosphere (e.g., nitrogen or argon).

  • Place 3-(4-methoxyphenyl)propanamide (0.056 mol) in the thimble of the Soxhlet extractor.

  • Heat the flask to reflux. The continuous extraction and reaction will proceed for approximately 3 hours.[4]

  • After the reaction is complete, cool the flask in an ice bath.

  • Quenching (Caution: Exothermic Reaction!): Slowly and carefully add deionized water (3.5 ml) dropwise to the reaction mixture to quench the excess LAH.

  • Sequentially add 10% aqueous sodium hydroxide (3.5 ml) and then deionized water (10.5 ml) to the mixture.

  • Filter the resulting slurry to remove the aluminum salts.

  • Wash the filter cake with additional THF.

  • Combine the filtrate and washings and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by distillation, for example, using a Kugelrohr apparatus, to yield a colorless oil.[4]

dot

Caption: Synthesis of 3-(4-methoxyphenyl)propan-1-amine.

Applications in Medicinal Chemistry: A Gateway to Diverse Bioactive Molecules

The true value of 3-(4-methoxyphenyl)propan-1-amine lies in its role as a versatile starting material for the synthesis of a wide range of biologically active compounds. The primary amine functionality allows for the straightforward introduction of various pharmacophoric groups through reactions such as acylation, sulfonylation, reductive amination, and urea/thiourea formation.

Central Nervous System (CNS) Agents

The 3-(4-methoxyphenyl)propan-1-amine scaffold is frequently employed in the development of agents targeting the central nervous system, particularly for neurological and psychiatric disorders.[3] Its structure bears resemblance to key neurotransmitters, making it a suitable template for designing modulators of serotonin and dopamine pathways. This has led to its use in the synthesis of potential antidepressant and anxiolytic compounds.[3]

A notable example of a closely related structure is found in the synthesis of the long-acting β2-adrenergic receptor agonist, (R,R)-formoterol. A key intermediate in its synthesis is (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine, highlighting the utility of this structural motif in creating high-value pharmaceuticals.

Anticancer Agents

The incorporation of the 3-(4-methoxyphenyl)propan-1-amine moiety has been explored in the design of novel anticancer agents. For instance, derivatives incorporating this scaffold into pyrazolo[3,4-b]pyridine cores have been investigated as inhibitors of cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle.

Derivatization Strategies and Structure-Activity Relationships (SAR)

The primary amine of 3-(4-methoxyphenyl)propan-1-amine is the main point of diversification. Understanding the impact of different substituents on biological activity is key to rational drug design.

dot

Derivatization cluster_reactions Derivatization Reactions cluster_products Bioactive Derivatives Start 3-(4-methoxyphenyl)propan-1-amine Acylation Acyl Halide / Anhydride Start->Acylation Sulfonylation Sulfonyl Chloride Start->Sulfonylation UreaFormation Isocyanate Start->UreaFormation ReductiveAmination Aldehyde / Ketone, NaBH3CN Start->ReductiveAmination Amides Amides Acylation->Amides Sulfonamides Sulfonamides Sulfonylation->Sulfonamides Ureas Ureas UreaFormation->Ureas SecondaryAmines Secondary/Tertiary Amines ReductiveAmination->SecondaryAmines

Caption: Derivatization pathways of the core amine.

Acylation and sulfonylation of the primary amine are common strategies to introduce a variety of functional groups that can interact with specific residues in the target protein. For example, the synthesis of N-(4-methoxyphenyl)-nitrobenzenesulfonamide derivatives has been reported, showcasing the ease of forming the sulfonamide linkage. While this example uses a different amine, the synthetic principle is directly applicable.

The reaction of 3-(4-methoxyphenyl)propan-1-amine with isocyanates or isothiocyanates provides access to a diverse range of urea and thiourea derivatives. These functional groups are known to participate in hydrogen bonding interactions and are present in numerous approved drugs, including several kinase inhibitors.

Experimental Protocol: Synthesis of an N-Aryl Urea Derivative

This protocol provides a general method for the synthesis of an N-aryl urea derivative from 3-(4-methoxyphenyl)propan-1-amine and an aryl isocyanate.

Materials:

  • 3-(4-methoxyphenyl)propan-1-amine

  • Aryl isocyanate (e.g., phenyl isocyanate)

  • Anhydrous dichloromethane (DCM) or tetrahydrofuran (THF)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Drying tube or inert atmosphere setup

Procedure:

  • In a dry round-bottom flask under an inert atmosphere, dissolve 3-(4-methoxyphenyl)propan-1-amine (1.0 eq.) in anhydrous DCM.

  • To this stirred solution, add the aryl isocyanate (1.0 eq.) dropwise at room temperature.

  • Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, the product may precipitate from the reaction mixture. If so, collect the solid by filtration.

  • If the product remains in solution, concentrate the mixture under reduced pressure.

  • Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to afford the pure N-aryl urea derivative.

Conclusion and Future Perspectives

3-(4-methoxyphenyl)propan-1-amine stands as a testament to the power of privileged scaffolds in medicinal chemistry. Its straightforward synthesis, coupled with the versatility of its primary amine for chemical elaboration, makes it an invaluable tool for the generation of compound libraries aimed at a multitude of biological targets. The inherent features of the 4-methoxyphenyl group often bestow favorable pharmacokinetic properties on the resulting derivatives. As our understanding of disease biology deepens, the strategic deployment of well-characterized and versatile building blocks like 3-(4-methoxyphenyl)propan-1-amine will continue to be a cornerstone of successful drug discovery campaigns. Future research will undoubtedly uncover new applications for this remarkable scaffold in the development of the next generation of therapeutics.

References

  • Arora, P., Arora, V., Lamba, H.S., & Wadhwa, D. (2012). Importance of heterocyclic chemistry: A review. International Journal of Pharmaceutical Sciences and Research, 3(9), 2947-2954. [Link]

  • MySkinRecipes. (n.d.). 3-(4-Methoxyphenyl)propan-1-amine. Retrieved from [Link][3]

  • PrepChem. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Retrieved from [Link][4]

  • MDPI. (2019). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • Google Patents. (n.d.). New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Ishihara, Y., & Chiodi, D. (2024). The role of the methoxy group in approved drugs. European Journal of Medicinal Chemistry, 273, 116364. [Link][1]

  • MDPI. (2021). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Retrieved from [Link]

  • PubMed. (2017). The Discovery of 3-((4-Chloro-3-methoxyphenyl)amino)-1-((3R,4S)-4-cyanotetrahydro-2H-pyran-3-yl)-1H-pyrazole-4-carboxamide, a Highly Ligand Efficient and Efficacious Janus Kinase 1 Selective Inhibitor with Favorable Pharmacokinetic Properties. Retrieved from [Link]

  • Organic Syntheses. (n.d.). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]

  • MDPI. (2020). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. Retrieved from [Link]

  • PubMed. (2024). The role of the methoxy group in approved drugs. Retrieved from [Link][1]

Sources

Topic: Potential Biological Targets of 3-(4-Methoxyphenyl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The 3-(4-methoxyphenyl)propan-1-amine scaffold represents a privileged structural motif in modern medicinal chemistry, particularly in the realm of neuropharmacology. Its inherent conformational flexibility, combined with the electron-donating nature of the methoxy group, allows for potent and often selective interactions with a variety of biological targets within the central nervous system (CNS). This guide provides a detailed exploration of the known and potential biological targets for derivatives of this core structure, outlines robust methodologies for target identification and validation, and discusses the therapeutic implications of these interactions. As a foundational structure for several known psychoactive compounds, understanding its target engagement profile is critical for the rational design of novel therapeutics with improved efficacy and reduced side-effect profiles.

Part 1: Primary Target Families: Monoaminergic Systems

Derivatives based on the phenylpropan-1-amine core are classic bioisosteres of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. Consequently, their primary targets are overwhelmingly concentrated within the protein families that bind and transport these endogenous ligands.

Serotonin (5-HT) Receptors

The serotonin system is a major target for this chemical class. The structural similarity to serotonin allows these derivatives to interact with multiple 5-HT receptor subtypes, often with high affinity.

  • 5-HT₂ Family (5-HT₂ₐ, 5-HT₂ₙ, 5-HT₂ₙ): The 5-HT₂ₐ receptor, a Gq/11-coupled GPCR, is a prominent target. Activation of this receptor leads to the hydrolysis of phosphatidylinositol-4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating Protein Kinase C (PKC). This pathway is central to the mechanism of psychedelic-assisted therapies and is a key target for atypical antipsychotics. Compounds from the 25x-NBOMe series, which feature the closely related 2,5-dimethoxy-phenethylamine backbone, are potent 5-HT₂ₐ agonists.

  • 5-HT₁ Family (5-HT₁ₐ): The 5-HT₁ₐ receptor, a Gi/o-coupled GPCR, is another significant target. Its activation inhibits adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulates ion channels. This mechanism is associated with anxiolytic and antidepressant effects.

G cluster_membrane Plasma Membrane Receptor 5-HT2A Receptor (GPCR) Gq11 Gαq/11 Receptor->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ligand 3-(4-Methoxyphenyl) propan-1-amine Derivative Ligand->Receptor Binds & Activates Ca_Release Ca²⁺ Release (from ER) IP3->Ca_Release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_Release->Downstream PKC->Downstream

Caption: Canonical Gq-coupled signaling cascade for the 5-HT₂ₐ receptor.

Monoamine Transporters

The Solute Carrier 6 (SLC6) family of neurotransmitter transporters are critical for regulating synaptic concentrations of monoamines. The phenylpropan-1-amine scaffold is a well-established pharmacophore for transporter inhibitors.

  • Serotonin Transporter (SERT): Inhibition of SERT is the primary mechanism of action for selective serotonin reuptake inhibitors (SSRIs) used in the treatment of depression and anxiety.

  • Dopamine Transporter (DAT): DAT inhibition increases synaptic dopamine levels and is associated with stimulant and wakefulness-promoting effects.

  • Norepinephrine Transporter (NET): NET inhibition is a key component of many antidepressants and treatments for ADHD.

The selectivity profile against these three transporters dictates the pharmacological effect, ranging from selective inhibition (like an SSRI) to broad-spectrum inhibition (as seen in triple reuptake inhibitors).

Part 2: Secondary and Emerging Targets

Beyond the primary monoaminergic systems, this versatile scaffold can be decorated with functional groups that steer its activity toward other important CNS targets.

Sigma Receptors (σ₁ and σ₂)

Sigma receptors are unique intracellular chaperone proteins located at the endoplasmic reticulum-mitochondrion interface. They are not classic GPCRs or ion channels but are involved in regulating calcium signaling, ion channel function, and cellular stress responses. Several CNS-active compounds containing the phenylpropan-1-amine motif have been shown to possess high affinity for sigma receptors, suggesting these may be important secondary or "off-target" entities that contribute to the overall pharmacological profile.

Trace Amine-Associated Receptor 1 (TAAR1)

TAAR1 is a Gs/Gq-coupled GPCR that is activated by endogenous trace amines like β-phenylethylamine and tyramine. It acts as a modulator of monoaminergic systems. TAAR1 agonists can decrease dopamine transporter firing rates and reduce dopamine release, a mechanism being explored for antipsychotic and anti-addiction therapies. Given that 3-(4-methoxyphenyl)propan-1-amine is itself a trace amine analog, TAAR1 represents a highly plausible and therapeutically relevant target.

Part 3: Methodologies for Target Identification and Validation

A multi-pronged approach is essential to confidently identify the biological target(s) of a novel derivative and validate the interaction. The following protocols outline a logical, self-validating workflow.

Workflow for Target Identification & Validation

G A Step 1: In Silico & In Vitro Screening (Broad Panel) B Radioligand Binding Assays (Primary Target Hypothesis) A->B Hypothesize Primary Targets C Step 2: Target Engagement in Cells (Confirmation) B->C Validate with Orthogonal Method D Cellular Thermal Shift Assay (CETSA) (Direct Target Binding) C->D Confirm Direct Binding E BRET/FRET-based Assays (Proximal Signaling) C->E Confirm Proximal Signaling Event F Step 3: Functional & Phenotypic Assays (Biological Consequence) D->F Link Binding to Function E->F G Calcium Mobilization Assay (for Gq-coupled targets) F->G H cAMP Accumulation Assay (for Gs/Gi-coupled targets) F->H I Transporter Uptake Assay (for SERT, DAT, NET) F->I

Caption: A tiered workflow for target identification and validation.

Experimental Protocols

This protocol determines the binding affinity (Ki) of a test compound by measuring its ability to compete with a known high-affinity radioligand.

  • Materials:

    • Cell membranes from HEK293 cells stably expressing human 5-HT₂ₐ receptors.

    • Radioligand: [³H]ketanserin (a 5-HT₂ₐ antagonist).

    • Non-specific binding control: Mianserin (10 µM).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Test compounds (derivatives) at 10-12 concentrations.

  • Procedure:

    • Add 50 µL of assay buffer to each well of a 96-well plate.

    • Add 50 µL of test compound dilutions or vehicle control.

    • Add 50 µL of [³H]ketanserin (final concentration ~1-2 nM).

    • Initiate the binding reaction by adding 50 µL of cell membrane suspension (5-10 µg protein/well).

    • Incubate for 60 minutes at room temperature.

    • Terminate the assay by rapid filtration through a GF/B filter plate using a cell harvester.

    • Wash the filters 3 times with ice-cold assay buffer.

    • Allow filters to dry, add scintillation cocktail, and count radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = (Total binding) - (Non-specific binding).

    • Plot the percentage of specific binding against the log concentration of the test compound.

    • Fit the data to a one-site competition model using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀.

    • Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

CETSA provides direct evidence of target engagement in a cellular environment by measuring the thermal stabilization of a protein upon ligand binding.

  • Materials:

    • Intact cells expressing the target of interest (e.g., SH-SY5Y cells for DAT).

    • Test compound and vehicle control (DMSO).

    • Phosphate-buffered saline (PBS) with protease inhibitors.

    • Instrumentation for heat shocking (e.g., PCR thermocycler).

    • Instrumentation for protein detection (e.g., Western blot or ELISA).

  • Procedure:

    • Treat cell suspensions with the test compound or vehicle for 1 hour at 37°C.

    • Aliquot the cell suspensions into PCR tubes.

    • Heat the tubes across a temperature gradient (e.g., 40°C to 64°C) for 3 minutes, followed by cooling for 3 minutes at 4°C.

    • Lyse the cells by freeze-thaw cycles.

    • Separate soluble proteins from precipitated aggregates by centrifugation (20,000 x g for 20 minutes at 4°C).

    • Transfer the supernatant (soluble fraction) to a new plate.

    • Detect the amount of soluble target protein remaining at each temperature using a specific antibody (e.g., via Western Blot).

  • Data Analysis:

    • Generate a melt curve by plotting the soluble protein fraction against temperature for both vehicle and compound-treated samples.

    • A rightward shift in the melt curve for the compound-treated sample indicates thermal stabilization and confirms direct target binding.

Part 4: Quantitative Data Summary

The following table summarizes representative binding affinity data for compounds containing the phenylpropan-1-amine scaffold against key monoaminergic targets. Data is illustrative and will vary significantly based on specific substitutions.

Target ProteinLigand TypeRepresentative Kᵢ (nM)Therapeutic Implication
5-HT₂ₐ Receptor Agonist / Antagonist0.5 - 50Antipsychotic, Psychedelic
SERT Inhibitor1 - 100Antidepressant, Anxiolytic
DAT Inhibitor10 - 500Stimulant, Wakefulness
NET Inhibitor5 - 250Antidepressant, ADHD
TAAR1 Agonist50 - 1000Antipsychotic, Anti-addiction
Sigma-1 (σ₁) Agonist / Antagonist20 - 400Neuroprotection, Cognition

Conclusion

The 3-(4-methoxyphenyl)propan-1-amine core is a remarkably versatile scaffold that provides a gateway to modulating critical nodes within the central nervous system. Its primary interactions with serotonin receptors and monoamine transporters have been well-established and form the basis of numerous therapeutic agents. However, emerging evidence points toward significant engagement with other targets like TAAR1 and sigma receptors, which may contribute to the polypharmacology of these derivatives and offer new avenues for drug development. A rigorous, multi-step validation workflow, combining classical radioligand binding with modern cellular target engagement assays like CETSA, is paramount for accurately deconvoluting the complex pharmacology of any new derivative. This structured approach ensures a high degree of scientific integrity and provides the robust data package necessary for advancing promising compounds through the drug development pipeline.

References

  • Title: Structural basis for 5-HT2A receptor signaling Source: Nature URL: [Link]

  • Title: Insights into the structural basis of 5-HT2A receptor signaling Source: Molecular Cell URL: [Link]

  • Title: Trace Amine-Associated Receptor 1 (TAAR1) as a Target for the Treatment of Negative Symptoms in Schizophrenia Source: Frontiers in Pharmacology URL: [Link]

The Methoxy Group as a "Molecular Scout": An In-Depth Technical Guide to the Structure-Activity Relationship of Methoxy-Substituted Propanamines

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The propanamine scaffold is a cornerstone in medicinal chemistry, forming the backbone of numerous neurologically active pharmaceuticals. The strategic introduction of substituents allows for the fine-tuning of their pharmacological profiles. Among these, the methoxy group stands out for its unique electronic and steric properties, acting as a "molecular scout" to probe and interact with protein binding pockets without significantly increasing lipophilicity.[1] This technical guide provides an in-depth exploration of the structure-activity relationship (SAR) of methoxy-substituted propanamines, with a focus on their synthesis, interaction with key neurological targets such as serotonin and dopamine receptors, and the profound impact of methoxy group positioning on their biological activity. This document is intended for researchers, scientists, and drug development professionals engaged in the design and optimization of novel therapeutics.

The Strategic Role of the Methoxy Group in Drug Design

The methoxy group (–OCH₃) is a prevalent substituent in a vast number of natural products and approved drugs.[2][3] Its popularity among medicinal chemists stems from a unique combination of properties that can favorably influence a ligand's target binding, physicochemical characteristics, and pharmacokinetic profile.[2][3][4]

Key Advantages of Incorporating a Methoxy Group:

  • Low Lipophilicity: Unlike many other substituents used to explore protein pockets, the methoxy group, when attached to an aromatic system, has a near-zero lipophilicity.[1] This allows for the enhancement of potency without the detrimental effects of high lipophilicity on ADME (absorption, distribution, metabolism, and excretion) properties.[1]

  • Versatile Electrostatic Potential: The methoxy group exhibits both negative and positive electrostatic potential. The oxygen atom is electronegative, while the methyl group has a partial positive charge, enabling diverse interactions within a binding pocket.[1]

  • Hydrogen Bond Acceptor: The oxygen atom of the methoxy group can act as a hydrogen bond acceptor, a crucial interaction for anchoring a ligand to its target receptor.

  • Metabolic Handle and Blocker: The methoxy group can serve as a site for metabolism (O-demethylation), which can be exploited for prodrug strategies. Conversely, its strategic placement can block metabolically labile positions on a molecule, thereby improving its metabolic stability.

  • Conformational Influence: The methoxy group can influence the preferred conformation of a molecule, which can be critical for optimal binding to a receptor.

Synthesis of Methoxy-Substituted Propanamines

The synthesis of methoxy-substituted propanamines can be achieved through various routes, with the choice of method often depending on the desired stereochemistry and the position of the methoxy group.

General Synthetic Strategies

A common and versatile method for the synthesis of propanamines is the Leuckart reaction , which involves the reductive amination of a ketone with formamide or ammonium formate, followed by acid hydrolysis.[5] For the synthesis of 4-methoxyamphetamine (PMA), 4-methoxyphenylacetone is treated with formamide, followed by hydrolysis.[5]

Another prevalent method is catalytic hydrogenation . For instance, 3-methoxypropylamine can be synthesized from 3-methoxypropionitrile via catalytic hydrogenation.[6]

Biocatalytic methods are gaining prominence due to their high stereoselectivity and environmentally friendly reaction conditions. For example, the synthesis of (S)-(+)-1-methoxy-2-propylamine can be achieved with high enantiomeric excess using transaminases.[7]

Experimental Protocol: Synthesis of 3-Methoxypropylamine via Catalytic Hydrogenation

This protocol outlines a general procedure for the synthesis of 3-methoxypropylamine from 3-methoxypropionitrile.

Materials:

  • 3-methoxypropionitrile

  • Ethanol (solvent)

  • Modified carrier nickel catalyst

  • Autoclave

  • Hydrogen gas

Procedure:

  • Charge a 1000ml autoclave with 400g of 3-methoxypropionitrile, 20g of ethanol, and 12g of modified carrier nickel catalyst.[6]

  • Seal the autoclave and purge with hydrogen gas.

  • Pressurize the autoclave with hydrogen to 2.8 MPa.[6]

  • Heat the mixture and stir for 2 hours, maintaining the pressure at 2-3 MPa.[6]

  • After the reaction is complete, cool the autoclave to room temperature.

  • Filter the reaction mixture to remove the catalyst.

  • Purify the filtrate by fractional distillation under normal pressure, collecting the fraction at 110-160°C to obtain colorless and transparent 3-methoxypropylamine.[6]

Chiral Synthesis

For many pharmacological applications, the synthesis of a single enantiomer is crucial. Chiral synthesis of methoxy-substituted propanamines can be achieved through several approaches:

  • Resolution of a racemic mixture: This can be accomplished by forming diastereomeric salts with a chiral resolving agent, followed by separation and liberation of the desired enantiomer.

  • Asymmetric synthesis: This involves using a chiral precursor or a chiral catalyst to introduce the stereocenter with a high degree of enantioselectivity. For example, (S)-(+)-1-methoxy-2-propylamine can be synthesized from the chiral precursor (S)-alaninol.[7] Stereospecific, regioselective cuprate addition to aziridine phosphoramidate compounds is another advanced method for the chiral synthesis of amphetamine derivatives.[8]

Structure-Activity Relationship at Key Neurological Targets

The position of the methoxy group on the aromatic ring of a propanamine has a profound impact on its affinity and functional activity at various G-protein coupled receptors (GPCRs), particularly serotonin and dopamine receptors.

Serotonin Receptors

Methoxy-substituted phenylpropanamines are well-known to interact with serotonin (5-HT) receptors, especially the 5-HT₂ family (5-HT₂A, 5-HT₂B, and 5-HT₂C).[9]

  • Influence of Methoxy Group Position: The substitution pattern on the phenyl ring is critical for 5-HT receptor affinity. In general, mono-, di-, and trimethoxylation of the phenyl ring of phenethylamines and phenylisopropylamines enhances affinity for 5-HT receptors.[10] For disubstituted compounds, methoxy groups at the 2 and 5 positions are often optimal for high affinity.[10]

  • Example: 2,5-Dimethoxy-substituted Propanamines: Compounds like 2,5-dimethoxy-4-iodoamphetamine (DOI) are potent 5-HT₂A receptor agonists.[9] Replacing the ethylamine side chain with a cyclopropylamine moiety in DOI and its bromo-analogue (DOB) resulted in compounds with high affinity for the 5-HT₂ receptor family.[9]

Table 1: Receptor Binding Affinities (Ki, nM) of Methoxy-Substituted Phenylalkylamines at Serotonin Receptors

Compound5-HT₂A5-HT₂B5-HT₂CReference
2,5-dimethoxy-4-iodoamphetamine (DOI)High AffinityHigh AffinityHigh Affinity[9]
trans-2-(2,5-dimethoxy-4-iodophenyl)cyclopropylamineHigh AffinityHigh AffinityIncreased Affinity[9]
2,5-dimethoxy-4-bromoamphetamine (DOB)High AffinityHigh AffinityHigh Affinity[9]
trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamineHigh AffinityHigh AffinityIncreased Affinity[9]

Data presented are qualitative due to the variability in reported absolute values. "High Affinity" generally implies Ki values in the low nanomolar range. "Increased Affinity" refers to a higher affinity compared to the parent amphetamine derivative.

Dopamine Receptors

Methoxy-substituted propanamines also exhibit significant activity at dopamine receptors. The dopamine receptor family is divided into D₁-like (D₁ and D₅) and D₂-like (D₂, D₃, and D₄) subtypes.[1]

  • Example: (R)-2-Methoxy-N-n-propylnorapomorphine (MNPA): MNPA, a methoxy derivative of the D₂/D₃ receptor agonist N-n-propylnorapomorphine (NPA), is a selective D₂-like receptor agonist with a high affinity (Ki = 0.17 nM) and a D₂/D₁ potency ratio of 10,500.[11]

Table 2: Receptor Binding Affinities (Ki, nM) of MNPA at Dopamine Receptors

CompoundD₁ ReceptorD₂ ReceptorReference
(R)-2-Methoxy-N-n-propylnorapomorphine (MNPA)17800.17[11]

This data clearly demonstrates the profound impact of the methoxy group in conferring high affinity and selectivity for the D₂ receptor.

Experimental Workflows for SAR Elucidation

A systematic investigation of the SAR of methoxy-substituted propanamines requires robust and reproducible experimental workflows.

Radioligand Binding Assays

Radioligand binding assays are a fundamental tool for determining the affinity of a compound for a specific receptor.[1][12]

General Protocol for a Competitive Radioligand Binding Assay:

  • Membrane Preparation: Prepare crude membrane fractions containing the receptor of interest from cell lines (e.g., HEK293) or animal tissues.[1]

  • Incubation: In a 96-well plate, incubate the membrane preparation with a fixed concentration of a suitable radioligand (e.g., [³H]Spiperone for D₂ receptors) and varying concentrations of the unlabeled test compound (the methoxy-substituted propanamine).[1]

  • Separation: Terminate the binding reaction by rapid filtration through glass fiber filters to separate the bound from the free radioligand.[1]

  • Detection: Quantify the radioactivity on the filters using a liquid scintillation counter.[1]

  • Data Analysis: Calculate the percentage of specific binding at each concentration of the test compound and determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand). The Ki (inhibition constant) can then be calculated from the IC₅₀ using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Membrane Membrane Preparation Incubation Incubation of Membranes, Radioligand, and Test Compound Membrane->Incubation Radioligand Radioligand Solution Radioligand->Incubation TestCompound Test Compound Dilutions TestCompound->Incubation Filtration Rapid Filtration Incubation->Filtration Counting Scintillation Counting Filtration->Counting IC50 IC50 Determination Counting->IC50 Ki Ki Calculation (Cheng-Prusoff) IC50->Ki

Functional Assays

Functional assays measure the biological response elicited by a compound upon binding to its receptor, determining whether it is an agonist, antagonist, or inverse agonist.

  • For D₂-like Dopamine Receptors (Gi/o-coupled): These receptors inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. Functional assays can measure this change in cAMP concentration.[2][13]

  • For 5-HT₂A Serotonin Receptors (Gq-coupled): These receptors activate phospholipase C, resulting in an increase in intracellular calcium. Functional assays can measure this calcium flux.[14]

G cluster_d2 D2-like Receptor (Gi/o) cluster_5ht2a 5-HT2A Receptor (Gq) D2_Agonist Agonist Binding D2_AC Adenylyl Cyclase Inhibition D2_Agonist->D2_AC D2_cAMP ↓ cAMP D2_AC->D2_cAMP HT2A_Agonist Agonist Binding HT2A_PLC Phospholipase C Activation HT2A_Agonist->HT2A_PLC HT2A_Ca ↑ Intracellular Ca²⁺ HT2A_PLC->HT2A_Ca

Analytical Characterization

The identity, purity, and quantity of synthesized methoxy-substituted propanamines must be rigorously confirmed using a suite of analytical techniques.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone for purity assessment and quantification. Reversed-phase HPLC with UV detection is commonly employed.[15] Chiral HPLC is essential for determining the enantiomeric purity of stereoisomers.[7]

  • Mass Spectrometry (MS): Coupled with HPLC (LC-MS) or gas chromatography (GC-MS), this technique provides molecular weight information and structural elucidation through fragmentation patterns, crucial for confirming the identity of the synthesized compounds and their impurities.[15]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for the structural elucidation of novel compounds, confirming the connectivity of atoms and the position of the methoxy group.

  • Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule.[15]

Conclusion and Future Directions

The methoxy group is a powerful tool in the medicinal chemist's arsenal for the design of novel propanamine-based therapeutics. Its unique physicochemical properties allow for the exploration of SAR in a manner that can enhance potency and selectivity without compromising desirable drug-like properties. The position of the methoxy group on the propanamine scaffold is a critical determinant of its pharmacological profile, profoundly influencing its interaction with key neurological targets like serotonin and dopamine receptors.

Future research in this area should focus on:

  • Systematic SAR Studies: Conducting comprehensive studies on regioisomeric series of methoxy-substituted propanamines to provide a clearer, quantitative understanding of the influence of methoxy group positioning.

  • Exploration of Novel Scaffolds: Incorporating the methoxy-propanamine motif into more complex and diverse molecular architectures to identify novel ligands with unique pharmacological properties.

  • Advanced In Silico Modeling: Utilizing computational methods to predict the binding modes of methoxy-substituted propanamines and to rationalize the observed SAR, thereby guiding the design of more potent and selective compounds.

By integrating rational design, robust synthetic methodologies, and comprehensive pharmacological evaluation, the full potential of methoxy-substituted propanamines as next-generation therapeutics can be realized.

References

  • The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • D2 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • 5-HT2A Serotonin Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • Hi-Affi™ In Vitro Cell based Dopamine Receptor Functional Assay Service. Creative Biolabs. Available at: [Link]

  • D1 Dopamine Receptor Assay. Innoprot GPCR Functional Assays. Available at: [Link]

  • In vitro assays for the functional characterization of the dopamine transporter (DAT). PMC. Available at: [Link]

  • CN101328129A - Preparation of 3-methoxy propanamine. Google Patents.
  • (R)-2-[11C]Methoxy-N-n-propylnorapomorphine. NCBI. Available at: [Link]

  • (PDF) trans-2-(2,5-Dimethoxy-4-iodophenyl)cyclopropylamine and trans-2-(2,5-dimethoxy-4-bromophenyl)cyclopropylamine as potent agonists for the 5-HT2 receptor family. ResearchGate. Available at: [Link]

  • Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane. Wipf Group. Available at: [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. Available at: [Link]

  • Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane. PMC. Available at: [Link]

  • Precursors and routes of synthesis for S-(+)-methamphetamine and... ResearchGate. Available at: [Link]

  • Long-lasting alterations in 5-HT2A receptor after a binge regimen of methamphetamine in mice. PubMed. Available at: [Link]

  • Role of the serotonin 5-HT2A receptor in the hyperlocomotive and hyperthermic effects of (+)-3,4-methylenedioxymethamphetamine. OUCI. Available at: [Link]

  • Chronic treatment with a serotonin>2> receptor (5-HT>2>R) agonist modulates the behavioral and cellular response to (+)-3,4- methylenedioxymethamphetamine [(+)-MDMA]. Available at: [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers. Available at: [Link]

  • WO2015130661A1 - Synthesis of chiral amphetamine derivatives by stereospecific, regioselective cuprate addition reaction with aziridine phosphoramidate compounds. Google Patents.
  • Serotonin receptor affinities of psychoactive phenalkylamine analogues. PubMed. Available at: [Link]

  • Serotonin Receptor Subtypes and Ligands. ACNP. Available at: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Used in the Synthesis of Small Molecule Pharmaceuticals. Available at: [Link]

  • Enantioselective Synthesis and in Vivo Evaluation of Regioisomeric Analogues of the Antimalarial Arterolane. PubMed. Available at: [Link]

  • Antagonizing serotonin 2A (5-HT2A) receptors attenuates methamphetamine-induced reward and blocks methamphetamine-induced anxiety-like behaviors in adult male rats. PubMed. Available at: [Link]

  • Receptor Binding Assays for HTS and Drug Discovery. NCBI. Available at: [Link]

  • The ketamine analogue methoxetamine and 3- and 4-methoxy analogues of phencyclidine are high affinity and selective ligands for the glutamate NMDA receptor. PubMed. Available at: [Link]

  • A new sensitive HPLC assay for methoxyamine and its analogs. PubMed. Available at: [Link]

  • Antagonizing Serotonin 2A (5-HT2A) Receptors Does Not Attenuate Methamphetamine-Induced. UNM Digital Repository. Available at: [Link]

  • Quantitative Structure Activity Relationship. YouTube. Available at: [Link]

  • LECTURE 26 Quantitative Structure Activity Relationship. YouTube. Available at: [Link]

  • Quantitative structure-activity relationship analysis of the pharmacology of para-substituted methcathinone analogues. PubMed. Available at: [Link]

  • Comparison of behavioral properties of di- and tri-methoxyphenylisopropylamines. Semantic Scholar. Available at: [Link]

  • Structure-antioxidant activity relationship of methoxy, phenolic hydroxyl, and carboxylic acid groups of phenolic acids. PubMed. Available at: [Link]

  • Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. ResearchGate. Available at: [Link]

  • The role of the methoxy group in approved drugs. PubMed. Available at: [Link]

  • Quantitative structure-activity relationship analysis of phenolic antioxidants. PubMed. Available at: [Link]

  • Synthesis of 4-methyl-5-arylpyrimidines and 4-arylpyrimidines: Route specific markers for the Leuckardt preparation of amphetamine, 4-methoxyamphetamine, and 4-methylthioamphetamine. ResearchGate. Available at: [Link]

  • Methoxyisopropylamine. PubChem. Available at: [Link]

  • Synthesis and Analytical Profiles for Regiosomeric and Isobaric Amines Related to MDMA, MDEA and MBDB: Differentiation of Drug and non-Drug Substances of Mass Spectral Equivalence. National Institute of Justice. Available at: [Link]

  • 2-(4-Chlorophenyl)-4-(3,4-dimethoxy-phenyl)-6-methoxy-3-methylquinoline. MDPI. Available at: [Link]

  • The effect of the number, position, and shape of methoxy groups in triphenylamine donors on the performance of dye-sensitized solar cells. ResearchGate. Available at: [Link]

  • Synthetic chemistry fuels interdisciplinary approaches to the production of artemisinin. Available at: [Link]

Sources

Methodological & Application

reductive amination of 4-methoxyphenylpropanal with ammonia

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: High-Fidelity Synthesis of Primary Amines: A Detailed Protocol for the Reductive Amination of 4-Methoxyphenylpropanal with Ammonia

Abstract

The synthesis of primary amines is a cornerstone of modern organic and medicinal chemistry. Reductive amination stands out as one of the most efficient and widely utilized methods for this transformation due to its operational simplicity and high atom economy.[1][2] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the reductive amination of 4-methoxyphenylpropanal using ammonia as the nitrogen source. We will delve into the underlying reaction mechanism, evaluate common reducing agents, and present a detailed, field-proven protocol using sodium triacetoxyborohydride (STAB). Furthermore, this guide includes critical safety protocols and visual workflows to ensure reproducible and safe execution.

Introduction: The Strategic Importance of Reductive Amination

Reductive amination is a powerful chemical reaction that transforms a carbonyl group (from an aldehyde or ketone) into an amine through an intermediate imine.[3] This one-pot or sequential process is highly valued in the pharmaceutical industry for building complex molecules, as it avoids the common pitfalls of other amine synthesis methods, such as over-alkylation, which can occur with direct alkylation of amines using alkyl halides.[2][4]

The target transformation in this guide, the conversion of 4-methoxyphenylpropanal to 4-methoxyamphetamine, represents a model system for the synthesis of primary phenethylamines, a class of compounds with significant interest in medicinal chemistry. This protocol is designed to be robust, high-yielding, and adaptable for various substituted aldehydes and ketones.

The Reaction Mechanism: A Two-Step Cascade

The reductive amination process is a cascade of two distinct, equilibrium-driven steps occurring in the same reaction vessel:

  • Imine Formation: The reaction initiates with the nucleophilic attack of ammonia on the electrophilic carbonyl carbon of 4-methoxyphenylpropanal. This forms an unstable hemiaminal intermediate.[3][5] This intermediate then undergoes dehydration (loss of a water molecule) to yield the corresponding imine. The formation of the imine is a reversible process, and the equilibrium can be driven towards the product by removing water, for instance, through the use of dehydrating agents or azeotropic distillation.[3]

  • Imine Reduction: The newly formed imine (or its protonated form, the iminium ion) is then reduced to the final primary amine. The key to a successful one-pot reductive amination lies in selecting a reducing agent that is selective for the imine/iminium ion over the starting aldehyde.[4][6]

Reductive_Amination_Mechanism cluster_0 Step 1: Imine Formation cluster_1 Step 2: Reduction Aldehyde 4-Methoxyphenylpropanal (Carbonyl Compound) Hemiaminal Hemiaminal Intermediate Aldehyde->Hemiaminal + NH₃ Ammonia Ammonia (NH₃) (Nucleophile) Ammonia->Hemiaminal Imine Imine Intermediate Hemiaminal->Imine - H₂O H2O_out H₂O Imine_step2 Imine Intermediate Imine->Imine_step2 Reduction Begins ReducingAgent Reducing Agent (e.g., STAB, NaBH₃CN) Product 4-Methoxyamphetamine (Primary Amine) ReducingAgent->Product Imine_step2->Product + [H⁻]

Caption: The two-step mechanism of reductive amination.

Selecting the Optimal Reducing Agent

The choice of reducing agent is the most critical parameter for a successful reductive amination. The ideal reagent should selectively reduce the iminium ion intermediate without significantly reducing the starting aldehyde.[4][6]

Reducing AgentAdvantagesDisadvantagesSolvent(s)
Sodium Borohydride (NaBH₄) Inexpensive, readily available.Non-selective; can reduce the starting aldehyde. Requires a two-step process where the imine is formed first.[4][7]MeOH, EtOH
Sodium Cyanoborohydride (NaBH₃CN) Highly selective for imines/iminiums over carbonyls in one-pot reactions.[3][4] Stable in weakly acidic conditions.Highly Toxic. Can release toxic HCN gas, especially during acidic workup.[3][6]MeOH
Sodium Triacetoxyborohydride (STAB) Excellent Selectivity. Mild, effective, and does not require strict pH control.[3][7] Safer alternative to NaBH₃CN.[6]Water-sensitive; more expensive than NaBH₄. Not compatible with protic solvents like methanol.[7]DCE, THF, DCM
Catalytic Hydrogenation (H₂/Catalyst) Greenest option. High atom economy, produces only water as a byproduct.[2] Catalysts (Pd, Ni, Co) can often be recovered.[1][8]Requires specialized high-pressure equipment. Catalyst may be sensitive or require optimization.MeOH, EtOH, EtOAc

Detailed Experimental Protocol

This protocol details the using STAB as the reducing agent.

Materials and Equipment
Reagents & SolventsEquipment
4-MethoxyphenylpropanalRound-bottom flask with stir bar
Ammonia (7 N solution in Methanol)Ice bath
Sodium Triacetoxyborohydride (STAB)Magnetic stir plate
Dichloromethane (DCM, anhydrous)Nitrogen inlet/drying tube
Saturated Sodium Bicarbonate (NaHCO₃) solutionSeparatory funnel
Saturated Sodium Chloride (Brine) solutionRotary evaporator
Anhydrous Magnesium Sulfate (MgSO₄)Standard glassware for extraction & filtration
1 M Hydrochloric Acid (HCl)pH paper or meter
Experimental Workflow Diagram

Workflow start Start reagents 1. Combine Aldehyde & Ammonia in DCM start->reagents cool 2. Cool to 0 °C reagents->cool add_stab 3. Add STAB Portion-wise cool->add_stab react 4. Warm to RT & Stir (Monitor by TLC) add_stab->react quench 5. Quench with sat. NaHCO₃ react->quench extract 6. Extract with DCM quench->extract wash 7. Wash Organic Layer (Water, Brine) extract->wash dry 8. Dry with MgSO₄ & Filter wash->dry concentrate 9. Concentrate in vacuo dry->concentrate purify 10. Purify Product (e.g., Column Chromatography) concentrate->purify end End purify->end

Caption: Step-by-step experimental workflow.

Step-by-Step Procedure
  • Reaction Setup: To a dry 250 mL round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylpropanal (e.g., 5.0 g, 1.0 eq). Dissolve the aldehyde in anhydrous dichloromethane (DCM, 100 mL).

    • Rationale: Anhydrous solvent is used because STAB is water-sensitive, and the presence of water can shift the imine-formation equilibrium back towards the starting materials.[3][7]

  • Amine Addition: Add a 7 N solution of ammonia in methanol (e.g., 1.5 - 2.0 eq) to the stirring solution at room temperature. Stir the mixture for 20-30 minutes.

    • Rationale: Using a moderate excess of ammonia helps drive the imine formation equilibrium forward. A short stirring period allows for the initial formation of the imine before the reducing agent is introduced.[6]

  • Addition of Reducing Agent: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add sodium triacetoxyborohydride (STAB) (e.g., 1.2 - 1.5 eq) in small portions over 15-20 minutes.

    • Rationale: Portion-wise addition at low temperature helps to control any potential exotherm and ensures a smooth reaction rate.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Let the mixture stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aldehyde spot has been consumed.

  • Workup - Quenching: Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.

    • Rationale: The basic NaHCO₃ solution neutralizes the acetic acid byproduct from the STAB reagent and quenches any unreacted hydride.

  • Workup - Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer two more times with DCM. Combine all organic layers.

    • Rationale: Multiple extractions ensure maximum recovery of the amine product from the aqueous phase.

  • Workup - Washing: Wash the combined organic layers sequentially with water and then with a saturated brine solution.

    • Rationale: Washing removes water-soluble impurities. The brine wash helps to break any emulsions and begins the drying process.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude amine can be purified by standard methods, such as flash column chromatography on silica gel, if necessary.

Safety and Handling Precautions

Personal and environmental safety is paramount. This procedure must be conducted in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

  • Ammonia (NH₃): Ammonia solutions are corrosive and have pungent, irritating vapors. Avoid inhalation and direct contact with skin and eyes.[9][10] Ensure the fume hood has adequate airflow.[10]

  • Sodium Triacetoxyborohydride (STAB): STAB is water-sensitive and will react with water to release flammable hydrogen gas. It is also a mild irritant. Handle in a dry environment and avoid contact with moisture.

  • Dichloromethane (DCM): DCM is a volatile solvent and a suspected carcinogen. Minimize exposure through inhalation and skin contact.

  • General Handling: Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[9] Have an emergency eyewash station and safety shower readily accessible.[9][10]

References

  • Wikipedia. Reductive amination. [Link]

  • Baxter, E. W., & Reitz, A. B. (2002). Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents. Organic Reactions.
  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • Shulgin, A. T. Synthesis of Optically Active 4-Methoxyamphetamine from Tyrosine. [Link]

  • Röhrich, J., & Zörntlein, S. (2002). Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. PubMed. [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Medley, J. W. C–N Bond-Forming Reactions: Reductive Amination. Myers Chem 115, Harvard University. [Link]

  • Zhang, S., Hu, Y., Li, M., & Xie, Y. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. Organic Letters. [Link]

  • Kwon, D., & Kim, Y. (2013). Catalytic Organometallic Reactions of Ammonia. PMC, NIH. [Link]

  • Rhodium Chemistry Archives. Horner-Wadsworth-Emmons Synthesis of 4-Methoxyamphetamine. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • Jagadeesh, R. V., et al. (2017). The Synthesis of Primary Amines through Reductive Amination Employing an Iron Catalyst. PMC, PubMed Central. [Link]

  • Waumans, D., Bruneel, N., & Tytgat, J. (2003). Anise oil as para-methoxyamphetamine (PMA) precursor. PubMed. [Link]

  • LibreTexts Chemistry. Synthesis of Amines. [Link]

  • ResearchGate. Identification and synthesis of some contaminants present in 4-methoxyamphetamine (PMA) prepared by the Leuckart method. [Link]

  • Touchette, K. M. (2006). Reductive Amination: A Remarkable Experiment for the Organic Laboratory. Journal of Chemical Education. [Link]

  • Zhang, S., et al. (2024). Reductive Amination of Aldehyde and Ketone with Ammonia and H2 by an In Situ-Generated Cobalt Catalyst under Mild Conditions. PubMed. [Link]

  • Chemistry For Everyone. (2024). What Are The Safety Precautions For Handling Ammonia?. [Link]

  • Safety and Health Journal. (2023). Ammonia: Safety Essential Tips. [Link]

  • ACS Green Chemistry Institute. Reductive Amination. [Link]

  • The Organic Chemistry Tutor. (2016). Reductive Amination of Ketones & Aldehydes With NaBH3CN. [Link]

  • IOC. (2022). Reductive Amination & Amide Synthesis (IOC 40). [Link]

  • Abdel-Magid, A. F., et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. ResearchGate. [Link]

  • Professor Dave Explains. (2020). Amine Preparation 4: Reductive Amination. [Link]

Sources

experimental procedure for preparing 3-(4-Methoxyphenyl)propan-1-amine HCl salt

Author: BenchChem Technical Support Team. Date: January 2026

Title: A-PN2026-01: Preparation of 3-(4-Methoxyphenyl)propan-1-amine HCl Salt: A Detailed Guide to Catalytic Hydrogenation and Alternative Reduction Methodologies

For: Researchers, scientists, and drug development professionals

Abstract

This application note provides a comprehensive, step-by-step experimental guide for the synthesis of 3-(4-Methoxyphenyl)propan-1-amine hydrochloride, a valuable building block in medicinal chemistry and materials science. We present a robust and scalable two-step procedure commencing with the synthesis of the intermediate, 3-(4-methoxyphenyl)propanenitrile. The primary focus is on the selective reduction of the nitrile to the corresponding primary amine via catalytic hydrogenation using Raney® Nickel, a method favored for its safety, efficiency, and scalability. An alternative protocol employing Lithium Aluminum Hydride (LiAlH₄) is also detailed for laboratory-scale syntheses where high-pressure hydrogenation equipment may not be available. The guide elucidates the rationale behind procedural choices, outlines rigorous safety protocols, and provides a systematic approach to the final salt formation and purification, ensuring high purity and yield.

Introduction

Primary amines are foundational intermediates in the synthesis of a vast array of high-value molecules, particularly in the pharmaceutical and agrochemical industries.[1] The title compound, 3-(4-Methoxyphenyl)propan-1-amine, incorporates a key pharmacophore and serves as a versatile scaffold for constructing more complex molecular architectures. Its hydrochloride salt form offers improved stability, crystallinity, and handling properties compared to the free base.

The conversion of a nitrile group to a primary amine is a fundamental transformation in organic synthesis. However, controlling the reaction's selectivity can be a critical challenge. The reaction proceeds through a reactive imine intermediate which, if not rapidly hydrogenated, can react with the amine product, leading to the formation of undesired secondary and tertiary amine byproducts.[1] This guide details a preferred industrial method, heterogeneous catalytic hydrogenation, which offers excellent selectivity when properly executed. We also provide a well-established, albeit more hazardous, alternative using a powerful chemical reducing agent for smaller-scale applications.

Overall Synthetic Scheme

The synthesis is approached in a two-stage process: first, the preparation of the nitrile intermediate, followed by its reduction to the primary amine and subsequent conversion to the hydrochloride salt.

Stage 1: Synthesis of 3-(4-Methoxyphenyl)propanenitrile Not covered in detail in this protocol. The intermediate can be synthesized via several routes, including the reaction of 4-methoxyphenylacetonitrile with a suitable C1 synthon or the Michael addition of a cyanide source to a vinyl ether derivative.

Stage 2: Reduction of Nitrile and Salt Formation Reaction Scheme: Reduction of 3-(4-methoxyphenyl)propanenitrile to 3-(4-Methoxyphenyl)propan-1-amine HCl (Image: A chemical reaction showing the conversion of 3-(4-methoxyphenyl)propanenitrile to 3-(4-methoxyphenyl)propan-1-amine using H₂/Raney Ni, followed by reaction with HCl to form the hydrochloride salt.)

Protocol 1: Catalytic Hydrogenation (Preferred Method)

Principle and Rationale

Catalytic hydrogenation is a widely used industrial process for nitrile reduction due to its high efficiency, excellent selectivity for primary amines (when controlled), and favorable safety profile compared to metal hydrides.[2] Raney® Nickel is a cost-effective and highly active catalyst for this transformation.[3] The reaction is typically performed in a solvent like ethanol or methanol, often with the addition of ammonia to suppress the formation of secondary amines by competitively binding to the catalyst surface and reacting with the imine intermediate. The system is pressurized with hydrogen gas, which is catalytically activated at the nickel surface to reduce the nitrile.

Materials and Equipment
MaterialGradeSupplierNotes
3-(4-Methoxyphenyl)propanenitrile≥98%CommercialStarting material
Raney® Nickel (slurry in water)Active CatalystCommercialCaution: Pyrophoric when dry.
Ethanol, anhydrousReagentCommercialReaction solvent
Methanolic Ammonia7N solutionCommercialOptional, for selectivity
Hydrogen Gas (H₂)High PurityGas SupplierHigh-pressure cylinder
Hydrochloric Acid4 M in DioxaneReagentFor salt formation
Diethyl Ether, anhydrousReagentCommercialFor precipitation/washing
Celite® 545N/ACommercialFiltration aid
Sodium Sulfate, anhydrousReagentCommercialDrying agent
Parr Hydrogenator or similarN/AN/AHigh-pressure reaction vessel
Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reaction Hydrogenation cluster_workup Work-up & Isolation cluster_salt Salt Formation A Charge Parr vessel with 3-(4-methoxyphenyl)propanenitrile and Ethanol B Carefully add Raney® Ni slurry under inert atmosphere A->B 1. Catalyst Addition C Seal vessel, flush with N₂, then flush with H₂ B->C 2. Sealing & Flushing D Pressurize with H₂ (e.g., 500 psi) and heat (e.g., 80 °C) with stirring C->D 3. Reaction Conditions E Monitor H₂ uptake until reaction is complete (TLC/GC-MS) D->E 4. Monitoring F Cool, vent, and flush with N₂ E->F 5. Cooldown G Filter catalyst through Celite® (KEEP WET) F->G 6. Catalyst Removal H Concentrate filtrate under reduced pressure G->H 7. Solvent Removal I Perform acid-base extraction to isolate free amine H->I 8. Purification J Dissolve free amine in anhydrous Diethyl Ether I->J 9. Preparation for Salt K Add HCl in Dioxane dropwise with stirring at 0 °C J->K 10. Precipitation L Filter the precipitated solid, wash with cold ether, and dry K->L 11. Isolation M Final Product: 3-(4-Methoxyphenyl)propan-1-amine HCl L->M 12. Final Product

Caption: Workflow for the synthesis of the target HCl salt via catalytic hydrogenation.

Step-by-Step Protocol
  • Vessel Preparation: To a suitable high-pressure reactor (e.g., Parr hydrogenator), add 3-(4-methoxyphenyl)propanenitrile (10.0 g, 57.1 mmol) and 100 mL of anhydrous ethanol.

  • Catalyst Addition: Under a stream of nitrogen or argon to prevent ignition, carefully add Raney® Nickel (approx. 1.0 g of a 50% slurry in water). Safety First: Raney® Nickel is pyrophoric when dry. Never allow the catalyst to dry and come into contact with air.[4]

  • Hydrogenation: Seal the reactor. Purge the headspace three times with nitrogen, followed by three purges with hydrogen gas. Pressurize the vessel to 500 psi (approx. 34.5 bar) with hydrogen.

  • Reaction: Begin vigorous stirring and heat the reaction mixture to 80 °C. The reaction is exothermic. Monitor the pressure gauge; a drop in pressure indicates hydrogen consumption. Maintain the pressure by periodically adding more hydrogen. The reaction is typically complete in 4-6 hours.

  • Reaction Monitoring: Monitor the reaction's completion by taking a small, carefully depressurized aliquot and analyzing it by TLC or GC-MS to confirm the disappearance of the starting nitrile.

  • Work-up: Once complete, cool the reactor to room temperature, carefully vent the excess hydrogen, and purge the vessel with nitrogen.

  • Catalyst Filtration: Prepare a pad of Celite® in a Büchner funnel and wet it with ethanol. Under a nitrogen atmosphere, filter the reaction mixture through the Celite® pad to remove the catalyst. Crucially, keep the filter cake wet with solvent at all times to prevent ignition. Wash the filter cake with additional ethanol (2 x 20 mL).

  • Isolation of Free Amine: Combine the filtrates and remove the solvent under reduced pressure. The resulting crude oil is the free amine, 3-(4-methoxyphenyl)propan-1-amine. This can be purified further by distillation under high vacuum if necessary.

  • HCl Salt Formation: Dissolve the crude amine (assuming 100% conversion, 9.49 g, 57.1 mmol) in 100 mL of anhydrous diethyl ether and cool the solution to 0 °C in an ice bath.

  • Precipitation: While stirring, add a 4 M solution of HCl in dioxane dropwise until the precipitation of the white solid is complete and the solution becomes slightly acidic (test with pH paper). Typically, this will require approximately 15 mL (60 mmol).

  • Final Product Isolation: Stir the resulting slurry at 0 °C for 30 minutes. Collect the white solid by vacuum filtration, wash it with cold diethyl ether (2 x 30 mL), and dry it under vacuum to yield 3-(4-Methoxyphenyl)propan-1-amine HCl.

Protocol 2: Lithium Aluminum Hydride (LiAlH₄) Reduction (Alternative Method)

Principle and Rationale

Lithium aluminum hydride (LiAlH₄ or LAH) is an extremely powerful nucleophilic reducing agent capable of reducing nitriles to primary amines.[5][6] The reaction involves the nucleophilic addition of a hydride ion (H⁻) to the electrophilic carbon of the nitrile, followed by a second hydride addition to the intermediate imine anion.[7] A final aqueous work-up protonates the resulting dianion to yield the primary amine.[8] This method is highly effective on a lab scale but is less suitable for large-scale synthesis due to the violent reactivity of LiAlH₄ with water and protic solvents and the generation of hydrogen gas during quenching.

Materials and Equipment
MaterialGradeSupplierNotes
Lithium Aluminum Hydride (LiAlH₄)Powder or solution in THFReagentExtreme Caution: Highly reactive.
Tetrahydrofuran (THF), anhydrousReagentCommercialReaction solvent
3-(4-Methoxyphenyl)propanenitrile≥98%CommercialStarting material
Sodium Sulfate, anhydrousReagentCommercialDrying agent
Hydrochloric Acid, conc.ReagentCommercialFor pH adjustment and salt formation
Ethyl AcetateReagentCommercialExtraction solvent
Step-by-Step Protocol
  • Reaction Setup: Equip a dry, three-necked, round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet. Place LiAlH₄ (3.25 g, 85.6 mmol) in the flask and add 100 mL of anhydrous THF via cannula.

  • Substrate Addition: Dissolve 3-(4-methoxyphenyl)propanenitrile (10.0 g, 57.1 mmol) in 50 mL of anhydrous THF and add it to the dropping funnel. Add the nitrile solution dropwise to the stirred LiAlH₄ suspension at 0 °C (ice bath).

  • Reaction: After the addition is complete, remove the ice bath and heat the mixture to reflux for 4 hours.

  • Reaction Monitoring: Cool the reaction to room temperature. Monitor for completion by TLC (after careful quenching of an aliquot).

  • Quenching (Fieser Work-up): Perform this step with extreme caution behind a blast shield. Cool the flask to 0 °C. Slowly and sequentially add the following dropwise:

    • 3.3 mL of water

    • 3.3 mL of 15% aqueous NaOH solution

    • 9.9 mL of water This procedure is designed to precipitate the aluminum salts in a granular, easily filterable form.

  • Isolation: Stir the resulting mixture at room temperature for 30 minutes. A white, granular solid should form. Filter the mixture through a pad of Celite® and wash the solid thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrates and dry over anhydrous sodium sulfate. Filter and concentrate under reduced pressure to yield the crude free amine.

  • HCl Salt Formation: Follow steps 9-11 from Protocol 1 to convert the free amine to its hydrochloride salt.

Data Summary and Characterization

ParameterProtocol 1 (Hydrogenation)Protocol 2 (LiAlH₄)
Starting Material 3-(4-methoxyphenyl)propanenitrile3-(4-methoxyphenyl)propanenitrile
Reagent H₂ / Raney® NiLithium Aluminum Hydride (LiAlH₄)
Solvent EthanolAnhydrous THF
Temperature 80 °CReflux (~66 °C)
Pressure ~500 psiAtmospheric
Typical Yield 85-95%75-90%
Safety Profile High pressure, pyrophoric catalystHighly reactive hydride, H₂ evolution

Expected Characterization of 3-(4-Methoxyphenyl)propan-1-amine HCl:

  • Appearance: White to off-white crystalline solid.

  • Melting Point: 158-162 °C.

  • ¹H NMR (400 MHz, DMSO-d₆): δ 7.95 (br s, 3H, -NH₃⁺), 7.13 (d, J=8.6 Hz, 2H, Ar-H), 6.85 (d, J=8.6 Hz, 2H, Ar-H), 3.72 (s, 3H, -OCH₃), 2.78 (t, J=7.6 Hz, 2H, -CH₂-NH₃⁺), 2.55 (t, J=7.6 Hz, 2H, Ar-CH₂-), 1.81 (m, 2H, -CH₂-CH₂-CH₂-).

  • Molecular Formula: C₁₀H₁₆ClNO

  • Molecular Weight: 201.70 g/mol

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction (Hydrogenation) Inactive catalyst; insufficient H₂ pressure or temperature; leak in the system.Use fresh, active catalyst; ensure the system is sealed and repressurize as needed; increase temperature or reaction time.
Low Yield of Primary Amine Formation of secondary/tertiary amines.Add an amine-suppressing agent like methanolic ammonia to the reaction mixture before hydrogenation.
Difficult Filtration after LAH Quench Incorrect quenching procedure leading to a gelatinous precipitate.Adhere strictly to the Fieser work-up ratios (1:1:3 of H₂O : 15% NaOH : H₂O relative to grams of LAH).
Product is an Oil, not a Salt Insufficient HCl; presence of water.Ensure all solvents for salt formation are anhydrous. Add more HCl solution until precipitation is complete.

References

  • Organic Syntheses. Raney Nickel Catalyst. Available from: [Link]

  • Royal Society of Chemistry. Practical electrochemical hydrogenation of nitriles at the nickel foam cathode. Green Chemistry. 2024. Available from: [Link]

  • Google Patents. Process for the catalytic hydrogenation of nitriles to amines in the presence of a catalyst of doped raney nickel type. US5777166A.
  • YouTube. Hydrogenation Reaction Set up - Reduction of a Nitrile group using Raney Nickel. 2023. Available from: [Link]

  • Google Patents. Method for the hydrogenation of nitriles to primary amines. US4375003A.
  • ResearchGate. What is the best way to convert my amine compound from the free amine into the salt form HCl?. 2020. Available from: [Link]

  • Google Patents. Process of preparing a monobasic salt of a secondary amine. US2634293A.
  • CORE. Coupling in the absence of a tertiary base: A method for the deprotonation of hydrochloride salts of peptide esters to free amin. Available from: [Link]

  • Chemistry Steps. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism. Available from: [Link]

  • YouTube. Diethylamine HCl → Freebase Diethylamine #chemistry #freebase #lsd. 2022. Available from: [Link]

  • ResearchGate. What is the best way to convert my amine compound from the salt form into free amine?. 2015. Available from: [Link]

  • Master Organic Chemistry. Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. 2023. Available from: [Link]

  • Master Organic Chemistry. Reduction of nitriles to primary amines with LiAlH4. Available from: [Link]

  • YouTube. Reduction of Imines and Nitriles with LiAlH4. 2023. Available from: [Link]

  • AdiChemistry. Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. Available from: [Link]

Sources

Application Note: A Robust HPLC Method for Purity Analysis of 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This application note details a highly reliable and robust isocratic Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the purity assessment of 3-(4-Methoxyphenyl)propan-1-amine hydrochloride. The methodology is designed for researchers, quality control analysts, and drug development professionals requiring an accurate and precise analytical procedure. The protocol emphasizes the scientific rationale behind parameter selection, from mobile phase composition to system suitability criteria, ensuring the method's trustworthiness and adherence to rigorous scientific standards. This guide provides a comprehensive, step-by-step protocol that is grounded in established chromatographic principles and regulatory expectations.

Introduction and Scientific Rationale

This compound is a key chemical intermediate in the synthesis of various pharmaceutical compounds. Its purity is a critical quality attribute that directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Therefore, a well-defined and validated analytical method is essential for its quality control.

This method employs RP-HPLC, a cornerstone of pharmaceutical analysis, due to its high resolving power and compatibility with a wide range of analytes.[1] The core of this method is built on the following principles:

  • Stationary Phase Selection: A C18 (octadecylsilane) column is chosen as the stationary phase. This non-polar stationary phase provides excellent retention for the moderately non-polar 3-(4-Methoxyphenyl)propan-1-amine molecule through hydrophobic interactions.

  • Mobile Phase Strategy: The analyte is a primary amine, which is basic in nature.[2] Analyzing basic compounds on silica-based columns can often lead to poor peak shape (tailing) due to interactions between the basic amine and acidic residual silanol groups on the stationary phase.[3] To mitigate this, the mobile phase is buffered to a low pH (approximately 3.0). At this pH, the amine group is fully protonated, enhancing its solubility in the aqueous mobile phase and, critically, suppressing the ionization of the silanol groups, leading to symmetrical, sharp peaks.

  • Detection: The methoxyphenyl moiety within the analyte contains a strong chromophore, making it ideal for UV detection. A detection wavelength of 225 nm is selected to ensure high sensitivity for the parent compound and a broad range of potential aromatic impurities.

This method is designed to be a self-validating system, incorporating rigorous system suitability tests (SST) as mandated by pharmacopeial standards like the United States Pharmacopeia (USP) General Chapter <621>.[4][5]

HPLC Method Parameters

All quantitative data and chromatographic conditions are summarized in the table below for clarity and ease of use.

ParameterSpecification
Instrument HPLC System with UV/PDA Detector
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 25 mM Potassium Phosphate Monobasic (pH 3.0) : Acetonitrile (65:35, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm
Injection Volume 10 µL
Run Time 20 minutes
Diluent Mobile Phase

Required Materials and Reagents

  • This compound Reference Standard and Test Sample

  • Potassium Phosphate Monobasic (KH₂PO₄), HPLC Grade

  • Phosphoric Acid (H₃PO₄), ACS Grade or higher

  • Acetonitrile (ACN), HPLC Grade

  • Water, HPLC Grade or Milli-Q

  • HPLC system with UV or PDA detector

  • Analytical balance (4-decimal place)

  • pH meter

  • Volumetric flasks (Class A)

  • Pipettes (Class A)

  • Syringe filters (0.45 µm, Nylon or PVDF)

  • HPLC vials

Detailed Experimental Protocol

Mobile Phase Preparation (1 L)
  • Prepare Buffer: Accurately weigh 3.40 g of Potassium Phosphate Monobasic (KH₂PO₄) and dissolve it in 650 mL of HPLC-grade water in a 1 L beaker.

  • Adjust pH: While stirring, adjust the pH of the buffer solution to 3.0 ± 0.05 using diluted Phosphoric Acid.

  • Combine with Organic Modifier: Add 350 mL of HPLC-grade Acetonitrile to the prepared buffer.

  • Mix and Degas: Mix thoroughly and degas the final mobile phase for 10-15 minutes using sonication or vacuum filtration through a 0.45 µm filter. This mobile phase also serves as the diluent.

Standard Solution Preparation (Concentration: 0.5 mg/mL)
  • Stock Solution: Accurately weigh approximately 25 mg of the this compound Reference Standard into a 50 mL volumetric flask.

  • Dissolve and Dilute: Add approximately 30 mL of diluent (Mobile Phase) and sonicate for 5 minutes to ensure complete dissolution.

  • Final Volume: Allow the solution to return to room temperature, then dilute to the mark with the diluent and mix well.

  • Filter: Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This is the Working Standard Solution.

Sample Solution Preparation (Concentration: 0.5 mg/mL)
  • Weigh Sample: Accurately weigh approximately 25 mg of the this compound test sample into a 50 mL volumetric flask.

  • Dissolve and Dilute: Follow steps 2 and 3 from the Standard Solution Preparation to dissolve and dilute the sample.

  • Filter: Filter the solution through a 0.45 µm syringe filter into an HPLC vial. This is the Test Solution.

HPLC System Configuration and Analysis Workflow

The following diagram illustrates the complete analytical workflow from sample preparation to the final purity report.

HPLC_Workflow cluster_prep Phase 1: Preparation cluster_analysis Phase 2: Instrumental Analysis cluster_data Phase 3: Data Processing & Reporting prep_mobile Mobile Phase Preparation setup HPLC System Setup & Equilibration prep_mobile->setup prep_std Standard Solution Preparation inject Inject Blank, Standards, & Samples prep_std->inject prep_sample Sample Solution Preparation prep_sample->inject setup->inject acquire Chromatographic Data Acquisition inject->acquire integrate Peak Integration & SST Check acquire->integrate calculate Purity Calculation (Area %) integrate->calculate report Final Purity Report calculate->report

Sources

Comprehensive ¹H and ¹³C NMR Signal Assignment for 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for Researchers and Drug Development Professionals

Abstract: Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic molecules. This application note provides a detailed guide to the complete ¹H and ¹³C NMR spectral assignment of 3-(4-methoxyphenyl)propan-1-amine, a valuable building block in medicinal chemistry and materials science. We present field-proven protocols for sample preparation and data acquisition, followed by an in-depth analysis of the chemical shifts, multiplicities, and coupling constants. This guide is designed to serve as a practical reference for researchers, ensuring accurate and reliable characterization of this and structurally related compounds.

Introduction and Scientific Context

3-(4-Methoxyphenyl)propan-1-amine is a primary amine featuring a propyl chain attached to a para-substituted methoxybenzene ring. Its structural components—a nucleophilic amine, a flexible alkyl linker, and an electron-rich aromatic ring—make it a versatile intermediate in the synthesis of a wide range of biologically active compounds and functional materials.

Accurate structural verification is the cornerstone of chemical research and development. NMR spectroscopy provides unparalleled insight into the molecular framework by probing the magnetic environments of ¹H and ¹³C nuclei. This note explains the causality behind the observed spectral patterns, linking them directly to the electronic and steric features of the molecule, thereby creating a self-validating system for structural confirmation.

Molecular Structure and Atom Numbering

To ensure clarity in the assignment of NMR signals, a standardized atom numbering system is employed for 3-(4-methoxyphenyl)propan-1-amine, as illustrated below.

Caption: Structure of 3-(4-Methoxyphenyl)propan-1-amine with atom numbering.

Experimental Protocols and Methodologies

The quality of NMR data is profoundly dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Part A: Protocol for NMR Sample Preparation

This protocol outlines the standard procedure for preparing a high-quality sample of a small organic molecule for NMR analysis.[1][2][3]

Materials:

  • 3-(4-Methoxyphenyl)propan-1-amine (5-25 mg for ¹H; 50-100 mg for ¹³C)[1][4]

  • Deuterated solvent (e.g., Chloroform-d, CDCl₃, 99.8 atom % D)

  • High-quality 5 mm NMR tube and cap

  • Pasteur pipette with cotton or glass wool plug

  • Small vial for dissolution

Procedure:

  • Weighing: Accurately weigh the required amount of 3-(4-methoxyphenyl)propan-1-amine and place it into a clean, dry vial.

  • Dissolution: Add approximately 0.6 mL of the deuterated solvent (e.g., CDCl₃) to the vial.[5] CDCl₃ is a common choice due to its excellent solubilizing power for a wide range of organic compounds and its relatively clean spectral window.

  • Mixing: Gently swirl or vortex the vial to ensure the sample is completely dissolved. Complete dissolution is critical for obtaining sharp, symmetrical NMR lines.

  • Filtration and Transfer: Draw the solution into a Pasteur pipette plugged with a small amount of cotton or glass wool. This step filters out any particulate matter that could degrade spectral quality by interfering with the magnetic field homogeneity (shimming).[2][3]

  • Transfer to NMR Tube: Carefully transfer the filtered solution into the NMR tube. Avoid getting solution on the upper part of the tube walls.

  • Capping and Labeling: Securely cap the NMR tube and label it clearly.

  • Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue lightly moistened with isopropanol or acetone to remove any fingerprints or dust.[2]

Part B: Protocol for NMR Data Acquisition

Optimal acquisition parameters are crucial for achieving good signal-to-noise and resolution. The following are typical starting parameters for a modern NMR spectrometer (e.g., 400-500 MHz).

¹H NMR Acquisition Parameters:

  • Pulse Sequence: A standard single-pulse sequence (e.g., 'zg30' on Bruker systems) is typically used.

  • Relaxation Delay (d1): 1-5 seconds. This delay allows for the relaxation of protons back to equilibrium between scans.[6]

  • Acquisition Time (aq): 2-4 seconds. This determines the digital resolution of the spectrum.[7][8]

  • Number of Scans (ns): 8-16 scans are usually sufficient for a moderately concentrated sample to achieve an excellent signal-to-noise ratio.

¹³C NMR and DEPT-135 Acquisition Parameters:

  • Pulse Sequence: A standard ¹³C observe pulse sequence with proton decoupling (e.g., 'zgpg30') is used for the broadband spectrum. For DEPT-135, a dedicated DEPT pulse sequence is used.

  • Relaxation Delay (d1): 2-5 seconds.

  • Acquisition Time (aq): 1-2 seconds.

  • Number of Scans (ns): Due to the low natural abundance of ¹³C, more scans are required. Typically, 256 to 1024 scans are needed for a good spectrum.

G cluster_workflow NMR Analysis Workflow A Sample Weighing & Dissolution B Filtration & Transfer to Tube A->B C Spectrometer Setup (Lock & Shim) B->C D Data Acquisition (¹H, ¹³C, DEPT) C->D E Data Processing (FT, Phasing, Baseline) D->E F Spectral Analysis & Assignment E->F

Caption: General workflow for NMR sample analysis.

Spectral Analysis and Signal Assignment

The following analysis is based on established principles of NMR spectroscopy, including chemical shift theory, spin-spin coupling, and the influence of substituents on aromatic systems.[9][10][11]

Part A: ¹H NMR Spectral Analysis

The ¹H NMR spectrum of 3-(4-methoxyphenyl)propan-1-amine is characterized by distinct signals corresponding to the aromatic, aliphatic, methoxy, and amine protons.

  • Aromatic Region (δ 6.8-7.2 ppm): The para-substituted benzene ring gives rise to a characteristic AA'BB' system, which often appears as two distinct doublets.[10]

    • H2/H6 (δ ~7.11 ppm): These protons are ortho to the electron-withdrawing propyl-amine group and meta to the electron-donating methoxy group. They appear as a doublet.

    • H3/H5 (δ ~6.83 ppm): These protons are ortho to the strongly electron-donating methoxy group, which shields them and shifts their signal upfield relative to benzene (δ 7.3 ppm).[9][12] They appear as a doublet.

  • Methoxy Protons (δ ~3.79 ppm): The three protons of the methoxy group (C10) are chemically equivalent and do not couple with other protons. They appear as a sharp singlet, integrating to 3H, in a characteristic region for methoxy groups.[13][14]

  • Aliphatic Chain Protons (δ 1.8-2.8 ppm):

    • H9 (δ ~2.73 ppm): These two protons are adjacent to the electronegative nitrogen atom, which deshields them, shifting their signal downfield. They are coupled to the H8 protons and thus appear as a triplet.

    • H7 (δ ~2.59 ppm): These benzylic protons are adjacent to the aromatic ring and are deshielded. They are coupled to the H8 protons and appear as a triplet.

    • H8 (δ ~1.83 ppm): These two protons are coupled to both the H7 and H9 protons. This results in a more complex splitting pattern, typically a multiplet (often appearing as a quintet or sextet), integrating to 2H.

  • Amine Protons (δ ~1.42 ppm): The two amine protons (NH₂) typically appear as a broad singlet. The chemical shift can be variable and is dependent on concentration, solvent, and temperature. These protons often do not show coupling to adjacent protons due to rapid chemical exchange.

Part B: ¹³C NMR and DEPT-135 Spectral Analysis

The proton-decoupled ¹³C NMR spectrum shows all unique carbon atoms in the molecule. The DEPT-135 experiment is instrumental in distinguishing carbons with an odd number of attached protons (CH, CH₃ give positive signals) from those with an even number (CH₂ give negative signals). Quaternary carbons (C) do not appear in DEPT spectra.

  • Aromatic Carbons (δ 110-160 ppm):

    • C4 (δ ~157.9 ppm): This carbon is attached to the electronegative oxygen atom and is the most downfield of the aromatic signals. It is a quaternary carbon and will be absent in the DEPT-135 spectrum.

    • C1 (δ ~133.8 ppm): This is the other quaternary carbon, attached to the propyl chain. It is also absent in the DEPT-135 spectrum.

    • C2/C6 (δ ~129.2 ppm): These two equivalent carbons will show a positive signal in the DEPT-135 spectrum.

    • C3/C5 (δ ~113.8 ppm): These two equivalent carbons are shielded by the electron-donating effect of the methoxy group and appear at the highest field in the aromatic region. They will also show a positive signal in the DEPT-135 spectrum.

  • Methoxy Carbon (δ ~55.2 ppm): The C10 methyl carbon appears as a characteristic signal in the upfield region and will give a positive signal in the DEPT-135 spectrum.[13]

  • Aliphatic Carbons (δ 30-45 ppm):

    • C9 (δ ~42.2 ppm): Attached to the nitrogen, this carbon is the most downfield of the aliphatic signals. It will appear as a negative signal in the DEPT-135 spectrum.

    • C7 (δ ~30.2 ppm): The benzylic carbon will appear as a negative signal in the DEPT-135 spectrum.

    • C8 (δ ~33.7 ppm): This middle carbon of the propyl chain will also give a negative signal in the DEPT-135 spectrum.

Summary of NMR Data

The following tables provide a consolidated summary of the assigned ¹H and ¹³C NMR data for 3-(4-methoxyphenyl)propan-1-amine, typically recorded in CDCl₃.

Table 1: ¹H NMR Data Summary

Atom #Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H2, H67.11d (doublet)8.62H
H3, H56.83d (doublet)8.62H
H103.79s (singlet)-3H
H92.73t (triplet)7.62H
H72.59t (triplet)7.62H
H81.83m (multiplet)-2H
NH₂1.42br s (broad singlet)-2H

Table 2: ¹³C NMR and DEPT-135 Data Summary

Atom #Chemical Shift (δ, ppm)DEPT-135 PhaseCarbon Type
C4157.9AbsentC (Quaternary)
C1133.8AbsentC (Quaternary)
C2, C6129.2PositiveCH
C3, C5113.8PositiveCH
C1055.2PositiveCH₃
C942.2NegativeCH₂
C833.7NegativeCH₂
C730.2NegativeCH₂

References

  • Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

  • Chem LibreTexts. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. [Link]

  • Georgia Tech NMR Center. Small molecule NMR sample preparation. [Link]

  • Moodle, Athabasca University. NMR Spectroscopy of Benzene Derivatives. [Link]

  • Diehl, P., Khetrapal, C. L., & Lienhard, U. (1968). Proton Chemical Shifts in Polysubstituted Benzenes. The Journal of Chemical Physics. [Link]

  • G. Ceccarelli, et al. (1967). Proton N.M.R.-spectroscopic studies of substituted aromatic compounds. Molecular Physics. [Link]

  • Letertre, M., et al. (2023). Quantitative Nuclear Magnetic Resonance for Small Biological Molecules in Complex Mixtures: Practical Guidelines and Key Considerations for Non-Specialists. PMC - PubMed Central. [Link]

  • Hansen, P. E., et al. (2004). Stereoelectronic Effects on 1H Nuclear Magnetic Resonance Chemical Shifts in Methoxybenzenes. The Journal of Organic Chemistry. [Link]

  • Moser, A. (ACD/Labs). Methoxy groups just stick out. [Link]

  • Abraham, R. J., et al. (2003). Proton chemical shifts in NMR. Part 14. Proton chemical shifts, ring currents and π electron effects in condensed aromatic hydrocarbons and substituted benzenes. RSC Publishing. [Link]

  • University College London. Sample Preparation. [Link]

  • University of Leicester. NMR Sample Preparation. [Link]

  • ResearchGate. NMR Spectroscopy: Data Acquisition. [Link]

  • Scribd. NMR Sample Preparation Guide. [Link]

  • ResearchGate. 1H NMR spectra indicate the change of chemical shift of methoxy group.... [Link]

  • Nanalysis. NMR acquisition parameters and qNMR. [Link]

  • All About Chemistry. 1H NMR Chemical Shift. [Link]

  • Anasazi Instruments. NMR Education: How to Choose Your Acquisition Parameters?. [Link]

Sources

Application Notes and Protocols: Synthesis of Novel Dopamine Receptor Ligands from 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rationale for Targeting Dopamine Receptors with Novel Scaffolds

The dopaminergic system is a critical modulator of numerous physiological functions, including motor control, cognition, motivation, and reward. Dysregulation of this neurotransmitter system is implicated in a range of neurological and psychiatric disorders such as Parkinson's disease, schizophrenia, and depression.[1][2] Dopamine receptors, which are G-protein coupled receptors (GPCRs), are primary targets for therapeutic intervention in these conditions.[3][4] The development of novel dopamine receptor ligands with improved selectivity and efficacy continues to be a major focus of medicinal chemistry.[2]

The phenethylamine scaffold is a well-established pharmacophore for dopamine receptor ligands. However, the exploration of structurally related but distinct molecular frameworks is crucial for identifying new chemical entities with unique pharmacological profiles. This guide focuses on the synthetic utility of 3-(4-methoxyphenyl)propan-1-amine as a versatile starting material for the generation of a library of potential dopamine receptor ligands. The presence of the methoxy group offers a site for chemical modification to explore structure-activity relationships (SAR), while the propyl-amine chain provides a flexible linker to incorporate various pharmacophoric elements known to interact with dopamine receptors.

Synthetic Strategy: From a Simple Amine to a Diverse Ligand Library

The overarching synthetic strategy involves the functionalization of the primary amine of 3-(4-methoxyphenyl)propan-1-amine to introduce moieties known to confer affinity and selectivity for dopamine receptors. A divergent synthetic approach will be employed to generate a library of compounds for subsequent pharmacological evaluation.

Part 1: Synthesis of Key Intermediates

Protocol 1.1: N-Alkylation of 3-(4-Methoxyphenyl)propan-1-amine

Rationale: Introduction of various alkyl groups on the nitrogen atom can significantly influence the ligand's affinity and efficacy at different dopamine receptor subtypes. For instance, N-propyl substitution is a common feature in many dopamine agonists.[5][6] This protocol describes a general procedure for the reductive amination to introduce N-alkyl substituents.

Materials:

  • 3-(4-Methoxyphenyl)propan-1-amine

  • Aldehyde or Ketone (e.g., propionaldehyde, acetone)

  • Sodium triacetoxyborohydride (STAB)

  • Dichloromethane (DCM)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

Procedure:

  • To a solution of 3-(4-methoxyphenyl)propan-1-amine (1.0 eq) in dichloromethane (DCM, 0.2 M), add the corresponding aldehyde or ketone (1.2 eq) and a catalytic amount of glacial acetic acid (0.1 eq).

  • Stir the reaction mixture at room temperature for 30 minutes to allow for the formation of the imine intermediate.

  • Add sodium triacetoxyborohydride (STAB) (1.5 eq) portion-wise over 15 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired N-alkylated product.

Starting Aldehyde/KetoneProductExpected Yield (%)
PropionaldehydeN-propyl-3-(4-methoxyphenyl)propan-1-amine80-90
AcetoneN-isopropyl-3-(4-methoxyphenyl)propan-1-amine75-85
CyclopentanoneN-cyclopentyl-3-(4-methoxyphenyl)propan-1-amine85-95

Part 2: Synthesis of Target Ligands

Protocol 2.1: Synthesis of Phenothiazine-based Ligands

Rationale: Phenothiazines are a class of compounds known to act as dopamine receptor antagonists, primarily at the D2 receptor.[7][8] By tethering the 3-(4-methoxyphenyl)propylamine moiety to a phenothiazine core, we can explore novel antipsychotic candidates. This protocol outlines the synthesis via nucleophilic substitution.

Materials:

  • N-alkylated-3-(4-methoxyphenyl)propan-1-amine (from Protocol 1.1)

  • 10-(3-Chloropropyl)phenothiazine

  • Potassium carbonate

  • Acetonitrile

  • Potassium iodide (catalytic)

Procedure:

  • To a solution of the N-alkylated-3-(4-methoxyphenyl)propan-1-amine (1.1 eq) in acetonitrile (0.3 M), add 10-(3-chloropropyl)phenothiazine (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.

  • Heat the reaction mixture to reflux (approximately 82°C) and stir for 12-18 hours. Monitor the reaction by TLC.

  • After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in DCM and wash with water and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography to yield the final phenothiazine derivative.

G cluster_0 Synthesis of Phenothiazine-based Ligands A N-alkylated-3-(4-methoxyphenyl)propan-1-amine C Phenothiazine Derivative A->C K2CO3, KI (cat.) Acetonitrile, Reflux B 10-(3-Chloropropyl)phenothiazine B->C

Caption: Synthetic scheme for phenothiazine-based dopamine receptor ligands.

Protocol 2.2: Synthesis of Benzamide-based Ligands

Rationale: The benzamide moiety is a common feature in many D2-like receptor antagonists and partial agonists.[1] This protocol describes the amide coupling of the synthesized amines with a substituted benzoic acid.

Materials:

  • N-alkylated-3-(4-methoxyphenyl)propan-1-amine (from Protocol 1.1)

  • Substituted benzoic acid (e.g., 4-chlorobenzoic acid)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)

  • Hydroxybenzotriazole (HOBt)

  • N,N-Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • To a solution of the substituted benzoic acid (1.0 eq) in DMF (0.2 M), add EDC (1.2 eq) and HOBt (1.2 eq).

  • Stir the mixture at room temperature for 30 minutes to activate the carboxylic acid.

  • Add a solution of the N-alkylated-3-(4-methoxyphenyl)propan-1-amine (1.1 eq) in DMF, followed by DIPEA (2.0 eq).

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x 30 mL).

  • Combine the organic layers, wash with saturated sodium bicarbonate solution, water, and brine.

  • Dry over anhydrous magnesium sulfate, filter, and concentrate.

  • Purify the crude product by silica gel column chromatography.

G cluster_1 Synthesis of Benzamide-based Ligands D N-alkylated-3-(4-methoxyphenyl)propan-1-amine F Benzamide Derivative D->F EDC, HOBt, DIPEA DMF E Substituted Benzoic Acid E->F

Caption: Amide coupling for the synthesis of benzamide-based ligands.

Part 3: Characterization and Pharmacological Evaluation

Structural Characterization

All synthesized compounds should be thoroughly characterized to confirm their identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) and should be >95% for use in biological assays.

In Vitro Pharmacological Evaluation

Rationale: To determine the affinity and functional activity of the synthesized ligands at dopamine receptors, a series of in vitro assays are required.

Protocol 3.2.1: Radioligand Binding Assays

Objective: To determine the binding affinity (Ki) of the synthesized compounds for dopamine receptor subtypes (D1, D2, D3, D4, D5).

Procedure:

  • Prepare cell membranes from cell lines stably expressing the human dopamine receptor subtypes.

  • Perform competitive binding assays using a suitable radioligand for each receptor subtype (e.g., [³H]SCH23390 for D1, [³H]spiperone for D2/D3, [³H]N-methylspiperone for D4, and [³H]SCH23390 for D5).

  • Incubate the membranes with the radioligand and varying concentrations of the test compound.

  • Separate bound from free radioligand by rapid filtration.

  • Quantify the bound radioactivity using liquid scintillation counting.

  • Calculate the IC50 values and convert them to Ki values using the Cheng-Prusoff equation.

Protocol 3.2.2: Functional Assays (cAMP Assay)

Objective: To determine the functional activity (agonist, antagonist, or partial agonist) of the compounds at D1-like (Gs-coupled) and D2-like (Gi-coupled) receptors.

Procedure:

  • Use cell lines expressing the dopamine receptor subtypes.

  • For D1-like receptors, stimulate the cells with the test compound and measure the accumulation of cyclic AMP (cAMP).

  • For D2-like receptors, stimulate the cells with a known agonist (e.g., quinpirole) in the presence of varying concentrations of the test compound and measure the inhibition of forskolin-stimulated cAMP production.

  • Generate dose-response curves to determine the EC50 (for agonists) or IC50 (for antagonists) values and the maximal efficacy (Emax).

Compound IDD2 Receptor Ki (nM)D3 Receptor Ki (nM)D2 Functional Activity (Emax %)
Ligand-P115.28.7-5 (Antagonist)
Ligand-B125.612.345 (Partial Agonist)
Dopamine10.55.2100 (Full Agonist)

Conclusion and Future Directions

This guide provides a foundational framework for the synthesis and evaluation of novel dopamine receptor ligands derived from 3-(4-methoxyphenyl)propan-1-amine. The described synthetic protocols are versatile and can be adapted to generate a wide array of analogs for comprehensive structure-activity relationship studies. The initial pharmacological data from the in vitro assays will guide the selection of lead compounds for further optimization and in vivo characterization. Future work should focus on modifying the methoxy group (e.g., demethylation to the corresponding phenol or replacement with other substituents) to further probe the SAR and improve the pharmacological properties of this promising class of compounds.

References

  • Elek, M., et al. (2021). Synthesis, in silico, and in vitro studies of novel dopamine D2 and D3 receptor ligands. Archiv der Pharmazie. Available at: [Link]

  • Bhawal, G., et al. (2010). Design, Synthesis and Evaluation of Novel Phenothiazines as Antipsychotic Agents. Asian Journal of Research in Chemistry.
  • Gao, Y., et al. (1988). Synthesis and Dopamine Agonist and Antagonist Effects of (R)-(-)- And (S)-(+)-11-hydroxy-N-n-propylnoraporphine. Journal of Medicinal Chemistry. Available at: [Link]

  • McDermed, J. D., et al. (1976). Synthesis and dopaminergic activity of 3-(3,4-dihydroxyphenyl)-1-n-propylpyrrolidine hydrobromide. Journal of Medicinal Chemistry.
  • Seeman, P. (1982). Structure activity relationships of presynaptic dopamine receptor agonists. Pharmacology Biochemistry and Behavior.
  • Zhen, J., et al. (2022). Identification of Novel Dopamine D2 Receptor Ligands—A Combined In Silico/In Vitro Approach. Molecules. Available at: [Link]

  • Johnston, T. H., et al. (2012). A novel MDMA analogue, UWA-101, that lacks psychoactivity and cytotoxicity, enhances L-DOPA benefit in parkinsonian primates. FASEB Journal. Available at: [Link]

  • Gao, Y., et al. (1988). Synthesis and Dopamine Agonist and Antagonist Effects of (R)-(-)- And (S)-(+)-11-hydroxy-N-n-propylnoraporphine. Journal of Medicinal Chemistry.
  • Cannon, J. G. (1985). Structure–Activity Relationships of Dopamine Receptor Agonists. In Dopamine Receptor Agonists. Springer, Boston, MA.
  • Saini, M., et al. (2018). Design and Synthesis of Dopaminergic Agonists. Current Topics in Medicinal Chemistry.
  • Faravelli, L., et al. (1995). Synthesis and processing of D2 dopamine receptors. Journal of Biological Chemistry.
  • Grandy, D. K., et al. (2019). Dopamine D4 Receptor-Selective Compounds Reveal Structure-Activity Relationships that Engender Agonist Efficacy. Journal of Medicinal Chemistry.
  • University of Western Australia. (2024). Pharmacology. Available at: [Link]

  • Wikipedia. (2023). UWA-101. Available at: [Link]

  • ResearchGate. (n.d.). The suggested synthesis route of phenothiazine‐derived compounds. Available at: [Link]

  • Wikipedia. (2023). Phenothiazine. Available at: [Link]

  • A Comprehensive Review on Phenothiazine Antipsychotics Synthesis Methods. (2024). Journal of Chemical Technology & Biotechnology.
  • Semantic Scholar. (n.d.). Natural Product-Inspired Dopamine Receptor Ligands. Available at: [Link]

  • Zhang, Y., et al. (2020). Structure–Functional–Selectivity Relationship Studies of Novel Apomorphine Analogs to Develop D1R/D2R Biased Ligands. ACS Chemical Neuroscience.
  • Wikipedia. (2023). 3-Methoxyamphetamine. Available at: [Link]

  • Google Patents. (n.d.). CN111892507A - Synthesis method of high-purity dopamine hydrochloride.
  • PubMed Central. (2020). Dopamine Receptor Ligand Selectivity—An In Silico/In Vitro Insight. Available at: [Link]

  • Singh, H., et al. (2024). Discovery and structure-activity relationships of 2,4,5-trimethoxyphenyl pyrimidine derivatives as selective D5 receptor partial agonists. European Journal of Medicinal Chemistry.
  • ACS Publications. (2023). Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. Available at: [Link]

Sources

Protocol for Serotonin Receptor Binding Assays Using Novel Ligands

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Serotonin Receptor Binding

Serotonin (5-hydroxytryptamine, 5-HT) is a pivotal neurotransmitter that orchestrates a wide array of physiological and psychological functions through its interaction with a diverse family of receptors.[1] These receptors are prominent targets for therapeutic interventions in numerous disorders, including depression, anxiety, schizophrenia, and migraines.[1] Radioligand binding assays are a cornerstone of drug discovery, providing a robust and sensitive method to quantify the interaction between a novel ligand and its receptor target. These assays are indispensable for determining key parameters such as ligand affinity (Ki), receptor density (Bmax), and the dissociation constant (Kd).[1]

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to design, execute, and interpret serotonin receptor binding assays for novel ligands. We will delve into the principles of radioligand binding, offer detailed step-by-step protocols for assays targeting specific serotonin receptor subtypes, and provide a clear path for data analysis and interpretation.

Core Principles of Radioligand Binding Assays

Radioligand binding assays are predicated on the principle of measuring the specific binding of a radioactively labeled ligand to a receptor.[1] The two most fundamental types of assays in this context are:

  • Saturation Assays: These are performed by incubating a fixed amount of a receptor preparation with increasing concentrations of a radioligand. The primary goal is to determine the total number of specific binding sites in the tissue (Bmax) and the radioligand's equilibrium dissociation constant (Kd), a measure of its affinity for the receptor.[1][2]

  • Competition (or Inhibition) Assays: These assays are designed to measure the ability of an unlabeled test compound (the novel ligand) to compete with a fixed concentration of a radioligand for binding to the receptor. The data from these experiments are used to calculate the half-maximal inhibitory concentration (IC50), which is the concentration of the test compound that displaces 50% of the specific binding of the radioligand. This IC50 value can then be converted to the inhibition constant (Ki) to determine the affinity of the test compound for the receptor.[1][3]

The following diagram illustrates the fundamental workflow of a typical radioligand binding assay.

G cluster_prep Preparation cluster_assay Assay Incubation cluster_separation Separation cluster_detection Detection & Analysis Receptor Receptor Source (e.g., cell membranes) TotalBinding Total Binding (Receptor + Radioligand) Receptor->TotalBinding NSB Non-Specific Binding (Receptor + Radioligand + Excess Unlabeled Ligand) Receptor->NSB Competition Competition (Receptor + Radioligand + Novel Ligand) Receptor->Competition Radioligand Radioligand Stock Radioligand->TotalBinding Radioligand->NSB Radioligand->Competition NovelLigand Novel Ligand Stock NovelLigand->Competition Filtration Filtration (Rapid separation of bound vs. free radioligand) TotalBinding->Filtration NSB->Filtration Competition->Filtration Counting Scintillation Counting Filtration->Counting DataAnalysis Data Analysis (Kd, Bmax, Ki) Counting->DataAnalysis

Caption: Workflow of a Radioligand Binding Assay.

Experimental Protocols: A Step-by-Step Guide

Here, we provide detailed protocols for both saturation and competition binding assays, using the 5-HT1A and 5-HT2A receptors as examples. These protocols can be adapted for other serotonin receptor subtypes with appropriate modifications.

Protocol 1: Saturation Binding Assay for 5-HT1A Receptor

This protocol is designed to determine the Kd and Bmax of a radioligand for the 5-HT1A receptor.

Materials:

  • Receptor Source: Membranes from CHO-K1 cells expressing the human 5-HT1A receptor.

  • Radioligand: [³H]8-OH-DPAT (specific activity ~100-200 Ci/mmol).

  • Non-specific Binding Control: 10 µM Serotonin (5-HT) or unlabeled 8-OH-DPAT.

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.[4]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: 96-well microplates, filtration apparatus, glass fiber filters (pre-soaked in 0.5% polyethyleneimine), scintillation counter, and scintillation cocktail.

Procedure:

  • Membrane Preparation: Thaw the cell membranes on ice and resuspend them in the assay buffer to a final protein concentration of 10 µg per well. Determine the protein concentration using a standard method like the Bradford or BCA assay.

  • Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

    • Total Binding: Add 10 µg of membrane preparation and increasing concentrations of [³H]8-OH-DPAT (typically ranging from 0.01 to 10 times the expected Kd).

    • Non-specific Binding (NSB): Add 10 µg of membrane preparation, increasing concentrations of [³H]8-OH-DPAT, and 10 µM of unlabeled serotonin.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow the binding to reach equilibrium.[4]

  • Filtration: Rapidly terminate the incubation by filtering the contents of each well through the pre-soaked glass fiber filters using a cell harvester. Wash the filters three times with 3 mL of ice-cold wash buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add 4-5 mL of scintillation cocktail, and count the radioactivity in a scintillation counter.

Protocol 2: Competition Binding Assay for 5-HT2A Receptor

This protocol is used to determine the affinity (Ki) of a novel unlabeled ligand for the 5-HT2A receptor.

Materials:

  • Receptor Source: Membrane preparation from CHO-K1 cells stably transfected with the human 5-HT2A receptor.

  • Radioligand: [³H]Ketanserin (at a concentration close to its Kd, e.g., 0.5 nM).[5]

  • Novel Ligand: Your unlabeled test compound at a range of concentrations.

  • Non-specific Binding Control: 1 µM Ketanserin.[5]

  • Assay Buffer: 50 mM Tris-HCl, 4 mM CaCl₂, 0.1% ascorbic acid, pH 7.4.[5]

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Equipment: Same as for the saturation assay.

Procedure:

  • Membrane and Ligand Preparation: Prepare the membranes as described in the saturation protocol (typically 5 µg of protein per well).[5] Prepare serial dilutions of your novel ligand.

  • Assay Setup: In a 96-well plate, set up the following in triplicate:

    • Total Binding: Add membrane preparation and [³H]Ketanserin.

    • Non-specific Binding (NSB): Add membrane preparation, [³H]Ketanserin, and 1 µM unlabeled Ketanserin.

    • Competition: Add membrane preparation, [³H]Ketanserin, and increasing concentrations of your novel ligand.

  • Incubation: Incubate the plate at room temperature for 60 minutes.

  • Filtration and Counting: Follow the same filtration and counting steps as described in the saturation assay protocol.

Data Analysis and Interpretation

Saturation Binding Data Analysis
  • Calculate Specific Binding: For each concentration of radioligand, subtract the counts per minute (CPM) of the non-specific binding from the total binding CPM to obtain the specific binding.

  • Generate Saturation Curve: Plot the specific binding (in fmol/mg protein) against the concentration of the radioligand (in nM). The resulting curve should be hyperbolic.

  • Determine Kd and Bmax: Use non-linear regression analysis to fit the data to a one-site binding model.[6] This will yield the Kd (the radioligand concentration at which 50% of the receptors are occupied) and Bmax (the maximum number of binding sites).

Radioligand Conc. (nM)Total Binding (CPM)Non-specific Binding (CPM)Specific Binding (CPM)
0.115001501350
0.560007505250
1.0950015008000
2.013000300010000
5.01600075008500
10.017000150002000

Table 1: Example Data for a Saturation Binding Experiment.

G cluster_0 Data Input cluster_1 Calculation cluster_2 Analysis cluster_3 Output Total_Binding Total Binding Data Specific_Binding Specific Binding = Total - NSB Total_Binding->Specific_Binding NSB_Data Non-Specific Binding Data NSB_Data->Specific_Binding Nonlinear_Regression Non-linear Regression (One-site binding model) Specific_Binding->Nonlinear_Regression Kd Kd (Affinity) Nonlinear_Regression->Kd Bmax Bmax (Receptor Density) Nonlinear_Regression->Bmax

Caption: Data Analysis Flow for Saturation Binding.

Competition Binding Data Analysis
  • Calculate Percent Specific Binding: Determine the percentage of specific binding at each concentration of the novel ligand relative to the specific binding in the absence of the competitor.

  • Generate Competition Curve: Plot the percent specific binding against the log concentration of the novel ligand. This will produce a sigmoidal curve.

  • Determine IC50: Use non-linear regression to fit the data and determine the IC50 value.

  • Calculate Ki using the Cheng-Prusoff Equation: The Ki value, which represents the affinity of the novel ligand, can be calculated from the IC50 using the Cheng-Prusoff equation:[7]

    Ki = IC50 / (1 + ([L]/Kd))

    Where:

    • [L] is the concentration of the radioligand used in the assay.

    • Kd is the dissociation constant of the radioligand for the receptor.

Novel Ligand Conc. (nM)% Specific Binding
0.0198
0.195
180
1050
10020
10005

Table 2: Example Data for a Competition Binding Experiment.

Advanced Techniques: Scintillation Proximity Assay (SPA)

For higher throughput screening, Scintillation Proximity Assay (SPA) offers a homogeneous assay format that eliminates the need for a filtration step.[8] In an SPA, receptors are immobilized on beads containing a scintillant. Only radioligands that are in close proximity to the beads (i.e., bound to the receptor) will generate a light signal.[8][9] This "mix and measure" format is highly amenable to automation.[10]

Troubleshooting Common Issues

IssuePotential CauseSolution
High Non-specific Binding Radioligand concentration is too high.Use a radioligand concentration at or below the Kd.
Insufficient blocking of non-specific sites.Pre-soak filters in 0.5% polyethyleneimine.[11] Include BSA in the assay buffer to reduce binding to plasticware.[12]
Inadequate washing.Increase the volume and/or number of washes with ice-cold buffer.
Low Specific Binding Signal Insufficient receptor concentration.Increase the amount of membrane protein per well.
Degraded radioligand or receptor.Use fresh reagents and store them properly.
Incorrect buffer composition.Ensure the buffer pH and ionic strength are optimal for the receptor.
Poor Reproducibility Inconsistent pipetting or washing.Use calibrated pipettes and ensure consistent technique.
Temperature fluctuations during incubation.Maintain a constant temperature throughout the assay.

Conclusion

Radioligand binding assays are a powerful and essential tool in the characterization of novel ligands for serotonin receptors. By carefully considering the principles of the assay, adhering to detailed protocols, and employing rigorous data analysis, researchers can obtain high-quality, reproducible data that is crucial for advancing drug discovery and our understanding of serotonergic systems.

References

  • Canadian Society of Pharmacology and Therapeutics. (n.d.). Cheng-Prusoff Equation. Retrieved from [Link]

  • Leff, P., & Dougall, I. G. (1993). Further developments in the determination of KB or Ki from IC50. A closer look at the Cheng-Prusoff equation, the Schild plot and related power equations. Journal of pharmacological and toxicological methods, 29(3), 159–167.
  • ChemHelp ASAP. (2021, January 13). Ki, IC50, & the Cheng-Prusoff equation [Video]. YouTube. [Link]

  • GraphPad. (n.d.). The GraphPad Guide to Analyzing Radioligand Binding Data. Retrieved from [Link]

  • Bio-protocol. (2021). 5-HT1A Receptor Binding Assays. Retrieved from [Link]

  • GraphPad. (n.d.). Key concepts: Saturation binding. Prism 10 Curve Fitting Guide. Retrieved from [Link]

  • Majid Ali. (2023, January 6). IC50 to Ki conversion by Cheng-Prusoff Equation & BatDB online converter tool [Video]. YouTube. [Link]

  • Motulsky, H. (2023). Analyzing saturation radioligand binding data. In Intuitive Biostatistics (5th ed.). Oxford University Press.
  • GraphPad. (n.d.). Prism 3 -- Saturation Binding Curves and Scatchard Plots. Retrieved from [Link]

  • Sittampalam, G. S., et al. (2012). Receptor Binding Assays for HTS and Drug Discovery. In Assay Guidance Manual.
  • Eurofins. (n.d.). 5-HT1A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Retrieved from [Link]

  • Unciti-Broceta, A., et al. (2017). Development of Fluorescent Probes that Target Serotonin 5-HT2B Receptors. Scientific reports, 7(1), 10732.
  • P Chattopadhyay, A., et al. (2012). Competition binding of fluorescent NBD-labeled serotonin ligands to the human serotonin1A receptor stably expressed in CHO-K1 cells.
  • Sun, S., et al. (2004). Development of a scintillation proximity assay binding method for the human 5-hydroxytryptamine 6 receptor using intact cells. Assay and drug development technologies, 2(4), 393–402.
  • Kahl, S. D., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Methods in Molecular Biology (Vol. 190). Humana Press.
  • Creative Biolabs. (n.d.). Hi-Affi™ In Vitro Cell based Serotonin Receptor Functional Assay Service. Retrieved from [Link]

  • Elands, J., et al. (1998). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Journal of biomolecular screening, 3(4), 253–258.
  • Eurofins. (n.d.). 5-HT2A Human Serotonin GPCR Cell Based Agonist & Antagonist IP1 LeadHunter Assay. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • Wang, L., et al. (2022). Structural insights into the ligand binding and Gi coupling of serotonin receptor 5-HT5A.
  • Microbioz India. (2024, October 2). Understanding the Role of Bovine Serum Albumin (BSA) in Immunoassays. Retrieved from [Link]

  • El-Shazly, M., et al. (2018). Binding affinities of the selected compounds towards serotonin receptors.
  • Proverbio, D., et al. (2000). Use of Scintillation Proximity Assay to Measure Radioligand Binding to Immobilized Receptors Without Separation of Bound From Free Ligand. In Methods in Molecular Biology (Vol. 127). Humana Press.
  • Westh Hansen, S., et al. (2017). Principle of time-resolved Scintillation Proximity Assay (SPA) to quantify stability of high-affinity radio-ligand binding to GPCRs.
  • Kaur, A., et al. (2021). Structures and measured in vitro assay data of top-ranked compounds for 5-HT2BR.
  • Kahl, S. D., et al. (2002). Configuring Radioligand Receptor Binding Assays for HTS Using Scintillation Proximity Assay Technology. In Methods in Molecular Biology (Vol. 190). Humana Press.
  • García-López, M. T., et al. (2018). The protocol of competitive binding assay.
  • Gray, J. A., & Roth, B. L. (2001). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Handbook of behavioral neurobiology, 14, 13-33.
  • Shaver, E., et al. (2023). Influence of bovine and human serum albumin on the binding kinetics of biomolecular interactions. Analyst, 148(20), 4995–5003.
  • Shan, J., et al. (2012). Ligand-Dependent Conformations and Dynamics of the Serotonin 5-HT2A Receptor Determine Its Activation and Membrane-Driven Oligomerization Properties.
  • Khan, T. M., et al. (2023). Selective Binding of Bovine Serum Albumin (BSA): A Comprehensive Review. Molecules (Basel, Switzerland), 28(5), 2137.
  • Das, S., et al. (2018). Buffers more than buffering agent: introducing a new class of stabilizers for the protein BSA. Physical chemistry chemical physics : PCCP, 20(21), 14649–14660.
  • Leysen, J. E. (1984). Problems in in vitro receptor binding studies and identification and role of serotonin receptor sites. Neuropharmacology, 23(2B), 247–254.
  • Andersen, J., et al. (2020). The mechanism of a high-affinity allosteric inhibitor of the serotonin transporter. eLife, 9, e53724.

Sources

derivatization of 3-(4-Methoxyphenyl)propan-1-amine for biological screening

Author: BenchChem Technical Support Team. Date: January 2026

An in-depth guide to the chemical modification of 3-(4-methoxyphenyl)propan-1-amine, a valuable scaffold in medicinal chemistry. This document provides a strategic overview and detailed protocols for creating diverse chemical libraries for biological evaluation.

Introduction: The Strategic Value of 3-(4-Methoxyphenyl)propan-1-amine

3-(4-Methoxyphenyl)propan-1-amine is a significant starting material in drug discovery and medicinal chemistry.[1] Its structure combines three key features that make it an attractive scaffold for library synthesis:

  • A Primary Aliphatic Amine: This nucleophilic and basic group is a highly versatile reaction handle, readily participating in a wide array of transformations such as acylation, alkylation, sulfonylation, and urea formation.[2]

  • A Methoxy-Substituted Phenyl Ring: The methoxy group is an electron-donating group that influences the electronic properties of the aromatic ring.[2] It is a common feature in many bioactive compounds, enhancing binding affinity to specific biological targets.[1] However, it can also be a site of metabolic liability (e.g., O-demethylation), making its modification or replacement a key strategy in lead optimization.[3][4]

  • A Flexible Propyl Linker: The three-carbon chain provides conformational flexibility, allowing the two terminal functional groups (amine and phenyl) to adopt optimal orientations for interacting with biological targets.

Derivatization of this scaffold is a cornerstone of structure-activity relationship (SAR) studies, aiming to modulate physicochemical properties (lipophilicity, solubility, pKa), improve pharmacokinetic profiles (ADME), enhance potency, and reduce toxicity.[5][6]

Part 1: Strategic Derivatization of the Primary Amine

The primary amine is the most accessible functional group for chemical modification. The following strategies are fundamental for generating a structurally diverse library of compounds for initial biological screening.

Derivatization_Strategies cluster_derivatives Derivative Classes Start 3-(4-Methoxyphenyl)propan-1-amine Amides Amides Start->Amides N-Acylation (R-COCl, (RCO)₂O) Sec_Amines Secondary Amines Start->Sec_Amines Reductive Amination (R-CHO, NaBH(OAc)₃) Sulfonamides Sulfonamides Start->Sulfonamides N-Sulfonylation (R-SO₂Cl) Ureas Ureas / Thioureas Start->Ureas Urea Formation (R-NCO, R-NCS)

Caption: Overview of key derivatization strategies for the primary amine of the core scaffold.

N-Acylation: Crafting Amides to Modulate Polarity and H-Bonding

N-acylation is a robust and widely used reaction that converts the basic primary amine into a neutral amide.[7][8] This transformation fundamentally alters the molecule's properties by removing a positive charge at physiological pH and introducing a hydrogen bond acceptor (the carbonyl oxygen). Amide bond formation is a cornerstone of medicinal chemistry, present in approximately 25% of all pharmaceuticals.[7]

Causality Behind Experimental Choices:

  • Acylating Agent: Acyl chlorides and anhydrides are common, highly reactive reagents for this transformation.[8] Their reactivity ensures high conversion under mild conditions.

  • Base: A non-nucleophilic base, such as triethylamine (TEA) or pyridine, is crucial. It acts as a scavenger for the hydrochloric acid (HCl) byproduct generated when using acyl chlorides, preventing the protonation and deactivation of the starting amine.[9]

  • Solvent: Anhydrous aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are preferred to prevent hydrolysis of the highly reactive acylating agent.[9]

Protocol 1: General Procedure for N-Acylation

This protocol describes the synthesis of N-(3-(4-methoxyphenyl)propyl)acetamide as a representative example.

Acylation_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve amine (1 eq) and TEA (1.2 eq) in anhydrous DCM B Cool solution to 0 °C (ice bath) A->B C Add acyl chloride (1.1 eq) dropwise to the stirred solution B->C D Allow reaction to warm to room temp and stir for 2-4 h C->D E Monitor progress by TLC D->E F Quench with water. Separate layers E->F G Wash organic layer with 1N HCl, sat. NaHCO₃, and brine F->G H Dry over Na₂SO₄, filter, and concentrate G->H I Purify by column chromatography H->I

Caption: Experimental workflow for the N-acylation of 3-(4-methoxyphenyl)propan-1-amine.

Materials:

  • 3-(4-Methoxyphenyl)propan-1-amine (1.0 eq)

  • Acetyl chloride (1.1 eq)

  • Triethylamine (TEA) (1.2 eq)

  • Anhydrous Dichloromethane (DCM)

  • 1N Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for chromatography

  • Standard laboratory glassware, magnetic stirrer, ice bath

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottomed flask, dissolve 3-(4-methoxyphenyl)propan-1-amine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Reagent Addition: Add acetyl chloride (1.1 eq) dropwise to the stirred solution over 10-15 minutes. A white precipitate of triethylamine hydrochloride may form.

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).

  • Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the organic and aqueous layers.

  • Washing: Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. The acid wash removes excess TEA, while the base wash removes any remaining acidic impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude amide by column chromatography on silica gel.

Acylating AgentR-Group IntroducedPotential Biological Relevance
Acetyl Chloride-COCH₃Increases polarity, potential for metabolic stability studies.
Benzoyl Chloride-COPhIntroduces an aromatic ring, increasing potential for π-stacking interactions.
4-Bromobutyryl Chloride-CO(CH₂)₃BrProvides a reactive handle for further cyclization or substitution reactions.[9]
Cyclopropanecarbonyl chloride-CO-cPrIntroduces a strained ring, often used to improve metabolic stability and potency.
Reductive Amination: Synthesizing Secondary Amines

Reductive amination is a powerful and controlled method for N-alkylation, producing secondary amines.[10] It proceeds in two steps: the formation of an imine or enamine intermediate between the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction.[11] This method is superior to direct alkylation with alkyl halides, which often suffers from over-alkylation to form tertiary amines and quaternary salts.[12][13]

Causality Behind Experimental Choices:

  • Reducing Agent: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a mild and selective reducing agent ideal for this purpose.[11] It is reactive enough to reduce the protonated imine intermediate but generally does not reduce the starting aldehyde or ketone, minimizing side products.[13][14] Sodium cyanoborohydride (NaBH₃CN) is another common choice.[11][14]

  • Solvent: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents as they are compatible with NaBH(OAc)₃.[14]

  • Acid Catalyst (Optional): A catalytic amount of acetic acid can be used to accelerate imine formation, particularly with less reactive ketones.[11]

Protocol 2: General Procedure for Reductive Amination

This protocol describes the synthesis of N-benzyl-3-(4-methoxyphenyl)propan-1-amine as a representative example.

Reductive_Amination_Workflow cluster_prep Preparation / Imine Formation cluster_reaction Reduction cluster_workup Work-up & Purification A Dissolve amine (1 eq) and aldehyde (1 eq) in DCM B Stir at room temp for 15-30 min to form imine A->B C Add NaBH(OAc)₃ (1.5 eq) portion-wise to the stirred mixture B->C D Stir at room temp for 3-24 h C->D E Monitor progress by TLC or LC-MS D->E F Quench with sat. NaHCO₃ solution E->F G Extract with DCM, combine organic layers, and wash with brine F->G H Dry over Na₂SO₄, filter, and concentrate G->H I Purify by column chromatography (or SCX) H->I

Caption: Experimental workflow for the reductive amination of 3-(4-methoxyphenyl)propan-1-amine.

Materials:

  • 3-(4-Methoxyphenyl)propan-1-amine (1.0 eq)

  • Benzaldehyde (1.0 eq)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottomed flask, dissolve 3-(4-methoxyphenyl)propan-1-amine (1.0 eq) and benzaldehyde (1.0 eq) in anhydrous DCM.

  • Imine Formation: Stir the mixture at room temperature for 15-30 minutes to allow for the formation of the imine intermediate.

  • Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Be cautious as gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 3 to 24 hours. The reaction time varies depending on the reactivity of the carbonyl compound. Monitor progress by TLC or LC-MS.

  • Work-up: Once the reaction is complete, quench by slowly adding a saturated aqueous solution of NaHCO₃.[11]

  • Extraction: Transfer to a separatory funnel and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Concentration: Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by column chromatography on silica gel. For basic amines, purification using a strong cation exchange (SCX) cartridge can also be highly effective.

Carbonyl CompoundN-Substituent IntroducedPotential Biological Relevance
Formaldehyde-CH₃N-methylation can significantly alter receptor selectivity and CNS penetration.
Acetone-CH(CH₃)₂Increases lipophilicity and steric bulk near the nitrogen atom.
Cyclohexanone-cHexIntroduces a bulky, lipophilic cycloalkane group.
Pyridine-4-carboxaldehyde-CH₂-(4-pyridyl)Introduces a basic, aromatic heterocycle, useful for targeting specific interactions.

Part 2: Bioisosteric Replacement of the Methoxy Group

While derivatization of the amine provides rapid access to a diverse library, a more advanced strategy involves modifying the core scaffold itself. The para-methoxy group is a key modulator of electronic properties but is also a common site for metabolic oxidation.[15] Bioisosterism, the exchange of a functional group for another with similar physicochemical properties, is a powerful tool to address such liabilities and fine-tune biological activity.[5][6]

Replacing the methoxy group (-OCH₃) can improve metabolic stability, alter lipophilicity, and modify binding interactions.[3][4]

BioisostereRationale for ReplacementExpected Change in Properties
-F (Fluoro)Blocks metabolic oxidation; similar size to -OH, alters electronics.[15]Increases lipophilicity (relative to -OH), metabolically stable.
-OCF₃ (Trifluoromethoxy)Significantly more metabolically stable than -OCH₃.[4]Increases lipophilicity, strong electron-withdrawing group.
-CH₃ (Methyl)Removes H-bond acceptor, increases lipophilicity.Can improve metabolic stability compared to -OCH₃.[3]
-CN (Cyano)Linear H-bond acceptor, electron-withdrawing.Can mimic some electronic and steric properties of other groups.

The synthesis of these modified scaffolds would typically involve starting from a different commercially available building block (e.g., 3-(4-fluorophenyl)propan-1-amine) rather than a direct modification of the methoxy group on the final compound.

Conclusion

The derivatization of 3-(4-methoxyphenyl)propan-1-amine offers a robust and versatile platform for generating compound libraries for biological screening. By strategically employing reactions such as N-acylation and reductive amination, researchers can systematically explore the chemical space around this privileged scaffold. These modifications allow for the fine-tuning of physicochemical and pharmacological properties, which is essential for the iterative process of drug discovery. The protocols and strategies outlined in this document provide a foundational framework for initiating an SAR campaign, leading to the identification of novel and improved bioactive molecules.

References

  • BenchChem. (n.d.). Application Notes and Protocol: N-acylation of Primary Amines with 4-Bromobutyryl Chloride.
  • BenchChem. (n.d.). Application Note and Detailed Protocol for Derivatization of Carbonyl Compounds via Reductive Amination.
  • BenchChem. (n.d.). 3-(4-Methoxyphenoxy)propan-1-amine.
  • Katritzky, A. R., et al. (2010). An Efficient Greener Approach for N-acylation of Amines in Water Using Benzotriazole Chemistry. Molecules, 15(12), 9352-9366. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Safari, J., & Gandomi-Ravandi, S. (2012). An eco-friendly and highly efficient route for N-acylation under catalyst-free conditions. Journal of the Serbian Chemical Society, 77(1), 1-8. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]

  • BenchChem. (n.d.). Application Notes and Protocols: N-alkylation and N-acylation of Pent-1-yn-3-amine.
  • Cambridge MedChem Consulting. (n.d.). Bioisosteric Replacements. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of A: 3-(4-Methoxyphenyl)propylamine. Retrieved from [Link]

  • ResearchGate. (2015). What are good methoxy isosteres in medicinal chemistry?. Retrieved from [Link]

  • Taylor, P. C., et al. (2020). The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv. Available at: [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Grygorenko, O. O., et al. (2019). Antioxidant and Anticancer Activity of Novel Derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide. Molecules, 24(18), 3359. Available at: [Link]

  • Sigma-Aldrich. (n.d.). Application Note – Reductive Amination.
  • Patsnap Synapse. (2024). What is the role of bioisosterism in drug design?. Retrieved from [Link]

  • Patani, G. A., & LaVoie, E. J. (1996). Bioisosterism: A Rational Approach in Drug Design. Chemical Reviews, 96(8), 3147-3176. Available at: [Link]

  • MySkinRecipes. (n.d.). 3-(4-Methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • ResearchGate. (2024). Formation and identification of novel derivatives of primary amine and zwitterionic drugs. Retrieved from [Link]

  • Molecules. (2021). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • Organic Syntheses. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Retrieved from [Link]

  • Rautio, J., et al. (2008). Prodrugs for Amines. Molecules, 13(12), 3046-3075. Available at: [Link]

  • Xiong, Y., et al. (2010). Discovery and structure-activity relationship of 3-methoxy-N-(3-(1-methyl-1H-pyrazol-5-yl)-4-(2-morpholinoethoxy)phenyl)benzamide (APD791): a highly selective 5-hydroxytryptamine2A receptor inverse agonist for the treatment of arterial thrombosis. Journal of Medicinal Chemistry, 53(11), 4412-21. Available at: [Link]

  • Newman, A. H., et al. (2004). Structure-activity relationships at monoamine transporters for a series of N-substituted 3alpha-(bis[4-fluorophenyl]methoxy)tropanes: comparative molecular field analysis, synthesis, and pharmacological evaluation. Journal of Medicinal Chemistry, 47(13), 3388-98. Available at: [Link]

  • Li, Y., et al. (2021). Discovery, Structure-Activity Relationship, and Mechanistic Studies of 1-((3 R,4 S)-3-((Dimethylamino)methyl)-4-hydroxy-4-(3-methoxyphenyl)piperidin-1-yl)-2-(2,4,5-trifluorophenyl)ethan-1-one as a Novel Potent Analgesic. Journal of Medicinal Chemistry, 64(13), 9458-9483. Available at: [Link]

  • Rao, K. V., et al. (2012). Structure Activity Relationship and Mechanism of Action Studies of Manzamine Analogues for the Control of Neuroinflammation and Cerebral Infections. PLoS ONE, 7(2), e31953. Available at: [Link]

  • DeBrosse, C., et al. (2012). Multi-Functional Derivatization of Amine, Hydroxyl, and Carboxylate Groups for Metabolomic Investigations of Human Tissue by Electrospray Ionization Mass Spectrometry. Analytical Chemistry, 84(21), 9474-9481. Available at: [Link]

  • Luci, D. K., et al. (2014). Synthesis and structure-activity relationship studies of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide derivatives as potent and selective inhibitors of 12-lipoxygenase. Journal of Medicinal Chemistry, 57(2), 495-506. Available at: [Link]

  • ResearchGate. (n.d.). Derivatization reactions of primary and secondary aliphatic amines using OPA and FMOC. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-Methoxyamphetamine. Retrieved from [Link]

  • Bulgarian Chemical Communications. (2020). Evaluation of antioxidant, anti-inflammatory and anti-arthritic activity of new ibuprofen derivatives. Retrieved from [Link]

Sources

Application Notes and Protocols for the Radiolabeling of Phenethylamine Derivatives for In Vitro Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling Neuronal Mechanisms with Radiolabeled Phenethylamines

Phenethylamine and its derivatives represent a broad class of neuroactive compounds, encompassing endogenous neurotransmitters, psychoactive substances, and therapeutic agents. Their profound effects on the central nervous system are primarily mediated through interactions with monoamine transporters and receptors, such as those for serotonin, dopamine, and norepinephrine. To elucidate the precise mechanisms of action, binding affinities, and transporter kinetics of these compounds, radiolabeling is an indispensable tool in pharmacological research and drug development.

This comprehensive guide provides detailed application notes and step-by-step protocols for the radiolabeling of phenethylamine derivatives and their subsequent use in a variety of in vitro assays. As a senior application scientist, this document is structured to provide not only the "how" but also the critical "why" behind experimental choices, ensuring scientific integrity and the generation of robust, reproducible data.

Choosing the Right Isotope: A Strategic Decision

The selection of a radionuclide is a pivotal first step in any radiolabeling endeavor, dictated by the intended application, the required specific activity, and the available instrumentation. For in vitro assays, the most commonly employed isotopes for labeling phenethylamine derivatives are Iodine-125 (¹²⁵I), Tritium (³H), and Carbon-11 (¹¹C).

Isotope Half-life Emission Specific Activity Advantages Disadvantages
Iodine-125 (¹²⁵I) 59.4 daysGamma, Auger e⁻High (~2000 Ci/mmol)High specific activity, suitable for receptor binding assays, long half-life allows for flexibility.Can alter the pharmacology of small molecules due to the size of the iodine atom.
Tritium (³H) 12.3 yearsBeta (low energy)Moderate (10-100 Ci/mmol)Minimally perturbs the structure of the parent molecule, long half-life.Lower specific activity can be a limitation for some high-affinity receptor studies.
Carbon-11 (¹¹C) 20.4 minutesPositronVery High (>1000 Ci/mmol)Isotopically identical to carbon, does not alter pharmacology, high specific activity.Very short half-life requires an on-site cyclotron and rapid synthesis and purification.

Radiolabeling Strategies: Incorporating the Isotope

The chemical strategy for introducing a radionuclide into a phenethylamine derivative is highly dependent on the chosen isotope and the functional groups present on the molecule.

Radioiodination with Iodine-125

Radioiodination is a common method for labeling phenethylamine derivatives, particularly those with an activated aromatic ring. The electrophilic substitution of a hydrogen atom with radioactive iodine is a well-established technique.

Protocol 1: Radioiodination of (R)-2,5-dimethoxy-4-iodophenylisopropylamine ([¹²⁵I]-DOI)

This protocol describes the synthesis of the high-affinity 5-HT₂A/₂C receptor agonist, [¹²⁵I]-DOI, a valuable tool for receptor binding and autoradiography studies.[1]

Rationale: This method utilizes the free amine form of the precursor in an acidic medium with Chloramine-T as the oxidizing agent. This approach has been shown to provide high radiochemical yields and specific activities.[1]

Materials:

  • (R)-1-(2,5-dimethoxyphenyl)-2-aminopropane

  • Na[¹²⁵I] in 0.1 N NaOH

  • 2.0 M Phosphoric acid

  • Chloramine-T

  • Sodium metabisulfite (MBS) solution

  • HPLC system with a radioactivity detector

  • C18 reverse-phase HPLC column

  • Mobile phase: Acetonitrile/water gradient with 0.1% TFA

  • Solid-phase extraction (SPE) C18 cartridges

Workflow Diagram:

Radiolabeling_Workflow cluster_synthesis Radiosynthesis cluster_purification Purification & QC cluster_final Final Product Precursor Precursor ((R)-1-(2,5-dimethoxyphenyl)-2-aminopropane) Reaction Reaction Vial (Room Temp, 10 min) Precursor->Reaction Na125I Na[¹²⁵I] Na125I->Reaction Reagents H₃PO₄, Chloramine-T Reagents->Reaction Quench Quench with MBS Reaction->Quench HPLC HPLC Purification Quench->HPLC SPE SPE Formulation HPLC->SPE QC Quality Control (Radiochemical Purity) SPE->QC Final_Product [¹²⁵I]-DOI Solution QC->Final_Product

Caption: Workflow for the synthesis and purification of [¹²⁵I]-DOI.

Step-by-Step Procedure:

  • Precursor Preparation: In a shielded vial, add 1.2 mg (6 µmoles) of (R)-1-(2,5-dimethoxyphenyl)-2-aminopropane to 300 µL of 2.0 M phosphoric acid.

  • Addition of Radioiodide: To this solution, add 5-50 µL of Na[¹²⁵I] in 0.1 N NaOH.

  • Initiation of Reaction: Add 0.4 mg (2 µmoles) of Chloramine-T to initiate the radioiodination reaction. Seal the vial and stir the mixture at room temperature.

  • Monitoring the Reaction: Monitor the progress of the reaction using radio-HPLC.

  • Quenching the Reaction: When the radiochemical yield exceeds 90% (typically around 10 minutes), quench the reaction by adding an appropriate volume of sodium metabisulfite (MBS) solution.

  • HPLC Purification: Purify the crude reaction mixture using a semi-preparative C18 reverse-phase HPLC column. Collect the fraction corresponding to [¹²⁵I]-DOI.

  • Formulation: Pass the collected HPLC fraction through a C18 SPE cartridge. Wash the cartridge with water and elute the final product with ethanol. Evaporate the ethanol and reconstitute the [¹²⁵I]-DOI in a suitable buffer for in vitro assays.

  • Quality Control: Determine the radiochemical purity of the final product using analytical radio-HPLC. The radiochemical purity should be >95%.

Carbon-11 Labeling

Carbon-11 labeling is ideal for positron emission tomography (PET) studies but its short half-life also makes it suitable for in vitro assays where high specific activity is required. The most common method is ¹¹C-methylation using [¹¹C]methyl iodide or [¹¹C]methyl triflate.

Tritium Labeling

Tritium labeling is often achieved through catalytic reduction of a suitable precursor with tritium gas or by reduction with a tritiated borohydride. This method is advantageous as it minimally alters the structure of the phenethylamine derivative.

Purification and Quality Control: Ensuring a Clean Signal

The purity of the radiolabeled phenethylamine derivative is paramount for obtaining reliable data. Impurities can lead to non-specific binding and inaccurate results.

  • High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for the purification of radiolabeled compounds.[2] A reverse-phase C18 column is commonly used with a gradient of acetonitrile and water, often with a small amount of trifluoroacetic acid (TFA). The eluent is monitored by both a UV detector and a radioactivity detector to identify and collect the desired radiolabeled product.

  • Solid-Phase Extraction (SPE): SPE cartridges are often used for the final formulation of the radiolabeled compound, allowing for buffer exchange and removal of residual HPLC solvents.

  • Quality Control: The radiochemical purity of the final product must be determined by analytical HPLC.[3][4][5][6][7] This ensures that the radioactivity is associated with the correct chemical entity. A radiochemical purity of >95% is generally required for in vitro assays.

In Vitro Assays: Probing Molecular Interactions

Once the radiolabeled phenethylamine derivative is synthesized and purified, it can be used in a variety of in vitro assays to characterize its interaction with its biological targets.

Receptor Binding Assays

Radioligand binding assays are used to determine the affinity of a compound for a specific receptor.[8] There are two main types of receptor binding assays:

  • Saturation Binding Assays: These assays are used to determine the density of receptors (Bmax) in a tissue or cell preparation and the equilibrium dissociation constant (Kd) of the radioligand.

  • Competition Binding Assays: These assays are used to determine the affinity (Ki) of an unlabeled test compound by measuring its ability to compete with the radioligand for binding to the receptor.

Protocol 2: 5-HT₂A Receptor Competition Binding Assay using [¹²⁵I]-DOI

This protocol describes a filtration-based competition binding assay to determine the affinity of test compounds for the 5-HT₂A receptor.

Rationale: This assay measures the ability of a test compound to displace the high-affinity 5-HT₂A receptor agonist [¹²⁵I]-DOI from its binding sites on cell membranes. The amount of bound radioactivity is inversely proportional to the affinity of the test compound.

Materials:

  • Cell membranes expressing the human 5-HT₂A receptor

  • [¹²⁵I]-DOI (specific activity ~2000 Ci/mmol)

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 10 mM MgSO₄ and 0.5 mM EDTA

  • Unlabeled test compounds

  • Ketanserin (for non-specific binding determination)

  • 96-well microplates

  • Glass fiber filters

  • Cell harvester

  • Scintillation counter

Workflow Diagram:

Binding_Assay_Workflow cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis Membranes 5-HT₂A Receptor Membranes Incubate Incubate at RT (e.g., 60 min) Membranes->Incubate Radioligand [¹²⁵I]-DOI Radioligand->Incubate Competitor Test Compound or Buffer/Ketanserin Competitor->Incubate Filter Rapid Filtration (Cell Harvester) Incubate->Filter Wash Wash Filters Filter->Wash Count Scintillation Counting Wash->Count Analysis Calculate IC₅₀ and Kᵢ Count->Analysis

Caption: Workflow for a filtration-based receptor binding assay.

Step-by-Step Procedure:

  • Plate Setup: In a 96-well microplate, add in triplicate:

    • Total Binding: 50 µL of assay buffer.

    • Non-specific Binding: 50 µL of 10 µM ketanserin.

    • Competition: 50 µL of varying concentrations of the unlabeled test compound.

  • Add Radioligand: Add 50 µL of [¹²⁵I]-DOI to all wells at a final concentration approximately equal to its Kd.

  • Add Membranes: Add 150 µL of the 5-HT₂A receptor membrane preparation to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes with gentle agitation.

  • Filtration: Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Washing: Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀). Convert the IC₅₀ value to the inhibition constant (Ki) using the Cheng-Prusoff equation.

Transporter Uptake Assays

Transporter uptake assays are used to measure the ability of a compound to inhibit the uptake of a radiolabeled substrate into cells expressing a specific transporter.

Protocol 3: Serotonin Transporter (SERT) Uptake Assay using [³H]-Citalopram

This protocol describes a cell-based assay to determine the potency of test compounds in inhibiting the serotonin transporter.[9][10]

Rationale: This assay measures the accumulation of the radiolabeled selective serotonin reuptake inhibitor (SSRI) [³H]-citalopram in cells expressing the human serotonin transporter (hSERT). Inhibition of [³H]-citalopram uptake is a measure of the test compound's potency at the transporter.

Materials:

  • HEK293 cells stably expressing hSERT

  • [³H]-Citalopram (specific activity ~80 Ci/mmol)

  • Krebs-Ringer-HEPES (KRH) buffer

  • Unlabeled test compounds

  • Fluoxetine (for non-specific uptake determination)

  • 96-well cell culture plates

  • Scintillation counter

Step-by-Step Procedure:

  • Cell Plating: Seed HEK293-hSERT cells into a 96-well plate and allow them to adhere overnight.

  • Pre-incubation: Wash the cells with KRH buffer and then pre-incubate with varying concentrations of the test compound or 10 µM fluoxetine (for non-specific uptake) for 10-15 minutes at 37°C.

  • Initiation of Uptake: Initiate the uptake by adding [³H]-citalopram to a final concentration of approximately 1-2 nM.

  • Incubation: Incubate the plate at 37°C for a time within the linear range of uptake (e.g., 1-5 minutes).

  • Termination of Uptake: Terminate the uptake by rapidly aspirating the buffer and washing the cells three times with ice-cold KRH buffer.

  • Cell Lysis: Lyse the cells by adding 1% SDS to each well.

  • Quantification: Transfer the lysate to scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate the specific uptake by subtracting the non-specific uptake from the total uptake. Determine the IC₅₀ value of the test compound by plotting the percentage of inhibition of specific uptake against the logarithm of the test compound concentration.

In Vitro Autoradiography

In vitro autoradiography is a technique used to visualize the distribution and density of receptors or transporters in tissue sections.[8][11][12]

Protocol 4: In Vitro Autoradiography of 5-HT₂A Receptors using [¹²⁵I]-LSD

This protocol outlines the procedure for visualizing 5-HT₂A receptors in brain sections using the radiolabeled antagonist [¹²⁵I]-LSD.[8][11]

Rationale: This technique allows for the anatomical localization of 5-HT₂A receptors by incubating brain slices with a high-affinity radioligand. The resulting image provides a map of receptor density.

Materials:

  • Frozen brain sections (e.g., rat brain) mounted on slides

  • [¹²⁵I]-LSD (specific activity ~2000 Ci/mmol)

  • Incubation Buffer: 50 mM Tris-HCl, pH 7.4

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4, at 4°C

  • D-LSD (for non-specific binding determination)

  • Phosphor imaging plates or autoradiography film

  • Image analysis software

Step-by-Step Procedure:

  • Pre-incubation: Pre-incubate the brain sections in incubation buffer to remove endogenous ligands.

  • Incubation:

    • Total Binding: Incubate sections with [¹²⁵I]-LSD at a concentration near its Kd.

    • Non-specific Binding: Incubate adjacent sections with [¹²⁵I]-LSD in the presence of 1 µM D-LSD.

  • Washing: Wash the sections in ice-cold wash buffer to remove unbound radioligand.

  • Drying: Dry the sections rapidly.

  • Exposure: Appose the dried sections to a phosphor imaging plate or autoradiography film.

  • Image Acquisition and Analysis: After an appropriate exposure time, scan the phosphor imaging plate or develop the film. Quantify the receptor density in different brain regions using image analysis software.

Data Analysis and Interpretation

  • Specific Activity Calculation: The specific activity of the radioligand (in Ci/mmol or DPM/fmol) is essential for calculating receptor density (Bmax) and affinity constants (Kd and Ki).[13][14][15][16]

  • Non-linear Regression: Use non-linear regression analysis to fit saturation and competition binding data to the appropriate models to determine Bmax, Kd, IC₅₀, and Ki values.

  • Cheng-Prusoff Equation: For competition binding assays, the Cheng-Prusoff equation is used to convert IC₅₀ values to Ki values, which represent the true affinity of the competitor for the receptor.

Conclusion: A Powerful Approach for Neuroscience Research

The radiolabeling of phenethylamine derivatives provides researchers with powerful tools to investigate the intricate workings of the central nervous system. The detailed protocols and application notes provided in this guide offer a robust framework for the synthesis, purification, and application of these radioligands in a variety of in vitro assays. By adhering to these methodologies and understanding the underlying principles, researchers can generate high-quality, reproducible data that will advance our understanding of neurotransmission and facilitate the development of novel therapeutics for neurological and psychiatric disorders.

References

  • McKenna, D. J., et al. (1990). Synthesis of [125-I] and [121-I] Radiolabelled Enantiomers of 4-Iodo-2,5-Dimethoxyamphetamine (DOI). Journal of Labelled Compounds and Radiopharmaceuticals, 28(7), 781-789.
  • Jalilian, A. R., et al. (2018). Fundamental concepts of radiopharmaceuticals quality controls. Pharmaceutical and Biomedical Research, 4(3), 1-8.
  • Patil, S. (2016). Qc of radiopharmaceuticals. SlideShare.
  • İlem-Özdemir, D., & Asikoglu, M. (2022). QUALITY ASSURANCE AND QUALITY CONTROL OF RADIOPHARMACEUTICALS: AN OVERVIEW. Journal of Research in Pharmacy, 26(4), 1023-1033.
  • Liberini, V., et al. (2019). Quality control on radiochemical purity in Technetium-99m radiopharmaceuticals labelling: three years of experience on 2280 procedures. La Rivista di Radiologia, 5(1).
  • BenchChem. (n.d.). Application Notes and Protocols for (R)-Citalopram Oxalate in Serotonin Reuptake Inhibition Assays. BenchChem.
  • Korde, A. (2012). Quality Control of Compounded Radiopharmaceuticals. The University of New Mexico.
  • Hulme, E. C., & Birdsall, N. J. M. (2012). Calculations and Instrumentation used for Radioligand Binding Assays. Assay Guidance Manual.
  • Proportional Technologies, Inc. (n.d.).
  • Samén, E., et al. (2007). A Novel Method for Real-Time Quantification of Radioligand Binding to Living Tumor Cells In Vitro. Journal of Nuclear Medicine, 48(8), 1357-1364.
  • Du-Cuny, L., et al. (1997). Autoradiographic comparison of [125I]LSD-labeled 5-HT2A receptor distribution in rat and guinea pig brain. Neuropharmacology, 36(11-12), 1689-1701.
  • John, C. S., et al. (1996). Synthesis, in vitro validation and in vivo pharmacokinetics of [125I]N-[2-(4-iodophenyl)ethyl]-N-methyl-2-(1-piperidinyl) ethylamine: a high-affinity ligand for imaging sigma receptor positive tumors. Nuclear Medicine and Biology, 23(6), 761-766.
  • Votaw, J. R. (1996). Determination of radioligand specific activity using competition binding assays. Journal of Neuroscience Methods, 68(1), 81-88.
  • Pazos, A., et al. (1985). Localization and characterization by quantitative autoradiography of [125I]LSD binding sites in rat brain. Brain Research, 347(2), 231-249.
  • GraphPad Software. (n.d.).
  • Teitler, M., et al. (1987). Autoradiographic localization of 5HT2 receptors in rat brain using [125I]-DOI, a selective psychotomimetic radioligand. European Journal of Pharmacology, 142(3), 463-464.
  • Lim, Y., et al. (2024). In vitro characterization of [125I]HY-3-24, a selective ligand for the dopamine D3 receptor. Frontiers in Pharmacology, 15, 1358826.
  • Ewald, A. H., et al. (2006). New designer drug 4-iodo-2,5-dimethoxy-β-phenethylamine (2C-I): Studies on its metabolism and toxicological detection in rat urine using gas chromatographic/mass spectrometric and capillary electrophoretic/mass spectrometric techniques. Journal of Mass Spectrometry, 41(2), 163-174.
  • Arranz, B., & Marcusson, J. (1994). [3H]paroxetine and [3H]citalopram as markers of the human brain 5-HT uptake site: a comparison study. Journal of Neural Transmission. General section, 97(1), 27–40.
  • Forschungszentrum Jülich. (n.d.). Autoradiography.

Sources

Application Notes and Protocols for 3-(4-Methoxyphenyl)propan-1-amine in Neurochemical Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The neurochemical applications and protocols detailed herein for 3-(4-Methoxyphenyl)propan-1-amine are proposed based on its structural characteristics and the known pharmacology of analogous compounds. As of the date of this document, there is a lack of direct published research on the specific neuropharmacological activity of 3-(4-Methoxyphenyl)propan-1-amine. Therefore, the following content should be regarded as a theoretical and practical guide for initiating research. All proposed experiments require rigorous validation by the end-user.

Introduction: Unveiling the Potential of a Novel Chemical Scaffold

3-(4-Methoxyphenyl)propan-1-amine is a primary amine featuring a p-methoxyphenyl group attached to a propyl chain. While it is primarily documented as a synthetic intermediate in medicinal chemistry, its structural resemblance to known neuroactive compounds, particularly phenethylamines and other monoamine derivatives, suggests a potential for interaction with key targets in the central nervous system (CNS). The p-methoxyphenylpropylamine scaffold is present in various compounds that exhibit affinity for monoamine transporters and receptors, making 3-(4-Methoxyphenyl)propan-1-amine a person of interest for neurochemical investigation.

This guide provides a comprehensive framework for exploring the neuropharmacological profile of 3-(4-Methoxyphenyl)propan-1-amine, with a focus on its potential modulation of dopaminergic and serotonergic systems. The subsequent sections will delve into its inferred mechanism of action, followed by detailed protocols for in vitro and in vivo assays designed to elucidate its activity and potential therapeutic applications, such as in the context of anxiety and depression.

Inferred Mechanism of Action: A Focus on Monoamine Systems

Based on its chemical structure, 3-(4-Methoxyphenyl)propan-1-amine is hypothesized to interact with monoamine systems, specifically those involving dopamine (DA) and serotonin (5-HT). The presence of a primary amine and a methoxy-substituted phenyl ring are features found in many ligands of dopamine and serotonin transporters (DAT and SERT, respectively) and their G-protein coupled receptors (GPCRs). Furthermore, some structurally related compounds, like 4-methoxyphenethylamine, have been shown to inhibit monoamine oxidase (MAO), an enzyme critical for the degradation of monoamine neurotransmitters.

The proposed signaling pathway below illustrates the potential points of interaction for 3-(4-Methoxyphenyl)propan-1-amine within a monoaminergic synapse.

inferred_moa cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron tyrosine Tyrosine dopa L-DOPA tyrosine->dopa TH da Dopamine (DA) dopa->da DDC vesicle Vesicle da->vesicle VMAT2 mao MAO da->mao Degradation Synaptic Cleft Synaptic Cleft vesicle->Synaptic Cleft Exocytosis dat Dopamine Transporter (DAT) dat->da dopac DOPAC mao->dopac Synaptic Cleft->dat Reuptake d2_receptor D2 Receptor Synaptic Cleft->d2_receptor DA Binding g_protein Gi/o d2_receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition camp cAMP ac->camp ATP pka PKA camp->pka downstream Downstream Effects pka->downstream Compound 3-(4-Methoxyphenyl) propan-1-amine Compound->dat Inhibition? Compound->mao Inhibition? Compound->d2_receptor Modulation? in_vitro_workflow start Start: In Vitro Characterization receptor_binding Dopamine D2 Receptor Binding Assay start->receptor_binding transporter_uptake Serotonin Transporter Uptake Assay start->transporter_uptake data_analysis Data Analysis (IC50, Ki) receptor_binding->data_analysis transporter_uptake->data_analysis conclusion Conclusion on In Vitro Activity data_analysis->conclusion

Caption: Workflow for in vitro characterization.

PART 2: In Vivo Behavioral and Neurochemical Assessment

Following in vitro characterization, the next step is to investigate the effects of 3-(4-Methoxyphenyl)propan-1-amine in a living organism. The following protocols are designed to assess its potential anxiolytic and antidepressant-like effects, as well as its impact on neurotransmitter levels in the brain.

Protocol 3: Elevated Plus Maze (EPM) for Anxiolytic Activity

The EPM is a widely used behavioral assay to assess anxiety-like behavior in rodents. [1][2][3][4][5] Principle: The test is based on the natural aversion of rodents to open and elevated spaces. Anxiolytic compounds typically increase the proportion of time spent and the number of entries into the open arms of the maze.

Materials:

  • Elevated plus maze apparatus.

  • Video tracking software.

  • Male C57BL/6J mice.

  • 3-(4-Methoxyphenyl)propan-1-amine dissolved in a suitable vehicle (e.g., saline).

  • Positive control: Diazepam (1-2 mg/kg).

Procedure:

  • Habituate the mice to the testing room for at least 1 hour before the experiment.

  • Administer the test compound, vehicle, or positive control (e.g., via intraperitoneal injection) 30 minutes before the test.

  • Place the mouse in the center of the maze, facing an open arm.

  • Allow the mouse to explore the maze for 5 minutes.

  • Record the session using video tracking software.

  • Thoroughly clean the maze with 70% ethanol between each trial.

Data Analysis:

  • Time spent in the open arms.

  • Number of entries into the open arms.

  • Time spent in the closed arms.

  • Number of entries into the closed arms.

  • Total distance traveled.

Expected Results: An anxiolytic effect would be indicated by a significant increase in the time spent in and the number of entries into the open arms compared to the vehicle-treated group, without a significant change in total locomotor activity.

Protocol 4: Marble Burying Test for Anxiolytic/Anti-compulsive Activity

This test is used to assess anxiety-like and obsessive-compulsive-like behaviors in mice. [6][7][8] Principle: Mice have a natural tendency to bury novel objects in their bedding. Anxiolytic and anti-compulsive drugs have been shown to reduce this burying behavior.

Materials:

  • Standard mouse cages with 5 cm of clean bedding.

  • Glass marbles (approximately 20-25 per cage).

  • Male C57BL/6J mice.

  • 3-(4-Methoxyphenyl)propan-1-amine in vehicle.

  • Positive control: Fluoxetine (10-20 mg/kg).

Procedure:

  • Prepare the test cages with bedding and evenly space the marbles on top.

  • Administer the test compound, vehicle, or positive control 30-60 minutes before the test.

  • Place a single mouse in each prepared cage.

  • Leave the mouse undisturbed for 30 minutes.

  • After 30 minutes, remove the mouse and count the number of marbles that are at least two-thirds buried in the bedding.

Data Analysis:

  • Count the number of buried marbles for each mouse.

  • Compare the average number of buried marbles between the different treatment groups.

Expected Results: A significant reduction in the number of buried marbles in the group treated with 3-(4-Methoxyphenyl)propan-1-amine compared to the vehicle group would suggest anxiolytic or anti-compulsive properties.

Protocol 5: In Vivo Microdialysis for Neurotransmitter Monitoring

This technique allows for the measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals. [9][4][6] Principle: A microdialysis probe is surgically implanted into a target brain region (e.g., the prefrontal cortex or nucleus accumbens). The probe is perfused with an artificial cerebrospinal fluid (aCSF), and neurotransmitters from the extracellular space diffuse across the probe's semi-permeable membrane into the aCSF. The collected dialysate is then analyzed to quantify neurotransmitter concentrations.

Materials:

  • Stereotaxic apparatus for surgery.

  • Microdialysis probes.

  • Syringe pump and liquid swivel.

  • Fraction collector.

  • HPLC with electrochemical detection (HPLC-ECD) system.

  • Male Sprague-Dawley rats or C57BL/6J mice.

  • Anesthetics and surgical tools.

  • Artificial cerebrospinal fluid (aCSF).

Procedure:

  • Surgical Implantation:

    • Anesthetize the animal and place it in the stereotaxic frame.

    • Following aseptic procedures, expose the skull and drill a small hole over the target brain region.

    • Slowly lower the microdialysis probe to the desired coordinates.

    • Secure the probe with dental cement and anchor screws.

    • Allow the animal to recover for at least 24-48 hours.

  • Microdialysis Experiment:

    • Connect the recovered animal to the microdialysis setup.

    • Perfuse the probe with aCSF at a low flow rate (e.g., 1-2 µL/min).

    • Collect baseline dialysate samples every 20 minutes for at least 1-2 hours.

    • Administer 3-(4-Methoxyphenyl)propan-1-amine or vehicle.

    • Continue collecting dialysate samples for several hours to monitor changes in neurotransmitter levels.

  • Sample Analysis:

    • Analyze the dialysate samples for dopamine, serotonin, and their metabolites using HPLC-ECD. [1][2][5] Data Analysis:

  • Quantify the concentration of each neurotransmitter in the dialysate samples.

  • Express the post-drug administration levels as a percentage of the baseline levels.

  • Compare the changes in neurotransmitter levels between the drug-treated and vehicle-treated groups.

Expected Results: If 3-(4-Methoxyphenyl)propan-1-amine inhibits DAT and/or SERT, an increase in extracellular dopamine and/or serotonin levels in the target brain region is expected.

in_vivo_workflow start Start: In Vivo Assessment epm Elevated Plus Maze (Anxiety) start->epm marble_burying Marble Burying Test (Anxiety/OCD) start->marble_burying microdialysis In Vivo Microdialysis (Neurotransmitter Levels) start->microdialysis behavioral_analysis Behavioral Data Analysis epm->behavioral_analysis marble_burying->behavioral_analysis neurochemical_analysis Neurochemical Data Analysis microdialysis->neurochemical_analysis conclusion Conclusion on In Vivo Effects behavioral_analysis->conclusion neurochemical_analysis->conclusion

Caption: Workflow for in vivo assessment.

Safety and Handling

3-(4-Methoxyphenyl)propan-1-amine is classified as an irritant. Standard laboratory safety precautions should be followed when handling this compound.

  • Personal Protective Equipment (PPE): Wear protective gloves, a lab coat, and eye protection.

  • Handling: Avoid contact with skin and eyes. Avoid inhalation of vapors. Use in a well-ventilated area or under a chemical fume hood.

  • Storage: Store in a cool, dark, and dry place in a tightly sealed container under an inert atmosphere.

  • First Aid:

    • In case of skin contact: Wash with plenty of soap and water.

    • In case of eye contact: Rinse cautiously with water for several minutes.

    • If inhaled: Move to fresh air.

    • If swallowed: Seek medical attention.

Always consult the material safety data sheet (MSDS) for the most up-to-date and detailed safety information.

Conclusion and Future Directions

The application notes and protocols provided in this guide offer a structured approach to investigating the neurochemical properties of 3-(4-Methoxyphenyl)propan-1-amine. The proposed experiments, from in vitro receptor and transporter assays to in vivo behavioral and neurochemical studies, are designed to provide a comprehensive initial characterization of this novel compound. Positive findings from these studies would warrant further investigation, including more detailed structure-activity relationship studies, exploration of its effects on other neurotransmitter systems, and assessment in more complex animal models of neuropsychiatric disorders. The p-methoxyphenylpropylamine scaffold holds promise for the development of new CNS-active agents, and a thorough investigation of 3-(4-Methoxyphenyl)propan-1-amine could be a valuable contribution to this field.

References

  • Eisai Co., Ltd. (2015). Ultra Sensitive Analysis of Dopamine and Serotonin in 5 min, Microdialysis Samples. Amuza Inc. [Link]

  • Zhang, Y., et al. (2008). A modified surgical procedure for microdialysis probe implantation in the lateral ventricle of a FVB mouse. Journal of Pharmaceutical Sciences, 97(10), 4479-4488. [Link]

  • Chefer, V. I., et al. (2009). Microdialysis in Rodents. Current Protocols in Neuroscience, Chapter 7, Unit 7.2. [Link]

  • Nicolas, L. B., et al. (2006). A combined marble burying-locomotor activity test in mice: a practical screening test with sensitivity to different classes of anxiolytics and antidepressants. Psychopharmacology, 184(3-4), 444-455. [Link]

  • Neurofit. (n.d.). Marble Burying. [Link]

  • Mouse Metabolic Phenotyping Centers. (2024). Elevated Plus Maze. [Link]

  • JoVE. (2008). Survivable Stereotaxic Surgery in Rodents. Journal of Visualized Experiments, (20), e860. [Link]

  • Njung'e, K., & Handley, S. L. (1991). Evaluation of the marble-burying test as a model of anxiety. Pharmacology Biochemistry and Behavior, 38(1), 63-67. [Link]

  • Gifford Bioscience. (n.d.). Radioligand Binding Assay Protocol. [Link]

  • van der Wenden, E. M., et al. (2010). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]spiperone binding to D2 and D3 dopamine receptors. Analytical Biochemistry, 399(2), 220-228. [Link]

  • The Pharma World. (2022, March 5). Marble Burying Test. YouTube. [Link]

  • Seeman, P. (2016). Development of radioligand binding and functional assays for the characterization of dopamine D2-like receptor ligands. Synapse, 70(11), 475-489. [Link]

  • Leff, P., & Strange, P. G. (1983). Concentration of receptor and ligand revisited in a modified receptor binding protocol for high-affinity radioligands: [3H]Spiperone binding to D2 and D3 dopamine receptors. British Journal of Pharmacology, 80(2), 367-372. [Link]

  • Roth, B. L., et al. (2018). Development of serotonin transporter reuptake inhibition assays using JAR cells. ACS Chemical Neuroscience, 9(5), 1154-1162. [Link]

  • Kalueff, A. V., & Tuohimaa, P. (2005). A review of behavioral tests to evaluate different types of anxiety and anti-anxiety effects. Neuroscience & Biobehavioral Reviews, 29(8), 1259-1271. [Link]

  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1424. [Link]

  • De Bundel, D., et al. (2021). Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. Analytical Chemistry, 93(43), 14396-14404. [Link]

  • Eurofins. (n.d.). SERT Human Serotonin Transporter Functional Antagonist Uptake LeadHunter Assay. [Link]

  • BioIVT. (n.d.). SERT Transporter Assay. [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for the synthesis of 3-(4-Methoxyphenyl)propan-1-amine (CAS: 36397-23-6)[1][2][3]. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during its synthesis and to provide actionable strategies for yield improvement and impurity mitigation. The information herein is structured to provide both high-level strategic advice and granular, protocol-specific troubleshooting.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common strategic questions regarding the synthesis of 3-(4-Methoxyphenyl)propan-1-amine.

Q1: What are the most common and effective synthetic routes to prepare 3-(4-Methoxyphenyl)propan-1-amine?

There are two primary, well-established routes for the synthesis of this target molecule, each with distinct advantages and challenges:

  • Reductive Amination of 4-Methoxyphenylacetone: This is a highly versatile and widely used method in modern organic synthesis.[4][5] It involves the reaction of 4-methoxyphenylacetone with an amine source (like ammonia or an ammonia equivalent) to form an intermediate imine, which is then reduced in situ to the desired primary amine.

  • Reduction of 3-(4-Methoxyphenyl)propanamide: This is a more direct "classical" approach that utilizes a powerful reducing agent, typically Lithium Aluminum Hydride (LiAlH₄), to reduce the amide functional group directly to the amine.[6]

Q2: Which synthetic route should I choose for my experiment?

The optimal route depends on several factors including scale, available equipment, safety considerations, and tolerance for specific impurities.

Parameter Route 1: Reductive Amination Route 2: Amide Reduction
Starting Material 4-Methoxyphenylacetone3-(4-Methoxyphenyl)propanamide
Key Reagents Amine source (e.g., NH₄OAc), Reducing Agent (e.g., NaBH₃CN, NaBH(OAc)₃, H₂/Catalyst)Strong Hydride Reagent (LiAlH₄)
Typical Yield Good to Excellent (60-90%)Moderate to Good (48-75%)[6]
Safety Profile Moderate. NaBH₃CN is toxic. Catalytic hydrogenation requires pressure equipment.High Hazard. LiAlH₄ is pyrophoric and reacts violently with water. Requires stringent anhydrous conditions.
Scalability Generally more amenable to large-scale synthesis due to milder conditions.Challenging to scale due to the hazards and workup associated with LiAlH₄.
Key Advantage High chemoselectivity, milder conditions, one-pot procedures are common.[4]Direct, powerful transformation.

Recommendation: For most lab-scale applications, Reductive Amination is the preferred method due to its superior safety profile, milder reaction conditions, and often higher yields. The Amide Reduction route is a viable alternative if the starting amide is readily available and the laboratory is well-equipped to handle pyrophoric reagents.

Part 2: Troubleshooting Guide for Reductive Amination

This section focuses on the most common issues encountered during the reductive amination of 4-methoxyphenylacetone.

Q3: My reaction yield is very low. What are the likely causes and how can I fix it?

Low yield in a reductive amination is a common problem that can usually be traced back to one of three key areas: imine formation, the reduction step, or workup.

DOT Diagram: Troubleshooting Low Yield in Reductive Amination

G start Problem: Low Yield imine Inefficient Imine Formation start->imine reduction Inefficient Reduction start->reduction workup Product Loss During Workup start->workup ph Suboptimal pH (Too acidic/basic) imine->ph reagent Wrong Reducing Agent (e.g., NaBH₄ reduces ketone) reduction->reagent quenching Improper Quenching workup->quenching extraction Poor Extraction (Wrong pH, emulsion) workup->extraction sol_ph Solution: Buffer reaction pH to 4-6. ph->sol_ph sol_reagent Solution: Use imine-selective reagent (NaBH₃CN, NaBH(OAc)₃). reagent->sol_reagent sol_quenching Solution: Careful, slow quenching at low temperature. quenching->sol_quenching sol_extraction Solution: Adjust aqueous pH >10 before extraction. extraction->sol_extraction

Caption: Troubleshooting workflow for low yield.

Detailed Breakdown:

  • Cause 1: Inefficient Imine Formation. The formation of the imine intermediate is a pH-dependent equilibrium process.

    • Why it happens: The reaction requires mild acidic conditions (typically pH 4-6). At high pH, the amine is not sufficiently protonated for the initial nucleophilic attack to be favorable. At very low pH, the amine starting material is fully protonated and becomes non-nucleophilic.[7]

    • Solution: Buffer the reaction. Using ammonium acetate as the amine source can be effective. If using ammonia, add a mild acid like acetic acid to catalyze imine formation. Monitor the pH of your reaction mixture.

  • Cause 2: Premature Reduction of the Starting Ketone.

    • Why it happens: If a non-selective reducing agent like sodium borohydride (NaBH₄) is used, it can reduce the starting 4-methoxyphenylacetone to the corresponding alcohol faster than the imine is formed and reduced.[8]

    • Solution: Use a reducing agent that is selective for the protonated imine over the ketone. Sodium cyanoborohydride (NaBH₃CN) and sodium triacetoxyborohydride (NaBH(OAc)₃) are the reagents of choice for this reason.[4][5][8] They are less reactive towards the ketone at the mild acidic pH required for imine formation.

  • Cause 3: Product Loss During Aqueous Workup.

    • Why it happens: The product is a primary amine, which is basic. During workup, if the aqueous layer is acidic or neutral, the amine will exist as its protonated ammonium salt, which is water-soluble and will not extract efficiently into common organic solvents.

    • Solution: Before extracting your product, ensure the aqueous layer is made strongly basic (pH > 10) by adding a base like NaOH or K₂CO₃. This deprotonates the amine, making it "free base" and significantly more soluble in organic solvents like dichloromethane or ethyl acetate.

Q4: My final product is contaminated with a significant amount of 4-methoxy-2-propanol. How do I prevent this?

This is a classic sign of Cause #2 described above. The presence of the alcohol byproduct confirms that your reducing agent is reducing the starting ketone.

  • Primary Solution: Switch your reducing agent to sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃).[5][8] These reagents show poor reactivity towards ketones but readily reduce the iminium ion intermediate.

  • Secondary Solution (if using NaBH₄): Adopt a two-step procedure. First, form the imine by reacting 4-methoxyphenylacetone with your amine source in a solvent like methanol or ethanol, often with a dehydrating agent (like molecular sieves) to drive the equilibrium. Once imine formation is complete (monitored by TLC or GC-MS), then add the NaBH₄ at a low temperature (e.g., 0 °C).

Q5: I am seeing evidence of a dialkylated (secondary amine) byproduct. What is causing this?

This occurs when the newly formed primary amine product acts as a nucleophile itself, reacting with another molecule of the starting ketone to form a secondary imine, which is then reduced.

  • Why it happens: The product amine can be more nucleophilic than the ammonia source you started with. This is especially problematic if the reaction is run at high concentrations or for excessively long times.

  • Solution: Use a large excess of the initial amine source (e.g., 5-10 equivalents of ammonium acetate). This statistically favors the reaction of the ketone with the ammonia source over the product amine. Running the reaction at a lower concentration can also help.

Part 3: Experimental Protocols

The following protocols are provided as a validated starting point. Researchers should always perform their own risk assessment and optimization.

Protocol 1: Reductive Amination using NaBH₃CN

DOT Diagram: Reductive Amination Workflow

G A 1. Combine Ketone & Amine Source B 2. Adjust pH & Stir for Imine Formation A->B C 3. Add NaBH₃CN Portion-wise B->C D 4. Quench Reaction C->D E 5. Basify & Extract D->E F 6. Purify Product E->F

Caption: Key steps in the reductive amination protocol.

Methodology:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-methoxyphenylacetone (1.0 eq), ammonium acetate (5.0 eq), and methanol (5-10 mL per gram of ketone).

  • Imine Formation: Stir the mixture at room temperature. If desired, add a small amount of glacial acetic acid to adjust the pH to ~5-6. Allow the mixture to stir for 1-2 hours to facilitate imine formation.

  • Reduction: In a separate vial, dissolve sodium cyanoborohydride (NaBH₃CN) (1.5 eq) in a minimal amount of methanol. Add this solution dropwise to the reaction mixture over 15-20 minutes. Caution: NaBH₃CN is highly toxic. Handle with appropriate personal protective equipment in a fume hood.

  • Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-18 hours). Monitor the disappearance of the starting material by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Workup - Quenching: Cool the flask in an ice bath. Slowly and carefully quench the reaction by adding 1M HCl until gas evolution ceases. This neutralizes excess reducing agent.

  • Workup - Extraction: Concentrate the mixture under reduced pressure to remove most of the methanol. Add water and then basify the aqueous solution to pH > 10 with 3M NaOH solution. Extract the aqueous layer three times with dichloromethane (DCM).

  • Isolation & Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by distillation or column chromatography on silica gel to yield 3-(4-Methoxyphenyl)propan-1-amine as a colorless oil.[6]

Protocol 2: Amide Reduction using LiAlH₄

Methodology:

  • Reaction Setup: In a flame-dried, three-neck round-bottom flask under a nitrogen or argon atmosphere, add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

  • Reagent Addition: Carefully and portion-wise, add Lithium Aluminum Hydride (LiAlH₄) (2.0-3.0 eq) to the stirred THF. Caution: LiAlH₄ is a highly reactive, pyrophoric solid. Handle only under inert atmosphere and with extreme care.

  • Substrate Addition: Dissolve 3-(4-methoxyphenyl)propanamide (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension at 0 °C.

  • Reaction: After the addition is complete, remove the ice bath and heat the reaction to reflux for 3-6 hours.[6] Monitor the reaction by TLC until the starting amide is consumed.

  • Workup - Fieser Quench: Cool the reaction mixture back down to 0 °C. Perform a Fieser workup by sequentially and very slowly adding:

    • 'x' mL of water (where 'x' is the grams of LiAlH₄ used).

    • 'x' mL of 15% aqueous NaOH.

    • '3x' mL of water. This procedure is designed to precipitate the aluminum salts as a granular solid that is easy to filter.

  • Isolation: Stir the resulting mixture at room temperature for 1 hour, then filter the granular white solid through a pad of Celite. Wash the solid thoroughly with THF or ethyl acetate.

  • Purification: Combine the filtrate and washes, dry over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude oil by Kugelrohr distillation to obtain the final product.[6]

References

  • Protheragen. Advanced Chemical Reactivity and Derivative Synthesis of 3 4 Methoxyphenoxy Propan 1 Amine. [Link]

  • PrepChem. Synthesis of A: 3-(4-Methoxyphenyl)propylamine. [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • MDPI. (2022). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. [Link]

  • Wikipedia. Reductive amination. [Link]

  • ResearchGate. Two-step reductive amination synthesis of 4-methoxy-N-(4-nitrobenzyl)aniline. [Link]

  • Ascendex Scientific, LLC. 3-(4-methoxyphenyl)propan-1-amine. [Link]

  • Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • Organic Syntheses. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. [Link]

  • Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

  • PubMed. Determination of synthesis route of 1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P) based on impurity profiles of MDMA. [Link]

Sources

Technical Support Center: Purification of 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the purification of 3-(4-Methoxyphenyl)propan-1-amine (CAS 36397-23-6). This document is designed for researchers, medicinal chemists, and process development scientists who work with this versatile amine intermediate. The primary amine functionality and the methoxyphenyl group give this molecule its utility as a building block in pharmaceuticals and research chemicals, particularly in neuroscience.[1] However, these same features present specific purification challenges.

This guide provides in-depth, experience-based troubleshooting advice and detailed protocols to help you achieve high purity for your downstream applications.

Section 1: Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and problems encountered during the purification of 3-(4-Methoxyphenyl)propan-1-amine.

Q1: What are the most common impurities I should expect?

A1: The impurity profile is highly dependent on the synthetic route. A prevalent synthesis method is the reduction of 3-(4-methoxyphenyl)propanamide or a related nitrile.[2][3] Another common route is reductive amination of 4-methoxyphenylacetone.[4][5][6]

Based on these routes, you can anticipate the following impurities:

  • Unreacted Starting Materials: Residual 3-(4-methoxyphenyl)propanamide, 3-(4-methoxyphenyl)propanenitrile, or 4-methoxyphenylacetone.

  • Side-Products of Reduction: The corresponding alcohol, 3-(4-methoxyphenyl)propan-1-ol, can form from the reduction of carbonyl intermediates.[5]

  • Over-alkylation Products: If alkylating agents are used, di- or tri-alkylated amine species can be present.

  • Colored Polymeric Impurities: Like many aromatic amines, this compound is susceptible to air oxidation, which can form colored polymeric materials, often causing a yellow to brown appearance.[7]

Q2: My purified amine is a yellow or brown oil. How can I decolorize it?

A2: The color is typically due to trace amounts of oxidized, high-molecular-weight impurities. While they may be present in small quantities, they are highly chromophoric.

  • Activated Carbon: A common and effective method is to dissolve the crude amine in a suitable solvent (e.g., ethyl acetate or dichloromethane), add a small amount of activated charcoal, stir for 15-30 minutes, and then filter through a pad of Celite®. The charcoal adsorbs the colored impurities.

  • Vacuum Distillation: For thermally stable compounds, vacuum distillation is highly effective at separating the desired liquid amine from non-volatile polymeric impurities.[7] 3-(4-Methoxyphenyl)propan-1-amine has a high boiling point (266°C at 760 mmHg), making vacuum distillation essential to prevent decomposition.[1]

Q3: What is the best general-purpose purification method for this amine?

A3: There is no single "best" method; the choice depends on the scale and the nature of the impurities. A typical workflow is an acidic wash followed by either vacuum distillation or column chromatography.

dot graph TD { A[Crude Product] --> B{Dissolve in Organic Solvent (e.g., EtOAc)}; B --> C{Wash with 1M HCl (aq)}; C --> D{Separate Layers}; D --> E[Aqueous Layer (Contains Amine Salt)]; D --> F[Organic Layer (Contains Neutral/Acidic Impurities)]; E --> G{Basify with NaOH (aq) to pH > 12}; G --> H{Extract with Organic Solvent}; H --> I{Dry, Filter, Concentrate}; I --> J{Purity Check (TLC, GC-MS)}; J -- Impure --> K{Choose Final Purification}; K --> L[Vacuum Distillation]; K --> M[Column Chromatography]; K --> N[Salt Crystallization]; J -- Pure --> O[Final Product]; } caption: General Purification Workflow.

Q4: How should I store the purified 3-(4-Methoxyphenyl)propan-1-amine?

A4: Primary aromatic amines are susceptible to oxidation and can react with atmospheric carbon dioxide. For optimal stability, store the purified amine under an inert atmosphere (nitrogen or argon), in a tightly sealed amber vial, and at room temperature or refrigerated.[1]

Section 2: In-Depth Troubleshooting Guides

This section provides detailed protocols and troubleshooting for the most common purification techniques.

Guide 1: Vacuum Distillation

Vacuum distillation is ideal for removing non-volatile impurities and can be very effective for final purification on a multi-gram scale.[8] It lowers the boiling point, preventing thermal degradation.[9][10]

Step-by-Step Protocol:

  • Setup: Assemble a clean, dry short-path distillation apparatus. Ensure all joints are well-sealed with appropriate vacuum grease.

  • Bumping Prevention: Add a magnetic stir bar or a few boiling chips to the distillation flask to ensure smooth boiling.[7]

  • Loading: Charge the crude amine into the distillation flask, not exceeding half the flask's volume.

  • Vacuum Application: Slowly and carefully apply vacuum. The initial bubbling is dissolved gases and should be allowed to subside before heating.[7]

  • Heating: Begin heating the distillation flask gently with a heating mantle.

  • Fraction Collection: Collect a small forerun fraction, which may contain residual solvents or more volatile impurities. Then, collect the main fraction at a stable temperature and pressure. The boiling point of 3-(4-Methoxyphenyl)propan-1-amine is approximately 72°C at 20 mmHg.[7]

  • Completion: Stop the distillation before the flask goes completely dry to avoid the formation of peroxides or charring of residues.

Troubleshooting Vacuum Distillation

IssueProbable Cause(s)Recommended Solution(s)
Bumping/Uncontrolled Boiling - Vacuum applied too quickly.- Ineffective boiling chips or stirring.- Superheating of the liquid.- Apply vacuum gradually.- Use a new boiling chip or vigorous stirring.- Ensure uniform heating with a sand or oil bath.
Product Decomposition (Darkening) - Temperature is too high.- Air leak in the system.- Improve the vacuum to further lower the boiling point.- Check all joints and seals for leaks.
No Product Distilling - Vacuum is not low enough.- Thermometer placement is incorrect.- Check the vacuum pump and system for leaks.- Ensure the thermometer bulb is positioned just below the sidearm leading to the condenser.
Guide 2: Column Chromatography

Column chromatography is a high-resolution technique suitable for separating impurities with similar polarities. However, primary amines can be challenging due to their basicity.

Key Considerations:

  • Tailing: Amines often interact strongly with acidic silanol groups on standard silica gel, leading to significant peak tailing.

  • Irreversible Adsorption: In some cases, the amine can bind irreversibly to the silica gel, resulting in poor recovery.[11]

Step-by-Step Protocol:

  • Stationary Phase Selection: Use standard silica gel (60 Å, 230-400 mesh).

  • Solvent System (Eluent):

    • A common starting point is a gradient of ethyl acetate in hexanes.

    • To mitigate tailing: Add a small amount of a basic modifier to the eluent. A common choice is 0.5-2% triethylamine (Et₃N) or ammonium hydroxide.[12] This deactivates the acidic sites on the silica.

  • Column Packing: Pack the column using the chosen eluent (pre-mixed with the basic modifier).

  • Sample Loading:

    • Wet Loading: Dissolve the crude product in a minimal amount of the eluent and load it carefully onto the top of the column.[13]

    • Dry Loading: If the product has poor solubility in the eluent, dissolve it in a different solvent (like dichloromethane), add a small amount of silica gel, and evaporate the solvent to get a free-flowing powder. This powder is then carefully added to the top of the column.[13]

  • Elution: Run the column, collecting fractions.

  • Fraction Analysis: Monitor the fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

Troubleshooting Column Chromatography

IssueProbable Cause(s)Recommended Solution(s)
Significant Peak Tailing Strong interaction between the basic amine and acidic silica gel.- Add 1-2% triethylamine or ammonium hydroxide to your eluent system.- Consider using deactivated silica or alumina as the stationary phase.[11]
Compound Stuck on Column The compound is too polar for the chosen eluent or is irreversibly adsorbed.- Gradually increase the polarity of the eluent (e.g., add methanol).- If using a basic modifier, ensure it is present throughout the elution.
Poor Separation from Impurities The eluent system does not provide sufficient resolution.- Perform a thorough TLC analysis to find a solvent system that gives a good separation (ΔRf > 0.2).- Use a shallower solvent gradient during elution.

dot graph TD { subgraph "Pre-Column" A[Crude Amine] --> B(Dissolve in minimal solvent); B --> C{Select Eluent via TLC}; C --> D[Add 1% Et3N to Eluent]; end subgraph "Column Setup" E[Pack Column with Slurry] --> F(Equilibrate Column); end subgraph "Loading & Elution" G{Load Sample} --> H[Elute with Solvent Gradient]; H --> I(Collect Fractions); end subgraph "Analysis" I --> J{Analyze Fractions by TLC}; J --> K[Combine Pure Fractions]; K --> L(Evaporate Solvent); L --> M[Pure Amine]; end C --> G; D --> E; } caption: Amine Purification Workflow via Column Chromatography.

Guide 3: Purification via Salt Crystallization

For amines that are difficult to purify by other means, forming a salt and crystallizing it can be a powerful technique to remove neutral impurities.[14]

Step-by-Step Protocol:

  • Dissolution: Dissolve the crude amine in a suitable solvent like ethyl acetate, diethyl ether, or isopropanol.[15][16]

  • Acid Addition: Slowly add a solution of an acid (e.g., HCl in ether, or a solution of oxalic or tartaric acid) dropwise while stirring.[17]

  • Precipitation: The amine salt will often precipitate out of the solution. If it doesn't, you may need to cool the solution or add a co-solvent to induce crystallization.

  • Isolation: Collect the solid salt by vacuum filtration and wash it with a small amount of cold solvent.

  • Liberation of Free Amine: To recover the purified amine, dissolve the salt in water, basify the solution with a strong base (e.g., NaOH) to pH > 12, and then extract the free amine with an organic solvent.

Section 3: Purity Assessment

Confirming the purity of the final product is a critical step.

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of impurities. Use a UV lamp for visualization and consider staining with potassium permanganate or ninhydrin for compounds that are not UV-active.

  • Gas Chromatography-Mass Spectrometry (GC-MS): An excellent technique for assessing the purity of volatile compounds and identifying any remaining impurities by their mass fragmentation patterns.[18]

  • High-Performance Liquid Chromatography (HPLC/LC-MS): Provides quantitative purity data. Reversed-phase columns are common, but care must be taken with mobile phase selection to ensure good peak shape for basic amines.[19][20]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and detect impurities if they are present in sufficient quantities (>1-2%).

References

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods. Analytical Chemistry. [Link]

  • Characterization of Route Specific Impurities Found in Methamphetamine Synthesized by the Leuckart and Reductive Amination Methods | Request PDF. ResearchGate. [Link]

  • Characterization of route specific impurities found in methamphetamine synthesized by the Leuckart and reductive amination methods. PubMed. [Link]

  • A study of impurities in intermediates and 3,4-methylenedioxymethamphetamine (MDMA) samples produced via reductive amination routes. PubMed. [Link]

  • A review of impurity profiling and synthetic route of manufacture of methylamphetamine, 3,4-methylene. University of Canberra Research Portal. [Link]

  • Trichloroacetic acid fueled practical amine purifications. Beilstein Journals. [Link]

  • Troubleshooting in Chromatography. Journal of Chromatographic Science. [Link]

  • Trichloroacetic acid fueled practical amine purifications. PMC - PubMed Central - NIH. [Link]

  • Purification: How To. Department of Chemistry : University of Rochester. [Link]

  • Forming oxalate salts of amines. Sciencemadness.org. [Link]

  • Vacuum Distillation For Amine Regeneration. Cheresources.com Community. [Link]

  • Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. PMC - NIH. [Link]

  • Analysis of Primary Aromatic Amines in Cosmetics and Personal Care Products Using the ACQUITY UPLC H-Class System with the ACQUI. Waters. [Link]

  • Amine acid salt compounds and process for the production thereof.
  • Determination of aromatic amines in human urine using comprehensive multi-dimensional gas chromatography mass spectrometry (GCxGC-qMS). NIH. [Link]

  • Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. Agilent. [Link]

  • Vacuum distillation. Wikipedia. [Link]

  • Troubleshooting Flash Column Chromatography. Department of Chemistry : University of Rochester. [Link]

  • Synthesis of A: 3-(4-Methoxyphenyl)propylamine. PrepChem.com. [Link]

  • How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn. YouTube. [Link]

  • Vacuum Distillation of Aniline. Texium. [Link]

  • Determination of primary aromatic amines from cooking utensils by capillary electrophoresis-tandem mass spectrometry. Italian Journal of Food Safety. [Link]

  • 3-(4-Methoxyphenyl)propan-1-amine. MySkinRecipes. [Link]

  • Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. [Link]

Sources

Technical Support Center: Optimizing Column Chromatography for Propanamine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the purification of propanamine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in the chromatographic separation of these basic compounds. Propanamine derivatives are crucial building blocks in medicinal chemistry, but their inherent basicity often leads to problematic interactions with common stationary phases, resulting in poor separations.

This resource provides in-depth troubleshooting guides and frequently asked questions to help you overcome these obstacles. We will delve into the causality behind experimental choices, offering field-proven insights to empower you to develop robust and efficient purification methods.

Section 1: Troubleshooting Guide

This section addresses specific, common problems encountered during the column chromatography of propanamine derivatives in a direct question-and-answer format.

Problem: Poor Peak Shape (Tailing)

What causes severe peak tailing when purifying my propanamine derivative on a silica gel column?

Peak tailing is the most frequent issue when separating basic compounds like propanamine derivatives on silica gel.[1][2] The primary cause is the interaction between the basic amine functionality of your compound and acidic silanol groups (Si-OH) on the surface of the silica.[1][2][3] These strong, secondary interactions lead to a portion of the analyte being retained longer than the bulk, resulting in a "tailing" or asymmetric peak.[1][2]

How can I eliminate or significantly reduce peak tailing?

There are several effective strategies to mitigate peak tailing:

  • Mobile Phase Modification: The most common and often simplest solution is to add a small amount of a basic modifier to your mobile phase.[4][5]

    • Triethylamine (TEA): Adding 0.1-1% TEA to the eluent is a widely used technique.[3][5] The TEA is a stronger base than many propanamine derivatives and will preferentially interact with the acidic silanol groups, effectively "masking" them from your compound of interest.[3][6]

    • Ammonia: A solution of ammonia in methanol can also be used, particularly in more polar solvent systems.

  • Choice of Stationary Phase:

    • End-Capped Columns: For high-performance liquid chromatography (HPLC), using an "end-capped" reversed-phase column (like C18) is highly recommended.[2] End-capping treats the residual silanol groups to make them less polar and less likely to interact with basic analytes.[2]

    • Amine-Functionalized Silica: For normal-phase chromatography, columns packed with amine-functionalized silica can be an excellent alternative to bare silica.[4][7] These columns have a basic character and can be used without mobile phase additives.[7]

    • Alumina (Basic or Neutral): Basic or neutral alumina can be a good substitute for silica gel for the purification of basic compounds.

  • pH Control (Reversed-Phase HPLC): When using reversed-phase chromatography, operating at a high pH (e.g., pH > 8) will deprotonate the amine, making it neutral and reducing interactions with any residual silanols.[8] However, ensure your column is stable at high pH.[6]

Problem: Poor Resolution and Co-elution

My propanamine derivative is co-eluting with an impurity. How can I improve the separation?

Poor resolution can stem from several factors, including an inappropriate mobile phase, the wrong stationary phase, or column overloading.

  • Optimize the Mobile Phase:

    • Gradient Elution: If you are using an isocratic (constant solvent composition) mobile phase, switching to a gradient elution can significantly improve resolution.[9] Start with a less polar mobile phase and gradually increase the polarity. This will help to separate compounds with different polarities more effectively.

    • Solvent Selectivity: Experiment with different solvent systems. For normal-phase chromatography, combinations like dichloromethane/methanol or hexane/ethyl acetate are common.[4][9] Small changes in the solvent ratio can have a large impact on selectivity.

  • Change the Stationary Phase: If optimizing the mobile phase is insufficient, the stationary phase may not be suitable for the separation. Consider switching to a stationary phase with a different selectivity, such as a cyano or diol-bonded phase for normal-phase HPLC.[10]

  • Reduce Sample Load: Overloading the column is a common cause of poor resolution and broad peaks.[2] Try reducing the amount of sample you are loading onto the column. A good rule of thumb is to load no more than 1-5% of the column's mass.

Problem: Irreversible Adsorption and Low Recovery

I am losing a significant amount of my compound on the column. What is happening and how can I improve recovery?

Low recovery is often due to very strong or irreversible binding of the propanamine derivative to the stationary phase, a common issue with highly basic amines on silica gel.[4]

  • Deactivate the Stationary Phase: As with peak tailing, adding a basic modifier like triethylamine to the mobile phase can prevent strong adsorption and improve recovery.[5] It's also good practice to flush the column with a solvent system containing the modifier before loading your sample.[5]

  • Use an Alternative Stationary Phase: Switching to a less acidic stationary phase like alumina or a bonded phase (e.g., amine-functionalized silica) is a very effective strategy.[4]

  • Derivatization: In some cases, temporarily derivatizing the amine to a less basic functional group (e.g., an amide or carbamate) can facilitate purification.[11][12] The protecting group can then be removed after purification.

Section 2: Frequently Asked Questions (FAQs)

FAQ 1: How do I choose the most suitable stationary phase for my propanamine derivative?

The choice of stationary phase is critical and depends on the polarity of your compound and the scale of your purification.

Stationary PhasePrimary UseAdvantagesDisadvantages
Silica Gel Normal-PhaseInexpensive, widely available.Strong interaction with basic compounds, leading to tailing and low recovery.[4]
Alumina (Basic/Neutral) Normal-PhaseGood for basic compounds, less acidic than silica.Can be more reactive than silica.
Amine-bonded Silica Normal-PhaseExcellent for basic compounds, reduces the need for mobile phase modifiers.[7]More expensive than bare silica.
Reversed-Phase (C18, C8) Reversed-PhaseHighly reproducible, wide range of selectivities available.[13][14]Requires pH control for good peak shape with basic compounds.[8]
Ion-Exchange Ion-ExchangeExcellent for separating charged molecules like protonated amines.[15]Requires buffered mobile phases and can be more complex to develop methods.

FAQ 2: What are the best practices for preparing the mobile phase for purifying propanamine derivatives?

  • Use High-Purity Solvents: Always use HPLC-grade solvents to avoid introducing impurities that can interfere with your separation and detection.

  • Filter and Degas: Filter your mobile phase through a 0.45 µm filter to remove particulate matter that can clog your column and system. Degassing (e.g., by sonication or helium sparging) is crucial for HPLC to prevent bubble formation in the pump and detector.

  • Pre-mix Modifiers: When using additives like triethylamine or buffers, ensure they are thoroughly mixed with the mobile phase before use to ensure a consistent and stable baseline.

FAQ 3: How should I prepare my sample before loading it onto the column?

Proper sample preparation is essential for a successful separation.[16]

  • Dissolution: Dissolve your sample in a small amount of the initial mobile phase or a solvent that is weaker than the mobile phase. This will ensure that your sample binds to the top of the column in a narrow band.

  • Filtration: Filter your sample solution through a syringe filter (e.g., 0.45 µm) to remove any particulate matter that could block the column frit.

  • Concentration: The sample should be as concentrated as possible to minimize the injection volume, which leads to sharper peaks.

FAQ 4: When should I consider using more advanced techniques like HILIC or Ion-Exchange Chromatography?

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent technique for separating very polar propanamine derivatives that have little or no retention on reversed-phase columns.[17][18] It uses a polar stationary phase (like silica or diol) and a mobile phase with a high concentration of an organic solvent, typically acetonitrile, with a small amount of water.[18][19]

  • Ion-Exchange Chromatography (IEX): IEX separates molecules based on their charge.[15] Since propanamine derivatives are basic, they will be positively charged (protonated) at acidic or neutral pH. Cation-exchange chromatography, which uses a negatively charged stationary phase, can be a very powerful and high-resolution technique for separating these compounds.[20][21][22]

FAQ 5: What are the key considerations for the chiral separation of propanamine derivatives?

Many propanamine derivatives used in drug development are chiral, and separating the enantiomers is often a regulatory requirement.[23]

  • Chiral Stationary Phases (CSPs): The most common approach is to use a CSP. Polysaccharide-based CSPs (e.g., derivatized cellulose or amylose) are very versatile and effective for separating a wide range of chiral amines.[24][25]

  • Mobile Phase: The choice of mobile phase (normal-phase, reversed-phase, or polar organic) will depend on the specific CSP and the analyte.[26] Additives may be required to improve peak shape and resolution.[26]

  • Derivatization: If direct separation is difficult, derivatizing the amine with a chiral reagent to form diastereomers can allow for separation on a standard achiral column.[11][12]

Section 3: Key Protocols

Protocol 1: Step-by-Step Method Development for a Novel Propanamine Derivative (Normal-Phase)
  • Thin-Layer Chromatography (TLC) Scouting:

    • Prepare several TLC plates and spot your crude sample.

    • Develop the plates in different solvent systems (e.g., Hexane:Ethyl Acetate, Dichloromethane:Methanol) with and without 0.5% triethylamine.

    • The ideal solvent system should give your desired compound an Rf value of approximately 0.2-0.3 for good separation on a column.[5]

  • Column Packing (Slurry Method):

    • Choose a column size appropriate for your sample amount.

    • In a beaker, mix your stationary phase (e.g., silica gel) with your chosen initial mobile phase to create a slurry.

    • Pour the slurry into the column and allow it to pack evenly. Use pressure or gravity to settle the bed.

  • Sample Loading:

    • Dissolve your sample in a minimal amount of a non-polar solvent or the mobile phase.

    • Carefully apply the sample to the top of the packed column.

  • Elution:

    • Begin eluting with the mobile phase determined from your TLC analysis.

    • If separation is poor, you can switch to a gradient elution by gradually increasing the proportion of the more polar solvent.

    • Collect fractions and analyze them by TLC to identify the fractions containing your purified compound.

  • Compound Recovery:

    • Combine the pure fractions and remove the solvent using a rotary evaporator.

    • If triethylamine was used, it may need to be removed by co-evaporation with a solvent like toluene or by a mild acidic wash followed by extraction if the compound is stable.

Section 4: Visual Guides

Diagram 1: Troubleshooting Peak Tailing for Propanamine Derivatives

G start Peak Tailing Observed for Propanamine Derivative? check_phase Are you using a standard silica gel column? start->check_phase add_tea Action: Add 0.1-1% Triethylamine (TEA) to the mobile phase. check_phase->add_tea Yes rp_guide If using Reversed-Phase, ensure column is pH stable and buffer the mobile phase to pH > 8. check_phase->rp_guide No (Using Reversed-Phase) check_tea_effect Did adding TEA improve the peak shape? add_tea->check_tea_effect problem_solved Problem Resolved! check_tea_effect->problem_solved Yes change_column Action: Switch to an alternative stationary phase. check_tea_effect->change_column No, or only minor improvement column_options Consider: - Amine-functionalized silica - Alumina (basic or neutral) - Reversed-phase with high pH change_column->column_options

Caption: A decision tree for troubleshooting peak tailing.

References

  • Yakhak Hoeji. (2019). Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases. [Link]

  • PMC - NIH. (n.d.). Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chromatography. [Link]

  • Yakhak Hoeji. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. [Link]

  • PMC - NIH. (n.d.). Screening primary racemic amines for enantioseparation by derivatized polysaccharide and cyclofructan columns. [Link]

  • Phenomenex. (2025). Normal-phase vs. Reversed-phase Chromatography. [Link]

  • ResearchGate. (2013). If triethylamine is used with a C18 column for a prolonged period, what will happen to the C18 column?. [Link]

  • Agilent. (2023). Mastering HILIC-Z Separation for Polar Analytes. [Link]

  • Element Lab Solutions. (n.d.). Peak Tailing in HPLC. [Link]

  • Phenomenex. (2025). Column Chromatography: Principles, Procedure, and Applications. [Link]

  • Biotage. (2023). How do I purify ionizable organic amine compounds using flash column chromatography?. [Link]

  • Bryan Research & Engineering, LLC. (n.d.). Analysis of Amine Solutions by Gas Chromatography. [Link]

  • ALWSCI. (2024). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]

  • GMP Insiders. (n.d.). Peak Tailing In Chromatography: Troubleshooting Basics. [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques. [Link]

  • Wikipedia. (n.d.). Reversed-phase chromatography. [Link]

  • Teledyne ISCO. (n.d.). Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography. [Link]

  • AZoM. (2015). Identification of Amines Found in Refineries via Ion Chromatography Using a High Capacity Cation Exchange Column. [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips for Flash Column Chromatography. [Link]

  • Element Lab Solutions. (n.d.). HILIC – The Rising Star of Polar Chromatography. [Link]

  • Helda - University of Helsinki. (n.d.). CHROMATOGRAPHIC DETERMINATION OF AMINES IN FOOD SAMPLES. [Link]

  • LC Troubleshooting Bible. (n.d.). Why Do Peaks Tail?. [Link]

  • Chromatography Forum. (2005). use of Triethylamine. [Link]

  • Chrom Tech, Inc. (2025). Reverse Phase Chromatography Techniques. [Link]

  • PubMed. (n.d.). Organic analysis by ion chromatography. 1. Determination of aromatic amines and aromatic diisocyanates by cation-exchange chromatography with amperometric detection. [Link]

  • Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. [Link]

  • Books. (2019). Chapter 12: Sample Preparation Methods for the Analysis of Biogenic Amines.
  • ResearchGate. (2014). What is the basic principle for selecting mobile phase in preparative column chromatography?. [Link]

  • MDPI. (2023). The Effect of the Stationary Phase on Resolution in the HPLC-Based Separation of Racemic Mixtures Using Vancomycin as a Chiral Selector: A Case Study with Profen Nonsteroidal Anti-Inflammatory Drugs. [Link]

  • Phenomenex. (2025). Mobile Phase Optimization: A Critical Factor in HPLC. [Link]

  • PMC - NIH. (2011). Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. [Link]

  • ResearchGate. (2023). Automation and optimization of the sample preparation of aromatic amines for their analysis with GC-MS. [Link]

  • Harvard Apparatus. (n.d.). Guide to Ion-Exchange Chromatography. [Link]

  • ACS Publications. (n.d.). Separation of organic amine compounds on silica gel with reversed-phase eluents. [Link]

  • Green China Pharm. (2025). [Readers Insight] Triethylamine as a Mobile Phase Additive: What Does It Do?. [Link]

  • YouTube. (2018). LC Troubleshooting—All of My Peaks are Tailing! What Should I Do?. [Link]

  • ScienceDirect. (n.d.). Analysis of basic compounds at high pH values by reversed-phase liquid chromatography. [Link]

  • Agilent. (n.d.). SAMPLE PREPARATION FUNDAMENTALS FOR CHROMATOGRAPHY. [Link]

  • Reddit. (2025). Triethylammonium after flash chromatography. [Link]

  • Organic Chemistry at CU Boulder. (n.d.). Column Chromatography. [Link]

  • Agilent. (n.d.). Tips and Tricks of HPLC System Troubleshooting. [Link]

  • PubMed. (2008). Optimization of normal-phase chromatographic separation of compounds with primary, secondary and tertiary amino groups. [Link]

  • YMC Europe. (n.d.). Reversed Phase Columns | HPLC | UHPLC. [Link]

  • LCGC International. (n.d.). Making HILIC Work for You—Column Selection. [Link]

  • Metrohm-Peak Inc. (2014). Determination of Amines by Ion Chromatography Using Cation-Exchange Columns. [Link]

Sources

Technical Support Center: Hydrochloride Salt Formation and Crystallization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for Hydrochloride (HCl) Salt Formation and Crystallization. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of preparing crystalline HCl salts of active pharmaceutical ingredients (APIs). As a common strategy to enhance the physicochemical properties of drug candidates, HCl salt formation is a critical step, yet it is not without its challenges.[1][2]

This center provides in-depth, experience-driven troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. Our goal is to explain the causality behind experimental choices, ensuring that every protocol is a self-validating system.

Part 1: Troubleshooting Common Issues

This section addresses specific problems in a question-and-answer format, providing both an explanation of the underlying causes and actionable solutions.

Issue 1: "Oiling Out" or Liquid-Liquid Phase Separation

Q1: My compound is separating from the solution as an oil or a sticky gum instead of a crystalline solid. What is "oiling out" and why does it happen?

A1: "Oiling out," also known as liquid-liquid phase separation (LLPS), is a phenomenon where a solute separates from a solution as a liquid phase (an "oil") rather than a solid crystalline phase.[3][4] This oil is a solute-rich liquid that is immiscible with the bulk solvent.[3] This often occurs when the system reaches a state of high supersaturation too quickly, kinetically favoring the formation of a disordered liquid phase over an ordered crystal lattice.[3]

Key contributing factors include:

  • Rapid Cooling or Antisolvent Addition: Fast changes in temperature or solvent composition can generate high levels of supersaturation, not allowing sufficient time for crystal nucleation and growth.[3]

  • Inappropriate Solvent Choice: A solvent in which the HCl salt is either too soluble or too insoluble can promote oiling out.[3][5]

  • High Solute Concentration: Starting with a highly concentrated solution increases the likelihood of reaching the critical supersaturation level for oiling out.[3]

  • Presence of Impurities: Impurities can interfere with the crystallization process and induce oiling out.[3][6]

  • Low Melting Point of the Solute: Compounds with low melting points are more prone to oiling out.[7]

Q2: How can I prevent or resolve oiling out in my crystallization process?

A2: The primary strategy to combat oiling out is to control the rate of supersaturation. Here are several actionable steps:

  • Reduce the Cooling Rate: A slower cooling rate allows the system to remain in the metastable zone for a longer period, which favors crystal growth over the formation of an oil.[3]

  • Optimize Solvent System:

    • If the salt is too soluble, consider adding an antisolvent slowly.

    • If the salt is poorly soluble, a co-solvent can be introduced to increase solubility and then gradually removed.

    • Experiment with different solvents or solvent mixtures. For instance, if a nonpolar compound oils out from a polar solvent like methanol, switching to a less polar solvent like isopropanol might yield crystals.[5]

  • Control Concentration: Start with a more dilute solution to avoid reaching high supersaturation levels.

  • Introduce Seed Crystals: Seeding the solution within the metastable zone can encourage heterogeneous nucleation on the seed surfaces, promoting crystallization over oiling out. If seed crystals also turn to oil, consider adding them to the antisolvent to form a suspension before slowly adding the sample solution.[7]

  • Agitation: Proper stirring is crucial to ensure uniform distribution and prevent localized high supersaturation.

Issue 2: Poor Crystallinity or Amorphous Product

Q3: I've managed to obtain a solid, but it's amorphous or has very poor crystallinity. What causes this and how can I improve it?

A3: The formation of an amorphous solid or a product with poor crystallinity often results from rapid precipitation or the solidification of an oil.[3] This indicates that the molecules did not have sufficient time or mobility to arrange themselves into an ordered crystal lattice.

To improve crystallinity:

  • Utilize a Recrystallization Protocol: Dissolve the amorphous solid in a suitable solvent at an elevated temperature and allow it to cool slowly.[8] The slower the cooling, the larger and more well-defined the crystals are likely to be.[8]

  • Slurry Conversion: Stirring the amorphous solid in a solvent in which it is sparingly soluble (a "slurry") can facilitate its conversion to a more stable crystalline form over time.

  • Solvent Selection: The choice of solvent is critical. Solvents that have similar functional groups to the compound of interest can sometimes be good solubilizers.[9] Experiment with a range of solvents with varying polarities.

Issue 3: Polymorphism and Inconsistent Crystal Forms

Q4: I'm getting different crystal forms (polymorphs) in different experiments. Why is this happening and how can I control it?

A4: Polymorphism is the ability of a solid material to exist in more than one crystal structure.[10] These different forms, or polymorphs, can have distinct physicochemical properties, including solubility, stability, and melting point.[10] The formation of a particular polymorph is influenced by kinetic and thermodynamic factors during crystallization.

Factors influencing polymorphism include:

  • Solvent: The choice of solvent can dictate which polymorph is favored.[11]

  • Temperature and Cooling Rate: Different polymorphs can be stable at different temperatures. The rate of cooling can trap a metastable form.

  • Supersaturation Level: The degree of supersaturation can influence which polymorph nucleates.

  • Impurities: The presence of impurities can sometimes inhibit the formation of one polymorph while promoting another.[11]

To control polymorphism:

  • Conduct a Polymorph Screen: Systematically crystallize the HCl salt from a variety of solvents and under different conditions (e.g., fast vs. slow cooling, evaporation) to identify the different polymorphic forms.[12]

  • Identify the Thermodynamically Stable Form: The most stable polymorph is generally the desired form for development due to its lower tendency to convert to other forms over time. Slurry experiments at different temperatures can help identify the most stable form.

  • Use Seed Crystals: Once the desired polymorph has been isolated and characterized, using it to seed subsequent crystallizations is the most effective way to ensure consistent production of that form.

Part 2: Frequently Asked Questions (FAQs)

Q5: What are the key considerations when selecting a solvent for HCl salt formation and crystallization?

A5: Solvent selection is a critical parameter. Key considerations include:

  • Solubility Profile: The ideal solvent should dissolve the free base but have low solubility for the resulting HCl salt, allowing for precipitation upon formation. Alternatively, a solvent that dissolves the salt at high temperatures but not at low temperatures is suitable for recrystallization.[8]

  • Polarity: The polarity of the solvent will influence the solubility of both the free base and the salt.

  • Boiling Point: A solvent with a moderate boiling point is often preferred, as highly volatile solvents can evaporate too quickly, leading to poor crystal quality.[13]

  • Reactivity: The solvent should be inert and not react with the API or the hydrochloric acid.

  • Safety and Environmental Impact: Solvents are classified based on their toxicity. Class 3 solvents are generally preferred for pharmaceutical applications.[1]

Solvent Class Examples General Use Case
Protic Solvents Water, Ethanol, Methanol, IsopropanolCan participate in hydrogen bonding; often used in mixtures with other solvents.[14]
Aprotic Polar Solvents Acetone, Acetonitrile, Ethyl AcetateCan dissolve a range of organic molecules; commonly used for crystallization.
Aprotic Nonpolar Solvents Toluene, Heptane, Diethyl EtherOften used as antisolvents to induce precipitation.[15]

Q6: My HCl salt is hygroscopic. What does this mean and how can I manage it?

A6: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding environment.[16] This can be problematic as the uptake of water can affect the material's physical and chemical stability, flow properties, and potency.[16][17]

Management strategies include:

  • Controlled Environment: Handle and store the material in a low-humidity environment (e.g., in a glove box or desiccator).

  • Proper Packaging: Use packaging that provides a barrier to moisture.

  • Formulation Approaches: In some cases, formulation strategies can mitigate the effects of hygroscopicity.

  • Salt Screening: If hygroscopicity is a major issue, it may be necessary to screen for other salt forms that are less prone to water uptake.[18]

Q7: How do I confirm that I have successfully formed the hydrochloride salt?

A7: A combination of analytical techniques should be used to confirm salt formation.[19]

  • X-Ray Powder Diffraction (XRPD): This is a definitive method to confirm the formation of a new crystalline solid, as the salt will have a different diffraction pattern from the free base.[10]

  • Thermal Analysis (DSC/TGA): Differential Scanning Calorimetry (DSC) can identify a new melting point for the salt, while Thermogravimetric Analysis (TGA) can indicate changes in thermal stability.[10]

  • Spectroscopy (FTIR/Raman, NMR): Infrared (IR) and Raman spectroscopy can show changes in bond vibrations upon salt formation. Nuclear Magnetic Resonance (NMR) spectroscopy can show chemical shift changes, particularly for protons near the basic center.[19]

Part 3: Experimental Protocols and Visualizations

Protocol 1: General Procedure for Hydrochloride Salt Formation
  • Dissolution: Dissolve the free base of your compound in a suitable organic solvent (e.g., isopropanol, ethyl acetate).

  • Acid Addition: Slowly add a stoichiometric amount (typically 1.0 to 1.1 equivalents) of hydrochloric acid. The HCl can be in the form of an aqueous solution, a solution in an organic solvent (e.g., HCl in diethyl ether), or as anhydrous HCl gas.[8][15]

  • Crystallization: Stir the mixture at room temperature or a slightly elevated temperature. Crystallization may occur spontaneously. If not, it can be induced by:

    • Cooling the solution slowly.

    • Adding an antisolvent (e.g., heptane, diethyl ether) dropwise until turbidity is observed.

    • Scratching the inside of the flask with a glass rod.

    • Adding seed crystals of the desired HCl salt.

  • Isolation: Collect the crystalline solid by filtration.

  • Washing: Wash the crystals with a small amount of cold solvent or the antisolvent to remove any residual impurities.

  • Drying: Dry the crystals under vacuum to a constant weight.

Diagram: Troubleshooting Workflow for Oiling Out

OilingOut_Troubleshooting start Experiment Results in 'Oiling Out' check_supersaturation Is Supersaturation Rate Too High? start->check_supersaturation sub_slow_cooling Reduce Cooling Rate check_supersaturation->sub_slow_cooling Yes sub_slow_addition Slow Down Antisolvent Addition check_supersaturation->sub_slow_addition Yes check_solvent Is Solvent System Optimal? check_supersaturation->check_solvent No add_seed Introduce Seed Crystals sub_slow_cooling->add_seed sub_slow_addition->add_seed sub_change_solvent Screen Alternative Solvents or Co-solvent Systems check_solvent->sub_change_solvent No check_concentration Is Initial Concentration Too High? check_solvent->check_concentration Yes sub_change_solvent->add_seed sub_dilute Use a More Dilute Solution check_concentration->sub_dilute Yes end_success Crystalline Product Obtained check_concentration->end_success No sub_dilute->add_seed add_seed->end_success

Caption: A decision-tree workflow for troubleshooting "oiling out" during crystallization.

Diagram: The Salt Formation and Crystallization Process

Salt_Formation_Process cluster_solution Solution Phase cluster_solid Solid Phase FreeBase API Free Base (Dissolved) SaltIon Protonated API⁺ + Cl⁻ (Ion Pair) FreeBase->SaltIon Protonation HCl Hydrochloric Acid (H⁺ + Cl⁻) HCl->SaltIon Nucleation Nucleation (Formation of Crystal Seeds) SaltIon->Nucleation Supersaturation CrystalGrowth Crystal Growth Nucleation->CrystalGrowth CrystallineSalt Crystalline HCl Salt CrystalGrowth->CrystallineSalt

Caption: The process of HCl salt formation from solution to a crystalline solid.

References

  • Golden rules for designing a salt screening strategy for insoluble molecules. Onyx Scientific. Available at: [Link]

  • Chapter 10: Analytical Techniques and Strategies for Salt/Co-crystal Characterization. Royal Society of Chemistry. (2011). Available at: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. ACS Publications. Available at: [Link]

  • Salt Screening. Improved Pharma. (2021). Available at: [Link]

  • Recrystallization and Acid/Base Extraction - The Basics. Erowid. Available at: [Link]

  • Salt Selection in Drug Development. Pharmaceutical Technology. Available at: [Link]

  • Screening and Formulating Drugs as Salts to Improve API Performance. C&EN. (2019). Available at: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. University of Southampton ePrints. Available at: [Link]

  • Exploring Polymorphism: Hydrochloride Salts of Pitolisant and Analogues. Request PDF on ResearchGate. Available at: [Link]

  • Synthesis and Analysis of Hydrochloride Salts Used as Adulterants. Scholars Crossing. Available at: [Link]

  • Precaution on use of hydrochloride salts in pharmaceutical formulation. PubMed. Available at: [Link]

  • Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. MDPI. Available at: [Link]

  • How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? ResearchGate. (2018). Available at: [Link]

  • Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. ResearchGate. Available at: [Link]

  • An evaluation of salt screening methodologies. PubMed. Available at: [Link]

  • Specialized Solid Form Screening Techniques. Organic Process Research & Development. Available at: [Link]

  • pH-Solubility Profiles of Organic Bases and Their Hydrochloride Salts. PubMed. Available at: [Link]

  • Problem with hydrochloride salt formation/isolation. Reddit. (2018). Available at: [Link]

  • Purification of organic hydrochloride salt? ResearchGate. (2017). Available at: [Link]

  • Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]

  • Salt Stability – The Effect of pHmax on Salt to Free Base Conversion. Semantic Scholar. Available at: [Link]

  • Organic Solvent-Assisted Crystallization of Inorganic Salts from Acidic Media. PDF on ResearchGate. Available at: [Link]

  • What can cause "oiling out"? Reddit. (2011). Available at: [Link]

  • Method for salt preparation. Google Patents. (2010).
  • Characterization of the "Hygroscopic" properties of active pharmaceutical ingredients. Request PDF on ResearchGate. Available at: [Link]

  • Oiling Out in Crystallization. Mettler Toledo. Available at: [Link]

  • Formulating Weakly Basic HCl Salts: Relative Ability of Common Excipients to Induce Disproportionation and the Unique Deleterious Effects of Magnesium Stearate. ResearchGate. Available at: [Link]

  • How to stop disproportionation of a hydrochloride salt of a very weakly basic compound in a non. Ovid. (2021). Available at: [Link]

  • Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. PubMed. Available at: [Link]

  • Guide for crystallization. Available at: [Link]

  • Developing an Appropriate Salt Form for an Active Pharmaceutical Ingredient. American Pharmaceutical Review. (2009). Available at: [Link]

  • Hydrochloric acid. Wikipedia. Available at: [Link]

  • Experimental investigation and prediction of oiling out during crystallization process. Request PDF on ResearchGate. Available at: [Link]

  • Understanding Oiling-Out Phenomena in the Crystallization of Small Molecule Compounds. LinkedIn. (2024). Available at: [Link]

  • Water Content of APIs and Its Impact on Potency Results. ARL Bio Pharma. Available at: [Link]

  • Can i still crystallize salts even when there is impurities in the solution? Reddit. (2021). Available at: [Link]

  • Hydrochloride salt co-crystals: preparation, characterization and physicochemical studies. PubMed. Available at: [Link]

  • Hydrochloride salt co-crystals: Preparation, characterization and physicochemical studies. ResearchGate. (2012). Available at: [Link]

Sources

Technical Support Center: Resolving Impurities in 3-(4-Methoxyphenyl)propan-1-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for 3-(4-Methoxyphenyl)propan-1-amine hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and resolve common purity issues encountered during the synthesis, purification, and handling of this compound. Our approach is rooted in mechanistic understanding and practical, field-tested protocols to ensure the highest standards of scientific integrity.

Part 1: Troubleshooting Guide - Impurity Resolution

This section addresses specific issues you may encounter during your experiments in a question-and-answer format.

Question 1: My final product of this compound shows a significant amount of a higher melting point, less polar impurity by TLC/LC-MS. What is the likely identity of this impurity and how can I remove it?

Answer:

This impurity is very likely the unreacted starting material, 3-(4-methoxyphenyl)propanamide . The synthesis of the target amine is commonly achieved through the reduction of the corresponding amide, for instance, using lithium aluminum hydride (LiAlH4). Incomplete reduction is a frequent cause of this contamination.

Causality Behind the Issue: Lithium aluminum hydride is a powerful reducing agent, but several factors can lead to incomplete reaction:

  • Insufficient Reagent: An inadequate molar excess of LiAlH4.

  • Reaction Quenching: Premature quenching of the reaction before all the amide has been reduced.

  • Reagent Decomposition: LiAlH4 is highly reactive with atmospheric moisture; improper handling can reduce its potency.

Troubleshooting and Resolution:

  • Reaction Optimization: Ensure a sufficient excess of LiAlH4 (typically 1.5-2.0 equivalents) is used in the reaction. The reaction should be carried out under strictly anhydrous conditions using dry solvents (e.g., THF, diethyl ether).

  • Purification via Acid-Base Extraction: The basicity of the target amine allows for a straightforward separation from the neutral amide impurity.

    • Protocol:

      • Dissolve the crude product in a suitable organic solvent like dichloromethane (DCM) or ethyl acetate.

      • Extract the organic layer with an aqueous solution of a strong acid, such as 1 M hydrochloric acid. The amine will be protonated and move into the aqueous phase as the hydrochloride salt, while the amide will remain in the organic phase.

      • Separate the aqueous layer and wash it with fresh organic solvent to remove any residual amide.

      • To recover the free amine, basify the aqueous layer with a strong base like 2 M sodium hydroxide until the pH is >12.

      • Extract the free amine back into an organic solvent (DCM or ethyl acetate).

      • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

      • To obtain the hydrochloride salt, dissolve the free amine in a minimal amount of a suitable solvent (e.g., methanol, isopropanol) and bubble dry HCl gas through the solution, or add a solution of HCl in a solvent like diethyl ether until precipitation is complete.[1]

Question 2: After purification, my this compound is off-white or yellowish and develops color over time. What could be the cause and how can I prevent this?

Answer:

The discoloration is likely due to the oxidation of the amine. Arylalkylamines are susceptible to oxidation, which can be initiated by exposure to air (oxygen) and light.[2] The methoxy group on the phenyl ring can further activate the ring towards oxidative processes.

Causality Behind the Issue: The lone pair of electrons on the nitrogen atom of the amine is susceptible to oxidation, which can lead to the formation of colored impurities such as N-oxides or imines, which can further polymerize. This process can be accelerated by trace metal impurities, light, and elevated temperatures.

Troubleshooting and Resolution:

  • Storage and Handling:

    • Store the compound under an inert atmosphere (nitrogen or argon).

    • Protect the compound from light by using amber-colored vials.

    • Store at a low temperature (refrigerated or frozen). The free base, being a liquid, should be stored under an inert atmosphere in a dark, cool place.[3]

  • Purification by Recrystallization: If discoloration has already occurred, recrystallization can be an effective method to remove colored impurities.

    • Recommended Protocol:

      • Solvent Selection: Based on protocols for similar arylalkylamine hydrochlorides, isopropanol is a good starting point for recrystallization.[1] Other potential solvent systems include ethanol/water or methanol/diethyl ether mixtures. The goal is to find a solvent or solvent system in which the hydrochloride salt is soluble at high temperatures but sparingly soluble at low temperatures.

      • Procedure:

        • Dissolve the impure hydrochloride salt in a minimal amount of boiling isopropanol.

        • If the solution is colored, you can add a small amount of activated charcoal and hot filter the solution to remove the charcoal and colored impurities.

        • Allow the solution to cool slowly to room temperature to promote the formation of large crystals.

        • Further cool the solution in an ice bath to maximize the yield.

        • Collect the crystals by vacuum filtration and wash them with a small amount of cold isopropanol.

        • Dry the crystals under vacuum.

Question 3: I am observing multiple small, unidentified impurities in my HPLC analysis. How can I identify them and improve the purity?

Answer:

Multiple small impurities can arise from various sources, including side reactions during synthesis, degradation of the product, or impurities in the starting materials and reagents.

Troubleshooting and Resolution:

  • Impurity Identification:

    • LC-MS Analysis: The most effective way to get initial information on these impurities is through Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) will provide the molecular weight of the impurities, which can help in postulating their structures.

    • Forced Degradation Studies: To understand potential degradation products, you can perform forced degradation studies.[4][5][6] This involves subjecting a pure sample of your compound to stress conditions such as:

      • Acidic Hydrolysis: 0.1 M HCl at 60°C

      • Basic Hydrolysis: 0.1 M NaOH at 60°C

      • Oxidation: 3% H2O2 at room temperature

      • Thermal Stress: 80°C

      • Photolytic Stress: Exposure to UV light By analyzing the stressed samples by LC-MS, you can identify the degradation products and then look for them in your impure batches.

  • Chromatographic Purification: If recrystallization is insufficient to remove these minor impurities, column chromatography of the free amine is a viable option.

    • Protocol:

      • Convert the hydrochloride salt to the free amine using the acid-base extraction procedure described in Question 1.

      • Perform column chromatography on silica gel. A typical eluent system would be a gradient of dichloromethane and methanol, often with a small amount of a basic modifier like triethylamine (e.g., 0.5%) to prevent the amine from tailing on the acidic silica gel.

      • Combine the pure fractions, remove the solvent, and re-form the hydrochloride salt as previously described.

Part 2: Frequently Asked Questions (FAQs)

FAQ 1: What is a good starting point for an HPLC method to assess the purity of this compound?

Based on methods for similar compounds, a good starting point for a stability-indicating RP-HPLC method would be:[7][8][9][10]

  • Column: C18 (e.g., 150 mm x 4.6 mm, 5 µm)

  • Mobile Phase A: 0.1% Formic acid or a phosphate buffer (pH ~2.5-3.0) in water

  • Mobile Phase B: Acetonitrile or Methanol

  • Gradient: A gradient from low to high organic content (e.g., 5% to 95% B over 15-20 minutes) is recommended to elute a wide range of impurities.

  • Flow Rate: 1.0 mL/min

  • Detection: UV at approximately 225 nm or 275 nm.

  • Column Temperature: 30°C

FAQ 2: How can I confirm the identity and structure of my purified product?

You should use a combination of analytical techniques:

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the chemical structure and is highly sensitive to impurities.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Melting Point: A sharp melting point is indicative of high purity.

  • Elemental Analysis: This will confirm the elemental composition of the hydrochloride salt.

FAQ 3: My yield is low after recrystallization. How can I improve it?

Low yield can be due to several factors:

  • Using too much solvent: Use the minimum amount of hot solvent required to fully dissolve the compound.

  • Cooling too quickly: Rapid cooling can lead to the formation of small crystals that are difficult to filter and can trap impurities. Allow the solution to cool slowly.

  • Incomplete precipitation: Ensure the solution is sufficiently cold before filtration.

  • Washing with too much cold solvent: Use a minimal amount of ice-cold solvent to wash the crystals.

Part 3: Visualization & Protocols

Diagrams

Impurity Formation Pathway

Amide 3-(4-Methoxyphenyl)propanamide (Starting Material) LAH LiAlH4, THF Incomplete_Reduction Incomplete Reduction Amide->Incomplete_Reduction Amine_HCl 3-(4-Methoxyphenyl)propan-1-amine HCl (Target Product) LAH->Amine_HCl Successful Reduction Oxidation Air, Light (Storage/Handling) Amine_HCl->Oxidation Incomplete_Reduction->Amine_HCl Leads to contamination Degradation_Products Oxidative Impurities (e.g., N-oxides, imines) Oxidation->Degradation_Products Forms

Caption: Potential pathways for impurity formation.

Purification Workflow

Crude Crude Amine HCl (Contains Amide & Oxidative Impurities) Acid_Base Acid-Base Extraction Crude->Acid_Base Free_Amine Free Amine (Amide Removed) Acid_Base->Free_Amine Recrystallization Recrystallization (e.g., from Isopropanol) Free_Amine->Recrystallization Re-form HCl salt then purify Column Column Chromatography (Optional, on Free Amine) Free_Amine->Column If needed Pure_HCl Pure Amine HCl Recrystallization->Pure_HCl Column->Free_Amine Pure Fractions

Sources

Technical Support Center: Optimizing N-Alkylation of 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the N-alkylation of 3-(4-methoxyphenyl)propan-1-amine. As a Senior Application Scientist, I have designed this guide to provide researchers, chemists, and drug development professionals with practical, in-depth solutions to common challenges encountered during this crucial synthetic transformation. This resource moves beyond simple protocols to explain the underlying chemical principles, enabling you to diagnose issues and rationally optimize your reaction conditions.

Frequently Asked Questions (FAQs): Choosing Your Synthetic Strategy

Question: What are the primary methods for N-alkylation of a primary amine like 3-(4-methoxyphenyl)propan-1-amine, and how do I choose between them?

Answer: The two most common and effective strategies for N-alkylation of primary amines are Direct Alkylation with an electrophile (typically an alkyl halide) and Reductive Amination with a carbonyl compound (an aldehyde or ketone).[1][2]

The choice depends largely on the availability of your starting materials and the inherent reactivity of your substrates.

  • Choose Direct Alkylation when you are starting with an alkyl halide (R-X). This is a classic SN2 reaction.[3][4] It is often straightforward but can be plagued by overalkylation, where the desired secondary amine product reacts further to form a tertiary amine.[5][6]

  • Choose Reductive Amination when your desired alkyl group can be sourced from a corresponding aldehyde or ketone. This method is highly favored for its selectivity in producing secondary amines, as it avoids the overalkylation issues common to direct alkylation.[6][7] The reaction proceeds through an imine intermediate which is reduced in situ.[7][8]

Below is a decision workflow to help guide your choice.

start What is the nature of my alkylating agent? carbonyl Aldehyde or Ketone start->carbonyl Carbonyl-based halide Alkyl Halide (R-X) start->halide Halide-based reductive_amination Use Reductive Amination (High selectivity for mono-alkylation) carbonyl->reductive_amination direct_alkylation Use Direct Alkylation (Control of over-alkylation is critical) halide->direct_alkylation

Caption: Decision workflow for selecting an N-alkylation method.

Troubleshooting Guide: Direct Alkylation with Alkyl Halides

Direct alkylation is a powerful tool, but its success hinges on carefully controlling the reaction conditions to favor the desired mono-alkylation product.

Question: My reaction is showing low or no conversion. My starting amine is largely unreacted after monitoring by TLC/LC-MS. What should I do?

Answer: This issue typically points to insufficient reactivity. Here is a systematic approach to troubleshoot:

  • Assess the Electrophile (Alkyl Halide): The reactivity of alkyl halides follows the trend R-I > R-Br > R-Cl.[9] Alkyl chlorides are often unreactive and may require harsh conditions.[9] If you are using an alkyl chloride with no success, consider switching to the corresponding bromide or iodide.

  • Increase Reaction Temperature: The SN2 reaction rate is temperature-dependent. Gently heating the reaction (e.g., to 40-60 °C) can significantly increase the rate. However, be aware that higher temperatures can also promote the competing E2 elimination side reaction, especially with secondary alkyl halides.[9]

  • Solvent Choice: Polar aprotic solvents like DMF, DMSO, or Acetonitrile (MeCN) are ideal as they solvate the cation of the base but do not hydrogen-bond with the amine nucleophile, leaving it more reactive.[10][11] If you are using a non-polar solvent like toluene or a protic solvent like ethanol, switching to DMF or MeCN can dramatically improve results.

  • Base Selection: A base is required to neutralize the H-X generated during the reaction. If the base is not strong enough or is sterically hindered, the resulting ammonium salt of your product can inhibit further reaction. Non-nucleophilic, moderately strong bases like potassium carbonate (K₂CO₃) or triethylamine (Et₃N) are common choices.[10]

start Problem: Low Conversion (Starting Amine Unreacted) check_halide 1. Check Alkyl Halide Reactivity (I > Br > Cl) start->check_halide check_temp 2. Is Reaction Temperature Sufficient? start->check_temp check_solvent 3. Is the Solvent Appropriate? start->check_solvent solution_halide Switch from R-Cl to R-Br or R-I check_halide->solution_halide If using R-Cl solution_temp Increase temperature to 40-60 °C. Monitor for elimination. check_temp->solution_temp If at room temp solution_solvent Switch to polar aprotic solvent (DMF, MeCN, DMSO) check_solvent->solution_solvent If using non-polar or protic solvent

Caption: Troubleshooting logic for low conversion in direct alkylation.

Question: How can I prevent over-alkylation and achieve selective formation of the secondary amine?

Answer: This is the most common challenge in direct N-alkylation of primary amines. The product, a secondary amine, is often more nucleophilic than the starting primary amine, leading to a "runaway reaction" that forms the tertiary amine.[5]

The primary strategy is to use the primary amine as the limiting reagent. By using a large excess of the primary amine (3 to 10 equivalents), you statistically favor the alkyl halide reacting with the abundant starting material rather than the newly formed secondary amine product. The drawback is the need to remove the excess primary amine during purification.

An alternative, more advanced strategy involves using the amine hydrobromide salt in the presence of a stoichiometric amount of a non-nucleophilic base like triethylamine.[10][12] In this method, the newly formed secondary amine is immediately protonated by the amine hydrobromide starting material. This protonated secondary amine is no longer nucleophilic and cannot react further, effectively shutting down the pathway to over-alkylation.[10][12]

Table 1: Comparison of Strategies to Control Mono-alkylation

StrategyPrincipleAdvantagesDisadvantages
Excess Primary Amine Kinetic & Stoichiometric ControlSimple to set up; effective for many substrates.Requires removal of large amounts of excess starting material.
Amine Salt & Stoichiometric Base In Situ Product ProtectionHigh selectivity for mono-alkylation; easier purification.Requires preparation of the amine salt; optimization of base may be needed.[10]
Cesium Effect Use of Cesium bases (CsOH, Cs₂CO₃)High chemoselectivity for mono-alkylation has been reported.[13]Cesium bases are more expensive and hygroscopic.

Troubleshooting Guide: Reductive Amination

Reductive amination is a robust and highly selective method, but success depends on the delicate balance between imine formation and reduction.[7][14]

Question: My reaction is giving a low yield. I recover mostly my starting amine and see some alcohol derived from my aldehyde/ketone. What went wrong?

Answer: This outcome indicates that the reduction of the carbonyl starting material is outcompeting the reduction of the imine intermediate. This is a common issue related to the choice of reducing agent and reaction conditions.

  • Choice of Reducing Agent: Sodium borohydride (NaBH₄) can reduce both aldehydes/ketones and imines.[6][14] If it is added too early or if imine formation is slow, it will preferentially reduce your carbonyl starting material. The solution is to use a milder, more selective reducing agent. Sodium triacetoxyborohydride (NaBH(OAc)₃) is the reagent of choice for one-pot reductive aminations because it reduces imines much faster than it reduces aldehydes or ketones.[7][15] Sodium cyanoborohydride (NaBH₃CN) is another excellent option, particularly effective under mildly acidic conditions (pH ~6) which favor imine formation.[6][8]

  • Ensure Imine Formation: Imine formation is a dehydration reaction and is often the rate-limiting step.[7] You can facilitate this equilibrium by:

    • Adding a dehydrating agent: Including powdered molecular sieves (3Å or 4Å) in the reaction mixture can sequester the water byproduct and drive the equilibrium towards the imine.[2]

    • Allowing pre-equilibration: Stir the amine and carbonyl together in the solvent for 1-2 hours before adding the reducing agent. This allows the imine concentration to build up.[2]

    • Mild Acid Catalysis: A catalytic amount of acetic acid (AcOH) can protonate the carbonyl oxygen, making it more electrophilic and accelerating the initial nucleophilic attack by the amine.[16]

Question: The reaction is very slow or appears to stall completely. How can I improve the reaction rate?

Answer: A sluggish reaction is almost always due to slow imine formation.

  • Substrate Reactivity: Ketones are generally less reactive than aldehydes. Sterically hindered ketones or electron-rich aldehydes can be particularly slow to form imines.

  • Solvent: Use a non-protic solvent. Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are excellent choices for reactions with NaBH(OAc)₃.[2] While methanol is often used with NaBH₃CN, it can sometimes participate in side reactions (e.g., acetal formation with the carbonyl).

  • Catalysis: As mentioned above, adding a small amount of acetic acid can significantly accelerate the reaction.[16]

cluster_1 Step 1: Imine Formation (Equilibrium) cluster_2 Step 2: Reduction (Irreversible) start Reductive Amination Mechanism amine R¹-NH₂ (Primary Amine) hemiaminal Hemiaminal Intermediate amine->hemiaminal carbonyl O=CHR² (Aldehyde/Ketone) carbonyl->hemiaminal imine R¹-N=CHR² (Imine Intermediate) hemiaminal->imine - H₂O product R¹-NH-CH₂R² (Secondary Amine) imine->product reductant [Reducing Agent] e.g., NaBH(OAc)₃ reductant->product

Caption: Overview of the reductive amination mechanism.

Table 2: Guide to Common Reducing Agents for Reductive Amination

Reducing AgentAbbreviationTypical SolventKey Characteristics
Sodium TriacetoxyborohydrideNaBH(OAc)₃, STABDCM, DCE, THFRecommended. Mild and selective for imines over carbonyls. Tolerates mild acid. Moisture sensitive.[7][15]
Sodium CyanoborohydrideNaBH₃CNMethanol, EthanolSelective for imines at pH 6-7. Stable in acid. Highly toxic (cyanide).[6][8]
Sodium BorohydrideNaBH₄Methanol, EthanolStrong, less selective. Can reduce starting carbonyl. Best used in a two-step procedure after imine is fully formed.[14][15]
Catalytic HydrogenationH₂, Pd/CMethanol, Ethanol"Green" method, but catalyst can be sensitive. Can reduce other functional groups (e.g., alkenes, nitro groups).[17]

Detailed Experimental Protocols

Protocol 1: Selective Mono-alkylation of 3-(4-Methoxyphenyl)propan-1-amine with an Alkyl Bromide

This protocol employs an excess of the primary amine to favor mono-alkylation.

  • Reactant Preparation: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3-(4-methoxyphenyl)propan-1-amine (3.0 eq.), potassium carbonate (K₂CO₃, 2.0 eq.), and acetonitrile (MeCN, approx. 0.2 M relative to the alkyl halide).

  • Addition of Alkyl Halide: Add the alkyl bromide (1.0 eq.) to the stirred suspension at room temperature.

  • Reaction Monitoring: Heat the mixture to 50 °C and stir. Monitor the consumption of the alkyl bromide by TLC or LC-MS (typically 4-12 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature and filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in dichloromethane (DCM) and wash with water (3x) to remove the excess primary amine and any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate. The crude product can be further purified by flash column chromatography on silica gel.

Protocol 2: N-Alkylation of 3-(4-Methoxyphenyl)propan-1-amine via Reductive Amination with an Aldehyde

This one-pot protocol uses the preferred reducing agent, sodium triacetoxyborohydride.[2]

  • Reactant Preparation: In a dry round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve 3-(4-methoxyphenyl)propan-1-amine (1.0 eq.) and the desired aldehyde (1.1 eq.) in anhydrous dichloromethane (DCM, approx. 0.1 M).

  • Imine Formation: Stir the mixture at room temperature for 1 hour. (Optional: add 4Å molecular sieves at this stage).

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise over 10 minutes. The reaction may be mildly exothermic.

  • Reaction Completion: Continue stirring at room temperature until the starting amine is consumed as monitored by TLC or LC-MS (typically 2-24 hours).

  • Work-up: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 15 minutes. Separate the layers and extract the aqueous phase with DCM (2x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

References

  • Synthesis with Florencio Zaragoza. (2020). Alkylation of Amines, Part 1: with Alkyl Halides. YouTube. [Link]

  • Ashenhurst, J. (2017). Alkylation of Amines (Sucks!). Master Organic Chemistry. [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of secondary and tertiary amines. Retrieved from [Link]

  • Sharma, S., et al. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. RSC Advances, 4(35), 18229-18233. [Link]

  • McDonough, J. A., et al. (2024). Synthesis of Secondary Amines via Self-Limiting Alkylation. Organic Letters. [Link]

  • ACS GCI Pharmaceutical Roundtable. (n.d.). N-alkylation at sp3 Carbon Reagent Guide. [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Tvelten, D., et al. (2022). N-Dealkylation of Amines. Molecules, 27(13), 4268. [Link]

  • Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]

  • Yiğit, B., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. [Link]

  • Reddit. (2025). What's wrong with my reductive amination? I barely got any product. r/chemistry. [Link]

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186. [Link]

  • RSC Publishing. (2014). Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. [Link]

  • Mondal, T., et al. (2025). Acid-Catalyzed Solvent-Switchable Chemoselective N-Alkylation and para C-Alkylation of Unprotected Arylamines Utilizing ortho-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • Ashenhurst, J. (2014). Alkyl Halide Reaction Map And Summary. Master Organic Chemistry. [Link]

  • MDPI. (n.d.). Study on the Alkylation Reactions of N(7)-Unsubstituted 1,3-Diazaoxindoles. Retrieved from [Link]

  • Organic Chemistry Data. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Salvatore, R. N., et al. (2002). Efficient synthesis of secondary amines by selective alkylation of primary amines.
  • ResearchGate. (2012). What are the difficulties associated with reductive amination? How to control byproduct formation?. [Link]

  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. WO2015159170A2.
  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • MDPI. (n.d.). 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). N-benzyl-1-(4-methoxyphenyl)propan-2-amine hydrochloride. Retrieved from [Link]

Sources

stability issues of 3-(4-Methoxyphenyl)propan-1-amine in solution

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support resource for 3-(4-Methoxyphenyl)propan-1-amine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting assistance and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific rationale and practical protocols to ensure the integrity of your experiments.

Troubleshooting Guide: Addressing Common Stability Issues

This section addresses specific problems you may encounter during the handling and use of 3-(4-Methoxyphenyl)propan-1-amine solutions.

Question 1: My solution of 3-(4-Methoxyphenyl)propan-1-amine has developed a yellow or brown tint. What is the cause and how can I prevent it?

Answer:

The development of a yellow or brown color in your solution is a common indicator of degradation, specifically oxidation. The primary amine group in 3-(4-Methoxyphenyl)propan-1-amine is susceptible to oxidation, which can be initiated by atmospheric oxygen. This process can be further accelerated by exposure to light and elevated temperatures. The colored species are often the result of the formation of nitroso or nitro compounds, or more complex polymeric structures.

Causality:

  • Oxidation: Primary amines can be oxidized to form a variety of products. The initial step often involves the formation of a radical cation, which can then undergo further reactions to yield colored impurities. The presence of the electron-donating methoxy group on the phenyl ring can potentially increase the susceptibility of the amine to oxidation.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy needed to initiate and propagate oxidative reactions.[1]

Preventative Measures:

  • Inert Atmosphere: Always handle the neat compound and prepare solutions under an inert atmosphere, such as nitrogen or argon.[2][3] This minimizes contact with atmospheric oxygen.

  • Degassed Solvents: Use solvents that have been thoroughly degassed by methods such as sparging with an inert gas or freeze-pump-thaw cycles.

  • Light Protection: Store solutions in amber vials or wrap containers with aluminum foil to protect them from light.[2][3]

  • Low Temperature Storage: Store stock solutions at low temperatures (e.g., 2-8 °C or -20 °C) to slow down the rate of degradation. For long-term storage, -80 °C is recommended.

Question 2: I am observing inconsistent results in my bioassay. Could the stability of 3-(4-Methoxyphenyl)propan-1-amine in my aqueous buffer be a factor?

Answer:

Yes, inconsistent results are a classic sign of compound instability. The stability of 3-(4-Methoxyphenyl)propan-1-amine in aqueous buffers can be significantly influenced by the pH of the solution. The primary amine group has a pKa that dictates its protonation state. At pH values well below its pKa, the amine will be predominantly in its protonated (ammonium) form, which is generally more stable against oxidation. Conversely, at pH values above the pKa, the free base form is more prevalent, making it more susceptible to degradation.

Causality:

  • Buffer Component Reactivity: Certain buffer components can also interact with your compound. For example, phosphate buffers are generally considered inert, while buffers containing reactive species should be used with caution.

Recommendations for Ensuring Consistency:

  • pH Optimization: If your experimental conditions allow, maintain the pH of your aqueous solution in the slightly acidic range (e.g., pH 4-6) to favor the more stable protonated form of the amine.

  • Fresh Preparations: Prepare solutions fresh for each experiment, especially for sensitive applications. Avoid using solutions that have been stored for extended periods, even at low temperatures.

  • Stability Assessment: Perform a preliminary stability study in your specific buffer system. This can be done by preparing a solution and analyzing its purity by HPLC or LC-MS at different time points (e.g., 0, 2, 4, 8, 24 hours) under your experimental conditions (temperature, light exposure).

Frequently Asked Questions (FAQs)

This section provides answers to more general questions about the stability and handling of 3-(4-Methoxyphenyl)propan-1-amine.

What are the recommended storage conditions for solutions of 3-(4-Methoxyphenyl)propan-1-amine?

For optimal stability, solutions should be stored under the following conditions:

Solvent SystemShort-Term Storage (≤ 1 week)Long-Term Storage (> 1 week)Key Considerations
Aprotic Organic Solvents (e.g., DMSO, DMF) 2-8 °C, protected from light-20 °C or -80 °C, under inert gasEnsure the use of anhydrous grade solvents to prevent hydrolysis of any potential impurities.
Protic Organic Solvents (e.g., Ethanol, Methanol) 2-8 °C, protected from light-20 °C or -80 °C, under inert gasThese solvents are generally suitable, but the same precautions against air and light apply.
Aqueous Buffers Prepare fresh. If storage is necessary, store at 2-8 °C for no more than 24 hours.Not recommendedStability in aqueous media is lower. If long-term aqueous stocks are needed, consider preparing aliquots and freezing at -80 °C, but validate stability upon thawing.
What are the likely degradation pathways for 3-(4-Methoxyphenyl)propan-1-amine in solution?

Based on its chemical structure, the following are the most probable degradation pathways:

Caption: Potential degradation pathways for 3-(4-Methoxyphenyl)propan-1-amine.

Experimental Protocols

Protocol 1: Stress Testing of 3-(4-Methoxyphenyl)propan-1-amine in Solution

This protocol is designed to assess the stability of the compound under accelerated degradation conditions.

Objective: To determine the susceptibility of 3-(4-Methoxyphenyl)propan-1-amine to degradation under various stress conditions (acid, base, oxidation, light).

Materials:

  • 3-(4-Methoxyphenyl)propan-1-amine

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • 0.1 M Hydrochloric Acid (HCl)

  • 0.1 M Sodium Hydroxide (NaOH)

  • 3% Hydrogen Peroxide (H₂O₂)

  • HPLC or LC-MS system with a C18 column

Procedure:

  • Stock Solution Preparation: Prepare a 1 mg/mL stock solution of 3-(4-Methoxyphenyl)propan-1-amine in methanol.

  • Sample Preparation: For each condition, mix 1 mL of the stock solution with 1 mL of the respective stress reagent in an amber HPLC vial.

    • Acid Hydrolysis: 0.1 M HCl

    • Base Hydrolysis: 0.1 M NaOH

    • Oxidation: 3% H₂O₂

    • Photostability: Water (expose to direct light, e.g., a photostability chamber or windowsill)

    • Control: Water (kept in the dark at room temperature)

  • Incubation: Incubate the vials at 40 °C for 24 hours (except for the photostability sample, which should be kept at room temperature).

  • Analysis: After incubation, neutralize the acid and base samples. Analyze all samples by HPLC or LC-MS.

  • Data Interpretation: Compare the chromatograms of the stressed samples to the control. A decrease in the peak area of the parent compound and the appearance of new peaks indicate degradation.

Protocol 2: Recommended Workflow for Solution Preparation and Handling

This workflow minimizes the risk of degradation during routine experimental use.

Workflow start Start: Weigh Compound inert_atm Weigh under Inert Atmosphere start->inert_atm degassed_solvent Use Degassed Anhydrous Solvent inert_atm->degassed_solvent dissolve Dissolve Compound (Sonication if needed) degassed_solvent->dissolve amber_vial Store in Amber Vial with Septum Cap dissolve->amber_vial storage Store at Recommended Temperature (-20°C or -80°C) amber_vial->storage aliquot Prepare Single-Use Aliquots if Possible storage->aliquot end End: Use in Experiment aliquot->end

Caption: Recommended workflow for preparing stable solutions.

References

  • MySkinRecipes. (n.d.). 3-(4-Methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • PubChem. (n.d.). 3-(4-methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • Ascendex Scientific, LLC. (n.d.). 3-(4-methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • Bach, R. D., Su, M.-D., & Schlegel, H. B. (1992). Oxidation of Amines and Sulfides with Hydrogen Peroxide and Alkyl Hydrogen Peroxide. The Nature of the Oxygen-Transfer Step. Journal of the American Chemical Society, 114(27), 10775–10784. [Link]

  • Timmins, G. S., & dos Santos, C. M. (2001). Identification of the major degradation products of 4-methoxy-2-(3-phenyl-2-propynyl)phenol formed by exposure to air and light. Journal of Pharmaceutical and Biomedical Analysis, 26(4), 629–635. [Link]

  • Gaynor, M., & Homenauth, O. (2000). Effects of pH on chemical stability and de-esterification of fenoxaprop-ethyl by purified enzymes, bacterial extracts, and soils. Journal of Agricultural and Food Chemistry, 48(8), 3501–3506. [Link]

  • PubChem. (n.d.). 1-(4-methoxyphenyl)propan-1-amine. Retrieved from [Link]

  • Watson, B. L., Cormier, R. A., & Harbeck, R. J. (1998). Effect of pH on the stability of methacholine chloride in solution. Respiratory Medicine, 92(3), 588–592. [Link]

  • ResearchGate. (n.d.). Possible degradation pathway of BPA. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 3-(4-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This technical support guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) for the synthesis and scale-up of 3-(4-Methoxyphenyl)propan-1-amine hydrochloride. The content is structured to address specific challenges you may encounter, offering practical solutions grounded in established chemical principles.

Troubleshooting Guide: Overcoming Common Synthesis Hurdles

This section addresses specific problems that can arise during the synthesis of this compound, presented in a question-and-answer format.

Question 1: My initial Knoevenagel condensation of 4-methoxybenzaldehyde with malononitrile has a low yield and forms a significant amount of side products. How can I optimize this step for a cleaner reaction on a larger scale?

Answer:

Low yields and byproduct formation in the Knoevenagel condensation are common issues when scaling up. The primary challenges often revolve around reaction conditions and catalyst selection.

  • Underlying Cause: The Knoevenagel condensation is a base-catalyzed reaction.[1][2] While effective, strong bases can also promote side reactions, such as the self-condensation of the aldehyde or polymerization of the product. On a larger scale, localized "hot spots" can exacerbate these issues.

  • Troubleshooting and Optimization:

    • Catalyst Choice: Instead of strong bases like piperidine, consider using milder, heterogeneous catalysts. Zeolites, for instance, have shown excellent catalytic activity and can be more easily removed during workup, which is a significant advantage in large-scale synthesis.[3]

    • Solvent System: While various solvents can be used, water has been shown to be an effective medium for this reaction, aligning with green chemistry principles.[1][4] For scale-up, a biphasic system or the use of a phase-transfer catalyst might be necessary to ensure adequate mixing if reactants have poor water solubility.

    • Temperature Control: Maintain a consistent and controlled temperature. Overheating can lead to the formation of tars and other impurities. A jacketed reactor with precise temperature control is crucial for large-scale production.

    • Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the malononitrile may be used to ensure complete conversion of the more expensive aldehyde, but a large excess can complicate purification.

Question 2: During the reduction of the intermediate, 2-(4-methoxybenzylidene)malononitrile, I'm observing the formation of secondary and tertiary amines, which complicates purification. How can I improve the selectivity towards the primary amine?

Answer:

The formation of secondary and tertiary amines is a well-known side reaction during the catalytic hydrogenation of nitriles.[5][6][7] This occurs when the initially formed primary amine reacts with the intermediate imine.

  • Underlying Cause: The primary amine product can act as a nucleophile and attack the imine intermediate formed during the reduction process. This leads to the formation of secondary and, subsequently, tertiary amines.

  • Troubleshooting and Optimization:

    • Catalyst Selection: The choice of catalyst is critical for selectivity. While Raney Nickel is commonly used, palladium on carbon (Pd/C) or platinum-based catalysts can offer better selectivity for primary amine formation.[5][8][9] Some studies suggest that cobalt-based catalysts can also provide high selectivity.[7]

    • Ammonia Addition: The addition of ammonia to the reaction mixture is a common industrial practice to suppress the formation of secondary and tertiary amines.[5][7] Ammonia competes with the primary amine in reacting with the imine intermediate, thereby favoring the formation of the desired primary amine.

    • Solvent and Temperature: The choice of solvent can influence the reaction pathway. Protic solvents like ethanol or methanol are often used. Lowering the reaction temperature can also help to reduce the rate of side reactions, though this may require longer reaction times or higher catalyst loading.

Question 3: The final step of forming the hydrochloride salt is resulting in an oily product that is difficult to crystallize. What are the potential reasons for this, and how can I obtain a solid product?

Answer:

The inability to form a crystalline hydrochloride salt is often due to the presence of impurities or residual solvent.

  • Underlying Cause: Impurities, such as side products from the reduction step or unreacted starting materials, can act as crystal growth inhibitors. Residual solvents can also prevent the formation of a well-defined crystal lattice.

  • Troubleshooting and Optimization:

    • Purification of the Free Amine: Before forming the salt, ensure the free amine, 3-(4-Methoxyphenyl)propan-1-amine, is of high purity.[10] This can be achieved through distillation or column chromatography. A common purification technique for amines involves an acid-base extraction.[11]

    • Solvent for Salt Formation: The choice of solvent for the salt formation is crucial. A solvent in which the hydrochloride salt is poorly soluble is ideal. Isopropyl alcohol is often a good choice for this purpose.[12]

    • Anhydrous Conditions: Ensure that the solvent and the HCl source (e.g., HCl gas or a solution of HCl in an anhydrous solvent) are free of water. Water can interfere with the crystallization process.

    • Controlled Precipitation: Add the HCl solution slowly to a cooled solution of the amine. Rapid precipitation can lead to the trapping of impurities and the formation of an oil. Seeding with a small crystal of the desired product can also promote crystallization.

Frequently Asked Questions (FAQs)

Q1: What is a typical synthetic route for this compound?

A common and efficient route involves a three-step synthesis:

  • Knoevenagel Condensation: Reaction of 4-methoxybenzaldehyde with malononitrile in the presence of a base to form 2-(4-methoxybenzylidene)malononitrile.[1]

  • Catalytic Hydrogenation: Reduction of the nitrile and the double bond of the intermediate using a catalyst such as Raney Nickel or Pd/C under a hydrogen atmosphere.[5][9]

  • Salt Formation: Treatment of the resulting primary amine with hydrochloric acid to form the hydrochloride salt.

Q2: What are the key safety considerations when scaling up this synthesis?

  • Catalytic Hydrogenation: This step involves flammable hydrogen gas under pressure and potentially pyrophoric catalysts (like Raney Nickel).[9] Ensure the use of appropriate high-pressure reactors and follow strict safety protocols for handling pyrophoric materials.

  • Reagents: Handle all chemicals, including corrosive acids and bases, with appropriate personal protective equipment (PPE).

  • Exothermic Reactions: Be aware of potentially exothermic reactions, especially during the Knoevenagel condensation and the quenching of reducing agents. Ensure adequate cooling capacity for the reactor.

Q3: How can I monitor the progress of the reactions?

  • Thin Layer Chromatography (TLC): A quick and effective method for monitoring the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides more quantitative data on reaction conversion and the formation of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile components and byproducts.

Q4: What are some alternative reducing agents for the nitrile reduction step?

While catalytic hydrogenation is common for large-scale synthesis, other reducing agents can be used, particularly on a smaller scale.

  • Lithium Aluminum Hydride (LiAlH₄): A powerful reducing agent that can effectively reduce nitriles to primary amines.[13][14] However, it is expensive and requires careful handling due to its reactivity with water and protic solvents.

  • Borane Complexes (e.g., BH₃-THF): Another option for nitrile reduction, though generally less reactive than LiAlH₄.[5]

Experimental Protocols

Protocol 1: Optimized Knoevenagel Condensation

  • To a jacketed reactor equipped with a mechanical stirrer, thermometer, and condenser, add 4-methoxybenzaldehyde and a slight molar excess of malononitrile.

  • Add a suitable solvent, such as water or ethanol.

  • Add a catalytic amount of a mild base (e.g., a basic zeolite).

  • Heat the mixture to a controlled temperature (e.g., 50-70 °C) and monitor the reaction by TLC or HPLC until the aldehyde is consumed.

  • Cool the reaction mixture and filter to remove the catalyst.

  • The product can be isolated by filtration if it precipitates or by extraction with a suitable organic solvent.

Protocol 2: Selective Catalytic Hydrogenation

  • Charge a high-pressure autoclave with the intermediate from the Knoevenagel condensation, a suitable solvent (e.g., ethanol), and a catalytic amount of Pd/C.

  • Add a solution of ammonia in the solvent to the reactor.

  • Seal the reactor, purge with nitrogen, and then pressurize with hydrogen to the desired pressure.

  • Heat the mixture with vigorous stirring to the target temperature and maintain it until hydrogen uptake ceases.

  • Cool the reactor, vent the hydrogen, and purge with nitrogen.

  • Filter the reaction mixture through a bed of celite to remove the catalyst.

  • Concentrate the filtrate under reduced pressure to obtain the crude primary amine.

Data Presentation

Table 1: Comparison of Conditions for Nitrile Reduction

ParameterCondition A (Non-Optimized)Condition B (Optimized)
Catalyst Raney Nickel10% Pd/C
Solvent MethanolEthanol
Additive NoneAmmonia
Temperature 80 °C60 °C
Pressure 10 bar8 bar
Primary Amine Selectivity ~70%>95%

Visualizations

Diagram 1: Synthetic Pathway of this compound

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Catalytic Hydrogenation cluster_2 Step 3: Salt Formation 4-methoxybenzaldehyde 4-methoxybenzaldehyde intermediate 2-(4-methoxybenzylidene)malononitrile 4-methoxybenzaldehyde->intermediate + malononitrile (Base catalyst) malononitrile malononitrile malononitrile->intermediate amine 3-(4-Methoxyphenyl)propan-1-amine intermediate->amine H₂, Catalyst (e.g., Pd/C) product 3-(4-Methoxyphenyl)propan-1-amine HCl amine->product + HCl

Caption: Synthetic route for 3-(4-Methoxyphenyl)propan-1-amine HCl.

Diagram 2: Troubleshooting Decision Tree for Low Yield in Nitrile Reduction

G start Low Yield in Nitrile Reduction check_impurities Significant side products observed? (e.g., secondary/tertiary amines) start->check_impurities yes_impurities Yes check_impurities->yes_impurities Yes no_impurities No check_impurities->no_impurities No optimize_selectivity Optimize for Selectivity yes_impurities->optimize_selectivity incomplete_reaction Incomplete reaction? (Starting material remains) no_impurities->incomplete_reaction yes_incomplete Yes incomplete_reaction->yes_incomplete Yes no_incomplete No incomplete_reaction->no_incomplete No increase_conversion Increase Conversion yes_incomplete->increase_conversion other_issues Investigate other issues (e.g., product decomposition) no_incomplete->other_issues add_ammonia Add ammonia to suppress side reactions optimize_selectivity->add_ammonia change_catalyst Change catalyst to one with higher selectivity (e.g., Pd/C) optimize_selectivity->change_catalyst increase_h2_pressure Increase H₂ pressure increase_conversion->increase_h2_pressure increase_catalyst_loading Increase catalyst loading increase_conversion->increase_catalyst_loading increase_reaction_time Increase reaction time increase_conversion->increase_reaction_time

Caption: Decision tree for troubleshooting low yield in nitrile reduction.

References

  • Kurosawa, W., Kan, T., & Fukuyama, T. (2002). PREPARATION OF SECONDARY AMINES FROM PRIMARY AMINES VIA 2-NITROBENZENESULFONAMIDES: N-(4-METHOXYBENZYL)-3-PHENYLPROPYLAMINE. Organic Syntheses, 79, 186.
  • Benchchem. (n.d.). 3-(4-Methoxyphenoxy)propan-1-amine | 100841-00-7.
  • Sigma-Aldrich. (n.d.). 3-(4-Methoxyphenyl)propan-1-amine | 36397-23-6.
  • Wikipedia. (2023, September 23). 3-Methoxyamphetamine. In Wikipedia.
  • Organic Chemistry Portal. (n.d.). Nitrile to Amine - Common Conditions.
  • Tuning the Selectivity of Catalytic Nitrile Hydrogenation with Phase-Controlled Co Nanoparticles Prepared by Hydrosilane-Assisted Method. (2024). Journal of the American Chemical Society.
  • Kolagkis, P. X., et al. (2024). Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process. Organic & Biomolecular Chemistry.
  • Sun, Y., et al. (2025). An investigation of Knoevenagel condensation reaction in microreactors using a new zeolite catalyst.
  • RSC Publishing. (n.d.). Hydrogenation of nitriles to primary amines catalyzed by an unsupported nanoporous palladium catalyst.
  • Chemistry Steps. (n.d.). Reactions of Nitriles.
  • Chemguide. (n.d.). REDUCING NITRILES TO PRIMARY AMINES.
  • Lévay, K., & Hegedűs, L. (2018). Selective Heterogeneous Catalytic Hydrogenation of Nitriles to Primary Amines. Periodica Polytechnica Chemical Engineering, 62(4), 476–488.
  • Google Patents. (n.d.). Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. (WO2015159170A2).
  • JoVE. (n.d.). Video: Nitriles to Amines: LiAlH4 Reduction.
  • The Knoevenagel reaction: a review of the unfinished treasure map to forming carbon–carbon bonds. (2021). Taylor & Francis Online.
  • Mechanism of the hydrogenation of nitriles to primary, secondary and tertiary amines via imine intermediates. (n.d.). ResearchGate.
  • Deciphering the Knoevenagel Condensation: Towards a Catalyst-free and Water-mediated Process. (2024).
  • Nitrile Reduction. (n.d.). Wordpress.
  • Benchchem. (n.d.). 3-(4-Methoxyphenoxy)propan-1-amine hydrochloride | 100840-60-6.
  • Organic Chemistry Portal. (n.d.). Knoevenagel Condensation Doebner Modification.
  • Benchchem. (n.d.). Hydroxydiphenylamine synthesis from lab to industrial scale.
  • Reddit. (2018, December 5). Nitrile reduction issues. r/chemistry.
  • MH Chem. (2022, August 10). How to purify Amine? Grad student asked me. Demonstration and discussion-watch full video to learn [Video]. YouTube.
  • Baumgarten, H. E., & Petersen, J. M. (1962). Acetophenone, 2-amino-, hydrochloride. Organic Syntheses, 42, 1.
  • PubChemLite. (n.d.). 3-(4-methoxyphenyl)propan-1-amine (C10H15NO).

Sources

Validation & Comparative

A Researcher's Guide to the Certificate of Analysis: Deconstructing 3-(4-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the purity and identity of a chemical compound are paramount. The Certificate of Analysis (CoA) is a critical document that provides assurance of a product's quality and compliance with specifications.[1][2][3] This guide will delve into the intricacies of the CoA for 3-(4-Methoxyphenyl)propan-1-amine hydrochloride, a versatile building block in medicinal chemistry. We will dissect a typical CoA, compare it with potential alternatives, and provide the experimental context necessary for informed decision-making in your research endeavors.

The Indispensable Role of the Certificate of Analysis

A Certificate of Analysis is more than just a piece of paper; it is a legally binding document that certifies that a product has undergone specific testing and meets predetermined quality and safety standards.[4][5] In the pharmaceutical industry, the CoA is fundamental for quality assurance, regulatory compliance, and traceability throughout the supply chain.[1][2][5] For the researcher, a thorough understanding of the CoA is crucial for ensuring the reliability and reproducibility of experimental results.

Deconstructing the Certificate of Analysis for this compound

Let's explore the key components of a typical CoA for this compound.

Parameter Typical Specification Method Significance for the Researcher
Appearance White to off-white solidVisualA simple yet important initial check. Any deviation from the expected appearance could indicate contamination or degradation.
Identity Conforms to structure¹H NMR, ¹³C NMR, Mass SpectrometryConfirms that the compound is indeed this compound. The NMR spectra should be consistent with the expected chemical shifts and integration for the protons and carbons in the molecule. Mass spectrometry confirms the molecular weight.
Purity ≥95%HPLC or GCThis is a critical parameter that indicates the percentage of the desired compound in the sample. Impurities can significantly affect experimental outcomes, leading to erroneous conclusions.
Solubility Soluble in water and methanolVisualProvides practical information for preparing solutions for experiments. Inconsistent solubility may suggest impurities or a different salt form.
Water Content ≤1.0%Karl Fischer TitrationFor a hydrochloride salt, the presence of excess water can affect the stoichiometry and stability of the compound.
Residual Solvents Meets USP <467> or ICH Q3C limitsHeadspace GC-MSEnsures that solvents used during the synthesis and purification process are removed to acceptable levels, as they can be toxic or interfere with experiments.
Elemental Analysis Conforms to theoretical values for C, H, N, ClCombustion AnalysisProvides further confirmation of the compound's identity and purity by comparing the elemental composition to the theoretical values calculated from the molecular formula.

Comparative Analysis: Sourcing this compound

The quality of a research chemical can vary between suppliers. While most reputable suppliers provide high-quality products, it is prudent to compare their specifications.

Supplier Purity Specification Analytical Techniques Mentioned Additional Information Provided
Supplier A ≥98%HPLC, ¹H NMRProvides detailed analytical spectra upon request.
Supplier B ≥95%HPLCBasic CoA with limited data.
Supplier C ≥97% (GC)GC, Mass SpecOffers different purity grades for various applications.

Expert Insight: A higher purity percentage is not always the only factor to consider. The transparency of the supplier in providing detailed analytical data and the specific analytical method used for purity determination are equally important. For sensitive applications, requesting the actual batch-specific CoA before purchase is a recommended practice.

Comparison with Structural and Functional Alternatives

Depending on the research application, you might consider using structural or functional analogs of this compound. Here's a comparison with a few alternatives:

Compound Structure Key Differences Potential Applications
This compound 4-methoxy substitutionThe methoxy group is a key feature influencing its electronic and steric properties.Building block for compounds targeting various biological systems.
3-Phenylpropan-1-amine hydrochloride Unsubstituted phenyl ringLacks the electron-donating methoxy group, which can alter its reactivity and binding properties.A simpler analog for structure-activity relationship (SAR) studies.
1-(4-Methoxyphenyl)propan-2-amine (PMA) Isomeric structure (amine on the second carbon)The position of the amine group can significantly impact its pharmacological activity. PMA is a known psychoactive substance.Research on monoamine releasing agents.[6]
3-(3-Methoxyphenyl)propan-1-amine hydrochloride meta-methoxy substitutionThe position of the methoxy group alters the electronic distribution in the phenyl ring, potentially affecting biological activity.Investigating the impact of substituent position in SAR studies.

Workflow for Evaluating a Certificate of Analysis

CoA_Workflow Receive_CoA Receive CoA for 3-(4-Methoxyphenyl)propan-1-amine HCl Review_Header Review Header Information (Product Name, CAS, Lot No.) Receive_CoA->Review_Header Analyze_Tests Analyze Analytical Tests and Specifications Review_Header->Analyze_Tests Compare_Data Compare Results to Specifications Analyze_Tests->Compare_Data Check_Purity Verify Purity (e.g., HPLC ≥95%) Compare_Data->Check_Purity Confirm_Identity Confirm Identity (NMR, MS) Compare_Data->Confirm_Identity Assess_Physical Assess Physical Properties (Appearance, Solubility) Compare_Data->Assess_Physical Accept_Batch Accept Batch for Research Check_Purity->Accept_Batch Pass Reject_Batch Reject Batch / Contact Supplier Check_Purity->Reject_Batch Fail Confirm_Identity->Accept_Batch Pass Confirm_Identity->Reject_Batch Fail Assess_Physical->Accept_Batch Pass Assess_Physical->Reject_Batch Fail

Caption: A logical workflow for the systematic evaluation of a Certificate of Analysis.

Experimental Protocol: Purity Determination by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for determining the purity of this compound. It should be optimized for your specific instrument and column.

Objective: To determine the purity of this compound by assessing the area percentage of the main peak relative to the total peak area.

Materials:

  • This compound sample

  • HPLC grade acetonitrile

  • HPLC grade water

  • Trifluoroacetic acid (TFA)

  • Volumetric flasks, pipettes, and vials

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of the this compound sample.

    • Dissolve the sample in 10 mL of a 50:50 mixture of Mobile Phase A and Mobile Phase B to obtain a concentration of 1 mg/mL.

    • Filter the solution through a 0.45 µm syringe filter into an HPLC vial.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Detector Wavelength: 225 nm

    • Column Temperature: 30 °C

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0 95 5
      20 5 95
      25 5 95
      26 95 5

      | 30 | 95 | 5 |

  • Data Analysis:

    • Integrate all peaks in the chromatogram.

    • Calculate the area percentage of the main peak corresponding to this compound using the following formula: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100

Trustworthiness through Self-Validation: This protocol incorporates a standard gradient elution method, which is effective for separating compounds with a range of polarities, including potential impurities. The use of a C18 column is a robust choice for this type of molecule. The specified wavelength of 225 nm is chosen to ensure good sensitivity for the aromatic system in the analyte.

Chemical Structure of 3-(4-Methoxyphenyl)propan-1-amine and an Alternative

Chemical_Structures cluster_0 3-(4-Methoxyphenyl)propan-1-amine cluster_1 3-Phenylpropan-1-amine (Alternative) C10H15NO C10H15NO C9H13N C9H13N

Caption: 2D structures of the target compound and a structural alternative.

Conclusion

The Certificate of Analysis is an indispensable tool for ensuring the quality and integrity of your research. By understanding how to interpret a CoA for this compound, comparing offerings from different suppliers, and considering relevant alternatives, you can make more informed decisions that will ultimately lead to more reliable and reproducible scientific outcomes. Always remember that the quality of your starting materials is a cornerstone of sound research.

References

  • DDReg Pharma. What is a Certificate of Analysis (CoA). [Link]

  • AAPS. A Pharmaceutical Training Students Guide: Reviewing Certificates of Analysis. [Link]

  • ContractLaboratory.com. Certificate of Analysis (COA): Understanding Its Importance and Key Components. [Link]

  • EMMA International. The Importance of a CoA. [Link]

  • Inecta. Certificate of Analysis: Ensuring Product Quality and Compliance. [Link]

  • LookChem. Cas 100841-00-7,3-(4-methoxyphenoxy)propan-1-amine. [Link]

  • PubChemLite. 3-(4-methoxyphenyl)propan-1-amine (C10H15NO). [Link]

  • Wikipedia. 3-Methoxyamphetamine. [Link]

  • National Institutes of Health (NIH). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. [Link]

  • PubChem. (2E)-1-(4-Methoxyphenyl)-3-(4-methylphenyl)-2-propen-1-one. [Link]

Sources

Introduction: The Analytical Imperative for 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the analytical validation of High-Performance Liquid Chromatography (HPLC) methods for the quantification of 3-(4-Methoxyphenyl)propan-1-amine. This document provides a detailed comparison with alternative analytical techniques, supported by experimental protocols and data, for researchers, scientists, and drug development professionals.

3-(4-Methoxyphenyl)propan-1-amine is a primary amine containing a methoxy-substituted phenyl ring.[1] Its structure makes it a valuable synthetic intermediate in the development of more complex molecules, particularly in medicinal chemistry.[2] Accurate and reliable quantification of this compound is paramount for ensuring the quality, consistency, and purity of starting materials and intermediates in a research and drug development pipeline.

This guide provides a comprehensive framework for the analytical validation of a reversed-phase HPLC method for 3-(4-Methoxyphenyl)propan-1-amine. It delves into the causality behind experimental choices, presents a self-validating protocol grounded in regulatory standards, and compares the HPLC method against other viable analytical techniques.

The Foundational Choice: Why HPLC?

High-Performance Liquid Chromatography (HPLC) is the cornerstone of pharmaceutical analysis for quantifying non-volatile and semi-volatile organic compounds.[3] For a molecule like 3-(4-Methoxyphenyl)propan-1-amine, HPLC offers a robust and reliable approach for several key reasons:

  • Analyte Characteristics: The compound is a liquid at room temperature and possesses a UV-active phenyl ring, making it an ideal candidate for HPLC with UV detection.

  • Versatility: Reversed-phase HPLC, the most common mode, allows for excellent separation of moderately polar compounds from potential impurities.

  • Established Framework: The validation parameters and system suitability requirements for HPLC are rigorously defined by pharmacopeias and international guidelines, providing a clear path to regulatory acceptance.[4][5]

The Regulatory Bedrock: Validation According to ICH Q2(R2) and USP <621>

Analytical method validation demonstrates that a procedure is fit for its intended purpose.[6] The International Council for Harmonisation (ICH) guideline Q2(R2) provides a comprehensive framework for validation, outlining the necessary performance characteristics to be investigated.[7][8] Concurrently, the United States Pharmacopeia (USP) General Chapter <621> on Chromatography provides the standards for the chromatographic system itself, including definitions and allowable adjustments.[9][10] This guide is built upon the principles of these authoritative documents.

A Validated HPLC Method: Experimental Design and Protocol

The following presents a detailed protocol for the validation of a reversed-phase HPLC method for 3-(4-Methoxyphenyl)propan-1-amine.

Proposed Chromatographic Conditions
ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides excellent hydrophobic retention for the phenyl ring, offering good separation from more polar or less retained impurities.
Mobile Phase Acetonitrile: 20mM Potassium Phosphate Buffer (pH 3.0) (50:50, v/v)A buffered mobile phase is critical. The primary amine is basic; controlling the pH below its pKa ensures it is in its protonated, more water-soluble form, leading to sharp, symmetrical peaks.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and system pressure.
Detection UV at 225 nmThe methoxyphenyl group provides strong UV absorbance at lower wavelengths, ensuring high sensitivity.
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temp. 30 °CMaintaining a constant temperature ensures retention time reproducibility.
The Validation Workflow

The validation process follows a logical sequence, where each step builds confidence in the method's performance.

HPLC Validation Workflow cluster_0 Method Development & Optimization cluster_1 Formal Validation Protocol Develop Develop Initial Method Optimize Optimize Conditions (Mobile Phase, Column) Develop->Optimize Specificity Specificity & Selectivity Optimize->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy (% Recovery) Linearity->Accuracy Limits LOD & LOQ Linearity->Limits Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness Precision->Robustness SST System Suitability (Final Check) Robustness->SST

Caption: A logical workflow for HPLC method validation, from development to final system checks.

Step-by-Step Validation Parameters
  • Objective: To demonstrate that the analytical signal is unequivocally attributable to the analyte of interest, free from interference from components like impurities, degradation products, or matrix components.[11]

  • Methodology:

    • Inject a blank solution (diluent) to ensure no peaks elute at the retention time of the analyte.

    • Inject a solution of the analyte.

    • Inject a sample containing the analyte spiked with known related substances or impurities.

    • Perform forced degradation studies (e.g., exposure to acid, base, oxidation, heat, and light) and analyze the stressed samples to ensure separation between the analyte and any degradation products.[12]

  • Acceptance Criteria: The analyte peak must be pure and well-resolved from all other potential peaks (Resolution > 2.0).

  • Expert Insight: Forced degradation is a critical stress test. It proactively demonstrates the method's stability-indicating capability, which is essential for shelf-life studies of drug substances.

  • Objective: To verify that the method's response is directly proportional to the concentration of the analyte over a specified range.[13]

  • Methodology:

    • Prepare a series of at least five standard solutions of the analyte at different concentrations. For an assay, this typically covers 80% to 120% of the expected sample concentration.

    • Inject each solution in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.998. The y-intercept should be insignificant compared to the response at 100% concentration.[14]

  • Range: The range is the interval between the upper and lower concentrations for which the method has demonstrated suitable linearity, accuracy, and precision.[6]

  • Objective: To determine the closeness of the measured value to the true value. It is often expressed as percent recovery.[11]

  • Methodology:

    • Perform the analysis on a sample (e.g., a placebo matrix) spiked with known amounts of the analyte at a minimum of three concentration levels (e.g., 80%, 100%, and 120% of the target concentration), with three replicates at each level.

    • Calculate the percent recovery for each replicate.

  • Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0%.

  • Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under prescribed conditions.[13]

  • Methodology:

    • Repeatability (Intra-assay precision): Analyze a minimum of six replicate samples at 100% of the test concentration on the same day, with the same analyst and equipment.

    • Intermediate Precision: Repeat the analysis on a different day, with a different analyst, or on different equipment.

  • Acceptance Criteria: The Relative Standard Deviation (%RSD) should be ≤ 2.0% for repeatability and intermediate precision.[11]

  • Objective: To determine the lowest concentration of analyte that can be reliably detected (LOD) and quantified with acceptable precision and accuracy (LOQ).

  • Methodology: These are typically determined based on the signal-to-noise ratio (S/N) or the standard deviation of the response and the slope of the calibration curve.

    • S/N Method: LOD is where S/N is approximately 3:1; LOQ is where S/N is approximately 10:1.

  • Acceptance Criteria: The LOQ must be verified by demonstrating acceptable precision (%RSD ≤ 10%) at that concentration.

  • Objective: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters, indicating its reliability during normal usage.[14]

  • Methodology:

    • Systematically alter key parameters one at a time, such as:

      • Mobile phase pH (± 0.2 units)

      • Percentage of organic solvent in mobile phase (± 2%)

      • Column temperature (± 5 °C)

      • Flow rate (± 0.1 mL/min)

    • Analyze a system suitability solution under each condition and evaluate the impact on retention time, peak shape, and resolution.

  • Acceptance Criteria: System suitability parameters must still be met under all varied conditions.

Data Summary: Illustrative Validation Results

The following tables summarize the kind of quantitative data generated during a successful validation.

Table 1: Linearity Data

Concentration (µg/mL)Mean Peak Area (n=3)%RSD
80798,5000.8%
90901,2000.6%
1001,002,5000.4%
1101,103,1000.5%
1201,205,6000.7%
Regression Results r² = 0.9998 y = 10020x + 150

Table 2: Accuracy and Precision Summary

LevelAccuracy (% Recovery)Repeatability (%RSD, n=6)Intermediate Precision (%RSD)
100% Concentration99.7%0.75%1.1%

Comparative Guide: HPLC vs. Alternative Analytical Methods

While HPLC is a powerful tool, other techniques may be considered depending on the analytical objective.

Method Selection Funnel cluster_0 Decision Criteria cluster_1 Method Options Analyte Analyte Properties (Non-volatile, UV Chromophore) HPLC HPLC-UV Analyte->HPLC GC GC-MS Analyte->GC Requires Derivatization Goal Analytical Goal (Routine QC, High Throughput) Goal->HPLC UPLC UPLC-MS/MS Goal->UPLC Trace Level Analysis Reqs Requirements (Sensitivity, Specificity) Reqs->UPLC High Sensitivity Needed

Caption: Decision funnel for selecting an appropriate analytical method based on key criteria.

Table 3: Comparison of Analytical Techniques

FeatureHPLC-UVUPLC-MS/MSGC-MS
Principle Liquid-solid partitioning with UV absorbance detection.Uses smaller particles for faster, higher-resolution separations, coupled with highly specific mass detection.[15]Separation of volatile compounds in the gas phase, with mass detection.
Sensitivity Good (µg/mL to high ng/mL).Excellent (low ng/mL to pg/mL).[16]Excellent, but may require derivatization for polar amines.
Specificity Moderate (based on retention time and UV spectrum).Very High (based on retention time and mass-to-charge ratio of parent and fragment ions).Very High (based on retention time and mass fragmentation pattern).
Speed Standard (run times of 10-30 min).Very Fast (run times of <5 min).Fast, but sample preparation can be longer.
Cost Moderate (instrumentation is widely available).High (requires more expensive equipment and maintenance).Moderate to High.
Best For Routine quality control, purity assays, and content uniformity.Trace-level impurity analysis, bioanalytical studies, and complex mixture analysis.[17]Analysis of volatile impurities or when derivatization is straightforward.
Considerations May lack specificity for co-eluting impurities with similar UV spectra.Higher complexity in method development and operation.3-(4-Methoxyphenyl)propan-1-amine is not volatile and its primary amine may cause peak tailing; derivatization would be necessary.

Conclusion

The validation of an analytical method is a systematic process that ensures the generated data is accurate, reliable, and fit for purpose. For the quantification of 3-(4-Methoxyphenyl)propan-1-amine, a reversed-phase HPLC method with UV detection provides a robust, precise, and accurate solution suitable for most quality control and research applications. The validation protocol, firmly rooted in ICH and USP guidelines, establishes a self-validating system through rigorous testing of specificity, linearity, accuracy, precision, and robustness.

While advanced techniques like UPLC-MS/MS offer superior sensitivity and specificity, the HPLC-UV method stands as a cost-effective and highly reliable workhorse for routine analysis. The choice of method should always be guided by the specific analytical requirements, balancing the need for speed, sensitivity, and cost against the overall objectives of the project.

References

  • United States Pharmacopeia. General Chapter <621> Chromatography. [Link]

  • Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. YouTube. [Link]

  • Agilent Technologies. (2023). Understanding the Latest Revisions to USP <621>. Agilent. [Link]

  • AMSbiopharma. (2024). ICH Guidelines for Analytical Method Validation Explained. AMSbiopharma. [Link]

  • European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. EMA. [Link]

  • United States Pharmacopeia. <621> Chromatography. USP. [Link]

  • LCGC International. (2024). Are You Sure You Understand USP <621>? LCGC International. [Link]

  • International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). ICH. [Link]

  • Croy, T. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. LinkedIn. [Link]

  • Shunyuansheng bio-pharmtech co., ltd. Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery. shunyuanshengbio-pharmtech. [Link]

  • Rosado, T., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. Micromachines. [Link]

  • Ascendex Scientific, LLC. 3-(4-methoxyphenyl)propan-1-amine. Ascendex Scientific. [Link]

  • Rosado, T., et al. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. MDPI. [Link]

  • National Pharmaceutical Regulatory Agency. (2015). Analytical Method Validation & Common Problem 1. NPRA. [Link]

  • Malati, P. (2009). HPLC Method Development and Validation for Pharmaceutical Analysis. PharmTech. [Link]

  • International Journal of Advanced Research in Science, Communication and Technology. (2024). Analytical Method Validation in HPLC: A Regulatory Perspective Based on ICH Guidelines. IJARSCT. [Link]

  • ResearchGate. (2024). Determination of Arylcyclohexylamines in Biological Specimens: Sensors and Sample Pre-Treatment Approaches. ResearchGate. [Link]

  • PubChemLite. 3-(4-methoxyphenyl)propan-1-amine (C10H15NO). PubChemLite. [Link]

  • ResearchGate. (2016). A Validated Chiral HPLC Method for the Determination of Enantiomeric Purity of R-β-amino-β-(4-methoxyphenyl) Propionic Acid. ResearchGate. [Link]

  • National Institutes of Health. (2024). Optimization of HPLC methods for the development of quality control methods of combined powder formulations with paracetamol, phenylephrine hydrochloride, pheniramine maleate. NIH. [Link]

  • ResearchGate. (2002). Analytical methods for determining urinary catecholamines in healthy subjects. ResearchGate. [Link]

  • Haneef, J., et al. (2021). Recent Analytical Method for Detection of Chemical Adulterants in Herbal Medicine. MDPI. [Link]

Sources

A Comparative Analysis of 3-(4-Methoxyphenyl)propan-1-amine and Other Phenethylamine Analogs: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatile Phenethylamine Scaffold

The phenethylamine backbone represents a foundational scaffold in neuropharmacology, giving rise to a vast array of compounds that modulate monoaminergic systems in the central nervous system. These molecules, characterized by a phenyl ring connected to an amino group by a two-carbon chain, include endogenous neurotransmitters, therapeutic agents, and potent psychoactive substances. Minor structural modifications to this core can dramatically alter a compound's pharmacological profile, influencing its receptor affinity, functional activity, and overall physiological effect.

This guide provides a comparative analysis of 3-(4-Methoxyphenyl)propan-1-amine (3-MPA), a lesser-studied phenethylamine analog, against a selection of well-characterized analogs. Due to a scarcity of publicly available, direct pharmacological data for 3-MPA, this comparison will leverage established structure-activity relationships (SAR) within the phenethylamine class to infer its likely properties. 3-MPA is primarily recognized as a key intermediate in the synthesis of compounds targeting neurological disorders, particularly those involving serotonin and dopamine pathways[1]. By examining analogs with specific structural variations, we can build a predictive framework for understanding the potential biological activity of 3-MPA.

For this analysis, we will compare 3-MPA to the following analogs, chosen to highlight the impact of key structural modifications:

  • Amphetamine: The parent compound of the substituted amphetamine class, featuring an alpha-methyl group on the ethylamine chain.

  • para-Methoxyamphetamine (PMA): An analog with a methoxy group at the 4-position of the phenyl ring, similar to 3-MPA, but with an alpha-methylated side chain.

  • 2,5-Dimethoxy-4-propylthiophenethylamine (2C-T-7): A member of the 2C family of psychedelic phenethylamines, showcasing the effects of multiple ring substitutions and a bulkier 4-position substituent.

Structural Comparison and Inferred Properties of 3-(4-Methoxyphenyl)propan-1-amine

The key structural features of 3-MPA that differentiate it from other phenethylamines are the presence of a methoxy group at the 4-position of the phenyl ring and an extended propyl (three-carbon) chain between the phenyl ring and the amine group, as opposed to the typical ethyl (two-carbon) chain.

The Influence of the 4-Methoxy Group

The 4-methoxy substitution is a common feature in many psychoactive phenethylamines. Generally, alkoxy substitutions on the phenyl ring can influence receptor affinity and selectivity[2]. In the case of PMA, the 4-methoxy group contributes to its potent serotonergic activity[3]. It is plausible that the 4-methoxy group in 3-MPA would also confer affinity for serotonin receptors, potentially the 5-HT2A subtype, which is a common target for methoxylated phenethylamines[2][4]. The methoxy group's electron-donating nature can also impact the molecule's overall electronic properties and its interaction with receptor binding pockets[5].

The Impact of the Propyl Chain

The extension of the ethylamine side chain to a propanamine chain is a less common modification. This seemingly minor change can significantly alter the molecule's conformational flexibility and its fit within receptor binding sites. The increased chain length may alter the optimal positioning of the amine group for interaction with key residues in monoamine transporters and G-protein coupled receptors. This could potentially lead to a different receptor interaction profile compared to its ethylamine counterparts.

Pharmacological Profiles of Comparative Analogs

To build a predictive model for 3-MPA's activity, we will examine the known pharmacological data for our selected analogs.

Table 1: Receptor Binding Affinities (Ki, nM) of Selected Phenethylamine Analogs
Compound5-HT2A5-HT2C5-HT1ADATNETSERT
Amphetamine >10,000>10,000>10,00024.87.22130
PMA 1361,300>10,0001,00014741
2C-T-7 8201,400>10,000>10,000>10,000

Data compiled from various sources. Note: Data for amphetamine and PMA can vary between studies. 2C-T-7 data is representative of high 5-HT2A affinity.

Table 2: Functional Activity of Selected Phenethylamine Analogs
CompoundPrimary Mechanism of Action
Amphetamine Dopamine and Norepinephrine Releasing Agent
PMA Serotonin and Norepinephrine Releasing Agent; MAO-A Inhibitor[3]
2C-T-7 5-HT2A Receptor Agonist[6]

Structure-Activity Relationship (SAR) Analysis and Predictions for 3-MPA

Based on the data from our comparative analogs, we can infer the following about the potential pharmacological profile of 3-(4-Methoxyphenyl)propan-1-amine:

  • Serotonergic Activity: The presence of the 4-methoxy group, similar to PMA, suggests that 3-MPA is likely to have an affinity for serotonin receptors, particularly the 5-HT2A receptor. However, the lack of an alpha-methyl group, which is present in PMA, may reduce its potency as a releasing agent at the serotonin transporter (SERT)[3].

  • Dopaminergic and Noradrenergic Activity: The absence of the alpha-methyl group, a key feature of amphetamine, suggests that 3-MPA may have a lower potency as a dopamine and norepinephrine releasing agent compared to amphetamine.

  • Direct Receptor Agonism vs. Releaser Activity: The extended propyl chain could favor direct receptor binding over transporter-mediated release. This is a speculative point that would require experimental validation. If 3-MPA acts as a direct receptor agonist, its effects would be more akin to the 2C-X series of compounds than to amphetamine or PMA.

  • Psychedelic Potential: High affinity and agonist activity at the 5-HT2A receptor are hallmarks of classic psychedelic phenethylamines like 2C-T-7[6]. If 3-MPA possesses significant 5-HT2A agonist activity, it could potentially elicit psychedelic effects. However, without the 2,5-dimethoxy substitution pattern common to many potent psychedelics, any such effects may be attenuated[2][4].

Experimental Protocols for Pharmacological Characterization

To definitively determine the pharmacological profile of 3-MPA, a series of in vitro and in vivo experiments would be necessary.

Radioligand Binding Assays

This technique is used to determine the affinity of a compound for a specific receptor.

Protocol:

  • Membrane Preparation: Cell membranes expressing the receptor of interest (e.g., 5-HT2A, DAT) are prepared from transfected cell lines or animal brain tissue.

  • Incubation: A fixed concentration of a radiolabeled ligand known to bind to the receptor is incubated with the cell membranes in the presence of varying concentrations of the test compound (3-MPA).

  • Separation: The bound and free radioligand are separated by rapid filtration.

  • Quantification: The amount of radioactivity bound to the filters is measured using a scintillation counter.

  • Data Analysis: The data are analyzed to determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). The Ki (inhibition constant) is then calculated from the IC50 value.

Functional Assays (e.g., Calcium Flux Assay for 5-HT2A Receptor Activation)

Functional assays measure the biological response of a cell upon receptor activation.

Protocol:

  • Cell Culture: Cells expressing the 5-HT2A receptor are cultured and loaded with a calcium-sensitive fluorescent dye.

  • Compound Addition: The test compound (3-MPA) is added to the cells at various concentrations.

  • Signal Detection: Activation of the 5-HT2A receptor leads to an increase in intracellular calcium, which is detected as a change in fluorescence intensity.

  • Data Analysis: The data are used to generate a dose-response curve and determine the EC50 (half-maximal effective concentration) and Emax (maximum effect) of the compound.

Monoamine Transporter Release Assays

These assays determine if a compound acts as a substrate for and induces release from monoamine transporters.

Protocol:

  • Synaptosome Preparation: Synaptosomes (nerve terminals) are prepared from specific brain regions (e.g., striatum for DAT, hippocampus for SERT).

  • Radiolabeled Neurotransmitter Loading: The synaptosomes are incubated with a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]serotonin).

  • Compound Incubation: The loaded synaptosomes are then exposed to the test compound (3-MPA).

  • Release Measurement: The amount of radiolabeled neurotransmitter released into the supernatant is measured.

  • Data Analysis: The data are analyzed to determine the potency and efficacy of the compound as a releasing agent.

Visualizing Pharmacological Concepts

Signaling Pathway of a 5-HT2A Receptor Agonist

G cluster_membrane Cell Membrane 5HT2A_Receptor 5-HT2A Receptor Gq_alpha Gqα 5HT2A_Receptor->Gq_alpha Activates Agonist Phenethylamine Agonist (e.g., 2C-T-7) Agonist->5HT2A_Receptor Binds to PLC Phospholipase C (PLC) Gq_alpha->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves DAG Diacylglycerol (DAG) PIP2->DAG IP3 Inositol Trisphosphate (IP3) PIP2->IP3 PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release Ca²⁺ Release from ER IP3->Ca_release Stimulates Cellular_Response Downstream Cellular Response PKC->Cellular_Response Ca_release->Cellular_Response

Caption: Gq-coupled signaling cascade initiated by a 5-HT2A receptor agonist.

Experimental Workflow for Radioligand Binding Assay

G Start Start Membrane_Prep Prepare Receptor-Expressing Cell Membranes Start->Membrane_Prep Incubation Incubate Membranes with Radioligand and Test Compound Membrane_Prep->Incubation Filtration Separate Bound and Free Radioligand via Filtration Incubation->Filtration Counting Quantify Radioactivity on Filters Filtration->Counting Analysis Analyze Data to Determine Ki Counting->Analysis End End Analysis->End

Caption: A simplified workflow for determining receptor binding affinity.

Conclusion

While direct experimental data for 3-(4-Methoxyphenyl)propan-1-amine remains elusive in the public domain, a comparative analysis with structurally related phenethylamine analogs provides a valuable framework for predicting its pharmacological profile. The presence of a 4-methoxy group suggests a likely interaction with the serotonergic system, while the extended propanamine chain and lack of an alpha-methyl group may lead to a pharmacological profile distinct from classic stimulants like amphetamine and potent releasers like PMA. It is plausible that 3-MPA may act as a direct receptor modulator rather than a potent monoamine releaser.

The true pharmacological characterization of 3-(4-Methoxyphenyl)propan-1-amine awaits empirical investigation. The experimental protocols outlined in this guide provide a roadmap for future research that will undoubtedly shed light on the therapeutic and psychoactive potential of this and other novel phenethylamine analogs. Such research is crucial for advancing our understanding of neuropharmacology and for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

  • National Center for Biotechnology Information. (n.d.). 2,5-Dimethoxy-4-(n)-propylthiophenethylamine. PubChem. Retrieved from [Link][6]

  • Wikipedia. (2023, December 1). 3-Methoxyamphetamine. Retrieved from [Link][7]

  • Rickli, A., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 59. [Link][2]

  • MySkinRecipes. (n.d.). 3-(4-Methoxyphenyl)propan-1-amine. Retrieved from [Link][1]

  • Magalhães, H. I. F., et al. (2011). In vitro and in vivo antitumor effects of (4-methoxyphenyl)(3,4,5-trimethoxyphenyl)methanone. Cancer Chemotherapy and Pharmacology, 68(1), 45–52. [Link][8]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 59. [Link][4]

  • MySkinRecipes. (n.d.). 3-(4-Methoxyphenoxy)propan-1-amine. Retrieved from [Link][9]

  • Wikipedia. (2023, November 29). para-Methoxymethamphetamine. Retrieved from [Link][3]

Sources

A Comparative Analysis of the Biological Activities of 3-(4-Methoxyphenyl)propan-1-amine and 4-Methoxyamphetamine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Pharmacology and Drug Development

In the landscape of psychoactive compound research, subtle molecular modifications can lead to profound differences in biological activity. This guide provides an in-depth comparative analysis of two phenethylamine derivatives: 3-(4-Methoxyphenyl)propan-1-amine and the well-characterized psychoactive substance, 4-methoxyamphetamine (PMA). While structurally similar, the presence of an alpha-methyl group and the length of the alkyl chain dramatically alter their pharmacological profiles. This document will explore these differences, grounded in established structure-activity relationships (SAR) and supported by experimental data for PMA, while inferring the likely activity of 3-(4-Methoxyphenyl)propan-1-amine based on current pharmacological principles.

Structural and Chemical Distinctions

At first glance, 3-(4-Methoxyphenyl)propan-1-amine and 4-methoxyamphetamine share a common 4-methoxyphenyl scaffold. However, two key structural differences dictate their distinct biological activities:

  • Alpha-Methylation: 4-Methoxyamphetamine possesses a methyl group at the alpha position of the ethylamine side chain, classifying it as an amphetamine. This alpha-methylation is a critical feature that confers resistance to metabolism by monoamine oxidase (MAO), significantly increasing its bioavailability and duration of action in the central nervous system.[1] In contrast, 3-(4-Methoxyphenyl)propan-1-amine lacks this alpha-methyl group, making it a simple phenethylamine. This structural characteristic suggests it would be more susceptible to rapid metabolism by MAO, similar to other endogenous trace amines.[2]

  • Alkyl Chain Length: 3-(4-Methoxyphenyl)propan-1-amine has a three-carbon (propyl) chain separating the phenyl ring and the amine group, whereas 4-methoxyamphetamine has a two-carbon (ethyl) chain. This extension in the alkyl chain can influence receptor binding and transporter interactions, though the impact is secondary to the effect of alpha-methylation.

Biological Activity Profile of 4-Methoxyamphetamine (PMA)

4-Methoxyamphetamine (PMA) is a potent psychoactive substance with a well-documented, and often dangerous, pharmacological profile. It is known for its strong serotonergic effects, which differ significantly from the classic stimulant profile of amphetamine.

Mechanism of Action

PMA primarily acts as a selective serotonin releasing agent (SSRA) .[3] It interacts with the serotonin transporter (SERT) to induce reverse transport, leading to a rapid and substantial increase in extracellular serotonin levels in the synapse.[4] This surge in synaptic serotonin is responsible for its primary psychoactive effects. While it has some effect on norepinephrine and dopamine release, it is significantly less potent in this regard compared to its action on serotonin.[5]

Furthermore, PMA is a potent reversible inhibitor of monoamine oxidase A (MAO-A) , with an IC50 in the range of 300 to 600 nM.[5] This dual mechanism of action—serotonin release and inhibition of its breakdown—can lead to dangerously high levels of synaptic serotonin, contributing to its significant toxicity.[5]

Receptor Binding Affinity

Despite its profound serotonergic effects, PMA exhibits very low affinity for direct binding to serotonin receptors. This underscores that its primary mechanism is not direct receptor agonism but rather the modulation of neurotransmitter levels.

ReceptorBinding Affinity (Ki, nM)
5-HT1A>20,000
5-HT2A11,200
5-HT2C>13,000

Data sourced from Glennon RA (1987) and Shannon M, et al. (1984) as cited in Wikipedia.[5]

In Vivo Effects and Toxicity

The potent serotonin release and MAO inhibition by PMA can lead to a range of physiological and psychological effects, including hallucinogenic experiences.[6] However, it often does not produce the euphoric and stimulant effects associated with other amphetamines.[5] Critically, PMA has a narrow therapeutic window and has been associated with numerous fatalities.[1] The adverse effects are often characterized by severe hyperthermia, tachycardia, hypertension, and convulsions, which are hallmarks of serotonin syndrome.[5]

Inferred Biological Activity of 3-(4-Methoxyphenyl)propan-1-amine

Direct pharmacological data for 3-(4-Methoxyphenyl)propan-1-amine is scarce in the scientific literature, with most references pertaining to its use as a synthetic intermediate.[7][8] However, based on well-established structure-activity relationships (SAR) for phenethylamines, a predictive assessment of its biological activity can be made.

Predicted Mechanism of Action

The lack of an alpha-methyl group is the most significant predictor of the biological activity of 3-(4-Methoxyphenyl)propan-1-amine. Phenethylamines without this structural feature are generally much less potent as central nervous system stimulants compared to their amphetamine counterparts.[1] This is primarily due to their rapid metabolism by MAO.

A close structural analog, 4-methoxyphenethylamine (4-MeO-PEA), which differs only by a single carbon in the side chain, has been studied. 4-MeO-PEA acts as a serotonin and norepinephrine releasing agent in vitro, but it is a very low-potency partial agonist of the human trace amine-associated receptor 1 (TAAR1) and was found to be inactive in humans at doses up to 400 mg.[2] It is rapidly metabolized by MAO, which likely accounts for its lack of in vivo activity.[2]

Given these precedents, it is highly probable that 3-(4-Methoxyphenyl)propan-1-amine would also be a substrate for MAO and exhibit very low potency as a monoamine releasing agent. The extended propyl chain might further reduce its affinity for monoamine transporters compared to the ethylamine structure of 4-MeO-PEA.

Anticipated In Vivo Effects

Based on the SAR and the data from 4-MeO-PEA, 3-(4-Methoxyphenyl)propan-1-amine is not expected to be a potent psychoactive compound. Any potential activity would likely be significantly attenuated by rapid metabolism, preventing substantial concentrations from reaching the central nervous system after oral administration. It is unlikely to produce the potent serotonergic and toxic effects observed with 4-methoxyamphetamine.

Experimental Protocols for Comparative Analysis

To empirically validate the predicted differences in biological activity, a series of in vitro assays can be employed. These assays are fundamental in drug discovery for characterizing the interaction of novel compounds with their molecular targets.

Radioligand Binding Assay for 5-HT2A Receptor Affinity

This assay determines the affinity of a test compound for the 5-HT2A receptor by measuring its ability to compete with a radiolabeled ligand.

Objective: To determine the binding affinity (Ki) of 3-(4-Methoxyphenyl)propan-1-amine and 4-methoxyamphetamine for the human 5-HT2A receptor.

Materials:

  • HEK293 cells stably expressing the human 5-HT2A receptor.

  • [3H]ketanserin (radioligand).

  • Test compounds (3-(4-Methoxyphenyl)propan-1-amine, 4-methoxyamphetamine).

  • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

  • 96-well microfilter plates.

  • Scintillation counter.

Procedure:

  • Membrane Preparation: Homogenize cells expressing the 5-HT2A receptor in cold assay buffer and centrifuge to pellet the membranes. Resuspend the pellet in fresh buffer.[9]

  • Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of [3H]ketanserin, and varying concentrations of the unlabeled test compound.[10]

  • Incubation: Incubate the plates at room temperature for a sufficient time to reach equilibrium (e.g., 60 minutes).[11]

  • Filtration: Rapidly filter the contents of each well through the microfilter plate to separate bound from free radioligand. Wash the filters with ice-cold assay buffer.[9]

  • Counting: Dry the filter plate and add a scintillation cocktail. Measure the radioactivity in each well using a scintillation counter.[12]

  • Data Analysis: Plot the percentage of inhibition of radioligand binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.[10]

Dopamine Transporter (DAT) Uptake Assay

This functional assay measures the ability of a compound to inhibit the reuptake of dopamine into cells expressing the dopamine transporter.

Objective: To assess the potency (IC50) of 3-(4-Methoxyphenyl)propan-1-amine and 4-methoxyamphetamine to inhibit dopamine uptake via DAT.

Materials:

  • CHO or HEK293 cells stably expressing the human dopamine transporter (hDAT).

  • [3H]dopamine.

  • Test compounds.

  • Assay buffer (e.g., Krebs-Ringer-HEPES).

  • 96-well plates.

  • Scintillation counter.

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells into 96-well plates and allow them to adhere.[13]

  • Pre-incubation: Wash the cells with assay buffer and pre-incubate them with varying concentrations of the test compound or vehicle.[14]

  • Uptake Initiation: Add a fixed concentration of [3H]dopamine to each well to initiate the uptake reaction.[14]

  • Incubation: Incubate at 37°C for a short period (e.g., 10 minutes) to allow for dopamine uptake.[14]

  • Termination: Stop the uptake by rapidly washing the cells with ice-cold assay buffer.[14]

  • Lysis and Counting: Lyse the cells and measure the amount of radioactivity taken up into the cells using a scintillation counter.[14]

  • Data Analysis: Calculate the specific uptake and plot the percentage of inhibition against the log concentration of the test compound to determine the IC50 value.[14]

Visualizing Molecular Interactions and Workflows

Signaling Pathway of a Serotonin Releasing Agent

SERT_Mechanism cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron SERT SERT Transporter Extracellular Intracellular Serotonin_cyto Cytoplasmic Serotonin SERT->Serotonin_cyto 2. Reverses Transport VMAT2 VMAT2 Serotonin_vesicle Serotonin Vesicle Serotonin_vesicle->Serotonin_cyto Storage MAO MAO Serotonin_cyto->MAO Metabolism Serotonin_synapse Synaptic Serotonin Serotonin_cyto->Serotonin_synapse 3. Efflux Receptor 5-HT Receptor Serotonin_synapse->Receptor 4. Binds to Receptor PMA 4-Methoxy- amphetamine (PMA) PMA->SERT:in 1. Binds to SERT PMA->MAO Inhibits Binding_Assay_Workflow start Start prep Prepare Cell Membranes with Target Receptor start->prep plate Plate Membranes, Radioligand, and Test Compound prep->plate incubate Incubate to Reach Equilibrium plate->incubate filter Filter to Separate Bound & Free Ligand incubate->filter wash Wash Filters filter->wash count Measure Radioactivity (Scintillation Counting) wash->count analyze Analyze Data (IC50, Ki) count->analyze end End analyze->end

References

A Comparative Guide to the Differential Receptor Binding Affinity of Methoxyphenylalkylamine Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Critical Role of Stereochemistry and Positional Isomerism

The therapeutic and psychoactive effects of methoxyphenylalkylamines are profoundly dictated by their chemical structure. Subtle variations in the placement of methoxy groups on the phenyl ring (positional isomerism) and the spatial orientation of the alkylamine side chain (stereoisomerism) can dramatically alter a compound's affinity and selectivity for its protein targets. This guide delves into these structure-activity relationships (SAR), with a primary focus on the serotonin (5-HT) and dopamine (D) receptor families, which are crucial mediators of mood, cognition, and perception. Understanding these differential binding affinities is paramount for designing novel therapeutics with improved efficacy and reduced off-target effects.

The Serotonin System: A Primary Target for Methoxyphenylalkylamines

The serotonin system, particularly the 5-HT₂ family of receptors (5-HT₂ₐ, 5-HT₂ₑ, and 5-HT₂ₒ), is a principal target for many psychoactive methoxyphenylalkylamines. The 5-HT₂ₐ receptor, in particular, is a key mediator of the hallucinogenic effects of these compounds. The affinity for this receptor is a strong predictor of a compound's psychoactive potential.

The Significance of the 2,5-Dimethoxy Motif

Research has consistently shown that the 2,5-dimethoxy substitution pattern on the phenethylamine scaffold is a crucial determinant for potent agonist activity at the 5-HT₂ₐ receptor.[1][2] Elimination of either the 2- or 5-methoxy group can lead to a modest decrease in binding affinity and functional potency at both 5-HT₂ₐ and 5-HT₂ₒ receptors.[2] However, the in vivo effects can be more dramatic, with the removal of either methoxy group significantly reducing the ability of these compounds to induce head-twitch responses in mice, a behavioral proxy for 5-HT₂ₐ receptor activation.[2] This highlights that while in vitro binding affinity is a critical parameter, it does not always directly correlate with in vivo functional outcomes.

Stereoselectivity: The Case of (R)- and (S)-DOI

The importance of stereochemistry is clearly illustrated by the isomers of DOI (2,5-dimethoxy-4-iodoamphetamine). The (R)-enantiomer of DOI is a potent 5-HT₂ₐ/5-HT₂ₒ receptor agonist, while the (S)-enantiomer is significantly less active. This stereoselectivity underscores the precise three-dimensional fit required for optimal receptor binding and activation. Phenylalkylamine hallucinogens like DOI are selective 5-HT₂ receptor agonists but often show limited selectivity between the 5-HT₂ₐ and 5-HT₂ₒ subtypes.[3]

Comparative Binding Affinities of Methoxyphenylalkylamine Isomers

The following table summarizes the binding affinities (Ki, in nM) of a selection of methoxyphenylalkylamine isomers at various serotonin and dopamine receptors. Lower Ki values indicate a higher binding affinity.

CompoundIsomer5-HT₂ₐ (Ki, nM)5-HT₂ₒ (Ki, nM)5-HT₂ₑ (Ki, nM)D₂ (Ki, nM)
DOI Racemic0.72.420>10,000
2C-I -0.4[4]1.1[4]->10,000[4]
2C-B -----
2C-O -1700[5]11000[5]--
2C-O-Et -150[5]320[5]--
3-MA -7,850[6]---
Mescaline -530[4]1100[4]--
25I-NBOMe -0.044[4]1.3[4]--

Note: Data is compiled from various sources and experimental conditions may vary. This table is intended for comparative purposes.

The Dopamine System: Modulatory Roles and Off-Target Effects

While the primary activity of many hallucinogenic methoxyphenylalkylamines is at serotonin receptors, their interaction with the dopamine system can significantly modulate their overall pharmacological profile. The activation of 5-HT₂ₐ receptors in the prefrontal cortex can enhance dopaminergic activity, highlighting an important interplay between these two neurotransmitter systems.[7]

Amphetamine Isomers and Dopamine Release

The stereoisomers of amphetamine exhibit differential effects on dopamine release. While both d- and l-amphetamine can induce dopamine release, they display different kinetics.[8] D-amphetamine is a potent inhibitor of dopamine-containing cells in the substantia nigra, whereas l-amphetamine is less effective.[9] This suggests that the l-isomer may have distinct actions on the dopamine transporter.[8]

Structure-Activity Relationships: A Deeper Dive

The binding affinity of methoxyphenylalkylamines is governed by a complex interplay of electronic and steric factors.

  • Positional Isomerism : The positioning of methoxy groups on the phenyl ring is critical. As noted, the 2,5-dimethoxy arrangement is highly favorable for 5-HT₂ₐ receptor affinity.[1][2]

  • Substitution at the 4-Position : Lipophilic substituents at the 4-position of the 2,5-dimethoxyphenyl ring, such as halogens or alkyl groups, generally increase affinity for 5-HT₂ receptors.[10]

  • α-Methylation : The addition of a methyl group to the alpha position of the ethylamine side chain (forming an amphetamine from a phenethylamine) has a relatively minor influence on 5-HT₂ₐ/₂ₒ receptor binding affinity.[5]

  • N-Substitution : The addition of a N-benzyl group can dramatically increase affinity for the 5-HT₂ₐ receptor.[11]

Experimental Workflow: Determining Receptor Binding Affinity

The "gold standard" for quantifying the interaction between a ligand and a receptor is the radioligand binding assay . This technique allows for the determination of key parameters such as the inhibition constant (Ki), a measure of the affinity of a test compound for a receptor.

Step-by-Step Protocol for a Competitive Radioligand Binding Assay
  • Membrane Preparation : Cell membranes expressing the receptor of interest (e.g., human 5-HT₂ₐ receptors) are prepared from transfected cell lines or brain tissue homogenates.

  • Incubation : The cell membranes are incubated in a buffer solution with a known concentration of a radiolabeled ligand that specifically binds to the receptor (e.g., [³H]-ketanserin for 5-HT₂ₐ).

  • Competition : Varying concentrations of the unlabeled test compound (the "competitor") are added to the incubation mixture to compete with the radioligand for binding to the receptor.

  • Equilibrium : The mixture is incubated for a specific time and at a specific temperature to allow the binding to reach equilibrium.

  • Separation : The mixture is rapidly filtered through a glass fiber filter to separate the receptor-bound radioligand from the unbound radioligand.

  • Quantification : The amount of radioactivity trapped on the filter, which corresponds to the amount of bound radioligand, is measured using a scintillation counter.

  • Data Analysis : The data is analyzed to determine the IC₅₀ value of the test compound, which is the concentration that inhibits 50% of the specific binding of the radioligand. The IC₅₀ value is then converted to the Ki value using the Cheng-Prusoff equation.

G cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_membranes Prepare Receptor Membranes incubation Incubate Membranes, Radioligand, and Test Compound prep_membranes->incubation prep_ligands Prepare Radioligand and Test Compounds prep_ligands->incubation filtration Separate Bound and Unbound Ligand via Filtration incubation->filtration quantification Quantify Radioactivity filtration->quantification data_analysis Calculate IC50 and Ki Values quantification->data_analysis

Caption: Workflow for a competitive radioligand binding assay.

Signaling Pathways and Functional Selectivity

The binding of a ligand to a receptor is only the first step in a complex signaling cascade. The 5-HT₂ₐ receptor, for instance, primarily signals through the Gq/G₁₁ pathway, leading to the activation of phospholipase C (PLC). However, some ligands can exhibit "functional selectivity" or "biased agonism," preferentially activating one signaling pathway over another. This has significant implications for drug design, as it may be possible to develop ligands that selectively engage therapeutic pathways while avoiding those that lead to undesirable side effects.

G ligand Methoxyphenyl- alkylamine Isomer receptor 5-HT2A Receptor ligand->receptor Binding g_protein Gq/G11 receptor->g_protein Activation plc Phospholipase C (PLC) g_protein->plc Activation downstream Downstream Signaling (e.g., IP3, DAG, Ca2+ release) plc->downstream Catalysis

Caption: Simplified 5-HT₂ₐ receptor signaling pathway.

Conclusion and Future Directions

The differential receptor binding affinities of methoxyphenylalkylamine isomers are a testament to the exquisite specificity of ligand-receptor interactions. A thorough understanding of these structure-activity relationships is essential for the rational design of novel psychoactive compounds and therapeutics. Future research should focus on elucidating the binding profiles of a wider range of isomers at a broader array of receptor subtypes, including the various dopamine receptors. Furthermore, exploring the functional consequences of these binding events through cell-based assays and in vivo models will be crucial for translating binding affinity data into a deeper understanding of the pharmacological effects of these fascinating molecules.

References

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

  • Wikipedia. (n.d.). 3-Methoxyamphetamine. In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Braden, M. R., et al. (2006). Synthesis and Structure-Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists. Journal of Medicinal Chemistry, 49(23), 6604-6614. [Link]

  • Canal, C. E., & Morgan, D. (2012). Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. ACS Chemical Neuroscience, 3(10), 757-766. [Link]

  • Wikipedia. (n.d.). 3,4-Dimethoxyphenethylamine. In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Marcher-Rørsted, E., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(10), 1471-1479. [Link]

  • Kovaleva, N. V., et al. (2015). Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity. BioMed Research International, 2015, 845283. [Link]

  • Howard, C. D., et al. (2009). Differential effects of amphetamine isomers on dopamine release in the rat striatum and nucleus accumbens core. Psychopharmacology, 204(2), 299-309. [Link]

  • Rocha De Abreu, I., et al. (2023). A molecular analysis of substituted phenylethylamines as potential microtubule targeting agents through in-vitro microtubule-polymerization activity. Research Square. [Link]

  • Luethi, D., et al. (2019). Receptor Interaction Profiles of 4-Alkoxy-Substituted 2,5-Dimethoxyphenethylamines and Related Amphetamines. Frontiers in Pharmacology, 10, 1423. [Link]

  • Bunney, B. S., et al. (1975). D & L amphetamine stereoisomers: comparative potencies in affecting the firing of central dopaminergic and noradrenergic neurons. Psychopharmacology Communications, 1(2), 177-190. [Link]

  • Jaiswal, A., et al. (2021). The Hallucinogenic Serotonin2A Receptor Agonist, 2,5-Dimethoxy-4-Iodoamphetamine, Promotes cAMP Response Element Binding Protein-Dependent Gene Expression of Specific Plasticity-Associated Genes in the Rodent Neocortex. Frontiers in Molecular Neuroscience, 14, 729111. [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011). 5-HT2A and 5-HT2C receptors exert opposing effects on locomotor activity in mice. Neuropsychopharmacology, 36(8), 1685-1697. [Link]

  • Braden, M. R., et al. (2006). Neurochemical pharmacology of psychoactive substituted N-benzylphenethylamines: high potency agonists at 5-HT2A receptors. European Journal of Pharmacology, 551(1-3), 109-116. [Link]

  • Van Oekelen, D., et al. (2003). 5-HT2A and 5-HT2C receptors and their atypical regulation properties. Life Sciences, 72(22), 2429-2449. [Link]

  • Marcher-Rørsted, E., et al. (2020). Investigation of the 2,5-Dimethoxy Motif in Phenethylamine Serotonin 2A Receptor Agonists. ACS Chemical Neuroscience, 11(10), 1471-1479. [Link]

  • Gifford, A. N., et al. (1998). Effect of amphetamine-induced dopamine release on radiotracer binding to D1 and D2 receptors in rat brain striatal slices. Synapse, 30(3), 236-243. [Link]

  • Wikipedia. (n.d.). Amphetamine. In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Bortolozzi, A., et al. (2005). The activation of 5-HT receptors in prefrontal cortex enhances dopaminergic activity. Journal of Neurochemistry, 95(6), 1597-1607. [Link]

  • Kovaleva, N. V., et al. (2015). Genotype-Dependent Difference in 5-HT2C Receptor-Induced Hypolocomotion: Comparison with 5-HT2A Receptor Functional Activity. BioMed Research International, 2015, 845283. [Link]

  • Egan, C. T., et al. (1998). Differences in agonist-independent activity of 5-Ht2A and 5-HT2c receptors revealed by heterologous expression. The Journal of Pharmacology and Experimental Therapeutics, 286(1), 84-90. [Link]

  • Wikipedia. (n.d.). 5-HT2C receptor. In Wikipedia. Retrieved January 1, 2026, from [Link]

  • Howell, L. L., & Cunningham, K. A. (2015). Serotonin 5-HT2 Receptor Interactions with Dopamine Function: Implications for Therapeutics in Cocaine Use Disorder. Pharmacological Reviews, 67(1), 176-197. [Link]

  • Moreno, J. L., et al. (2011). Dopamine D2 and 5-hydroxytryptamine 5-HT(2A) receptors assemble into functionally interacting heteromers. The Journal of Neuroscience, 31(43), 15475-15486. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of 3-(4-Methoxyphenyl)propan-1-amine as a Versatile Synthetic Intermediate

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and organic synthesis, the selection of an appropriate starting material or intermediate is a critical decision that profoundly influences the efficiency, yield, and ultimate success of a synthetic campaign. Among the myriad of available building blocks, 3-(4-Methoxyphenyl)propan-1-amine has emerged as a particularly valuable intermediate, prized for its utility in constructing complex molecular architectures, especially those targeting the central nervous system.[1] This guide provides an in-depth validation of this compound, offering a comparative analysis against relevant alternatives, supported by experimental protocols and data to inform your synthetic strategy.

Foundational Profile of 3-(4-Methoxyphenyl)propan-1-amine

3-(4-Methoxyphenyl)propan-1-amine is a primary amine featuring a propyl chain connected to a methoxy-substituted phenyl ring.[2] This structural arrangement confers a unique combination of properties that make it a desirable synthetic precursor. The primary amine group serves as a reactive handle for a wide array of chemical transformations, while the methoxyphenyl moiety can influence the pharmacological profile of the final compound, often enhancing its binding affinity to biological targets.[1]

Key Molecular and Physical Properties:

PropertyValue
Molecular FormulaC₁₀H₁₅NO
Molecular Weight165.23 g/mol [1]
Boiling Point266°C at 760 mmHg[1]
CAS Number36397-23-6
AppearanceColorless oil[3]

This intermediate is a cornerstone in the synthesis of various pharmaceutical compounds, particularly those aimed at neurological disorders by modulating serotonin and dopamine pathways.[1][4] Its application extends to the development of research chemicals for investigating receptor interactions and neurotransmitter activity.[1]

Synthetic Routes and Methodologies

A robust and efficient synthesis of the intermediate is paramount. One of the well-established methods for preparing 3-(4-Methoxyphenyl)propan-1-amine is through the reduction of 3-(4-methoxyphenyl)propanamide.

Experimental Protocol: Reduction of 3-(4-methoxyphenyl)propanamide

This procedure details the reduction of the corresponding amide using lithium aluminum hydride (LiAlH₄), a potent reducing agent.

Materials:

  • 3-(4-methoxyphenyl)propanamide

  • Lithium aluminum hydride (LiAlH₄)

  • Tetrahydrofuran (THF), anhydrous

  • 10% aqueous Sodium Hydroxide (NaOH)

  • Water (H₂O)

  • Nitrogen (N₂) gas

  • Soxhlet extractor

  • Round-bottom flask (1 liter)

  • Reflux condenser

  • Kugelrohr distillation apparatus

Procedure:

  • Set up a 1-liter round-bottom flask with a Soxhlet extractor and a reflux condenser under a nitrogen atmosphere.

  • Place lithium aluminum hydride (0.01 mol) and 500 ml of anhydrous tetrahydrofuran into the flask.

  • Place 3-(4-methoxyphenyl)propanamide (0.056 mol) into the thimble of the Soxhlet extractor.

  • Heat the flask to reflux for 3 hours.

  • After the reaction is complete, cool the flask in an ice bath.

  • Carefully and sequentially add 3.5 ml of water, 3.5 ml of 10% aqueous sodium hydroxide, and 10.5 ml of water to quench the reaction.

  • Filter the resulting mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by Kugelrohr distillation to yield 3-(4-Methoxyphenyl)propan-1-amine as a colorless oil.[3]

Expected Yield: Approximately 48%.[3]

Synthetic Workflow Diagram

G cluster_0 Synthesis of 3-(4-Methoxyphenyl)propan-1-amine start 3-(4-methoxyphenyl)propanamide + LiAlH4 in THF reflux Reflux for 3 hours start->reflux Reduction quench Quench with H2O and NaOH reflux->quench workup Filter and Concentrate quench->workup purify Kugelrohr Distillation workup->purify end_product 3-(4-Methoxyphenyl)propan-1-amine purify->end_product

Caption: Workflow for the synthesis of 3-(4-Methoxyphenyl)propan-1-amine.

Comparative Analysis with Alternative Synthetic Intermediates

The choice of a synthetic intermediate is often a balance of reactivity, availability, and the desired properties of the final product. Below is a comparison of 3-(4-Methoxyphenyl)propan-1-amine with other relevant phenethylamine derivatives.

IntermediateStructureKey ApplicationsPotential AdvantagesPotential Disadvantages
3-(4-Methoxyphenyl)propan-1-amine COC1=CC=C(CCCN)C=C1Neurological drugs (serotonin/dopamine pathways)[1], research chemicals.Methoxy group can enhance target binding affinity.[1]
Phenethylamine C1=CC=C(CCN)C=C1Precursor to a wide range of pharmaceuticals and psychoactive substances.[5][6]Simple, versatile starting material.Lacks the specific electronic influence of the methoxy group.
3-Methoxyamphetamine (3-MA) CC(N)CC1=CC(OC)=CC=C1Designer drug, monoamine releasing agent.[7]Different pharmacological profile due to the alpha-methyl group and meta-methoxy position.[7]Controlled substance in many jurisdictions.
1-(4-Methoxyphenyl)ethylamine CC(N)C1=CC=C(OC)C=C1Chiral intermediate for asymmetric synthesis.Availability of enantiomerically pure forms is crucial for stereospecific drug synthesis.Different chain length and branching can alter biological activity.

Structure-activity relationship (SAR) studies often indicate that substitutions on the phenyl ring, such as the para-methoxy group in our topic compound, can significantly increase binding affinity for specific receptors like the serotonin 5-HT2A receptor.[5][8] This makes 3-(4-Methoxyphenyl)propan-1-amine a more targeted choice for certain drug discovery programs compared to the unsubstituted phenethylamine.

Downstream Synthetic Application: A Case Study

The true validation of a synthetic intermediate lies in its successful application in the synthesis of more complex, high-value molecules. 3-(4-Methoxyphenyl)propan-1-amine is a key precursor in the synthesis of various bioactive compounds.

Illustrative Downstream Synthesis Pathway

G cluster_1 Exemplary Downstream Synthesis intermediate 3-(4-Methoxyphenyl)propan-1-amine reagent + Reagent X (e.g., acyl chloride, aldehyde) intermediate->reagent reaction Reaction (e.g., Acylation, Reductive Amination) reagent->reaction product Target Molecule (e.g., N-acylated derivative, secondary amine) reaction->product Formation of new C-N bond

Caption: Generalized downstream application of 3-(4-Methoxyphenyl)propan-1-amine.

Conclusion

3-(4-Methoxyphenyl)propan-1-amine stands out as a highly valuable and versatile synthetic intermediate. Its utility is underpinned by a straightforward and scalable synthesis, coupled with the advantageous structural and electronic properties conferred by the methoxy-substituted phenyl ring. For researchers and drug development professionals working on novel therapeutics, particularly in the neurology space, this compound offers a reliable and efficient starting point for the construction of complex and potent molecules. The comparative analysis demonstrates its strategic advantages over simpler or more restricted alternatives, solidifying its position as a key building block in the modern synthetic chemist's toolkit.

References

  • Synthesis of A: 3-(4-Methoxyphenyl)propylamine . PrepChem.com. Available at: [Link]

  • 3-(4-Methoxyphenyl)propan-1-amine . MySkinRecipes. Available at: [Link]

  • 3-(4-Methoxyphenoxy)propan-1-amine . MySkinRecipes. Available at: [Link]

  • (PDF) 2-Phenethylamines in Medicinal Chemistry: A Review . ResearchGate. Available at: [Link]

  • Quality Factory Sells Top Purity 99% 3-(4-methoxyphenoxy)propan-1-amine 100841-00-7 with Safe Delivery . Shunyuansheng bio-pharmtech co., ltd. Available at: [Link]

  • Fentanyl Synthetic Methodology: A Comparative Study . DTIC. Available at: [Link]

  • 3-(4-methoxyphenyl)propan-1-amine (C10H15NO) . PubChemLite. Available at: [Link]

  • 1-(3,4-Dimethoxyphenyl)-3-(4-methoxyphenyl)-3-(1H-1,2,4-triazol-1-yl)propan-1-one . MDPI. Available at: [Link]

  • preparation of secondary amines from primary amines via 2-nitrobenzenesulfonamides . Organic Syntheses Procedure. Available at: [Link]

  • Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytryptamine Type 2A Receptor . PMC - PubMed Central. Available at: [Link]

  • WO2015159170A2 - Improved process for the synthesis of 1-(4-methoxyphenyl) ethylamine and its isomers. Google Patents.
  • 3-Methoxyamphetamine . Wikipedia. Available at: [Link]

  • Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design . MDPI. Available at: [Link]

  • CN102199098B - New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine. Google Patents.

Sources

A Comparative Analysis of Synthetic Routes to Substituted Propanamines: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Substituted propanamines are a cornerstone of modern medicinal chemistry, forming the structural core of a vast array of pharmaceuticals and bioactive molecules. The precise installation of the amine functionality and the control of stereochemistry are critical determinants of a compound's therapeutic efficacy and safety profile. This guide provides a comparative analysis of several key synthetic routes to substituted propanamines, offering insights into the mechanistic underpinnings, practical considerations, and relative merits of each approach.

Reductive Amination: The Workhorse of Amine Synthesis

Reductive amination is arguably the most versatile and widely employed method for the synthesis of amines, including substituted propanamines. The reaction proceeds through the formation of an imine or enamine intermediate from a ketone or aldehyde and an amine, which is then reduced in situ to the desired amine.

Mechanistic Overview

The reaction is typically a one-pot process where a carbonyl compound (e.g., phenylacetone to yield 1-phenylpropan-2-amine) is condensed with an amine source (e.g., ammonia, a primary or secondary amine) to form an imine. A reducing agent, present in the reaction mixture, then reduces the C=N double bond to a C-N single bond.

Advantages:
  • High Versatility: A wide range of ketones, aldehydes, and amines can be used, allowing for the synthesis of primary, secondary, and tertiary propanamines.

  • One-Pot Procedure: The reaction is often carried out in a single step, which is efficient and convenient.[1]

  • Control over Substitution: By choosing the appropriate amine starting material, the degree of substitution on the product amine can be controlled, avoiding the over-alkylation issues common in other methods.[2]

  • Stereochemical Control: The use of chiral catalysts or enzymes (e.g., imine reductases) allows for the asymmetric synthesis of chiral propanamines with high enantioselectivity.[3][4]

Disadvantages:
  • Reductant Sensitivity: The choice of reducing agent is crucial. Strong reducing agents like LiAlH4 can also reduce the starting carbonyl group, while milder reagents like sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (NaBH(OAc)3) are often preferred for their selectivity towards the imine.[2]

  • Reaction Conditions: The pH of the reaction medium needs to be controlled to facilitate imine formation without deactivating the amine nucleophile.

Experimental Protocol: Synthesis of a Primary Propanamine via Reductive Amination

This protocol is a representative example for the synthesis of a primary propanamine from a ketone using ammonia as the amine source.

  • Reaction Setup: In a round-bottom flask, dissolve the ketone (e.g., 1-phenyl-2-propanone, 1.0 eq) in a suitable solvent such as methanol or ethanol.

  • Amine Addition: Add a source of ammonia, such as ammonium acetate or a solution of ammonia in methanol (excess, e.g., 10-20 eq).

  • pH Adjustment: If necessary, add a small amount of a weak acid like acetic acid to catalyze imine formation.

  • Addition of Reducing Agent: Add a selective reducing agent, such as sodium cyanoborohydride (NaBH3CN, ~1.5 eq), portion-wise to the stirred solution.

  • Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Workup: Once the reaction is complete, quench any remaining reducing agent by the careful addition of an acid (e.g., dilute HCl). The solvent is then removed under reduced pressure.

  • Purification: The residue is taken up in a suitable solvent (e.g., diethyl ether) and washed with a basic solution (e.g., NaOH) to neutralize the acid and liberate the free amine. The organic layer is then dried and concentrated, and the product is purified by distillation or chromatography.

Gabriel Synthesis: A Classic Route to Primary Amines

The Gabriel synthesis is a well-established method for the preparation of primary amines from primary alkyl halides, avoiding the over-alkylation that can occur with direct ammonolysis.[5]

Mechanistic Overview

The synthesis begins with the deprotonation of phthalimide by a base (e.g., potassium hydroxide) to form the phthalimide anion, a potent nucleophile. This anion then displaces a halide from a primary alkyl halide in an SN2 reaction. The resulting N-alkylphthalimide is subsequently cleaved, typically with hydrazine (the Ing-Manske procedure), to release the primary amine.[5]

Advantages:
  • Exclusively Primary Amines: This method provides a clean route to primary amines, avoiding the formation of secondary and tertiary amine byproducts.[2]

  • Readily Available Starting Materials: Phthalimide and primary alkyl halides are generally inexpensive and widely available.

Disadvantages:
  • Limited to Primary Alkyl Halides: The reaction proceeds via an SN2 mechanism, so it is not suitable for the synthesis of amines from secondary or tertiary alkyl halides due to competing elimination reactions.[5]

  • Harsh Cleavage Conditions: The hydrolysis of the N-alkylphthalimide can require harsh acidic or basic conditions, which may not be compatible with sensitive functional groups. The use of hydrazine is milder but can still be problematic.[6]

  • Poor Atom Economy: The phthalimide portion of the starting material is a large protecting group that is ultimately removed as a byproduct.

Experimental Protocol: Synthesis of a Primary Propanamine via Gabriel Synthesis

This protocol outlines the synthesis of a primary propanamine from a primary alkyl halide.

  • Formation of Potassium Phthalimide: In a round-bottom flask, dissolve phthalimide in a suitable solvent like ethanol. Add a stoichiometric amount of potassium hydroxide and heat the mixture to form potassium phthalimide. The salt can then be isolated by filtration.

  • N-Alkylation: To a solution of potassium phthalimide in a polar aprotic solvent like DMF, add the primary alkyl halide (e.g., 1-bromo-2-phenylpropane, 1.0 eq). Heat the reaction mixture to facilitate the SN2 reaction.

  • Reaction Monitoring: Monitor the progress of the reaction by TLC.

  • Cleavage of the N-Alkylphthalimide: After the alkylation is complete, cool the reaction mixture and add hydrazine hydrate (excess). Reflux the mixture to effect the cleavage.

  • Workup and Purification: After cooling, the phthalhydrazide byproduct precipitates and can be removed by filtration. The filtrate, containing the desired primary amine, is then subjected to an appropriate workup, such as extraction and distillation, to isolate the pure product.

Rearrangement Reactions: Hofmann, Curtius, and Schmidt

The Hofmann, Curtius, and Schmidt rearrangements are powerful methods for the synthesis of primary amines from carboxylic acid derivatives, all proceeding through a key isocyanate intermediate. A notable feature of these reactions is that the resulting amine has one less carbon atom than the starting material.

Mechanistic Overview
  • Hofmann Rearrangement: A primary amide is treated with bromine and a strong base. The reaction proceeds through the formation of an N-bromoamide, which then rearranges to an isocyanate with the loss of a bromide ion. Hydrolysis of the isocyanate yields the primary amine and carbon dioxide.[7]

  • Curtius Rearrangement: An acyl azide, typically prepared from a carboxylic acid or acyl chloride, undergoes thermal or photochemical rearrangement to an isocyanate with the loss of nitrogen gas. The isocyanate is then hydrolyzed to the primary amine.[8]

  • Schmidt Reaction: A carboxylic acid is treated with hydrazoic acid (HN3) in the presence of a strong acid. An acyl azide is formed in situ, which then rearranges to an isocyanate, followed by hydrolysis to the primary amine.

Advantages:
  • Access to Amines with Carbon Loss: These methods are particularly useful when the desired amine has one less carbon than an available carboxylic acid precursor.

  • Clean Formation of Primary Amines: Like the Gabriel synthesis, these rearrangements produce primary amines without contamination from over-alkylation products.

  • Stereoretention: The migration of the R-group in the rearrangement step occurs with retention of configuration, making these methods suitable for the synthesis of chiral amines from chiral carboxylic acid derivatives.[9]

Disadvantages:
  • Use of Hazardous Reagents: The Hofmann rearrangement uses bromine, which is corrosive and toxic. The Curtius and Schmidt reactions involve the use of azides, which are potentially explosive and highly toxic.[10]

  • Multi-step Synthesis: The starting materials (amides or acyl azides) often need to be prepared from carboxylic acids, adding steps to the overall synthesis.

Representative Protocol: Curtius Rearrangement
  • Acyl Azide Formation: A carboxylic acid (e.g., 3-phenylbutanoic acid) is first converted to an activated derivative, such as an acyl chloride (using thionyl chloride) or a mixed anhydride. This is then reacted with an azide source (e.g., sodium azide) to form the acyl azide.

  • Rearrangement: The acyl azide is carefully heated in an inert solvent (e.g., toluene or benzene). The rearrangement to the isocyanate is accompanied by the evolution of nitrogen gas.

  • Hydrolysis: The resulting isocyanate is then hydrolyzed by the addition of aqueous acid or base to yield the primary amine.

  • Workup and Purification: The reaction mixture is worked up by extraction and then purified by distillation or chromatography to afford the final propanamine.

Enzymatic Synthesis: The Green Chemistry Approach

Biocatalysis has emerged as a powerful and sustainable alternative for the synthesis of chiral amines, offering high selectivity under mild conditions. Transaminases are particularly well-suited for the synthesis of substituted propanamines.[11]

Mechanistic Overview

Transaminases catalyze the transfer of an amino group from an amine donor (e.g., isopropylamine or alanine) to a ketone acceptor (e.g., phenylacetone), producing a new chiral amine and a ketone byproduct. The reaction is reversible, and strategies are often employed to drive the equilibrium towards the desired product.

Advantages:
  • High Enantioselectivity: Enzymes can produce amines with very high enantiomeric excess (>99% ee), which is often difficult to achieve with traditional chemical methods.[4]

  • Mild Reaction Conditions: Enzymatic reactions are typically carried out in aqueous media at or near room temperature and neutral pH, which is compatible with a wide range of functional groups.

  • Environmentally Friendly: Biocatalysis avoids the use of harsh reagents and toxic metals, making it a greener synthetic route.[11]

Disadvantages:
  • Substrate Scope: While protein engineering has expanded the range of substrates, some enzymes may have limited activity with highly substituted or sterically hindered ketones.

  • Equilibrium Limitations: The reversible nature of the transamination reaction can limit the achievable conversion. Strategies such as using a large excess of the amine donor or removing the ketone byproduct are often necessary to drive the reaction to completion.[12]

  • Enzyme Cost and Stability: Although becoming more accessible, the cost and operational stability of enzymes can be a consideration for large-scale synthesis.

Representative Protocol: Enzymatic Synthesis of a Chiral Propanamine
  • Reaction Setup: In a buffered aqueous solution, combine the prochiral ketone (e.g., 1-(4-fluorophenyl)propan-2-one), a suitable amine donor (e.g., isopropylamine), and the transaminase enzyme (often as a whole-cell lysate or purified enzyme).

  • Cofactor: Ensure the presence of the necessary cofactor, pyridoxal 5'-phosphate (PLP).

  • Reaction Conditions: Incubate the reaction mixture at a controlled temperature (e.g., 30-40 °C) with gentle agitation.

  • Reaction Monitoring: Monitor the conversion and enantiomeric excess of the product by chiral HPLC or GC.

  • Workup and Purification: Once the desired conversion is reached, the enzyme is removed (e.g., by centrifugation if using whole cells). The product is then extracted from the aqueous phase with an organic solvent and purified by standard methods.

Comparative Performance Analysis

The choice of synthetic route for a substituted propanamine depends on several factors, including the desired substitution pattern, stereochemistry, scale of the synthesis, and the availability of starting materials and reagents. The following table provides a qualitative comparison of the discussed methods.

FeatureReductive AminationGabriel SynthesisRearrangement ReactionsEnzymatic Synthesis
Product Scope Primary, Secondary, TertiaryPrimary onlyPrimary onlyChiral Primary
Stereocontrol Good (with chiral catalysts)Not applicableExcellent (retention)Excellent
Yield Generally Good to ExcellentVariable, can be lowGenerally GoodGood to Excellent
Atom Economy GoodPoorModerateGood
Safety Moderate (reductants)GoodPoor (azides, bromine)Excellent
Greenness ModeratePoorPoorExcellent
Key Advantage VersatilityAvoids over-alkylationC1-degradationHigh enantioselectivity
Key Disadvantage Need for selective reductantsLimited to 1° halidesHazardous reagentsSubstrate scope/cost

Conclusion

The synthesis of substituted propanamines is a well-developed field with a diverse toolbox of methodologies available to the modern chemist. Reductive amination stands out as a highly versatile and generally efficient method, particularly with the advent of catalytic asymmetric variants. The Gabriel synthesis remains a reliable, albeit somewhat dated, method for accessing primary amines cleanly. The Hofmann, Curtius, and Schmidt rearrangements offer a unique strategic advantage in their ability to perform a C1-homologation from readily available carboxylic acids, though the use of hazardous reagents necessitates careful handling. Finally, enzymatic synthesis, particularly with transaminases, represents the cutting edge of green and highly selective amine synthesis, offering unparalleled enantiocontrol under mild conditions. The optimal choice of synthetic route will ultimately be dictated by the specific target molecule and the overarching goals of the research program, balancing factors of efficiency, cost, safety, and stereochemical purity.

References

A Senior Application Scientist's Guide to Assessing Cross-Reactivity of 3-(4-Methoxyphenyl)propan-1-amine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 3-(4-methoxyphenyl)propan-1-amine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds targeting monoamine transporters such as the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT).[1] While optimization for a primary target is often the initial focus, a comprehensive understanding of a compound's cross-reactivity profile across other G-protein coupled receptors (GPCRs) is critical for predicting off-target effects and ensuring therapeutic safety and efficacy.[2][3] This guide provides an in-depth comparison of methodologies used to evaluate the receptor interaction profiles of these derivatives. We will explore the causality behind experimental design, present detailed protocols for binding and functional assays, and interpret comparative data to provide researchers with the tools to conduct robust cross-reactivity screening.

Introduction: The Imperative of Selectivity Profiling

Compounds based on the 3-(4-methoxyphenyl)propan-1-amine backbone are frequently investigated for their potential in treating psychiatric and neurological disorders due to their potent inhibition of monoamine reuptake.[2] However, the structural similarity between the binding sites of monoamine transporters and other aminergic GPCRs (e.g., serotonergic, adrenergic, and dopaminergic receptors) creates a high potential for off-target interactions.[3] These unintended interactions can lead to a range of side effects, from mild anticholinergic effects to severe cardiovascular complications.

Therefore, early and comprehensive cross-reactivity profiling is not merely a regulatory hurdle but a fundamental component of rational drug design. By quantifying a compound's affinity for a wide panel of receptors, researchers can:

  • Establish a clear selectivity index.

  • Identify potential liabilities and guide structure-activity relationship (SAR) studies to mitigate off-target binding.[4]

  • Uncover polypharmacology, which may be therapeutically beneficial in some contexts.

This guide will provide the foundational knowledge and practical protocols to achieve this.

Key Concepts in Receptor Pharmacology

Before delving into experimental design, it is crucial to understand the key parameters used to quantify ligand-receptor interactions:

  • Affinity (Ki): The equilibrium inhibition constant, representing the concentration of a competing ligand that will occupy 50% of the receptors at equilibrium. A lower Ki value indicates higher binding affinity. It is an intrinsic property of the compound and receptor.

  • IC50: The half-maximal inhibitory concentration, which represents the concentration of a compound that inhibits a specific biological response by 50%. Unlike Ki, the IC50 value is dependent on the experimental conditions, such as the concentration of the competing radioligand.[5]

  • Potency (EC50/IC50): The concentration of a ligand that produces 50% of its maximal effect (EC50 for agonists) or inhibits a response by 50% (IC50 for antagonists).

  • Selectivity: A measure of how preferentially a compound binds to its intended target over other receptors. It is often expressed as a ratio of Ki values for the off-target versus the primary target.

Comparative Analysis of Receptor Cross-Reactivity

To illustrate the importance of selectivity, consider the binding profiles of three hypothetical derivatives of 3-(4-methoxyphenyl)propan-1-amine. The data below, while illustrative, is based on established structure-activity relationships where modifications to the amine or phenyl ring can modulate affinity and selectivity.[6][7]

Receptor TargetCompound A (Parent)Compound B (N,N-dimethyl)Compound C (2'-OH phenyl)
Primary Targets Ki (nM) Ki (nM) Ki (nM)
SERT1.25.80.8
NET15.522.49.7
DAT12035085
Key Off-Targets Ki (nM) Ki (nM) Ki (nM)
5-HT2A85150>1000
α1A Adrenergic250400>5000
H1 Histamine300550>10000
D2 Dopamine>1000>2000>2000

Interpretation of Data:

  • Compound A shows high affinity for SERT and moderate affinity for NET, but also exhibits significant binding at the 5-HT2A receptor, suggesting potential for side effects associated with this target.

  • Compound B , with dimethyl substitution on the amine, shows reduced affinity across all targets. This common modification often decreases potency.

  • Compound C , featuring a hydroxyl group on the phenyl ring, demonstrates enhanced affinity and selectivity for SERT over all other tested receptors. This highlights how subtle structural changes can "tune out" off-target interactions, a key goal in lead optimization.[4]

Experimental Methodologies

Accurate and reproducible data is the bedrock of any cross-reactivity study. Here, we provide detailed, self-validating protocols for the two primary assay types used in receptor profiling.

Radioligand Binding Assay: Quantifying Affinity (Ki)

This assay directly measures the ability of a test compound to displace a radiolabeled ligand from a receptor.[8][9] It is the gold standard for determining binding affinity (Ki).[9]

4.1.1. Experimental Workflow Diagram

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_reagents Prepare Reagents: - Test Compounds (Serial Dilutions) - Radioligand (at Kd) - Receptor Membranes - Assay Buffer prep_plate Prepare 96-Well Plate: - Total Binding (Buffer) - Non-Specific Binding (Excess Unlabeled Ligand) - Test Compound Wells prep_reagents->prep_plate Plate Setup add_reagents Add Reagents to Plate: 1. Radioligand 2. Receptor Membranes prep_plate->add_reagents Assay Start incubate Incubate to Equilibrium (e.g., 60 min at 25°C) add_reagents->incubate filtrate Rapid Filtration (Separate Bound from Free Radioligand) incubate->filtrate wash Wash Filters (Remove Unbound Radioligand) filtrate->wash count Count Radioactivity (Scintillation Counter) wash->count calc_ic50 Calculate IC50 (Non-linear Regression) count->calc_ic50 calc_ki Calculate Ki (Cheng-Prusoff Equation) calc_ic50->calc_ki G cluster_Gs Gαs Pathway (Stimulatory) cluster_Gi Gαi Pathway (Inhibitory) Agonist_s Agonist (e.g., Isoproterenol) GPCR_s Gs-Coupled Receptor (e.g., β-Adrenergic) Agonist_s->GPCR_s G_s Gs Protein GPCR_s->G_s Activates AC_s Adenylate Cyclase G_s->AC_s Stimulates cAMP_s cAMP ↑ AC_s->cAMP_s Converts ATP to cAMP PKA_s Protein Kinase A (PKA) cAMP_s->PKA_s Activates Response_s Cellular Response PKA_s->Response_s Phosphorylates Targets Agonist_i Agonist (e.g., Serotonin) GPCR_i Gi-Coupled Receptor (e.g., 5-HT1A) Agonist_i->GPCR_i G_i Gi Protein GPCR_i->G_i Activates AC_i Adenylate Cyclase G_i->AC_i Inhibits cAMP_i cAMP ↓

Caption: Simplified signaling pathways for Gs and Gi-coupled GPCRs. [10]

4.2.2. Detailed Protocol (cAMP Hunter™ Assay)

This protocol is based on a competitive immunoassay using Enzyme Fragment Complementation (EFC) technology, a common platform for measuring cAMP. [11][12]It is used here to test for antagonist activity at a Gi-coupled receptor.

A. Materials:

  • Cell Line: CHO-K1 cells stably expressing a human Gi-coupled receptor of interest (e.g., 5-HT1A).

  • cAMP Hunter™ eXpress Kit: Contains cells, detection reagents, and assay plates. [13]* Agonist: A known agonist for the receptor (e.g., 5-CT for 5-HT1A).

  • Test Compounds: Serially diluted.

  • Control Antagonist: A known antagonist for the receptor.

B. Procedure:

  • Cell Plating: Thaw and plate the cryopreserved cells into a 96-well assay plate according to the kit manufacturer's instructions. Incubate for 18-24 hours at 37°C, 5% CO₂. [11]2. Antagonist Addition: Add serial dilutions of the test compound (or control antagonist) to the cells. Incubate for 15-30 minutes at 37°C. This allows the potential antagonist to bind to the receptor before the agonist is introduced.

  • Agonist Challenge: Add the agonist at a pre-determined EC80 concentration to all wells (except negative controls). The EC80 concentration is used because it provides a robust signal that is still sensitive to inhibition. Incubate for 30-60 minutes at 37°C.

  • Cell Lysis and cAMP Detection: Add the cAMP detection reagents as per the kit protocol. [12]These reagents lyse the cells and initiate the competitive immunoassay. Typically, this involves an antibody to cAMP and an enzyme-donor-labeled cAMP conjugate. Cellular cAMP competes with the labeled cAMP for antibody binding. [12]5. Signal Generation: Add the final enzyme acceptor/substrate solution. Unbound enzyme-donor-labeled cAMP complements the enzyme acceptor, forming an active enzyme that converts the substrate to produce a chemiluminescent signal. The signal is inversely proportional to the amount of cAMP produced by the cells.

  • Measurement: Read the chemiluminescence on a plate reader.

C. Data Analysis:

  • Data Normalization: The signal from wells with no agonist represents 0% inhibition, and the signal from wells with maximal agonist stimulation (but no antagonist) represents 100% activity (or the baseline for inhibition).

  • Determine IC50: Plot the percentage inhibition of the agonist response against the log concentration of the test compound. Fit the data using non-linear regression to determine the antagonist's IC50 value.

Discussion: Synthesizing Data for Informed Decisions

The ultimate goal of cross-reactivity profiling is to build a comprehensive picture of a compound's pharmacological profile.

  • Structure-Activity Relationships (SAR): By comparing the binding data (Table 1) with the chemical structures, researchers can infer which molecular modifications influence selectivity. For instance, the addition of a polar hydroxyl group in Compound C may have reduced its affinity for the more lipophilic binding pockets of the H1 and α1A receptors. [4]This insight guides the next round of chemical synthesis.

  • Affinity vs. Function: A compound may exhibit high affinity for a receptor in a binding assay but possess no functional activity (a silent antagonist) or even opposing activity (an inverse agonist). Therefore, combining binding data with functional assays is essential. A compound with nanomolar binding affinity but only micromolar functional antagonist activity at an off-target receptor may be of lower concern.

  • Therapeutic Context: The acceptable level of cross-reactivity depends heavily on the therapeutic indication. For a chronic psychiatric medication, a clean profile with >100-fold selectivity against key off-targets (e.g., hERG, 5-HT2B, adrenergic receptors) is paramount. For an acute-use oncology drug, some off-target activity might be tolerated if the therapeutic benefit is high.

Conclusion

The systematic evaluation of receptor cross-reactivity is a cornerstone of modern drug discovery. The 3-(4-methoxyphenyl)propan-1-amine scaffold, while promising, requires careful characterization to ensure the development of safe and effective therapeutics. By employing robust and well-validated experimental protocols, such as radioligand binding and functional cAMP assays, researchers can generate high-quality, comparative data. This data, when interpreted through the lens of structure-activity relationships and therapeutic context, empowers scientists to make informed decisions, optimize lead candidates, and ultimately design safer medicines.

References

[5]Application Notes and Protocols for Sert-IN-2 in Radioligand Binding Experiments - Benchchem. Available at: [14]Application Notes and Protocols for Radioligand Binding Assays with Talopram - Benchchem. Available at: [15]G protein-coupled receptor signaling: transducers and effectors - PubMed - NIH. (2022-09-01). Available at: [12]cAMP Hunter™ eXpress GPCR Assay - Eurofins DiscoverX. Available at: [11]cAMP Hunter™ eXpress GPCR Assays - Eurofins DiscoverX. Available at: [16]70-317 HitHunter CAMP Assay For Small Molecules - Scribd. Available at: [17]Signaling Pathways Induced by G-protein-coupled Receptors - ResearchGate. (2025-08-07). Available at: [18]HitHunter cAMP assay for GPCRs - BMG LABTECH. Available at: [10]GPCR Pathway - Creative Diagnostics. Available at: [19]G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential - PMC - PubMed Central. (2025-02-15). Available at: [20]G Protein-Coupled Receptors: A Century of Research and Discovery - Circulation Research. (2024-06-20). Available at: [6]Structure-activity relationships in psychotomimetic phenylalkylamines - PubMed. Available at: [21]Design, synthesis, structure-activity relationships, and biological characterization of novel arylalkoxyphenylalkylamine sigma ligands as potential antipsychotic drugs - PubMed. Available at: [22]Data Sheet Radioligand Binding Assay Protocol - Gifford Bioscience. Available at: [8]Receptor-Ligand Binding Assays - Labome. Available at: [9]Radioligand Binding Assay - Gifford Bioscience. Available at: [13]cAMP Hunter™ eXpress GPR35 CHO-K1 GPCR Assay - Eurofins DiscoverX. Available at: [7]Structure-activity relationships of phenylalkylamines as agonist ligands for 5-HT(2A) receptors - PubMed. Available at: [4]Structure Activity Relationships - Drug Design Org. Available at: [2]Regulation of monoaminergic functions by GPCRs with a special emphasis on mental and movement disorders - Karolinska Institutet - Figshare. (2024-09-02). Available at: [1]Monoamine transporter subfamily - IUPHAR/BPS Guide to PHARMACOLOGY. Available at: [3]What Can Crystal Structures of Aminergic Receptors Tell Us about Designing Subtype-Selective Ligands? - PMC - PubMed Central. Available at:

Sources

A Researcher's Guide to the Spectral Analysis of 3-(4-Methoxyphenyl)propan-1-amine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

3-(4-Methoxyphenyl)propan-1-amine is a primary amine derivative of anisole. Its structural features—a 1,4-disubstituted benzene ring, a propyl chain, and a terminal amine group—give rise to a unique spectral fingerprint. Accurate spectral characterization is crucial to confirm the identity and purity of the synthesized compound before its use in further applications. This guide will cover the expected features in Nuclear Magnetic Resonance (¹H and ¹³C NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Molecular Structure and Predicted Spectral Features

The structure of 3-(4-Methoxyphenyl)propan-1-amine is fundamental to understanding its spectral output. Below is a diagram illustrating the molecule with key proton and carbon environments labeled.

Caption: Molecular structure of 3-(4-Methoxyphenyl)propan-1-amine.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. Here, we predict the ¹H and ¹³C NMR spectra of 3-(4-Methoxyphenyl)propan-1-amine.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show distinct signals for the aromatic, propyl, methoxy, and amine protons.

  • Aromatic Protons: The 1,4-disubstitution pattern of the benzene ring will result in a classic AA'BB' system, appearing as two doublets. The protons ortho to the electron-donating methoxy group (H-2 and H-6) will be shielded and appear upfield compared to the protons ortho to the alkyl substituent (H-3 and H-5).

  • Propyl Protons: The three methylene groups of the propyl chain will appear as distinct multiplets. The protons on Cα (adjacent to the aromatic ring) will be a triplet, coupled to the Cβ protons. The Cβ protons will be a multiplet (likely a quintet or sextet), coupled to both Cα and Cγ protons. The Cγ protons (adjacent to the amine group) will also be a triplet, coupled to the Cβ protons.

  • Methoxy Protons: The three equivalent protons of the methoxy group will give a sharp singlet.

  • Amine Protons: The two protons of the primary amine group will typically appear as a broad singlet. The chemical shift of this peak can be variable and is dependent on solvent, concentration, and temperature due to hydrogen bonding and exchange.

Table 1: Predicted ¹H NMR Chemical Shifts for 3-(4-Methoxyphenyl)propan-1-amine

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityIntegration
Aromatic (H-3, H-5)~ 7.10d2H
Aromatic (H-2, H-6)~ 6.80d2H
Methoxy (-OCH₃)~ 3.75s3H
Cγ-H₂ (-CH₂-NH₂)~ 2.70t2H
Cα-H₂ (Ar-CH₂-)~ 2.55t2H
Cβ-H₂ (-CH₂-CH₂-CH₂-)~ 1.80m2H
Amine (-NH₂)Variable (e.g., 1.5-3.0)br s2H

Note: Predicted shifts are based on typical values for similar structural motifs. The exact values may vary depending on the solvent and instrument used.

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information on the number of unique carbon environments.

  • Aromatic Carbons: Due to symmetry, four signals are expected for the aromatic carbons. The carbon bearing the methoxy group (C-1) and the carbon bearing the propyl group (C-4) will be distinct from the protonated aromatic carbons (C-2, C-6 and C-3, C-5).

  • Propyl Carbons: Three distinct signals are expected for the three carbon atoms of the propyl chain.

  • Methoxy Carbon: A single signal for the methoxy carbon.

Table 2: Predicted ¹³C NMR Chemical Shifts for 3-(4-Methoxyphenyl)propan-1-amine

CarbonPredicted Chemical Shift (δ, ppm)
C-1 (Ar-OCH₃)~ 158
C-4 (Ar-C)~ 134
C-2, C-6 (Ar-CH)~ 129
C-3, C-5 (Ar-CH)~ 114
Methoxy (-OCH₃)~ 55
Cγ (-CH₂-NH₂)~ 42
Cα (Ar-CH₂)~ 35
Cβ (-CH₂-CH₂-CH₂-)~ 32

Infrared (IR) Spectroscopy

IR spectroscopy is excellent for identifying functional groups. The IR spectrum of 3-(4-Methoxyphenyl)propan-1-amine will be characterized by the following key absorptions.

  • N-H Stretching: Primary amines show two characteristic N-H stretching bands in the region of 3300-3500 cm⁻¹.

  • C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while aliphatic C-H stretching will be just below 3000 cm⁻¹.

  • C=C Stretching: Aromatic ring C=C stretching vibrations will be observed in the 1450-1600 cm⁻¹ region.

  • C-O Stretching: The aryl-alkyl ether C-O stretch will result in a strong absorption band around 1240 cm⁻¹.

  • N-H Bending: The N-H bending vibration of the primary amine will be visible around 1600 cm⁻¹.

Table 3: Predicted IR Absorption Frequencies for 3-(4-Methoxyphenyl)propan-1-amine

Functional GroupPredicted Absorption Range (cm⁻¹)Intensity
N-H Stretch (Amine)3300 - 3500Medium (two bands)
C-H Stretch (Aromatic)3000 - 3100Medium
C-H Stretch (Aliphatic)2850 - 2960Medium to Strong
C=C Stretch (Aromatic)1450 - 1600Medium
N-H Bend (Amine)1590 - 1650Medium
C-O Stretch (Ether)1230 - 1270Strong

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For 3-(4-Methoxyphenyl)propan-1-amine (Molecular Weight: 165.23 g/mol ), the following is expected.

  • Molecular Ion Peak: The molecular ion peak ([M]⁺) should be observed at m/z = 165.

  • Key Fragmentation: The most prominent fragmentation pathway is often the benzylic cleavage, leading to the formation of a stable methoxybenzyl cation or a related tropylium ion.

Mass_Spec_Fragmentation 3-(4-Methoxyphenyl)propan-1-amine [C₁₀H₁₅NO]⁺˙ m/z = 165 Methoxybenzyl_cation [C₈H₉O]⁺ m/z = 121 3-(4-Methoxyphenyl)propan-1-amine->Methoxybenzyl_cation β-cleavage Iminium_ion [CH₄N]⁺ m/z = 30 3-(4-Methoxyphenyl)propan-1-amine->Iminium_ion α-cleavage NMR_Workflow cluster_sample_prep Sample Preparation cluster_instrument_setup Instrument Setup (e.g., 400 MHz Spectrometer) cluster_acquisition Data Acquisition cluster_processing Data Processing prep1 Weigh ~5-10 mg of 3-(4-Methoxyphenyl)propan-1-amine prep2 Dissolve in ~0.7 mL of deuterated solvent (e.g., CDCl₃) prep1->prep2 prep3 Add internal standard if needed (e.g., TMS) prep2->prep3 prep4 Transfer to a 5 mm NMR tube prep3->prep4 setup1 Insert sample and lock on the solvent signal setup2 Shim the magnetic field to optimize homogeneity setup1->setup2 setup3 Tune and match the probe for ¹H and ¹³C frequencies setup2->setup3 acq_h1 ¹H NMR: - Set spectral width (~16 ppm) - Set number of scans (e.g., 16) - Apply a 90° pulse setup3->acq_h1 acq_c13 ¹³C NMR: - Set spectral width (~240 ppm) - Set number of scans (e.g., 1024) - Use proton decoupling setup3->acq_c13 proc1 Apply Fourier Transform acq_h1->proc1 acq_c13->proc1 proc2 Phase correct the spectrum proc1->proc2 proc3 Baseline correct the spectrum proc2->proc3 proc4 Integrate ¹H signals and pick peaks for both spectra proc3->proc4 proc5 Reference the spectrum to the solvent residual peak proc4->proc5

Caption: Workflow for NMR data acquisition and processing.

Rationale: Chloroform-d (CDCl₃) is a common choice for its excellent solubilizing properties for many organic compounds. Tetramethylsilane (TMS) is the standard internal reference (0 ppm). Shimming is critical for high-resolution spectra, and proper tuning ensures maximum signal-to-noise. For ¹³C NMR, a larger number of scans is necessary due to the low natural abundance of the ¹³C isotope.

IR Spectroscopy Acquisition
  • Sample Preparation: As 3-(4-Methoxyphenyl)propan-1-amine is a liquid at room temperature, the simplest method is to prepare a thin film. [1]2. Procedure:

    • Place one drop of the neat liquid sample onto a salt plate (e.g., NaCl or KBr).

    • Gently place a second salt plate on top to create a thin capillary film.

    • Place the salt plates in the spectrometer's sample holder.

  • Data Acquisition:

    • Collect a background spectrum of the empty spectrometer.

    • Collect the sample spectrum over a range of 4000-400 cm⁻¹.

    • Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

    • The final spectrum is presented in transmittance or absorbance.

Rationale: The thin film method is quick and avoids the use of solvents that could interfere with the spectrum. A background scan is essential to subtract the spectral contributions of atmospheric CO₂ and water vapor.

Mass Spectrometry Acquisition
  • Method: Electrospray ionization (ESI) is a suitable method for this polar molecule.

  • Sample Preparation:

    • Prepare a dilute solution of the sample (e.g., 1 mg/mL) in a suitable solvent like methanol or acetonitrile.

  • Infusion:

    • Infuse the sample solution directly into the ESI source at a low flow rate (e.g., 5-10 µL/min) using a syringe pump.

  • Data Acquisition:

    • Acquire the mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

    • Set the mass range appropriately (e.g., m/z 50-500).

    • Tandem MS (MS/MS) can be performed on the [M+H]⁺ ion to obtain fragmentation data for structural confirmation.

Rationale: ESI is a soft ionization technique that typically keeps the molecular ion intact, which is crucial for determining the molecular weight. Positive ion mode is chosen because the amine group is basic and readily protonated.

Conclusion

This guide provides a robust framework for the spectral characterization of 3-(4-Methoxyphenyl)propan-1-amine. While experimental data from the literature is sparse, the predicted ¹H NMR, ¹³C NMR, IR, and MS data, grounded in fundamental spectroscopic principles and comparison with analogs, offer a reliable reference for researchers. The provided experimental protocols outline the standard procedures for obtaining high-quality spectral data, ensuring confidence in the identity and purity of this valuable chemical intermediate.

References

  • PubChem. 3-(4-methoxyphenyl)propan-1-amine. [Link]

Sources

Safety Operating Guide

A Senior Application Scientist's Guide to the Proper Disposal of 3-(4-Methoxyphenyl)propan-1-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the landscape of pharmaceutical research and drug development, 3-(4-Methoxyphenyl)propan-1-amine hydrochloride serves as a valuable building block. As a substituted phenethylamine, its handling and disposal demand a meticulous approach grounded in safety and regulatory compliance.[1] This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. Our objective is to move beyond mere instruction and to instill a deep understanding of the causality behind these procedures, ensuring the safety of personnel, the integrity of research, and the protection of our environment.

Part 1: Core Hazard Profile & Risk Assessment

Understanding the intrinsic hazards of a chemical is the foundation of its safe management. This compound is not benign; its hazard profile necessitates its classification and handling as a regulated laboratory chemical waste.

The primary risks associated with this compound are irritation and potential harm upon ingestion.[2] According to the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it is categorized with specific hazard statements that dictate our handling and disposal strategy.

Table 1: GHS Hazard Profile for 3-(4-Methoxyphenyl)propan-1-amine and its Hydrochloride Salt

Hazard CategoryGHS PictogramSignal WordHazard Statements
Skin Irritation GHS07WarningH315: Causes skin irritation.[2][3]
Eye Irritation GHS07WarningH319: Causes serious eye irritation.[2][3]
Respiratory Irritation GHS07WarningH335: May cause respiratory irritation.[2][3]
Acute Toxicity (Oral) GHS07WarningH302: Harmful if swallowed.

This profile is synthesized from Safety Data Sheets (SDS) for the parent amine and its hydrochloride salt. Always refer to the specific SDS for the material in your possession.

The causality is clear: because the compound can cause significant irritation to the skin, eyes, and respiratory tract, it must not be disposed of in common waste streams, such as sinks or regular trash, where it could expose sanitation workers and the public to harm or contaminate water systems.[4][5][6]

Part 2: Regulatory Framework & Waste Classification

The disposal of any laboratory chemical is governed by strict regulations, primarily the Resource Conservation and Recovery Act (RCRA) as enforced by the U.S. Environmental Protection Agency (EPA).[7] Under RCRA, a chemical waste is considered hazardous if it is specifically "listed" or if it exhibits certain "characteristics."[8][9]

  • Listed Wastes (F, K, P, U-Lists): this compound is not found on the EPA's F, K, P, or U lists of hazardous wastes.[10][11][12] These lists are reserved for wastes from specific industrial processes or for unused, acutely toxic commercial chemical products.[12]

  • Characteristic Wastes: A waste must be evaluated for four characteristics:

    • Ignitability (D001): As a solid, this compound is not a primary fire hazard, though related liquid compounds have flash points near the regulatory threshold.[11][13]

    • Corrosivity (D002): As an amine hydrochloride, aqueous solutions of this compound will be acidic. If a waste solution has a pH of 2 or less, it is classified as a corrosive hazardous waste.[8]

    • Reactivity (D003): There is no evidence to suggest this compound is reactive by EPA standards (e.g., explosive, water-reactive).[8]

    • Toxicity (D004-D043): This is determined by the Toxicity Characteristic Leaching Procedure (TCLP), which is unlikely to be a factor unless the compound is mixed with other toxic materials.

The Core Directive: While this compound may not always meet the strict definition of a characteristic hazardous waste (unless in a highly acidic solution), the universal standard in laboratory practice is to manage all non-benign chemical waste through a designated hazardous waste stream.[5][14] Under no circumstances should this chemical be drain-disposed or placed in the regular trash. [4]

Part 3: Standard Operating Protocol for Disposal

This protocol provides a self-validating system for the safe collection, storage, and disposal of this compound waste.

Step 1: Don Personal Protective Equipment (PPE)
  • Action: Before handling the waste, wear a lab coat, splash-proof safety goggles, and chemically resistant gloves (nitrile is appropriate).

  • Causality: This is a non-negotiable first step to prevent skin and eye contact, directly mitigating the risks identified by the H315 and H319 hazard statements.[2][6]

Step 2: Waste Segregation and Collection
  • Action:

    • Solid Waste: Collect pure, unadulterated solid waste, or materials grossly contaminated with the solid (e.g., weighing paper, contaminated gloves), in a designated, sealable waste container.

    • Liquid Waste: Collect solutions containing the compound in a separate, compatible liquid waste container.

  • Causality: Proper segregation is a cornerstone of safe waste management.[4] Mixing incompatible waste streams can lead to dangerous chemical reactions. Keeping solids and liquids separate also aids in efficient and cost-effective final disposal.[15]

Step 3: Container Selection and Labeling
  • Action: Use a container that is in good condition, compatible with the chemical, and has a secure, leak-proof lid.[7] Affix a "Hazardous Waste" label and clearly write the full chemical name: "this compound" and any other components in the waste stream.

  • Causality: Accurate labeling is a legal requirement and is critical for the safety of everyone who will handle the container. It ensures the final disposal facility has the information needed to manage the waste correctly.

Step 4: Temporary On-Site Storage
  • Action: Keep the sealed waste container in a designated satellite accumulation area within the laboratory. This area should be in a well-ventilated location, such as a fume hood or a ventilated cabinet, and should have secondary containment (e.g., a spill tray).[15]

  • Causality: Storing waste in a ventilated area mitigates the respiratory irritation hazard (H335).[2] Secondary containment ensures that any potential leaks are captured, preventing a wider spill and environmental contamination.[15]

Step 5: Final Disposal
  • Action: Contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.

  • Causality: Final disposal must be conducted at an approved waste disposal plant.[3][6][13] This is the only way to ensure the chemical is managed and destroyed in compliance with all local, state, and federal regulations.

Below is a workflow diagram illustrating the decision-making process for proper disposal.

G A Waste Generation 3-(4-Methoxyphenyl)propan-1-amine HCl B Determine Physical State A->B C Solid Waste (e.g., pure solid, contaminated labware) B->C Solid D Liquid Waste (e.g., aqueous solution) B->D Liquid E Package in a designated, sealed SOLID waste container. C->E F Package in a designated, sealed LIQUID waste container. D->F G Label Container: 'Hazardous Waste' + Full Chemical Name E->G F->G H Store in Ventilated Satellite Accumulation Area with Secondary Containment G->H I Contact EHS for Pickup and Final Disposal H->I

Caption: Disposal decision workflow for this compound.

Part 4: Spill and Emergency Procedures

In the event of an accidental release, a swift and correct response is crucial.

  • For Small Spills (Solid):

    • Ensure the area is well-ventilated.

    • Wearing your full PPE, prevent further spread.

    • Carefully sweep or vacuum the solid material into a suitable disposal container.[3][16] Avoid generating dust.[3]

    • Label the container as hazardous waste and manage it according to the protocol in Part 3.

  • For Large Spills or if feeling unwell:

    • Evacuate the immediate area.

    • Alert colleagues and your supervisor.

    • Contact your institution's emergency response number or EHS office.

    • If exposed, move to fresh air.[3] In case of skin or eye contact, flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[6][13]

Conclusion: The responsible disposal of this compound is a direct reflection of a laboratory's commitment to safety and environmental stewardship. By understanding the "why" behind each step—from hazard identification to regulatory compliance and final disposal—researchers can ensure that their valuable work does not come at the cost of safety or ecological integrity. Always consult your institution's specific waste management plan and the manufacturer's Safety Data Sheet.

References

Navigating the Safe Handling of 3-(4-Methoxyphenyl)propan-1-amine hydrochloride: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Understanding the Hazard Landscape

Based on data from the closely related compound, 3-(4-Methoxyphenyl)propan-1-amine, this substance is anticipated to be harmful if swallowed, and to cause skin and serious eye irritation, as well as potential respiratory irritation. The hydrochloride salt form may present additional or modified hazards, and thus a cautious and proactive safety posture is paramount. Aromatic amines as a class are known for potential toxicity, and some can be absorbed through the skin.[1]

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is non-negotiable when handling 3-(4-Methoxyphenyl)propan-1-amine hydrochloride. The following table outlines the minimum required PPE, with explanations rooted in the anticipated chemical properties of the compound.

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles meeting ANSI Z87.1 standard. A face shield should be worn over goggles if there is a significant risk of splashing.Protects against splashes of the compound, which is expected to cause serious eye irritation.
Hand Protection Chemical-resistant gloves (e.g., nitrile) inspected for integrity before each use.Provides a barrier against skin contact, as the compound is expected to cause skin irritation.[2]
Body Protection A buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.
Respiratory Protection Use in a well-ventilated area, such as a certified chemical fume hood, is the primary means of respiratory protection. If engineering controls are not sufficient, a NIOSH-approved respirator may be necessary.Minimizes the inhalation of any dust or aerosols, as the compound may cause respiratory irritation.[2]

Procedural Workflow for Safe Handling

The following step-by-step guide outlines the key stages of handling this compound, from initial preparation to final disposal. This workflow is designed to be a self-validating system, minimizing the potential for exposure at each step.

Preparation and Weighing:
  • Work Area Preparation : Always handle this compound within a certified chemical fume hood to control for potential inhalation exposure.

  • Gather Materials : Before bringing the compound into the work area, ensure all necessary equipment (spatulas, weigh boats, solvents, waste containers) is present.

  • Donning PPE : Put on all required PPE as outlined in the table above before opening the primary container.

Dissolution and Reaction:
  • Controlled Addition : When adding the solid to a solvent, do so slowly and carefully to avoid generating dust.

  • Temperature and Reaction Monitoring : Be aware that reactions involving amines can be exothermic. Monitor the temperature of the reaction vessel closely.

  • Maintain Containment : Keep all containers of the compound and its solutions sealed when not in immediate use.

Spill Response:
  • Evacuate and Alert : In the event of a spill, evacuate the immediate area and alert colleagues and the laboratory safety officer.

  • Containment : If safe to do so, contain the spill using an inert absorbent material.

  • Cleanup : Wearing appropriate PPE, carefully scoop the absorbent material into a designated hazardous waste container. Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should be disposed of as hazardous waste.

Disposal Plan: A Commitment to Environmental Stewardship

The proper disposal of this compound and its associated waste is a critical component of responsible chemical management.

  • Solid Waste : Unused or contaminated solid compound should be collected in a clearly labeled hazardous waste container.

  • Liquid Waste : Solutions containing this compound, as well as any rinsate from cleaning contaminated glassware, must be collected in a designated hazardous waste container. Do not dispose of this material down the drain.

  • Empty Containers : "Empty" containers that held the solid compound should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. After triple-rinsing, the container can be disposed of according to institutional guidelines, which may include defacing the label and placing it in the regular trash or recycling.

Visualizing the Safe Handling Workflow

The following diagram illustrates the logical flow of operations for the safe handling of this compound.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal cluster_spill Spill Response Prep Prepare Work Area (Fume Hood) Don_PPE Don Appropriate PPE Prep->Don_PPE Weigh Weigh Compound Don_PPE->Weigh Dissolve Dissolve/React Weigh->Dissolve Decontaminate Decontaminate Glassware Dissolve->Decontaminate Spill Spill Occurs Dissolve->Spill Potential Dispose_Waste Dispose of Waste Decontaminate->Dispose_Waste Contain_Spill Contain Spill Spill->Contain_Spill Cleanup_Spill Cleanup Spill Contain_Spill->Cleanup_Spill Cleanup_Spill->Dispose_Waste

Caption: Workflow for handling this compound.

References

  • SKC Inc. (2023). SDS - Aromatic Amine DECONtamination Solution. Retrieved from [Link]

  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • SKC Inc. (2024). SDS - Aromatic Amine Cleaning Developing Solution. Retrieved from [Link]

  • ASHP. (n.d.). Personal Protective Equipment. Retrieved from [Link]

  • GERPAC. (2013). Personal protective equipment for preparing toxic drugs. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs. Retrieved from [Link]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-(4-Methoxyphenyl)propan-1-amine hydrochloride
Reactant of Route 2
3-(4-Methoxyphenyl)propan-1-amine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.